2,4,5-Trimethyl-3-oxazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethyl-2,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h5-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSGRMONVCFYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NC(O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047133 | |
| Record name | 2,4,5-Trimethyl-3-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow orange liquid; Powerful, musty, slight green, wood, nut aroma | |
| Record name | 2,4,5-Trimethyl-delta-3-oxazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1550/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
125.00 to 127.00 °C. @ 760.00 mm Hg | |
| Record name | 2,5-Dihydro-2,4,5-trimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Soluble in water, propylene glycol; insoluble in most fixed oils, Soluble (in ethanol) | |
| Record name | 2,5-Dihydro-2,4,5-trimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,4,5-Trimethyl-delta-3-oxazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1550/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.913-0.920 | |
| Record name | 2,4,5-Trimethyl-delta-3-oxazoline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1550/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
22694-96-8 | |
| Record name | 2,4,5-Trimethyl-3-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22694-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethyl-3-oxazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022694968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethyl-3-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazole, 2,5-dihydro-2,4,5-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRIMETHYL-3-OXAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHQ1Z14L8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-Dihydro-2,4,5-trimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the chemical properties of 2,4,5-Trimethyl-3-oxazoline?
An In-Depth Technical Guide to the Chemical Properties of 2,4,5-Trimethyl-3-oxazoline
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
2,4,5-Trimethyl-3-oxazoline is a heterocyclic compound of significant interest, primarily recognized for its role as a potent aroma and flavor agent.[1][2] Found naturally in a variety of cooked and roasted foods, its distinct musty, nutty, and slightly woody aroma contributes significantly to the sensory profile of products like beef, chicken, and peanuts.[1][3] Beyond its organoleptic properties, its chemical structure—a five-membered ring containing both nitrogen and oxygen, with a characteristic endocyclic imine bond—presents a unique platform for chemical transformations. This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic signature, chemical reactivity, and established applications, offering a foundational resource for professionals engaged in organic synthesis, food chemistry, and materials science.
Compound Identification and Nomenclature
2,4,5-Trimethyl-3-oxazoline is systematically identified by several names and registry numbers, ensuring clarity in scientific literature and chemical inventories.
-
Systematic IUPAC Name: 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole[4][5]
-
Common Synonyms: 2,5-Dihydro-2,4,5-trimethyloxazole, Peanut Oxazole[4]
The structure consists of an oxazoline ring with methyl groups substituted at positions 2, 4, and 5. The designation "3-oxazoline" (or Δ³-oxazoline) specifies the location of the double bond between the nitrogen at position 3 and the carbon at position 4. The molecule exists as a mixture of cis and trans diastereomers due to the relative stereochemistry of the methyl groups at positions 4 and 5.[8]
Physicochemical Properties
The physical and chemical properties of 2,4,5-Trimethyl-3-oxazoline are critical for its application as a flavor and fragrance component, as well as for its handling and storage in a laboratory setting. Quantitative data are summarized in Table 1.
The compound presents as a yellow-orange liquid with a powerful and complex odor profile described as musty, nutty, green, and woody.[1][4] It is soluble in organic solvents like alcohol and fixed oils but is generally reported as insoluble in water.[1][3] However, some sources indicate solubility in specific aqueous systems, such as with propylene glycol.[1]
Table 1: Physicochemical Data for 2,4,5-Trimethyl-3-oxazoline
| Property | Value | Source(s) |
| Appearance | Yellow-orange liquid | [1][4] |
| Boiling Point | 125.0 - 127.0 °C (at 760 mm Hg) | [4] |
| Density | 0.913 - 0.920 g/cm³ | [4] |
| Refractive Index | 1.413 - 1.421 | [4] |
| Water Solubility | Insoluble | [1][3] |
| LogP (calc.) | 1.72 | [9] |
| FEMA Number | 3525 | [4][10] |
| JECFA Number | 1559 | [4][10] |
Spectroscopic Profile
Characterization of 2,4,5-Trimethyl-3-oxazoline relies on standard spectroscopic techniques.
-
Mass Spectrometry (MS): GC-MS is a primary method for identifying this volatile compound in food matrices. The electron ionization mass spectrum is available in spectral databases like the NIST WebBook and SpectraBase, providing a definitive fingerprint for identification.[5][11] The compound has a molecular weight of 113.1576 and an exact mass of 113.084064 g/mol .[5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While public databases extensively feature the related aromatic compound 2,4,5-trimethyloxazole, detailed experimental ¹H and ¹³C NMR data for the 3-oxazoline isomer are less accessible.[12] However, based on the structure, one would expect:
-
¹H NMR: Signals corresponding to the three methyl groups, as well as two methine protons at the C4 and C5 positions of the ring. The chemical shifts and coupling patterns would be diagnostic for the specific diastereomers (cis/trans).
-
¹³C NMR: Resonances for the three distinct methyl carbons, the two methine carbons, and the characteristic sp²-hybridized imine carbon (C=N) at a downfield shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=N stretching vibration of the imine group, typically appearing in the 1650-1690 cm⁻¹ region. Aliphatic C-H stretching and bending vibrations would also be prominent.
Chemical Reactivity and Synthetic Pathways
The reactivity of 2,4,5-Trimethyl-3-oxazoline is governed by the functional groups within its heterocyclic scaffold, namely the endocyclic imine and the ether linkage.
Synthesis of the 3-Oxazoline Core
The synthesis of substituted 3-oxazolines is an area of active research in organic chemistry.[13] One modern and efficient approach involves the domino reaction between 2H-azirines and a ketone, such as acetone.[13] This method demonstrates high chemodivergence; in the presence of a Brønsted acid like trifluoromethanesulfonic acid (TfOH), acetone acts as an electrophile, leading to the formation of the 3-oxazoline ring system.[13] This acid-catalyzed pathway underscores the importance of controlling reaction conditions to direct the outcome toward the desired heterocyclic core.
Caption: General workflow for the acid-catalyzed synthesis of 3-oxazolines.
Hydrolysis of the Oxazoline Ring
The imine (azomethine) group in the 3-oxazoline ring is susceptible to hydrolysis under acidic conditions. This reaction is a critical consideration for its stability in acidic food matrices or during certain chemical transformations. The mechanism involves the protonation of the imine nitrogen, which enhances the electrophilicity of the adjacent carbon. Subsequent nucleophilic attack by water leads to the formation of a hemiaminal intermediate, which then undergoes ring cleavage to yield an N-acylated amino alcohol derivative. This reactivity is a known pathway for related oxazoline systems and is leveraged in synthetic chemistry for the controlled functionalization of molecules.[14]
Caption: Conceptual pathway for the acid-catalyzed hydrolysis of the 3-oxazoline ring.
Potential for Cycloaddition Reactions
The C=N double bond in the 3-oxazoline ring can potentially participate in cycloaddition reactions, a cornerstone of modern organic synthesis for building complex molecular architectures.[15][16] For instance, oxazolines can act as dienophiles in Diels-Alder reactions with suitable dienes.[15] Furthermore, reactions with highly reactive dienophiles such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) have been shown to proceed via a formal [3+2] cycloaddition with related oxazole systems.[16] This reactivity opens avenues for using 2,4,5-trimethyl-3-oxazoline as a building block for novel heterocyclic compounds, although specific studies on this substrate are not widely reported.
Applications in Research and Industry
The primary application of 2,4,5-Trimethyl-3-oxazoline is in the food and fragrance industries.
-
Flavoring Agent: It is recognized as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA).[4][10] It is used to impart or enhance meaty, nutty, roasted, and cocoa-like flavors in a wide range of products, including soups, baked goods, and meat products.[1][17] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[4][18]
-
Fragrance Chemical: In perfumery, it contributes a fresh, clean, and slightly green-woody scent.[2] Its stability and diffusion properties make it a valuable component in fine fragrances, personal care products like lotions and shampoos, and home care items such as detergents and air fresheners.[2]
Safety and Handling
From a laboratory and industrial standpoint, proper handling of 2,4,5-Trimethyl-3-oxazoline is essential.
-
Hazard Identification: According to the Globally Harmonized System (GHS), the compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is required.[6]
-
Handling and Storage: The compound should be handled in a well-ventilated area.[6] It is sensitive to air and should be stored in a tightly sealed container in a cool, dry place, away from heat, sparks, and open flames.[2][6] It is incompatible with strong oxidizing agents.[6]
-
Toxicity: The acute oral toxicity is relatively low, with a reported LD50 in mice of 4840 mg/kg.[1][9]
Conclusion
2,4,5-Trimethyl-3-oxazoline is a multifaceted heterocyclic compound whose chemical properties are integral to its function and potential. While its primary role is as a key aroma and flavor molecule, its underlying chemistry—characterized by the reactive imine bond within the oxazoline ring—presents opportunities for further synthetic exploration. A thorough understanding of its physicochemical properties, reactivity, and safety profile is essential for its effective and safe use, whether in the formulation of consumer products or as a precursor in advanced organic synthesis.
References
-
Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). (n.d.). Cheméo. [Link]
-
2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492. (n.d.). PubChem. [Link]
-
2,4,5-Trimethyl-3-oxazoline. (n.d.). NIST Chemistry WebBook. [Link]
-
2,4,5-Trimethyl-3-oxazoline - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
-
2,4,5-trimethyl-3-oxazoline (C6H11NO). (n.d.). PubChemLite. [Link]
-
3525 2,4,5-trimethyl-delta-3-oxazoline. (n.d.). Flavor Extract Manufacturers Association (FEMA). [Link]
-
Synthesis of 3-oxazolines. (n.d.). Organic Chemistry Portal. [Link]
-
2,4,5-Trimethyloxazole | C6H9NO | CID 30215. (n.d.). PubChem. [Link]
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). National Center for Biotechnology Information (NCBI). [Link]
-
Oxazoles and Oxazolines in Organic Synthesis. (n.d.). ResearchGate. [Link]
-
OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. (n.d.). DiVA portal. [Link]
-
peanut oxazole 2,4,5-trimethyl-3-oxazoline. (n.d.). The Good Scents Company. [Link]
-
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). DRS@nio. [Link]
-
Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). (2020). ACG Publications. [Link]
-
2,4,5-trimethyl oxazole, 20662-84-4. (n.d.). The Good Scents Company. [Link]
-
Oxazolines: Their Synthesis and Biological Activity. (2015). Semantic Scholar. [Link]
-
Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][19]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). PubMed Central (PMC). [Link]
-
JECFA Evaluations-2,4,5-TRIMETHYL-delta-3-OXAZOLINE-. (n.d.). INCHEM. [Link]
-
2,4,5-TRIMETHYL-3-OXAZOLINE. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
Sources
- 1. 2,4,5-TRIMETHYL-3-OXAZOLINE | 22694-96-8 [chemicalbook.com]
- 2. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 3. 2,4,5-TRIMETHYL-3-OXAZOLINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. PubChemLite - 2,4,5-trimethyl-3-oxazoline (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 8. scbt.com [scbt.com]
- 9. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
- 10. femaflavor.org [femaflavor.org]
- 11. spectrabase.com [spectrabase.com]
- 12. 2,4,5-Trimethyloxazole | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Oxazoline synthesis [organic-chemistry.org]
- 14. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
- 17. peanut oxazole [thegoodscentscompany.com]
- 18. JECFA Evaluations-2,4,5-TRIMETHYL-delta-3-OXAZOLINE- [inchem.org]
- 19. 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comprehensive Guide to the Synthesis and Characterization of 2,4,5-Trimethyl-3-oxazoline
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2,4,5-trimethyl-3-oxazoline (also known as 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole). This heterocyclic compound is a notable flavor and fragrance agent, and its synthesis serves as an excellent model for the construction of the broader 2-oxazoline class.[1][2] We present a robust, two-stage, one-pot synthetic strategy involving the formation of an N-(β-hydroxy)amide intermediate followed by an acid-promoted dehydrative cyclization. The guide elucidates the causal reasoning behind the chosen synthetic route and experimental parameters. Furthermore, a multi-technique analytical workflow is detailed for the unambiguous structural confirmation and purity assessment of the final product, including predicted and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and professionals in organic synthesis, analytical chemistry, and drug development who require a practical and scientifically grounded approach to this important class of molecules.
Introduction
The 2-oxazoline ring is a privileged five-membered heterocyclic scaffold that appears in numerous natural products, pharmaceuticals, and functional materials.[3][4] These structures are valued for their roles as chiral ligands in asymmetric catalysis, protecting groups in organic synthesis, and as monomers for advanced polymers.[3][5] 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) is a specific substituted oxazoline recognized for its powerful, musty, and nutty aroma, finding application as a flavoring agent in various food products.[1][6]
The reliable synthesis and rigorous characterization of such compounds are paramount for ensuring quality, purity, and reproducibility in research and commercial applications. While numerous methods exist for constructing the 2-oxazoline core, strategies involving the dehydrative cyclization of N-(β-hydroxy)amide precursors have emerged as particularly efficient and versatile.[7][8] This guide focuses on such a strategy, providing not only a step-by-step protocol but also the underlying scientific rationale to empower the user to adapt and troubleshoot the methodology effectively.
Part I: Synthesis of 2,4,5-Trimethyl-3-oxazoline
Strategic Approach & Mechanistic Considerations
The synthesis of 2,4,5-trimethyl-3-oxazoline is most logically achieved via the cyclization of an appropriate β-amino alcohol with a source of the C2-methyl group. Our retrosynthetic analysis identifies (2S,3R)-3-aminobutan-2-ol (a diastereomer of 3-amino-2-butanol) and acetic acid as the ideal starting materials.
The forward synthesis proceeds in two key stages, which can be conveniently performed in a single reaction vessel:
-
Amide Formation: An initial acylation of the amino group of the β-amino alcohol with acetic acid (or a more reactive derivative like acetyl chloride) forms the N-(3-hydroxybutan-2-yl)acetamide intermediate.
-
Dehydrative Cyclization: The critical ring-closing step is promoted by a strong acid catalyst, such as triflic acid (TfOH).[3][7] The acid protonates the hydroxyl group of the amide intermediate, converting it into a good leaving group (water). Subsequent intramolecular nucleophilic attack by the amide oxygen onto the adjacent carbon atom, followed by deprotonation, yields the desired 2,4,5-trimethyl-3-oxazoline. This acid-catalyzed pathway is highly efficient and generates water as the only stoichiometric byproduct, aligning with principles of green chemistry.[3]
Synthetic Workflow Diagram
Caption: One-pot synthesis of 2,4,5-trimethyl-3-oxazoline.
Detailed Experimental Protocol
Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Reagents:
-
3-Amino-2-butanol (mixture of diastereomers)
-
Glacial Acetic Acid
-
Triflic Acid (TfOH)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Amide Formation:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-amino-2-butanol (0.10 mol) and glacial acetic acid (0.11 mol).
-
Add 100 mL of toluene to the flask.
-
Heat the mixture to reflux using a heating mantle. Water generated during the amide formation will be collected azeotropically in the Dean-Stark trap.
-
Monitor the reaction by observing water collection. The reaction is typically complete when no more water is collected (approx. 4-6 hours).
-
Allow the reaction mixture to cool to room temperature. The intermediate, N-(3-hydroxybutan-2-yl)acetamide, is now formed in solution.
-
-
Dehydrative Cyclization:
-
Cool the flask containing the toluene solution of the intermediate to 0 °C using an ice bath.
-
Slowly add triflic acid (0.01 mol, 10 mol%) to the stirred solution. Caution: The addition may be exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the progress of the cyclization by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the intermediate is consumed.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into 100 mL of a saturated sodium bicarbonate solution. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, a yellow-orange oil, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 2,4,5-trimethyl-3-oxazoline.
-
Part II: Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of physical property measurement and spectroscopic analysis provides a self-validating system of confirmation.
Characterization Workflow Diagram
Caption: Orthogonal workflow for product characterization.
Physicochemical Properties
The experimentally obtained properties of the purified product should align with established literature values.
| Property | Expected Value |
| Appearance | Yellow-orange liquid[1][6] |
| Odor | Powerful, musty, green, nutty[1][6] |
| Molecular Formula | C₆H₁₁NO[1][9] |
| Molecular Weight | 113.16 g/mol [1][9] |
| Boiling Point | 125-127 °C (at 760 mmHg)[1] |
| Density | 0.913 - 0.920 g/cm³[1] |
| Refractive Index | 1.413 - 1.421 (at 20 °C)[1] |
Spectroscopic Data & Analysis
The following tables summarize the expected spectroscopic data for 2,4,5-trimethyl-3-oxazoline. This data serves as a benchmark for validating the experimental results.
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃)
-
¹H NMR Spectroscopy: This technique provides information on the electronic environment and connectivity of hydrogen atoms. The disappearance of broad O-H and N-H signals from the starting materials is a primary indicator of successful cyclization.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.0 - 4.2 | Multiplet | 1H | H-5 | Proton on carbon adjacent to oxygen. |
| ~ 3.5 - 3.7 | Multiplet | 1H | H-4 | Proton on carbon adjacent to nitrogen. |
| ~ 1.9 - 2.1 | Singlet | 3H | C2-CH₃ | Methyl group on the imine carbon (C=N). |
| ~ 1.2 - 1.4 | Doublet | 3H | C5-CH₃ | Methyl group coupled to H-5. |
| ~ 1.1 - 1.3 | Doublet | 3H | C4-CH₃ | Methyl group coupled to H-4. |
-
¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their hybridization and electronic environment.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 170 | C-2 | Imine carbon (C=N). |
| ~ 75 - 80 | C-5 | Carbon bonded to oxygen in the ring. |
| ~ 65 - 70 | C-4 | Carbon bonded to nitrogen in the ring. |
| ~ 18 - 22 | C5-CH₃ | Methyl carbon. |
| ~ 15 - 20 | C4-CH₃ | Methyl carbon. |
| ~ 12 - 16 | C2-CH₃ | Methyl carbon on the imine. |
Table 2: Expected IR and MS Data
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The key diagnostic signal is the C=N stretch of the oxazoline ring.
| Wavenumber (cm⁻¹) | Functional Group | Significance |
| ~ 2850 - 3000 | C-H (sp³) | Aliphatic C-H stretching. |
| ~ 1660 - 1680 | C=N | Imine stretch, characteristic of the oxazoline ring.[10] |
| ~ 1100 - 1250 | C-O | C-O-C stretching in the heterocyclic ring. |
| (Absence) | ~ 3200 - 3500 | O-H, N-H |
-
Mass Spectrometry (MS): Typically run in GC-MS mode, this technique confirms the molecular weight and provides structural information through fragmentation patterns.
| m/z Value | Assignment | Rationale |
| 113 | [M]⁺ | Molecular ion peak, confirming the molecular weight.[9] |
| 98 | [M - CH₃]⁺ | Loss of a methyl group. |
| 70 | [M - CH₃ - C₂H₄]⁺ | Further fragmentation. |
| 56 | [C₃H₆N]⁺ | Common fragment from the ring cleavage. |
Conclusion
This guide has outlined a scientifically-grounded and practical approach for the synthesis and characterization of 2,4,5-trimethyl-3-oxazoline. By detailing a robust one-pot synthesis via dehydrative cyclization and establishing a comprehensive, multi-technique analytical workflow, researchers are equipped with the necessary tools for the reliable production and validation of this compound. The emphasis on mechanistic understanding and the provision of expected characterization data are intended to empower scientists to not only replicate this specific procedure but also to logically adapt and apply these principles to the synthesis of other valuable 2-oxazoline derivatives.
References
-
Wikipedia. Oxazoline. [Link]
-
Molecules. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]
-
ResearchGate. Classical substrates for oxazoline synthesis from amino alcohols. [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
-
Western Michigan University ScholarWorks. Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. [Link]
-
MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]
-
Cheméo. Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). [Link]
-
PubChem. 2,4,5-Trimethyl-3-oxazoline. [Link]
-
National Center for Biotechnology Information. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. [Link]
-
National Institutes of Health. Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. [Link]
-
SpectraBase. 2,4,5-Trimethyl-3-oxazoline - Optional[MS (GC)] - Spectrum. [Link]
-
Scientific Research Publishing. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. [Link]
-
PubChemLite. 2,4,5-trimethyl-3-oxazoline (C6H11NO). [Link]
-
NIST WebBook. 2,4,5-Trimethyl-3-oxazoline. [Link]
-
PhytoBank. Showing 2,4,5-trimethyl-2,5-dihydro-oxazole (PHY0082514). [Link]
-
The Good Scents Company. peanut oxazole 2,4,5-trimethyl-3-oxazoline. [Link]
-
Human Metabolome Database. Showing metabocard for 2,5-Dihydro-2,4,5-trimethyloxazole (HMDB0031199). [Link]
-
Organic Chemistry Portal. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. [Link]
-
PubChem. 2,4,5-Trimethyloxazole. [Link]
-
Global Substance Registration System. 2,4,5-TRIMETHYL-3-OXAZOLINE. [Link]
-
MDPI. Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties. [Link]
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 9. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 10. Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties | MDPI [mdpi.com]
CAS number and molecular weight of 2,4,5-Trimethyl-3-oxazoline
An In-depth Technical Guide to 2,4,5-Trimethyl-3-oxazoline for Researchers and Drug Development Professionals
Introduction
2,4,5-Trimethyl-3-oxazoline, also known by its IUPAC name 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole, is a heterocyclic compound that, while primarily recognized in the flavor and fragrance industry, belongs to the broader oxazoline class of molecules.[1][2] The oxazoline ring system is a cornerstone in modern medicinal chemistry and materials science, valued for its unique chemical properties and its role as a versatile synthetic intermediate.[3][4]
This guide provides a comprehensive technical overview of 2,4,5-trimethyl-3-oxazoline, moving beyond its organoleptic properties to explore its synthesis, chemical reactivity, and analytical characterization. Crucially, it contextualizes the significance of the oxazoline scaffold for professionals in drug discovery and development, highlighting its application in asymmetric catalysis, as a bioisosteric replacement for other functional groups, and in the formulation of advanced drug delivery systems.[3][5]
Part 1: Molecular Identification and Physicochemical Properties
Correctly identifying a chemical entity is the first step in any rigorous scientific endeavor. 2,4,5-Trimethyl-3-oxazoline is registered under CAS Number 22694-96-8.[6][7] It exists as a mixture of cis and trans isomers due to the stereocenters at positions 4 and 5 of the ring.
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents, its volatility, and for establishing appropriate handling and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 22694-96-8 | [6][7] |
| Molecular Formula | C₆H₁₁NO | [6][7][8] |
| Molecular Weight | 113.16 g/mol | [7][8][9] |
| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole | [9] |
| Synonyms | Peanut oxazole, 2,4,5-Trimethyl-Δ³-oxazoline | [9] |
| Appearance | Yellow-orange liquid | [9] |
| Odor | Powerful, musty, nutty, green, woody aroma | [1][9] |
| Boiling Point | 125 - 127 °C @ 760 mmHg | [9] |
| Density | 0.913 - 0.920 g/cm³ @ 20°C | [1][9] |
| Refractive Index | 1.413 - 1.421 @ 20°C | [9] |
| Solubility | Soluble in ethanol and propylene glycol; slightly soluble/insoluble in water. | [9] |
| Flash Point | ~30.6 °C (87 °F) | [1] |
Part 2: Synthesis and Plausible Experimental Protocol
The synthesis of 2-oxazolines is a well-established area of organic chemistry. The most common and direct methodologies involve the cyclization of β-hydroxy amides or the condensation of amino alcohols with various carbonyl-containing compounds.[10][11] For 2,4,5-trimethyl-3-oxazoline, a logical synthetic pathway involves the reaction of a suitable amino alcohol, such as 3-amino-2-butanol, with an acetaldehyde equivalent, followed by cyclization.
The following is a plausible, detailed protocol for the laboratory-scale synthesis, based on established chemical principles for oxazoline formation.
Protocol: Two-Step Synthesis from 3-Amino-2-butanol
This procedure first involves the N-acetylation of the amino alcohol to form the requisite β-hydroxy amide, followed by an acid-catalyzed dehydrative cyclization.
Step 1: N-Acetylation to form N-(3-hydroxybutan-2-yl)acetamide
-
Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-butanol (1.0 eq) in dichloromethane (DCM, approx. 10 volumes). Cool the flask to 0 °C in an ice bath.
-
Base Addition : Add triethylamine (TEA, 1.2 eq) to the solution.
-
Acetylation : Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The causality here is to prevent side reactions and control the exotherm.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
-
Workup : Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy amide. Purification can be achieved via column chromatography if necessary.
Step 2: Dehydrative Cyclization to 2,4,5-Trimethyl-3-oxazoline
-
Reaction Setup : Place the crude N-(3-hydroxybutan-2-yl)acetamide from Step 1 into a round-bottom flask.
-
Cyclization : Add a catalytic amount of a strong acid, such as triflic acid (TfOH), which is highly effective for promoting such dehydrations.[12] Alternatively, stoichiometric dehydrating agents like diethylaminosulfur trifluoride (DAST) can be used under mild conditions.[11]
-
Heating : Heat the mixture gently (e.g., 60-80 °C in a suitable solvent like toluene) and monitor the formation of the oxazoline product by GC-MS. The reaction generates water as the only byproduct, making it an efficient transformation.[12]
-
Purification : Upon completion, cool the reaction, neutralize the acid catalyst carefully with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent. The final product can be purified by distillation under reduced pressure.
Sources
- 1. peanut oxazole [thegoodscentscompany.com]
- 2. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Physical Properties and Structure of 2,4,5-Trimethyl-3-oxazoline
Executive Summary
This technical guide provides a comprehensive analysis of 2,4,5-trimethyl-3-oxazoline (CAS No. 22694-96-8), a heterocyclic compound of significant interest in the flavor, fragrance, and chemical synthesis sectors. The document elucidates the molecule's structural features, including its stereochemistry, and details its core physicochemical properties. We present a summary of its organoleptic profile, key spectroscopic characteristics for identification, and its established applications. Furthermore, this guide discusses the broader relevance of the oxazoline scaffold in medicinal chemistry, highlighting its potential as a building block for drug development professionals. Safety, handling, and storage protocols are also outlined to ensure proper laboratory practice.
Chemical Identity and Nomenclature
Precise identification is critical for scientific and regulatory purposes. 2,4,5-Trimethyl-3-oxazoline is a substituted dihydro-1,3-oxazole. Its fundamental identifiers are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 22694-96-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₁₁NO | [1][2][4][5][8][9][10] |
| Molecular Weight | 113.16 g/mol | [1][2][5][8][10][11] |
| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole | [2][8] |
| Common Synonyms | 2,4,5-trimethyl-δ-3-oxazoline, Peanut oxazole | [1][3][12][13] |
| InChIKey | YFSGRMONVCFYTC-UHFFFAOYSA-N | [2][9][10][] |
| SMILES | CC1C(=NC(O1)C)C | [8][9][10] |
Molecular Structure and Isomerism
Structural Elucidation
2,4,5-Trimethyl-3-oxazoline is built upon a five-membered heterocyclic ring containing one nitrogen and one oxygen atom at positions 3 and 1, respectively. The "-3-oxazoline" designation indicates the presence of a double bond between the nitrogen at position 3 and the carbon at position 2. The structure is further defined by three methyl group substituents located at carbons C2, C4, and C5.
Stereochemistry
The presence of chiral centers at the C4 and C5 positions, where two of the methyl groups are attached, gives rise to stereoisomerism. Consequently, the compound can exist as a mixture of cis and trans diastereomers.[1] Commercial preparations are often supplied as a mixture of these isomers, which can influence physical properties such as boiling point ranges and spectroscopic profiles. For applications in asymmetric synthesis or pharmaceutical development, chromatographic separation of these isomers may be a necessary prerequisite.
Physicochemical Properties
Physical State and Organoleptic Properties
At ambient temperature, 2,4,5-trimethyl-3-oxazoline is a yellow-orange clear liquid.[3][8][12] It is well-known for its potent and complex aroma profile, which is a key driver of its industrial use. The odor is described as powerful, musty, nutty, and woody, with slight green undertones.[3][8][12] Its taste characteristics at 10 ppm are noted as musty, nutty, and reminiscent of cocoa and bread crust.[12][15]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of 2,4,5-trimethyl-3-oxazoline. It is important to note that some values are reported as ranges, likely reflecting the presence of cis/trans isomer mixtures.
| Property | Value | Unit | Source(s) |
| Boiling Point | 125.0 - 127.0 | °C @ 760 mmHg | [3][8] |
| Density | 0.908 - 0.925 | g/cm³ @ 20°C | [3][8] |
| Refractive Index | 1.420 - 1.430 | nD @ 20°C | [3][8] |
| Flash Point | 30.56 (87.00) | °C (°F) [Closed Cup] | [3] |
| Vapor Pressure | ~8.1 | mmHg @ 25°C (est.) | [3] |
| Solubility | Insoluble in water; Soluble in alcohol, fixed oils. | - | [12][15] |
Spectroscopic Profile for Structural Confirmation
-
Proton NMR (¹H NMR) Spectroscopy (Predicted): The spectrum is expected to be complex due to cis/trans isomerism. However, one would anticipate distinct signals for the three methyl groups. The C2-methyl group, being adjacent to the imine, would likely appear as a singlet further downfield than the C4 and C5 methyls, which would be doublets. The ring protons at C4 and C5 would appear as multiplets, with their coupling constants and chemical shifts being diagnostic for differentiating the cis and trans isomers.
-
Carbon-13 NMR (¹³C NMR) Spectroscopy (Predicted): Six distinct carbon signals are expected. The most downfield signal would correspond to the C2 imine carbon. The remaining five signals would represent the three methyl carbons and the two saturated ring carbons (C4 and C5).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the C=N (imine) stretch, typically in the 1650-1690 cm⁻¹ region. Additionally, a prominent C-O single bond stretch would be expected around 1050-1150 cm⁻¹. The absence of a broad O-H or N-H band would confirm the cyclic structure.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 113, corresponding to the molecular weight of the compound.[2]
Experimental Workflow: Identity and Purity Assessment
Protocol for Characterization
For researchers synthesizing or receiving a sample of 2,4,5-trimethyl-3-oxazoline, a multi-step workflow is essential for validating its identity and assessing purity.
-
Sample Preparation: Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For GC-MS, prepare a dilute solution in a volatile solvent like dichloromethane or ether.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample into a GC-MS system. The resulting chromatogram will indicate purity by showing the number of components. The presence of two closely eluting peaks would be strong evidence of a cis/trans isomer mixture. The mass spectrum for each peak should confirm the molecular weight of 113.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts and coupling patterns with theoretically predicted values to confirm the molecular structure and connectivity.
-
FT-IR Spectroscopy: Obtain an IR spectrum of the neat liquid. Verify the presence of the key C=N and C-O stretching frequencies and the absence of hydroxyl or amine bands.
-
Data Correlation: Synthesize the data from all techniques. The GC retention time, mass fragmentation pattern, NMR chemical shifts, and IR absorption bands must collectively support the structure of 2,4,5-trimethyl-3-oxazoline.
Workflow Diagram
The following diagram illustrates a logical workflow for the comprehensive characterization of 2,4,5-trimethyl-3-oxazoline.
Caption: Workflow for Identity and Purity Assessment.
Occurrence and Application
Natural Occurrence and Flavor Profile
2,4,5-Trimethyl-3-oxazoline is a naturally occurring volatile compound that contributes significantly to the flavor profile of various cooked foods. It has been identified in boiled and cooked beef, canned beef stew, fried chicken, and notably, roasted peanuts, which is the origin of its common synonym "peanut oxazole".[12][15] Its characteristic musty, nutty, and meaty aroma makes it a high-impact flavor chemical.
Industrial Applications
The primary industrial application of this compound is as a flavoring agent and aroma intermediate.[3][4][5][12] It is used to impart or enhance savory, nutty, and roasted notes in a wide range of products, including:
Relevance in Medicinal Chemistry
For drug development professionals, the oxazoline ring system is a valuable structural motif. Oxazolines are considered important pharmacophores and are present in numerous biologically active natural products and synthetic compounds.[16] They are often used as chiral auxiliaries in asymmetric synthesis or as precursors for more complex heterocyclic systems.
Furthermore, polymers derived from oxazolines, specifically poly(2-oxazoline)s, are being extensively investigated as advanced drug delivery platforms.[17] These polymers can form micelles that encapsulate poorly soluble drugs, enhancing their bioavailability and therapeutic efficacy. Therefore, 2,4,5-trimethyl-3-oxazoline represents a potentially useful chemical building block for synthesizing novel ligands, drug candidates, or functionalized polymers for biomedical applications.
Safety, Handling, and Storage
Hazard Identification
This compound is classified as a hazardous chemical. Key hazards include:
-
Flammable Liquid: It has a relatively low flash point and should be kept away from ignition sources.[3][6]
Recommended Handling Procedures
Standard laboratory precautions should be strictly followed:
-
Work in a well-ventilated area or a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[3][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6] Use non-sparking tools and take precautionary measures against static discharge.[6]
Storage Conditions
For long-term stability, 2,4,5-trimethyl-3-oxazoline should be stored in a cool, dry, and well-ventilated location.[4][6] It should be kept in a tightly sealed container, protected from direct sunlight and away from incompatible materials such as strong oxidizing agents.[4][6]
Conclusion
2,4,5-Trimethyl-3-oxazoline is a well-characterized heterocyclic compound with a distinct structural profile and a powerful set of physicochemical and organoleptic properties. Its primary role as a flavor and fragrance agent is well-established, rooted in its natural occurrence in cooked foods. For the research and drug development community, its significance extends to the broader utility of the oxazoline scaffold in medicinal chemistry and materials science. A thorough understanding of its properties, guided by the analytical workflows described herein, is essential for its effective and safe application in both industrial and research settings.
References
-
NIST. (n.d.). 2,4,5-Trimethyl-3-oxazoline. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). peanut oxazole 2,4,5-trimethyl-3-oxazoline. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethyl-3-oxazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4,5-trimethyl-3-oxazoline (C6H11NO). Retrieved from [Link]
-
IndiaMART. (n.d.). 2,4,5-Trimethyl-3-Oxazoline (22694-96-8) (C6H11NO). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,5-trimethyl oxazole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). Retrieved from [Link]
-
GSRS. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE. Retrieved from [Link]
-
PhytoBank. (2015). Showing 2,4,5-trimethyl-2,5-dihydro-oxazole (PHY0082514). Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethyloxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Ke, W., et al. (2017). Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform. PMC - NIH. Retrieved from [Link]
-
Cai, X., Yang, H., & Zhang, G. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Retrieved from [Link]
-
Drugfuture. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE. FDA Global Substance Registration System. Retrieved from [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). 3525 2,4,5-trimethyl-delta-3-oxazoline. Retrieved from [Link]
-
Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 3. peanut oxazole [thegoodscentscompany.com]
- 4. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 5. indiamart.com [indiamart.com]
- 6. fishersci.com [fishersci.com]
- 7. femaflavor.org [femaflavor.org]
- 8. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 2,4,5-trimethyl-3-oxazoline (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 2,4,5-TRIMETHYL-3-OXAZOLINE | 22694-96-8 [chemicalbook.com]
- 13. 2,4,5-TRIMETHYL-3-OXAZOLINE [drugfuture.com]
- 15. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous Discovery and Scientific Unraveling of 2,4,5-Trimethyl-3-oxazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: An Unexpected Flavor Principle with Latent Potential
In the vast and intricate world of heterocyclic chemistry, certain molecules emerge not from targeted design, but from the complex, heat-driven transformations within our food. 2,4,5-Trimethyl-3-oxazoline is one such molecule, a compound whose initial discovery was not in a pristine laboratory flask, but in the savory aroma of cooked beef and the comforting scent of roasted peanuts.[1][2] This technical guide provides a comprehensive literature review on the discovery, synthesis, and characterization of 2,4,5-Trimethyl-3-oxazoline. It further explores its well-established role as a significant flavor compound and delves into the broader biological activities of the oxazoline scaffold, offering a perspective for its potential consideration in the realm of drug development.
The Discovery: A Culinary Clue to a Chemical Curiosity
The formal "discovery" of 2,4,5-Trimethyl-3-oxazoline cannot be attributed to a single, planned experiment but rather to the burgeoning field of flavor chemistry in the mid-20th century. As analytical techniques like gas chromatography-mass spectrometry (GC-MS) became more sophisticated, scientists began to deconstruct the complex mosaic of volatile compounds that create the characteristic aromas of cooked foods. Over 1,000 volatile compounds have been identified in cooked meats, including a variety of heterocyclic compounds such as oxazoles and oxazolines.[1]
While it is challenging to pinpoint the first academic publication to formally identify this specific molecule, a significant early milestone in its documented history is a 1970 patent filed by the General Foods Corporation.[3] This patent, for an "earthy flavor composition," explicitly names 2,4,5-trimethyloxazole as a key component for imparting potato-like or mushroom-like flavors to foodstuffs.[3] This patent not only provides a very early public record of the compound but also describes a method for its synthesis, indicating a level of established knowledge about the molecule at the time.
The true genesis of 2,4,5-Trimethyl-3-oxazoline, however, lies in the Maillard reaction , the complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that is responsible for the desirable flavors in a vast array of cooked foods.[4][5][6][7] It is within this intricate chemical dance, occurring at elevated temperatures, that the precursors for 2,4,5-Trimethyl-3-oxazoline are formed and subsequently cyclize to create this potent aroma compound. The savory, nutty, and green-woody notes it imparts are integral to the flavor profiles of roasted and fried meats, nuts, and other thermally processed foods.
Physicochemical Properties and Characterization
2,4,5-Trimethyl-3-oxazoline is a volatile, heterocyclic organic compound with a distinct and potent aroma. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO | [8] |
| Molecular Weight | 113.16 g/mol | [8] |
| Appearance | Yellow-orange liquid | [8] |
| Odor Profile | Powerful, musty, nutty, green, woody | [8][9] |
| Boiling Point | 125-127 °C at 760 mmHg | [8] |
| Density | 0.913-0.920 g/cm³ | [8] |
| Solubility | Soluble in alcohol and fixed oils; slightly soluble in water. | [9] |
| CAS Number | 22694-96-8 | [9] |
Synthetic Pathways: From Culinary Happenstance to Controlled Chemistry
The synthesis of 2,4,5-Trimethyl-3-oxazoline can be approached from two main perspectives: its natural formation during the Maillard reaction and its deliberate chemical synthesis. Understanding both is crucial for its application in the flavor industry and for any potential exploration in other fields.
The Maillard Reaction: Nature's Synthetic Route
The formation of 2,4,5-Trimethyl-3-oxazoline in food is a testament to the complexity of the Maillard reaction. The key precursors are α-dicarbonyl compounds, such as 2,3-butanedione (diacetyl), and amino acids. The generally accepted mechanism involves the Strecker degradation of an amino acid, which leads to the formation of an α-aminoketone. This intermediate then undergoes cyclization and dehydration to form the oxazoline ring.
Below is a simplified diagram illustrating the plausible formation pathway of 2,4,5-Trimethyl-3-oxazoline from Maillard reaction precursors.
Caption: Formation of 2,4,5-Trimethyl-3-oxazoline via the Maillard reaction.
Laboratory and Industrial Synthesis
The targeted synthesis of 2,4,5-Trimethyl-3-oxazoline and other oxazolines is well-established, with various methods offering different advantages in terms of yield, purity, and scalability.
The 1970 patent by Bentz and Mezzino describes a method that likely reflects the early synthetic approaches to this class of compounds.[3] This method involves the reaction of an α-haloketone with an amide.
Experimental Protocol: Synthesis of 2,4,5-Trimethyloxazole (adapted from US Patent 3,666,494) [3]
-
Reactants: 2-bromo-3-butanone and acetamide.
-
Solvent: The reaction is conducted in a solvent-free medium.
-
Temperature: The reaction mixture is heated to 110-120 °C.
-
Reaction Time: The reaction is allowed to proceed for approximately 3 hours.
-
Purification: The product is isolated by distillation, with the fraction boiling at 42-48 °C (at 20 mm Hg) being collected.
The causality behind this experimental choice lies in the nucleophilic character of the amide oxygen and the electrophilic nature of the carbon bearing the bromine atom. The reaction likely proceeds through an initial nucleophilic attack of the amide on the bromoketone, followed by an intramolecular cyclization and dehydration to form the stable oxazoline ring.
Contemporary organic synthesis offers a plethora of methods for the construction of the oxazoline ring, often with improved yields and milder reaction conditions. These include:
-
Cyclization of β-hydroxy amides: This is a very common and versatile method. The requisite β-hydroxy amide can be prepared from the corresponding amino alcohol and carboxylic acid (or its derivative), followed by cyclization using a variety of dehydrating agents.
-
From nitriles and amino alcohols: This method involves the direct reaction of a nitrile with an amino alcohol, often catalyzed by a Lewis acid.
-
From aldehydes and amino alcohols: An aldehyde and an amino alcohol can be condensed to form an oxazolidine intermediate, which is then oxidized to the oxazoline.
The choice of a particular synthetic route in a research or industrial setting will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.
Below is a generalized workflow for the synthesis and purification of substituted oxazolines.
Caption: Generalized workflow for the synthesis of oxazolines.
Applications and Future Perspectives
Established Role in the Flavor and Fragrance Industry
The primary and most well-established application of 2,4,5-Trimethyl-3-oxazoline is as a flavoring agent in the food industry and as a component in fragrance formulations. Its potent nutty, musty, and green-woody aroma makes it a valuable ingredient for recreating the complex flavor profiles of cooked meats, roasted nuts, and other savory products. It is often used in combination with other flavor compounds, such as diacetyl, to achieve specific sensory targets.[3]
Potential Relevance to Drug Development: The Bioactive Oxazoline Scaffold
While 2,4,5-Trimethyl-3-oxazoline itself is not recognized as a therapeutic agent, the broader class of oxazoline-containing compounds has garnered significant interest in medicinal chemistry and drug development. The oxazoline ring is a privileged scaffold found in a number of natural products with diverse and potent biological activities.
The oxazoline moiety is known to be a key pharmacophore in compounds exhibiting a wide range of biological effects, including:
-
Antibacterial and Antifungal Activity: Many natural and synthetic oxazolines have demonstrated efficacy against various microbial pathogens.
-
Anticancer Properties: Certain oxazoline-containing compounds have been shown to possess cytotoxic activity against various cancer cell lines.
-
Antiviral Activity: The oxazoline scaffold has been incorporated into molecules with demonstrated antiviral properties.
-
Anti-inflammatory Effects: Some oxazoline derivatives have been investigated for their potential to modulate inflammatory pathways.
The rigid, five-membered ring of the oxazoline can serve as a bioisostere for other functional groups, such as esters and amides, potentially improving metabolic stability and pharmacokinetic properties. For drug development professionals, the study of simple, well-characterized oxazolines like the 2,4,5-trimethyl derivative can provide valuable insights into the structure-activity relationships of this important heterocyclic system. Toxicological data on such compounds, often generated for their use in the food industry, can also inform the safety assessment of more complex, oxazoline-containing drug candidates.
Conclusion: From Flavor to Future Frontiers
The story of 2,4,5-Trimethyl-3-oxazoline is a compelling example of how fundamental research into the chemistry of food can lead to the discovery of molecules with broader scientific and commercial significance. Initially identified as a key contributor to the desirable flavors of cooked and roasted foods, our understanding of this simple heterocycle has been refined through decades of research into the Maillard reaction and the development of sophisticated synthetic methods. While its primary role remains firmly in the realm of flavor and fragrance, the recognized biological activities of the oxazoline scaffold suggest that even this humble flavor compound can serve as a source of inspiration and a valuable point of reference for researchers and scientists in the field of drug discovery. The journey of 2,4,5-Trimethyl-3-oxazoline from a fleeting aroma to a well-characterized molecule is a testament to the interconnectedness of the chemical sciences and the potential for discovery in the most unexpected of places.
References
- Leveraging Understanding of Meat Flavor for Product Success. (2022).
- Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (2023). Foods, 12(15), 2923.
- Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. (2020). Molecules, 25(21), 5159.
-
The Chemistry of Beef Flavor. (n.d.). Retrieved from [Link]
- Effective Strategies for Understanding Meat Flavor: A Review. (2023). Food Science of Animal Resources, 43(4), 621–642.
-
The Maillard Reaction. (n.d.). Retrieved from [Link]
- Review Article Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. (2014). Journal of Food Processing & Technology, 5(5).
- Historical Perspective of the Maillard Reaction in Food Science. (2005). Annals of the New York Academy of Sciences, 1043, 1-10.
-
Process Meat Flavor Development and the Maillard Reaction. (n.d.). Retrieved from [Link]
- Insights into flavor and key influencing factors of Maillard reaction products: A recent update. (2022). Frontiers in Nutrition, 9, 982019.
- Changes in volatile flavor compounds during the retorting of canned beef stew. (1977). Journal of Food Science, 42(6), 1582-1585.
- Effect of aging on volatile compounds in cooked beef. (2015).
- Development of Beef Volatile Flavor Compounds in Response to Varied Oven Temperature and Degree of Doneness. (2021). Foods, 10(11), 2636.
- Bacteria and Volatile Compounds Associated with Ground Beef Spoilage. (1991). Journal of Food Science, 56(5), 1159-1163.
-
2,4,5-Trimethyl-3-oxazoline. (n.d.). PubChem. Retrieved from [Link]
-
peanut oxazole 2,4,5-trimethyl-3-oxazoline. (n.d.). The Good Scents Company. Retrieved from [Link]
- Bentz, A. P., & Mezzino, J. F. (1972). U.S. Patent No. 3,666,494. Washington, DC: U.S.
- Use of oxazolines as aroma/flavour precursors. (2013).
-
3525 2,4,5-trimethyl-delta-3-oxazoline. (n.d.). Flavor and Extract Manufacturers Association (FEMA). Retrieved from [Link]
Sources
- 1. Making sure you're not a bot! [iastatedigitalpress.com]
- 2. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3666494A - Earthy flavor composition comprising diacetyl and 2,4,5-trimethyl oxazole - Google Patents [patents.google.com]
- 4. hawaiilearning.org [hawaiilearning.org]
- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peanut oxazole [thegoodscentscompany.com]
Early research on 2,4,5-Trimethyl-3-oxazoline and its derivatives
An In-depth Technical Guide to the Early Research on 2,4,5-Trimethyl-3-oxazoline and its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the early research concerning 2,4,5-trimethyl-3-oxazoline (CAS No. 22694-96-8), a trisubstituted heterocyclic compound. Contrary to what might be expected for a novel heterocycle, the initial discovery and scientific investigation of this molecule were not rooted in medicinal chemistry but in the field of food science and flavor chemistry. This guide traces the origins of 2,4,5-trimethyl-3-oxazoline as a natural product of the Maillard reaction, first identified in cooked foods in the 1970s. We will detail its physicochemical properties, reconstruct a plausible early synthetic protocol based on fundamental organic reactions, and explore the inherent chemical reactivity of the 3-oxazoline core, which informs its potential for derivatization. This document is structured to provide not only historical context but also foundational chemical insights relevant to professionals in molecular development.
Part 1: Discovery and Context – A Flavor Compound from the Maillard Reaction
The scientific story of 2,4,5-trimethyl-3-oxazoline begins not in a synthesis lab, but in the complex chemical milieu of a cooking pot. Early investigations into the volatile compounds responsible for the characteristic aroma of cooked meats led to its identification.
The Maillard Reaction: Nature's Synthesis
The Maillard reaction, first described by Louis Camille Maillard in 1912, is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[1] This cascade of reactions is responsible for the desirable color and flavor of a vast range of foods, including seared steak, baked bread, and roasted coffee.[1][2] During the intermediate stages of this process, a variety of reactive carbonyl compounds and other intermediates are formed, leading to the generation of hundreds of different flavor compounds, including heterocyclic structures like pyrazines, thiazoles, and oxazolines.[3][4]
First Identification in Food Volatiles
It was within this complex matrix that 2,4,5-trimethyl-3-oxazoline was first identified. Research published in the mid-1970s pinpointed several oxazolines, including the 2,4,5-trimethyl derivative, as components of the aroma profile of cooked beef.[5] While it was noted that the compound itself did not possess a distinctly "meaty" aroma, it was recognized as a contributor to the overall sensory profile.[5] Subsequent studies have confirmed its presence in various cooked foods, including fried chicken and roasted peanuts, solidifying its status as a significant, naturally occurring flavor compound.
The organoleptic profile of 2,4,5-trimethyl-3-oxazoline is described as having powerful, musty, nutty, and slightly green, woody notes.[6][7] This unique profile made it a molecule of interest for the flavor and fragrance industry, where it is now used as a food additive to impart these specific notes to products like soups and baked goods.
Part 2: Physicochemical and Analytical Characterization
A complete understanding of any molecule requires a thorough characterization of its physical and chemical properties. Early analytical techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), were pivotal in the initial identification of 2,4,5-trimethyl-3-oxazoline from complex food extracts.
Physicochemical Properties
The fundamental properties of 2,4,5-trimethyl-3-oxazoline are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole | [6] |
| CAS Number | 22694-96-8 | [8] |
| Molecular Formula | C₆H₁₁NO | [8] |
| Molecular Weight | 113.16 g/mol | [6][8] |
| Appearance | Yellow-orange liquid | [6] |
| Odor | Musty, nutty, cocoa, brown, vegetative, woody | [6][7] |
| Boiling Point | 125.0 - 127.0 °C (at 760 mm Hg) | [6] |
| Density | 0.913 - 0.920 g/cm³ | [6] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water. |
Spectroscopic Data
The primary analytical method for identifying volatile and semi-volatile compounds in early flavor research was GC-MS. The NIST Chemistry WebBook contains gas chromatography data for this compound, reflecting its importance in this field.[8]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 2,4,5-trimethyl-3-oxazoline would be expected to show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation pathways would include the loss of methyl groups (CH₃•, -15 amu) leading to a fragment at m/z = 98, and cleavage of the oxazoline ring.
Part 3: A Plausible Early Synthetic Protocol
While 2,4,5-trimethyl-3-oxazoline was first discovered as a natural product, its utility in the flavor industry necessitated the development of a deliberate synthetic route. The synthesis of 3-oxazolines can be achieved through a straightforward condensation reaction between a β-amino alcohol and an aldehyde or ketone. This approach is biomimetic, mirroring the likely precursors in the Maillard reaction.
The following protocol describes a plausible and chemically robust method for the synthesis of 2,4,5-trimethyl-3-oxazoline that would have been accessible to organic chemists during the period of its discovery.
Reaction Scheme: Condensation of 3-Amino-2-butanol and Acetaldehyde
The synthesis involves the acid-catalyzed condensation of 3-amino-2-butanol with acetaldehyde. The amino alcohol provides the C4-methyl, C5-methyl, and the N3 and O1 atoms of the ring, while acetaldehyde provides the C2-methyl and the C2 atom.
Detailed Step-by-Step Methodology
Objective: To synthesize 2,4,5-trimethyl-3-oxazoline via acid-catalyzed condensation.
Materials:
-
3-Amino-2-butanol (1.0 mol)
-
Acetaldehyde (1.1 mol, slight excess)
-
Toluene (500 mL)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.02 mol, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, distillation apparatus.
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 3-amino-2-butanol (1.0 mol), toluene (500 mL), and p-TSA (0.02 mol).
-
Addition of Aldehyde: Begin stirring and gently heat the mixture. Slowly add acetaldehyde (1.1 mol) to the flask. Causality: Acetaldehyde has a low boiling point (20.2 °C), so slow addition and gentle heating prevent loss of the reactant.
-
Dehydration and Cyclization: Heat the reaction mixture to a vigorous reflux. Toluene forms an azeotrope with water, which is collected and separated in the Dean-Stark trap. Continue reflux until no more water is collected (approximately 1.0 mol or 18 mL). Causality: The removal of water drives the equilibrium of the reversible imine formation and subsequent cyclization towards the oxazoline product, in accordance with Le Châtelier's principle.
-
Reaction Workup: Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the p-TSA catalyst. Separate the aqueous layer. Trustworthiness: This neutralization step is critical to prevent acid-catalyzed hydrolysis of the product during purification.
-
Isolation: Wash the organic layer with brine, then dry it over anhydrous MgSO₄. Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure 2,4,5-trimethyl-3-oxazoline.
Part 4: Chemical Reactivity and Potential for Derivatives
While specific early research on derivatives of 2,4,5-trimethyl-3-oxazoline is not prominent, an understanding of its core chemical structure provides a clear roadmap for its potential reactivity. For drug development professionals, such fundamental reactivity insights are crucial for scaffold hopping and lead optimization. The key reactive features are the imine (C=N) bond and the stereocenters at C4 and C5.
Hydrolysis of the Imine Bond
The C=N double bond is susceptible to acid-catalyzed hydrolysis. This reaction is essentially the reverse of its formation. In the presence of aqueous acid, the oxazoline ring will open to regenerate the parent β-amino alcohol (3-amino-2-butanol) and the aldehyde (acetaldehyde). This reactivity is highly relevant to its role in food chemistry, as it can act as a stable carrier of a volatile aldehyde, releasing it upon a change in conditions (e.g., hydration), thereby contributing to the dynamic aroma profile of food.[9]
Reduction of the Imine Bond
The imine functionality can be readily reduced to an amine using common reducing agents such as sodium borohydride (NaBH₄). This reaction would convert the 2,4,5-trimethyl-3-oxazoline into the corresponding saturated heterocyclic system, 2,4,5-trimethyloxazolidine. This transformation would significantly alter the molecule's chemical properties, removing the reactive imine and increasing its basicity. Such a reduction could be a key step in a synthetic sequence to build more complex molecular architectures.
Stereochemical Considerations
The presence of methyl groups at both the C4 and C5 positions creates two stereocenters. This means that 2,4,5-trimethyl-3-oxazoline exists as a mixture of diastereomers (cis and trans isomers). These isomers could, in principle, be separated and used as distinct starting materials for stereoselective synthesis, a cornerstone of modern drug development. Any reaction at the imine bond or adjacent positions could be influenced by the relative stereochemistry of these substituents.
Conclusion
The early history of 2,4,5-trimethyl-3-oxazoline is a compelling case study in chemical discovery driven by applied science. Identified as a trace but significant component of food aroma, its journey from a Maillard reaction product to a well-characterized synthetic flavorant highlights the interplay between natural product chemistry and process-oriented organic synthesis. For scientists in drug discovery and development, its story serves as a reminder that the foundational principles of synthesis, purification, and characterization are universal. The simple, reactive 3-oxazoline core, though first studied for its sensory properties, embodies the type of heterocyclic scaffold that continues to be a rich source of inspiration for the design of novel, biologically active molecules.
References
A numbered list of all sources cited in this guide is provided below.
-
Robinson–Gabriel synthesis. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Published online 2018. Accessed January 7, 2026. [Link]
-
Van Leusen Reaction. NROChemistry. Accessed January 7, 2026. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. Accessed January 7, 2026. [Link]
- Gao C, Li J, Li Y, et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1610. doi:10.3390/molecules25071610
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
-
Van Leusen reaction. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
- Burkholder TP, Funke T, Gauthier D, et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. 2004;69(4):1272-1275. doi:10.1021/jo0354189
- Parker JK, Elmore JS, Mottram DS. Synthesis and Identification of 3-Oxazolines in Cocoa. Journal of Agricultural and Food Chemistry. 2015;63(23):5627-5635. doi:10.1021/acs.jafc.5b00898
-
Wipf P. The Synthesis of Oxazole-containing Natural Products. Published online 2011. Accessed January 7, 2026. [Link]
-
The Maillard Reaction. San Diego Miramar College. Published online 2019. Accessed January 7, 2026. [Link]
-
Synthesis of 3-oxazolines. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
-
Maillard reaction. In: Wikipedia. ; 2024. Accessed January 7, 2026. [Link]
- Yao L, Li Y, Zhang Z, et al. Modular Synthesis of Trisubstituted 3-Oxazol-5(2 H)-ones from α-Keto Acids, Ketones, and Ammonium Salt by Multicomponent Strategy. The Journal of Organic Chemistry. 2015;80(16):8173-8181. doi:10.1021/acs.joc.5c00385
-
Wasserman, H. H. The Chemistry of Cooked Meat Flavor. Accessed January 7, 2026. [Link]
- Kim K-J, Lee C-H. Reaction Flavor Model System for Development of Savory Soy Sauce. Journal of the Korean Society of Food Science and Nutrition. 2001;30(1):1-8.
-
Novel synthesis of 3-oxazolines. ResearchGate. Accessed January 7, 2026. [Link]
-
Understanding the Maillard Reaction. FutureLearn. Accessed January 7, 2026. [Link]
-
2,4,5-Trimethyl-3-oxazoline. PubChem. Accessed January 7, 2026. [Link]
- Yang S, Wang Y, Zhang Y, et al. Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV. Foods. 2023;12(17):3172. doi:10.3390/foods12173172
- Gardner TL, Legako JF, Brooks JC, Miller MF, Calkins CR. Development of Beef Volatile Flavor Compounds in Response to Varied Oven Temperature and Degree of Doneness. Meat and Muscle Biology. 2021;5(1). doi:10.22175/mmb.12365
- Gasser U, Grosch W. Identification of volatile flavour compounds with high aroma values from cooked beef. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. 1988;186(6):489-494. doi:10.1007/BF01027373
-
Aroma Chemicals in Meat Flavors. Perfumer & Flavorist. Published online 1975. Accessed January 7, 2026. [Link]
- Kamijo S, Morisaki K, Imai R, et al. Development of a Method for the Synthesis of 2,4,5-trisubstituted Oxazoles Composed of Carboxylic Acid, Amino Acid, and Boronic Acid. Beilstein Journal of Organic Chemistry. 2017;13:1478-1485. doi:10.3762/bjoc.13.146
-
2,4,5-trimethyl-1,3-oxazole. ChemSynthesis. Accessed January 7, 2026. [Link]
-
2,4,5-Trimethyl-3-oxazoline. In: NIST Chemistry WebBook. ; . Accessed January 7, 2026. [Link]
-
2,4,5-TRIMETHYL-3-OXAZOLINE. FDA Global Substance Registration System. Accessed January 7, 2026. [Link]
-
peanut oxazole 2,4,5-trimethyl-3-oxazoline. The Good Scents Company. Accessed January 7, 2026. [Link]
-
Synthesis of 2-oxazolines. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
Sources
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. futurelearn.com [futurelearn.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peanut oxazole [thegoodscentscompany.com]
- 8. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 9. Synthesis and Identification of 3‑Oxazolines in Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic and Kinetic Studies of 2,4,5-Trimethyl-3-oxazoline Formation
Foreword: Unveiling the Reaction Dynamics of a Key Heterocycle
For researchers, scientists, and professionals in drug development, a deep understanding of the formation of heterocyclic compounds is paramount. The oxazoline moiety, a five-membered heterocyclic ring containing both nitrogen and oxygen, is a prevalent structural motif in numerous biologically active natural products and pharmaceuticals.[1][2] Its derivatives are also crucial as synthetic intermediates and chiral ligands in asymmetric catalysis.[3] This guide provides an in-depth technical exploration of the thermodynamic and kinetic studies of the formation of a specific derivative, 2,4,5-trimethyl-3-oxazoline.
While extensive research has been conducted on the synthesis and applications of oxazolines, detailed thermodynamic and kinetic data for the formation of many specific derivatives remain dispersed in the literature. This document aims to bridge that gap by not only presenting a theoretical framework but also providing actionable experimental and computational protocols. We will delve into the "why" behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data. This guide is structured to empower researchers to meticulously dissect the reaction dynamics of 2,4,5-trimethyl-3-oxazoline formation, a knowledge base that can be extrapolated to a wider range of heterocyclic systems.
The Significance of 2,4,5-Trimethyl-3-oxazoline
2,4,5-Trimethyl-3-oxazoline is a substituted oxazoline that serves as a valuable model system for understanding the fundamental principles of oxazoline ring formation.[4][5] Its synthesis typically involves the condensation and subsequent cyclization of appropriate precursors, such as an amino alcohol and a carboxylic acid derivative. A thorough understanding of the thermodynamics and kinetics of its formation is crucial for optimizing reaction conditions, maximizing yield, and ensuring the desired stereochemical outcome.[6][7]
Thermodynamic Investigation: Quantifying the Driving Force
The thermodynamic profile of a reaction dictates its spontaneity and the position of equilibrium. For the formation of 2,4,5-trimethyl-3-oxazoline, key thermodynamic parameters of interest are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).
Causality Behind Experimental Choices in Calorimetry
Reaction calorimetry stands as the primary experimental technique for the direct measurement of the heat evolved or absorbed during a chemical reaction, providing a direct measure of the enthalpy change (ΔH).[] The choice of calorimetric method depends on the specific reaction conditions and the desired level of precision.
-
Isothermal Titration Calorimetry (ITC): While often associated with binding studies, ITC can be adapted to monitor the heat changes of a reaction as one reactant is titrated into another. This is particularly useful for reactions that can be initiated by mixing.
-
Reaction Calorimeter (RC1): For larger-scale reactions and process safety assessments, an RC1 calorimeter allows for the precise control of temperature and dosing, providing detailed information about the heat flow over time.
Experimental Protocol: Isothermal Reaction Calorimetry
This protocol outlines the determination of the enthalpy of formation for 2,4,5-trimethyl-3-oxazoline using an isothermal reaction calorimeter.
Objective: To determine the molar enthalpy of formation (ΔH) of 2,4,5-trimethyl-3-oxazoline from its precursors.
Materials:
-
2-aminobutan-1-ol
-
Acetaldehyde
-
Dehydrating agent (e.g., anhydrous magnesium sulfate)
-
Anhydrous solvent (e.g., dichloromethane)
-
Isothermal reaction calorimeter
Procedure:
-
Calorimeter Calibration: Calibrate the calorimeter using a standard reaction with a known enthalpy change or by electrical heating to determine the heat transfer coefficient.
-
Reactant Preparation: Prepare solutions of known concentrations of 2-aminobutan-1-ol and acetaldehyde in the anhydrous solvent.
-
Loading the Calorimeter: Charge the calorimeter vessel with the 2-aminobutan-1-ol solution and the dehydrating agent. Allow the system to reach thermal equilibrium at the desired reaction temperature.
-
Initiating the Reaction: Titrate the acetaldehyde solution into the calorimeter at a constant, controlled rate.
-
Data Acquisition: Monitor the heat flow as a function of time throughout the addition. The total heat evolved or absorbed is integrated over the course of the reaction.
-
Data Analysis: Calculate the total heat change (Q) from the integrated heat flow data. The molar enthalpy of reaction (ΔH) is then determined by dividing Q by the number of moles of the limiting reactant.
Self-Validation:
-
Perform the experiment at multiple concentrations to ensure the measured enthalpy is independent of concentration.
-
Vary the titration rate to confirm that the reaction is not limited by mixing.
-
Analyze the final reaction mixture by a suitable technique (e.g., GC-MS) to confirm the yield of 2,4,5-trimethyl-3-oxazoline, allowing for the correction of the enthalpy value for any incomplete conversion.
Data Presentation: Thermodynamic Parameters
The experimentally determined enthalpy change, along with Gibbs free energy and entropy changes calculated from the relationship ΔG = ΔH - TΔS (where ΔS can be estimated from computational models or temperature-dependent studies), should be summarized in a clear table.
| Thermodynamic Parameter | Value | Units |
| Enthalpy of Formation (ΔH) | Experimental Value | kJ/mol |
| Gibbs Free Energy (ΔG) | Calculated Value | kJ/mol |
| Entropy of Formation (ΔS) | Calculated Value | J/(mol·K) |
Kinetic Investigation: Unraveling the Reaction Pathway
Kinetic studies provide insights into the rate of a reaction and the factors that influence it, ultimately leading to the elucidation of the reaction mechanism.[9] For the formation of 2,4,5-trimethyl-3-oxazoline, determining the rate law, rate constants, and activation parameters is essential.
Causality Behind Experimental Choices in Spectroscopy
Spectroscopic techniques are invaluable for monitoring the change in concentration of reactants, intermediates, and products over time.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for kinetic analysis as it provides structurally rich data, allowing for the simultaneous monitoring of multiple species in the reaction mixture.[11] The integrals of specific, well-resolved peaks are directly proportional to the concentration of the corresponding species.
-
UV-Visible (UV-Vis) Spectroscopy: If one of the reactants or the product has a distinct chromophore, UV-Vis spectroscopy can be a simple and effective method for tracking the reaction progress by monitoring the change in absorbance at a specific wavelength.
Experimental Protocol: In-Situ ¹H NMR Kinetic Analysis
This protocol details the use of in-situ ¹H NMR to determine the rate law and rate constant for the formation of 2,4,5-trimethyl-3-oxazoline.
Objective: To determine the reaction order with respect to each reactant and the overall rate constant (k).
Materials:
-
2-aminobutan-1-ol
-
Acetaldehyde
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., tetramethylsilane - TMS)
-
NMR spectrometer with temperature control
Procedure:
-
Sample Preparation: In an NMR tube, prepare a solution of 2-aminobutan-1-ol and the internal standard in the deuterated solvent.
-
Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate at the desired reaction temperature. Acquire an initial spectrum to serve as the time zero reference.
-
Reaction Initiation: Inject a known concentration of acetaldehyde into the NMR tube and quickly mix.
-
Time-Resolved Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Processing: Process the spectra and integrate the characteristic peaks for the reactants and the product relative to the internal standard.
-
Kinetic Analysis: Plot the concentration of the reactants and product as a function of time. Use the initial rates method or integrated rate laws to determine the reaction order for each reactant and the rate constant.
Self-Validation:
-
Perform the experiment at different initial concentrations of each reactant to confirm the determined reaction orders.
-
Conduct the experiment at various temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
Ensure the internal standard is inert under the reaction conditions and its peak does not overlap with any reactant or product signals.
Mandatory Visualization: Reaction Progress Workflow
Caption: Workflow for kinetic analysis using in-situ ¹H NMR.
Data Presentation: Kinetic Parameters
Summarize the determined kinetic parameters in a table for easy reference and comparison.
| Kinetic Parameter | Value | Units |
| Rate Law | e.g., rate = k[Reactant A]¹[Reactant B]¹ | - |
| Rate Constant (k) at T | Experimental Value | e.g., M⁻¹s⁻¹ |
| Activation Energy (Ea) | Calculated from Arrhenius Plot | kJ/mol |
| Pre-exponential Factor (A) | Calculated from Arrhenius Plot | Units of k |
Computational Chemistry: A Mechanistic Deep Dive
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to complement experimental findings.[12] DFT calculations can be used to:
-
Elucidate the detailed reaction mechanism, including the identification of transition states and intermediates.
-
Calculate the activation energies for different proposed pathways.
-
Predict thermodynamic properties of all species involved in the reaction.
Causality Behind Computational Choices
The choice of DFT functional and basis set is critical for obtaining accurate results. B3LYP is a commonly used hybrid functional that often provides a good balance between accuracy and computational cost for organic reactions. A reasonably large basis set, such as 6-311+G(d,p), is recommended to accurately describe the electronic structure of the molecules.
Computational Protocol: DFT Mechanistic Study
Objective: To model the reaction pathway for the formation of 2,4,5-trimethyl-3-oxazoline and calculate the associated energy barriers.
Software: Gaussian, ORCA, or other suitable quantum chemistry package.
Procedure:
-
Geometry Optimization: Optimize the geometries of the reactants, intermediates, transition states, and the product using the chosen DFT functional and basis set.
-
Frequency Calculations: Perform frequency calculations on all optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Employ methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method to locate the transition state structures connecting reactants to products or intermediates.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state geometries to confirm that they connect the correct reactants and products.
-
Energy Profile Construction: Construct a reaction energy profile by plotting the relative Gibbs free energies of all species along the reaction coordinate.
Self-Validation:
-
Compare the calculated activation energies and reaction enthalpy with the experimentally determined values.
-
Investigate multiple possible reaction pathways to identify the most energetically favorable one.
-
Ensure that the chosen level of theory has been benchmarked for similar reactions in the literature.
Mandatory Visualization: Reaction Energy Profile
Caption: A representative reaction energy profile for a two-step reaction.
Conclusion: A Synergistic Approach to Reaction Understanding
A comprehensive understanding of the thermodynamic and kinetic aspects of 2,4,5-trimethyl-3-oxazoline formation requires a synergistic approach that combines rigorous experimental investigation with insightful computational modeling. By meticulously applying the protocols outlined in this guide, researchers can obtain reliable data on the energetics and mechanism of this important reaction. This knowledge is not only crucial for the optimization of the synthesis of this specific molecule but also provides a foundational understanding that can be applied to a broad spectrum of heterocyclic chemistry, ultimately accelerating the discovery and development of new chemical entities.
References
-
Monnery, B. D., et al. (2015). Detailed understanding of solvent effects for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. Polymer Chemistry, 6(43), 7484-7493. [Link]
-
Hoogenboom, R., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry, 19, 248-260. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). Retrieved from [Link]
- S. Menaka, & S. Manivarman. (2022). DFT STUDIES OF OXAZOLE DERIVATIVE.
-
Reddy, B. V. S., et al. (2011). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science, 13(4), 405-410. [Link]
-
Wikipedia. (2023). Oxazoline. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) First-order kinetic plot for the 2-ethyl-2-oxazoline ring-opening... Retrieved from [Link]
- El-Sayed, A. M., & El-Nahas, A. M. (2015). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. Journal of the Serbian Chemical Society, 80(1), 57-68.
- Xi, J., Huang, T. C., & Ho, C. T. (1999). Characterization of volatile compounds from the reaction of 3-hydroxy-2-butanone and ammonium sulfide model system. Journal of Agricultural and Food Chemistry, 47(1), 245-248.
-
Pirrung, M. C., & Tumey, L. N. (2000). Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release. Journal of Combinatorial Chemistry, 2(6), 675-680. [Link]
-
Chemistry LibreTexts. (2023). 18.10: Determining the Rate Law from Experimental Data. Retrieved from [Link]
-
NIST. (n.d.). 2,4,5-Trimethyl-3-oxazoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]
- Fatah, S. A., & Amhimmid, W. K. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. International Journal of Chemical and Biomolecular Science, 6(1), 8-17.
- Gant, T. G. (2011). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 111(5), PR1-PR84.
-
The Good Scents Company. (n.d.). peanut oxazole 2,4,5-trimethyl-3-oxazoline. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethyl-3-oxazoline. Retrieved from [Link]
- Gandeepan, P., & Li, C. J. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(21), 10541-10548.
- Kaur, H., & Jeon, J. (2019).
- Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606.
- Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.
- Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8904.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Retrieved from [Link]
-
DiVA portal. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Retrieved from [Link]
- MDPI. (2022). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Molecules, 27(15), 4995.
- Ley, S. V., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(43), 8636-8639.
-
ResearchGate. (n.d.). Synthesis of new triazolyl-oxazoline chiral ligands and study of their coordination to Pd(II) metal centers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Oxazolines. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5221.
-
ResearchGate. (n.d.). Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl). Retrieved from [Link]
Sources
- 1. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 5. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irjweb.com [irjweb.com]
A Technical Guide to Quantum Mechanical Calculations on 2,4,5-Trimethyl-3-oxazoline
Abstract
This whitepaper provides a comprehensive technical guide for performing quantum mechanical calculations on the 2,4,5-Trimethyl-3-oxazoline molecule. Aimed at researchers, computational chemists, and drug development professionals, this document outlines a robust, self-validating workflow using Density Functional Theory (DFT). We delve into the causality behind methodological choices, from software and basis sets to the specific analyses required to elucidate the molecule's structural, electronic, and vibrational properties. The guide includes detailed, step-by-step protocols, data presentation tables, and workflow visualizations to ensure both clarity and scientific integrity.
Introduction: The Significance of 2,4,5-Trimethyl-3-oxazoline
The oxazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and serves as a critical intermediate in organic synthesis. The specific derivative, 2,4,5-Trimethyl-3-oxazoline, while a seemingly simple molecule, possesses a unique stereochemical and electronic profile due to its methyl substitutions. Understanding its three-dimensional structure, electronic landscape, and vibrational modes is paramount for predicting its reactivity, intermolecular interactions, and potential utility in medicinal chemistry.
Quantum mechanical (QM) calculations offer a powerful in silico lens to probe these properties at the sub-atomic level, providing insights that are often difficult or expensive to obtain through experimental means alone. This guide establishes a foundational computational protocol to characterize 2,4,5-Trimethyl-3-oxazoline, enabling researchers to build upon this data for more complex studies, such as reaction mechanism elucidation or virtual screening campaigns.
Theoretical & Methodological Framework
The accuracy of any QM calculation is contingent upon the selection of an appropriate theoretical model and basis set. Our approach is grounded in Density Functional Theory (DFT), which represents a favorable compromise between computational cost and accuracy for organic molecules of this size.
Choice of Functional: B3LYP
We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Expertise & Rationale: B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals. This leads to more reliable predictions of molecular geometries and electronic properties for a wide range of organic systems.[2] Its widespread use and extensive benchmarking make it a trustworthy choice for establishing baseline data.[3][4]
Choice of Basis Set: 6-31G(d)
The Pople-style basis set, 6-31G(d), will be employed for our initial calculations.
-
Expertise & Rationale: This basis set is a split-valence set, meaning it uses multiple functions to describe valence electrons, providing flexibility to the molecular orbitals. The crucial addition is the (d) polarization function on heavy (non-hydrogen) atoms. This allows the orbitals to change shape and direction, which is essential for accurately describing the non-spherical electron density in chemical bonds, particularly within a heterocyclic ring system. For many organic molecules, this level of theory provides excellent geometric parameters without incurring the high computational cost of larger basis sets.[2][3][4]
Software
The protocols described are designed for implementation in widely-used computational chemistry packages like Gaussian, Q-Chem, or similar software.[5][6][7] The general principles and keywords are broadly transferable.
The Computational Workflow: A Self-Validating Protocol
A scientifically rigorous computational study is not a single calculation but a sequence of interdependent steps designed to ensure the result is physically meaningful. The following workflow is designed to be self-validating.
Figure 1: A self-validating workflow for quantum mechanical calculations.
Step-by-Step Experimental Protocol
Protocol 1: Geometry Optimization and Frequency Validation
-
Structure Generation: Using a molecular editor such as GaussView or Avogadro, construct the 2,4,5-Trimethyl-3-oxazoline molecule.[7][8] Ensure the correct initial connectivity and basic stereochemistry. PubChem provides a useful starting point for the molecular structure (CID 31492).[9]
-
Input File Creation: Prepare a Gaussian input file (.gjf or .com). The route section should specify the methodology.
-
#p B3LYP/6-31G(d) Opt Freq
-
Rationale: #p requests additional output. B3LYP/6-31G(d) specifies our chosen method. Opt is the keyword for geometry optimization. Freq is the keyword to perform a vibrational frequency calculation after the optimization completes successfully.[5]
-
-
Define Molecule Specification: Following the route section, provide a title, and then specify the charge (0) and spin multiplicity (1 for a closed-shell singlet) of the molecule.
-
Provide Cartesian Coordinates: Paste the initial coordinates from the molecular editor into the input file.
-
Execution: Submit the input file to the computational chemistry software.[6]
-
Validation: Upon completion, open the output log file.
-
Confirm that the optimization converged.
-
Crucially, search for the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies .[5] If one or more imaginary frequencies are present, it indicates the structure is a transition state or saddle point, and the initial geometry must be perturbed and re-optimized.
-
Results and Analysis: Extracting Chemical Insight
Once a validated minimum energy structure is obtained, a wealth of information can be extracted from the output file.
Optimized Molecular Geometry
The final Cartesian coordinates represent the molecule's most stable conformation in the gas phase at 0 K. From these, key structural parameters can be measured.
Table 1: Predicted Structural Parameters for 2,4,5-Trimethyl-3-oxazoline (Note: These are hypothetical values for illustrative purposes. Actual values must be extracted from the calculation output.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | O1 | C2 | - | 1.43 Å |
| Bond Length | N3 | C2 | - | 1.28 Å |
| Bond Length | C4 | C5 | - | 1.54 Å |
| Bond Angle | C5 | O1 | C2 | 108.5° |
| Dihedral Angle | C5 | C4 | N3 | C2 |
Vibrational Frequencies (IR Spectrum)
The frequency calculation provides the harmonic vibrational modes of the molecule.[10][11][12] These correspond to the peaks in an infrared (IR) spectrum. Key vibrational modes for this molecule would include C-N stretching, C=N imine stretching, and C-O stretching, which can be compared to experimental IR data if available.[13][14]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior and reactivity.[15][16][17]
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.[16]
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.[16]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.[17][18] A smaller gap suggests the molecule is more easily excitable and generally more reactive.[17]
Table 2: Predicted Electronic Properties (Note: Illustrative values.)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap (ΔE) | 7.7 eV |
Natural Bond Orbital (NBO) Analysis
To gain deeper insight into the electronic structure, a Natural Bond Orbital (NBO) analysis is highly recommended.[19][20] This analysis transforms the delocalized canonical molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs.[21]
Protocol 2: NBO Analysis
-
Input File Modification: Use the optimized coordinates from the previous step. Modify the route section to request an NBO analysis.
-
#p B3LYP/6-31G(d) Pop=NBO
-
-
Execution & Analysis: Run the calculation. The output will provide:
-
Natural Atomic Charges: A more robust measure of charge distribution than Mulliken charges.
-
Hybridization: The specific spd character of atoms in each bond.
-
Donor-Acceptor Interactions: NBO analysis quantifies the stabilizing energy from interactions between filled (donor) NBOs (like a lone pair or a sigma bond) and empty (acceptor) NBOs (like an antibonding orbital).[19] This is key to understanding hyperconjugation and delocalization effects.
-
Conclusion
This guide has detailed a foundational, reliable, and self-validating workflow for the quantum mechanical characterization of 2,4,5-Trimethyl-3-oxazoline using DFT. By following the prescribed protocols for geometry optimization, frequency validation, and subsequent property analysis (HOMO-LUMO, NBO), researchers can obtain a robust and chemically intuitive understanding of the molecule's intrinsic properties. This data serves as a critical launchpad for more advanced computational investigations, including reaction dynamics, spectroscopic predictions, and rational drug design, ultimately accelerating scientific discovery.
References
-
Scribd. Intro to Gaussian for Beginners. Available from: [Link]
-
Barrett Research Group. GAUSSIAN 09W TUTORIAL. Available from: [Link]
-
Ali, M. (2024). Gaussian tutorial-1|Structure Builder| #computational #chemistry. YouTube. Available from: [Link]
-
Oreate AI Blog. (2025). Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. Available from: [Link]
-
Westbrook, B. Computational Chemistry Tutorial. Available from: [Link]
-
Das Adhikari, S. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. Available from: [Link]
-
Pearson. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
Wikipedia. HOMO and LUMO. Available from: [Link]
-
Protheragen. Natural Bond Orbital Analysis. Available from: [Link]
-
NBO 7.0. NATURAL BOND ORBITAL 7.0 HOME. Available from: [Link]
-
The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Available from: [Link]
-
University of Regensburg. Natural Bond Orbital (NBO) Analysis. Available from: [Link]
-
Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available from: [Link]
-
ResearchGate. B3LYP/6-31G ** selected structural parameters for the substituted 1,3-oxazinas. Available from: [Link]
-
ResearchGate. (2023). Vibrational Analysis, DFT Computations of Spectroscopic, Non-Covalent Analysis with Molecular Docking and Dynamic Simulation of 2-amino-4, 6-dimethyl pyrimidine benzoic acid. Available from: [Link]
-
ResearchGate. (2025). Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. Available from: [Link]
-
Universidad Autónoma de Madrid. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Available from: [Link]
-
NIH National Center for Biotechnology Information. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available from: [Link]
-
MDPI. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Available from: [Link]
-
ResearchGate. Calculated (using B3LYP/6-31G(d) functional) and experimental (300 MHz, DMSO 25 • C)[22] 1 H-NMR shifts for T1. Available from: [Link]
-
ResearchGate. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Available from: [Link]
-
ResearchGate. DFT (B3LYP/6‐31G) calculated structures of key intermediates and products*. Available from: [Link]
-
Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Available from: [Link]
-
PubChem. 2,4,5-Trimethyl-3-oxazoline. Available from: [Link]
-
Kofanov, E. R. (2021). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Available from: [Link]
-
DergiPark. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 -. Available from: [Link]
-
ResearchGate. (2022). SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. Available from: [Link]
-
ResearchGate. (2023). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol. Available from: [Link]23-triazole-45-diyl-bis124-oxadiazol)
Sources
- 1. inpressco.com [inpressco.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. ossila.com [ossila.com]
- 17. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 18. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 19. NBO [cup.uni-muenchen.de]
- 20. q-chem.com [q-chem.com]
- 21. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]
- 22. researchgate.net [researchgate.net]
Harnessing the Versatility of the Oxazoline Scaffold: A Guide to Novel Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Oxazoline Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective bioactive compounds. These are often termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The oxazoline ring, a five-membered heterocycle containing both oxygen and nitrogen, is a quintessential example of such a scaffold.[1][2] Its structural rigidity, capacity for hydrogen bonding, and synthetic tractability have made it a cornerstone in the development of new therapeutic agents.[2][3]
This guide moves beyond a simple survey of the literature. It is designed to provide drug development professionals and researchers with a strategic overview of the most promising research applications for novel oxazoline compounds. We will delve into the causality behind experimental designs, provide actionable protocols for evaluation, and explore the mechanistic underpinnings of their activity in key therapeutic areas.
Part 1: The Synthetic Foundation - Accessing Novel Oxazoline Libraries
The exploration of any chemical scaffold begins with its synthesis. The accessibility of diverse oxazoline derivatives is a primary driver of its widespread application. Several robust methods exist, allowing for the strategic incorporation of various substituents to tune the compound's physicochemical and pharmacological properties.
The most prevalent synthetic strategies involve the cyclization of a 2-amino alcohol precursor.[4] The choice of the second reactant dictates the substitution at the C2 position of the oxazoline ring, a critical position for modulating biological activity.
Key Synthetic Pathways Include:
-
From Carboxylic Acids & Derivatives: The reaction of 2-amino alcohols with acyl chlorides or carboxylic acids is a fundamental approach, often requiring dehydrating agents or catalysts.[5][6]
-
From Nitriles: Catalytic methods, for instance using zinc chloride (ZnCl₂), can facilitate the reaction of nitriles with amino alcohols, providing a milder route to 2-substituted oxazolines.[4][7]
-
From Aldehydes: A two-step process involving the formation of an intermediate oxazolidine, followed by oxidation, can yield the desired oxazoline.[4]
The choice of synthetic route is a critical first step. For generating a large screening library, a high-throughput compatible method like the nitrile-based synthesis might be preferred. For late-stage functionalization of a complex molecule, a milder, more specific method would be chosen.
Caption: High-level overview of common synthetic routes to 2-substituted oxazolines.
Part 2: Anticancer Drug Discovery - Targeting Malignancy with Precision
The development of novel anticancer agents remains a paramount challenge, with a continuous need for compounds that exhibit greater selectivity and can overcome resistance mechanisms. Oxazoline derivatives have emerged as potent anticancer agents, acting on a variety of validated and novel molecular targets.[8][9][10]
Key Mechanisms of Action
Unlike broadly cytotoxic agents, many novel oxazoline compounds exhibit specific mechanisms of action, leading to apoptosis or cell cycle arrest in cancer cells.[8]
-
Tubulin Polymerization Inhibition: Several oxazoline-based molecules interfere with microtubule dynamics, a clinically validated anticancer strategy. By binding to tubulin, they prevent the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.[8][11]
-
Inhibition of Signaling Pathways: Potent oxazoline derivatives have been shown to inhibit key oncogenic signaling pathways. A notable target is STAT3 (Signal Transducer and Activator of Transcription 3), a protein often constitutively active in many cancers.[8][11]
-
Targeting DNA and Associated Enzymes: Other mechanisms include the inhibition of DNA topoisomerases and the targeting of unique DNA structures like G-quadruplexes, which are over-represented in the promoter regions of oncogenes.[8][11]
Caption: Key molecular targets and pathways inhibited by anticancer oxazoline compounds.
Experimental Workflow for Evaluation
A logical, phased approach is essential for identifying and validating novel anticancer oxazolines. This workflow ensures that resources are focused on the most promising candidates.
Caption: Phased experimental workflow for anticancer oxazoline discovery and validation.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This initial screen is crucial for identifying compounds with antiproliferative activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which correlates with cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the novel oxazoline compounds in culture medium. Replace the existing medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
The following table presents representative data for oxazoline derivatives, demonstrating their potent activity across various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Oxazole Derivative | STAT3 | Breast Cancer | < 100 | [8] |
| Oxazole Derivative | Tubulin | Colon Cancer | 10 - 50 | [11] |
| Oxazole Derivative | G-quadruplex | Lung Cancer | 50 - 200 | [8] |
Part 3: Combating Antimicrobial Resistance
The rise of multidrug-resistant pathogens is a global health crisis.[12] Novel antimicrobial agents with unique mechanisms of action are urgently needed. Oxazoline-based compounds, particularly polymeric and oligomeric structures, have shown significant promise in this area.[13]
Mechanism of Action: A Dual-Pronged Attack
Amphiphilic oxazoline polymers, often called Synthetic Nanoengineered Antimicrobial Polymers (SNAPs), mimic the action of host-defense peptides.[12] Their mechanism is primarily physical, making the development of resistance more difficult for bacteria.
-
Membrane Disruption: The cationic portions of the polymer are attracted to the negatively charged bacterial cell membrane. The hydrophobic portions then insert into the lipid bilayer, disrupting its integrity, causing leakage of cellular contents, and ultimately leading to cell death.[12][14]
-
DNA Interaction: Some cationic oxazoline polymers can translocate into the bacterial cytoplasm and interact with negatively charged nucleic acids (DNA), potentially interfering with replication and cell division.[12][14]
Caption: Dual mechanism of action for antimicrobial oxazoline polymers against bacteria.
Experimental Workflow for Evaluation
The evaluation of antimicrobial efficacy requires a distinct set of assays focused on determining potency and the spectrum of activity.
-
Synthesis and Characterization: Prepare oxazoline-based polymers or small molecules.
-
Minimum Inhibitory Concentration (MIC) Determination: This is the foundational assay to determine the lowest concentration of the compound that prevents visible bacterial growth. This is typically done using a broth microdilution method in 96-well plates.
-
Minimum Bactericidal Concentration (MBC) Determination: To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, samples from the MIC assay wells with no visible growth are plated on agar. The lowest concentration that results in a significant reduction in colony-forming units (CFUs) is the MBC.
-
Time-Kill Assays: These studies provide insight into the rate of bactericidal activity by measuring the reduction in CFUs over several hours of exposure to the compound.
-
Mechanism Studies: Techniques like transmission electron microscopy (TEM) can be used to visualize membrane damage.[14] DNA interaction can be studied using gel retardation assays.
-
Biocompatibility/Toxicity Assays: It is critical to assess the toxicity of the compounds against mammalian cells (e.g., using the MTT assay on fibroblasts) to determine their selectivity for bacterial cells.[12]
Quantitative Data Summary
The efficacy of antimicrobial oxazolines is demonstrated by their low MIC values against clinically relevant pathogens.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Amphipathic Oxazoline SNAP | S. aureus (MRSA) | 16 - 64 | [12][14] |
| Quaternized Oligo(2-methyl-2-oxazoline) | E. coli | < 128 | [15] |
| Linear Oligo(ethylenimine) hydrochloride | Gram-negative bacteria | Therapeutic Range | [13][15] |
Part 4: Emerging Applications and Future Directions
While oncology and infectious disease are major areas of focus, the utility of the oxazoline scaffold extends further.
-
Anti-Inflammatory Agents: Oxazoline derivatives have been reported to possess anti-inflammatory properties, suggesting their potential for treating chronic inflammatory diseases.[1][16][17] Research in this area would focus on assays measuring the inhibition of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in immune cells like macrophages.
-
Asymmetric Catalysis: Chiral oxazoline ligands (e.g., BOX ligands) are pivotal in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules, which is of immense importance in pharmaceutical manufacturing.[18][19][20]
-
Biomaterials and Drug Delivery: Poly(2-oxazolines) are biocompatible polymers used to create hydrogels for 3D tissue culture and as drug-polymer conjugates to improve the pharmacokinetic profiles of therapeutic agents.[21][22][23]
The future of oxazoline research lies in the integration of these fields. For instance, developing an oxazoline-based polymer that is inherently antimicrobial while also serving as a delivery vehicle for an anticancer oxazoline drug could lead to synergistic therapeutic systems.
References
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available at: [Link]
-
Ladhani, H. G., et al. (2023). Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. Advanced Healthcare Materials. Available at: [Link]
-
Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601-4616. Available at: [Link]
-
Gros, P. C., et al. (2014). ChemInform Abstract: Oxazolines: Their Synthesis and Biological Activity. ChemInform. Available at: [Link]
-
Correia, T. R., et al. (2015). Oxazoline-Based Antimicrobial Oligomers: Synthesis by CROP Using Supercritical CO2. ResearchGate. Available at: [Link]
-
Pereira, C. N., et al. (2025). A Review of the Synthesis of Oxazoline Derivatives. Current Organic Synthesis, 22(2), 184-197. Available at: [Link]
-
Bansal, S., & Halve, A. K. (2015). Oxazolines: Their Synthesis and Biological Activity. Semantic Scholar. Available at: [Link]
-
Correia, T. R., et al. (2015). Antimicrobial activity of new green-functionalized oxazoline-based oligomers against clinical isolates. Journal of Global Antimicrobial Resistance, 3(3), 183-187. Available at: [Link]
-
ResearchGate. (n.d.). Some biologically active oxazoline derivatives. ResearchGate. Available at: [Link]
-
Ladhani, H. G., et al. (2023). Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. PubMed. Available at: [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
-
Wikipedia. (n.d.). Oxazoline. Wikipedia. Available at: [Link]
-
D'Souza, B. D., & D'Souza, L. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Available at: [Link]
- Google Patents. (n.d.). WO2010015211A1 - Synthesis of oxazoline compounds. Google Patents.
-
Zhang, Y., et al. (2020). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 25(15), 3352. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]
-
Al-Joboury, H. A. (2018). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Pharmaceutical Sciences and Research, 10(1), 133-138. Available at: [Link]
-
Kumar, A., et al. (2025). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371. Available at: [Link]
-
McManus, H. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(11), 6373-6521. Available at: [Link]
-
Zhou, J., et al. (2014). The Synthesis of Novel Oxazolinylphosphinic Esters and Amides and Application to the Cyanosilylation of Aldehydes. Molecules, 19(4), 4863-4880. Available at: [Link]
-
Hvizdosova, Z., et al. (2024). Cytotoxicity and Bioimmunological Activity of Poly(2-Isopropenyl-2-oxazoline) Conjugates with Ibuprofen Using 3D Reconstructed Tissue Models. Biomacromolecules. Available at: [Link]
-
McManus, H. A., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. Available at: [Link]
-
Chiacchio, M. A., et al. (2019). Oxazole-based compounds as anticancer agents. Semantic Scholar. Available at: [Link]
-
Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. PubMed. Available at: [Link]
-
Al-Trawneh, S. A., & Taha, M. O. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1238-1262. Available at: [Link]
-
Pereira, C. N., et al. (2024). A Review of the Synthesis of Oxazoline Derivatives. Bentham Science Publishers. Available at: [Link]
-
Christenson, W., et al. (2017). Porous poly (2-oxazoline) scaffolds for developing 3D primary human tissue culture. Acta Biomaterialia, 53, 221-230. Available at: [Link]
-
Aytan, N., et al. (2025). Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. Biomacromolecules. Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Oxazolines: Their Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazoline - Wikipedia [en.wikipedia.org]
- 5. WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Oxazoline synthesis [organic-chemistry.org]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of new green-functionalized oxazoline-based oligomers against clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Synthesis of Novel Oxazolinylphosphinic Esters and Amides and Application to the Cyanosilylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. oatext.com [oatext.com]
- 23. pubs.acs.org [pubs.acs.org]
IUPAC name and synonyms for 2,4,5-Trimethyl-3-oxazoline
A Technical Guide to 2,4,5-Trimethyl-3-oxazoline
Abstract
This technical guide provides a comprehensive overview of 2,4,5-Trimethyl-3-oxazoline, a heterocyclic compound of interest in flavor chemistry and as a potential building block in synthetic organic chemistry. We will delve into its precise nomenclature, physicochemical properties, synthesis, and known applications. This document is intended for researchers, chemists, and professionals in the fields of food science and drug development, offering field-proven insights into its characteristics and handling.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is the foundation of all scientific inquiry. The compound , while commonly referred to as 2,4,5-Trimethyl-3-oxazoline, has a more precise designation under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions.
The IUPAC name for this compound is 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole .[1][2] The term "3-oxazoline" is a common synonym that indicates the position of the double bond within the oxazoline ring system, though the dihydro-1,3-oxazole nomenclature is more systematic.[1]
Synonyms and Identifiers: A variety of synonyms and registry numbers are used to identify this compound across different databases and commercial suppliers[1]:
| Identifier | Value | Source |
| CAS Number | 22694-96-8 | [1][2] |
| Molecular Formula | C₆H₁₁NO | [1][2][4] |
| IUPAC InChI | InChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h5-6H,1-3H3 | [1][2] |
| IUPAC InChIKey | YFSGRMONVCFYTC-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC1C(=NC(O1)C)C | [1][4] |
| PubChem CID | 31492 | [1] |
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole is crucial for its application, storage, and handling. The compound exists as a mixture of cis and trans isomers.[5]
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | [1][2][6] |
| Appearance | Yellow-orange liquid | [1] |
| Odor | Powerful, musty, with slight green, wood, and nut aromas | [1] |
| Boiling Point | 125.0 °C to 127.0 °C at 760 mm Hg | [1] |
| XLogP3-AA | 0.5 | [1][3] |
Spectroscopic data is essential for structure verification and purity assessment. While a comprehensive experimental dataset is not publicly aggregated, predicted data and information from related structures provide valuable insights. Mass spectrometry data, for instance, would be critical for confirming the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values can aid in identification in advanced analytical workflows.[4]
Synthesis and Chemical Reactivity
General Synthesis of Oxazolines
The synthesis of oxazoline rings is a well-established area of organic chemistry. The most common and direct pathway involves the dehydrative cyclization of N-(2-hydroxyethyl)amides.[7] This transformation is a cornerstone reaction, chosen for its atom economy, as water is the primary byproduct.
Several reagents can promote this cyclization, ranging from stoichiometric agents like triphenylphosphine/DEAD and Burgess reagent to catalytic methods.[7] The choice of reagent is critical and depends on the substrate's sensitivity and the desired reaction conditions. For instance, fluorinating reagents like Deoxo-Fluor® can facilitate the reaction at room temperature in a stereospecific manner, proceeding with an inversion of stereochemistry.[8] More recently, strong acids like triflic acid (TfOH) have been shown to effectively promote this cyclization, offering a robust method that avoids generating stoichiometric waste.[7]
Conceptual Synthesis Workflow for 2,4,5-Trimethyl-3-oxazoline
The synthesis would likely involve two main stages:
-
Amide Formation: Reaction of an appropriate amino alcohol (e.g., 3-amino-2-butanol) with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form the N-(2-hydroxy-1-methylpropyl)acetamide intermediate.
-
Cyclization: Subsequent acid-catalyzed dehydration of the intermediate to form the target oxazoline ring.
The following diagram illustrates this conceptual workflow.
Caption: Conceptual workflow for the synthesis of 2,4,5-Trimethyl-3-oxazoline.
Applications in Research and Industry
The primary documented application of 2,4,5-trimethyl-3-oxazoline is as a flavoring agent .[1] It is recognized by regulatory bodies like the FDA and JECFA for its use in food products, where it imparts nutty and savory notes.[1][3] It is particularly associated with the flavor profile of roasted peanuts and is used in products like baked goods, meats, and soups.[3]
Beyond flavor chemistry, the broader class of oxazolines holds significant value in several areas of research and development:
-
Drug Delivery: Poly(2-oxazoline)s (POx) are emerging as a versatile class of polymers for biomedical applications.[9][10] Their biocompatibility and "stealth" properties, similar to PEG, make them excellent candidates for creating drug delivery systems like polymeric micelles.[11][12][13][14] These systems can encapsulate hydrophobic drugs, improving their solubility and pharmacokinetic profiles.[11][12][14]
-
Synthetic Intermediates: The oxazoline ring is a valuable functional group in organic synthesis. It can serve as a protecting group for carboxylic acids and is used in the synthesis of various natural products and pharmaceuticals.[7][15]
-
Asymmetric Catalysis: Chiral oxazoline ligands (e.g., BOX and PyBOX) are pivotal in asymmetric synthesis, where they coordinate with metal catalysts to induce high stereoselectivity in a wide range of chemical transformations.[7]
While 2,4,5-trimethyl-3-oxazoline itself is not prominently cited in drug development literature, its structural motif is part of a chemical class with profound and expanding applications in the pharmaceutical sciences.
Safety, Handling, and Storage
Proper handling of any chemical is paramount to ensure laboratory safety. For 2,4,5-trimethyl-3-oxazoline and related compounds, the following precautions should be observed.
Hazard Identification:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May be harmful to aquatic life with long-lasting effects (H412).
Recommended Protocol for Safe Handling:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[16][17]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) inspected prior to use. Wash and dry hands thoroughly after handling.[16]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[16][17]
-
-
Spill Management: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal.[16][17]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[16]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
Storage: Store in a cool, dry place in a tightly sealed container.[17] Keep away from sources of ignition. The compound has a shelf life of approximately 1095 days under proper storage conditions.[18]
Conclusion
2,4,5-Trimethyl-3-oxazoline, or more systematically, 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole, is a well-characterized heterocyclic compound with a primary role as a potent flavoring agent in the food industry. While its direct application in drug development is not established, it belongs to the oxazoline family of compounds, which are of immense importance. The oxazoline scaffold is integral to the development of advanced drug delivery systems, synthetic methodologies, and asymmetric catalysis. A thorough understanding of this compound's properties, synthesis, and handling is essential for its effective and safe utilization in both industrial and research settings.
References
-
PubChem. (n.d.). 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4,5-trimethyl-3-oxazoline (C6H11NO). Retrieved from [Link]
-
The Good Scents Company. (n.d.). peanut oxazole 2,4,5-trimethyl-3-oxazoline. Retrieved from [Link]
-
Polymer Chemistry Innovations. (2019). 2-Ethyl-2-Oxazoline Safety Data Sheet. Retrieved from [Link]
-
NIST. (n.d.). 2,4,5-Trimethyl-3-oxazoline. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Oxazole, 4,5-dihydro-2,4,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dihydro-2,4,4-trimethyloxazole | C6H11NO | CID 74496. Retrieved from [Link]
-
LabSolutions. (n.d.). 2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,5-trimethyl oxazole. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,4,5-trimethyl-1,3-oxazole. Retrieved from [Link]
-
LookChem. (n.d.). 2,4,4-Trimethyl-2-oxazoline. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethyloxazole | C6H9NO | CID 30215. Retrieved from [Link]
-
Zhang, G. L., et al. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. Synthesis, 2005(10), 1569-1571. Retrieved from [Link]
-
Luxenhofer, R., et al. (2014). Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s. ACS Nano, 8(3), 2439-2449. Retrieved from [Link]
-
Frump, J. A. (1971). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 71(5), 483-505. Retrieved from [Link]
-
Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
NIST. (n.d.). Oxazole, 4,5-dihydro-2,4,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. Retrieved from [Link]
-
Atodiresei, I., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(45), 9103-9109. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of the application of Poly(2-oxazoline) (POx)-based polymeric micelles. Retrieved from [Link]
-
Zajíčková, L., et al. (2023). Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties. Coatings, 13(12), 2049. Retrieved from [Link]
-
Hwang, D., et al. (2014). Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform. Journal of Controlled Release, 196, 248-256. Retrieved from [Link]
-
ACS Publications. (2014). Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s. ACS Nano. Retrieved from [Link]
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 3. peanut oxazole [thegoodscentscompany.com]
- 4. PubChemLite - 2,4,5-trimethyl-3-oxazoline (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 9. Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Drug-Induced Morphology Switch in Drug Delivery Systems Based on Poly(2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. polychemistry.com [polychemistry.com]
- 18. labsolu.ca [labsolu.ca]
A Technical Guide to 2,4,5-Trimethyl-3-oxazoline for Research Applications
Introduction
2,4,5-Trimethyl-3-oxazoline (CAS No. 22694-96-8) is a heterocyclic compound that, while historically prominent in the flavor and fragrance industry, holds untapped potential for broader applications in chemical research and drug development.[1] Its simple, alkyl-substituted oxazoline core makes it an intriguing starting material and building block for more complex molecular architectures. This guide provides an in-depth overview of 2,4,5-trimethyl-3-oxazoline, including its commercial availability, key chemical properties, synthesis, and, most importantly, the potential applications of the oxazoline scaffold in medicinal chemistry and asymmetric synthesis, thereby offering a forward-looking perspective for researchers and drug development professionals.
The oxazoline ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[2][3][4][5] Furthermore, chiral oxazolines are renowned as highly effective ligands in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.[6][7] This guide will, therefore, not only detail the specifics of 2,4,5-trimethyl-3-oxazoline but also contextualize its potential within the broader landscape of oxazoline chemistry and its role in the advancement of pharmaceutical sciences.
Commercial Availability and Physicochemical Properties
For researchers embarking on studies involving 2,4,5-trimethyl-3-oxazoline, a number of commercial suppliers offer this compound in various purities suitable for research and development purposes. It is important to note that this chemical is often classified as a dangerous good for transport and may incur additional shipping charges.[8]
| Property | Value | Source |
| CAS Number | 22694-96-8 | [8][9] |
| Molecular Formula | C₆H₁₁NO | [8][10] |
| Molecular Weight | 113.16 g/mol | [8][11] |
| Appearance | Yellow-orange liquid | [1] |
| Odor | Powerful, musty, nut-like | [1] |
| Boiling Point | 45-47 °C at 12 mmHg | [1] |
| Density | ~0.919 g/cm³ | [1] |
| Solubility | Soluble in alcohol and fixed oils; insoluble in water. | [1] |
Table 1: Physicochemical Properties of 2,4,5-Trimethyl-3-oxazoline
Selected Commercial Suppliers for Research Quantities:
| Supplier | Purity | Notes |
| Santa Cruz Biotechnology | ≥96% | Offered as a cis/trans mixture. For research use only.[8] |
| ChemicalBook | Varies by supplier | A platform connecting various chemical suppliers.[1] |
| Triveni Interchem | Not specified | Indian supplier, also available as a powder. |
| Ambeed | Not specified | Provides basic safety and handling information.[12] |
| Arctom | Not specified | Available through their "AA BLOCKS" brand.[13] |
Table 2: Commercial Suppliers of 2,4,5-Trimethyl-3-oxazoline
Synthesis of 2,4,5-Trisubstituted Oxazolines
The synthesis of the oxazoline ring is a well-established area of organic chemistry. One of the most versatile methods for preparing 2,4,5-trisubstituted oxazoles and their corresponding oxazoline intermediates is the Van Leusen reaction.[14] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The following is a representative protocol for the synthesis of a 2,4,5-trisubstituted oxazoline, illustrating the general principles that can be applied to the synthesis of 2,4,5-trimethyl-3-oxazoline.
Representative Experimental Protocol: Van Leusen Oxazoline Synthesis
This protocol describes a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC, which proceeds through an oxazoline intermediate.
Materials:
-
Aldehyde (e.g., acetaldehyde for the 2-methyl substituent)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol (MeOH) or another appropriate solvent
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the aldehyde (1.0 equivalent) and TosMIC (1.0-1.2 equivalents) to methanol.
-
Addition of Base: Add potassium carbonate (1.5-2.0 equivalents) to the solution. The base is crucial for the deprotonation of TosMIC, which initiates the reaction.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds to form an oxazoline intermediate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 2,4,5-trisubstituted oxazoline.
Causality of Experimental Choices:
-
Inert Atmosphere: An inert atmosphere is used to prevent side reactions with atmospheric oxygen and moisture, which could potentially degrade the reagents or intermediates.
-
Base: A non-nucleophilic base like potassium carbonate is used to deprotonate TosMIC without competing in the reaction with the aldehyde.
-
Solvent: Methanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.
-
Purification: Column chromatography is a standard and effective method for separating the desired oxazoline product from unreacted starting materials and byproducts.
Caption: Workflow for the Van Leusen Synthesis of a 2,4,5-Trisubstituted Oxazoline.
The Oxazoline Scaffold in Drug Discovery and Development
While 2,4,5-trimethyl-3-oxazoline itself is primarily known as a flavor component, the broader class of oxazoline-containing molecules is of significant interest to medicinal chemists. The oxazoline ring system is a key structural motif in numerous biologically active compounds.[2][5]
Biological Activities of Oxazoline Derivatives
The oxazoline scaffold is considered a "privileged structure" because it can interact with a variety of biological targets, leading to a wide range of pharmacological effects.[2][5] These activities are often dependent on the nature and stereochemistry of the substituents on the oxazoline ring.
-
Antimicrobial Activity: Many oxazoline derivatives have been reported to possess antibacterial and antifungal properties.[2][3] The mechanism of action can vary, but it often involves the disruption of microbial cell wall synthesis or other essential cellular processes.
-
Anti-inflammatory Effects: Certain oxazoline-containing compounds have demonstrated potent anti-inflammatory activity, in some cases through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Properties: The oxazoline moiety is found in several natural and synthetic compounds with cytotoxic activity against various cancer cell lines.[15] These compounds can act through diverse mechanisms, including the inhibition of tubulin polymerization, which is critical for cell division.
-
Antiviral and Antiparasitic Activity: Researchers have also explored oxazoline derivatives as potential agents against viruses, including HIV, and parasites responsible for diseases like malaria.[2]
Caption: Diverse Biological Activities of the Oxazoline Scaffold.
Oxazolines in Asymmetric Catalysis
Beyond their intrinsic biological activity, chiral oxazolines are critically important as ligands in asymmetric catalysis.[6] Ligands such as phosphinooxazolines (PHOX) are widely used to create chiral metal complexes that can catalyze a vast range of chemical reactions with high enantioselectivity.[6] This is of paramount importance in drug development, where the chirality of a molecule can have a profound impact on its efficacy and safety.
The use of oxazoline-based ligands allows for the synthesis of single-enantiomer drugs, which is often a regulatory requirement and crucial for avoiding off-target effects associated with the unwanted enantiomer.
Potential Research Applications of 2,4,5-Trimethyl-3-oxazoline
Given the rich chemistry and biology of the oxazoline scaffold, 2,4,5-trimethyl-3-oxazoline can be viewed as a valuable and readily available starting point for a variety of research endeavors.
-
Fragment-Based Drug Discovery (FBDD): As a small, simple molecule, 2,4,5-trimethyl-3-oxazoline could be included in fragment libraries for screening against biological targets. Hits from such screens can then be elaborated into more potent lead compounds.
-
Synthesis of Novel Derivatives: The methyl groups on the oxazoline ring can serve as handles for further functionalization. For example, the 2-methyl group can potentially be deprotonated and reacted with electrophiles to introduce new substituents. This would allow for the creation of a library of novel oxazoline derivatives for biological screening.
-
Precursor for Bioactive Molecules: 2,4,5-Trimethyl-3-oxazoline can be used as a starting material for the synthesis of more complex molecules that incorporate the oxazoline ring. Its simple structure allows for the systematic exploration of structure-activity relationships (SAR) in a new class of compounds.
-
Development of New Ligands: While 2,4,5-trimethyl-3-oxazoline itself is achiral, it could be used as a precursor in the synthesis of new chiral ligands for asymmetric catalysis. For instance, functionalization of the ring could be followed by resolution of enantiomers or diastereomers.
Conclusion
2,4,5-Trimethyl-3-oxazoline is more than just a flavor compound; it is a commercially available chemical with a scaffold that lies at the heart of many important areas of medicinal chemistry and organic synthesis. For the forward-thinking researcher, it represents an accessible entry point into the exploration of the vast potential of oxazoline chemistry. By leveraging the known biological activities of the oxazoline core and the power of modern synthetic methods, 2,4,5-trimethyl-3-oxazoline can be a valuable tool in the quest for novel therapeutics and more efficient chemical transformations. This guide has provided a comprehensive overview to stimulate and support such research endeavors.
References
- Bansal, S., & Halve, A. K. (2014). Oxazolines: Their Synthesis and Biological Activity. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601-4616.
- Gros, et al. (2012). Synthesis and biological evaluation of 2-indolyloxazolines as a new class of tubulin polymerization inhibitors. Discovery of A-289099 as an orally active antitumor agent. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (n.d.). 2,4,5-Trimethyl-3-oxazoline. National Center for Biotechnology Information. Retrieved from [Link]
- Frump, J. A. (1971). Oxazolines. Their preparation, reactions, and applications. Chemical Reviews, 71(5), 483-505.
-
LookChem. (n.d.). Cas 22694-96-8, 2,4,5-TRIMETHYL-3-OXAZOLINE. Retrieved from [Link]
- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Biointerface Research in Applied Chemistry, 12(2), 2265-2285.
- Synthesis characterization of oxazoline derivative. (n.d.). Salahaddin University-Erbil.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). RSC Medicinal Chemistry, 13(10), 1156-1176.
-
Arctom. (n.d.). CAS NO. 22694-96-8 | 2,4,5-Trimethyl-3-oxazoline. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE. Retrieved from [Link]
- Glassner, M., et al. (2018). Table 2. 2-Oxazolines with linear alkyl substituents without heteroatoms.
- Samaro, A., et al. (2021). Poly(2-alkyl-2-oxazoline)s: A polymer platform to sustain the release from tablets with a high drug loading. International Journal of Pharmaceutics, 609, 121175.
-
CAS Common Chemistry. (n.d.). 2,4,5-Trimethyl-3-oxazoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4,5-trimethyl-3-oxazoline (C6H11NO). Retrieved from [Link]
- G. C. Hargaden & P. J. Guiry. (2009). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 109(8), 3616-3676.
- A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 14.
- ChemInform Abstract: Oxazolines: Their Synthesis and Biological Activity. (2010). ChemInform, 41(32).
-
NIST. (n.d.). 2,4,5-Trimethyl-3-oxazoline. National Institute of Standards and Technology. Retrieved from [Link]
- Cai, X., Yang, H., & Zhang, G. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. Synthesis, 2005(10), 1569-1571.
- Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1642.
- Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2024). Chemical Science, 15(1), 123-129.
- Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). Molecules, 25(24), 5926.
Sources
- 1. lookchem.com [lookchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Oxazolines: Their Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Oxazoline - Containing Ligands [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 22694-96-8 | 2,4,5-Trimethyl-2,5-dihydrooxazole | Ambeed.com [ambeed.com]
- 13. arctomsci.com [arctomsci.com]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Chiral Oxazoline Ligands in Asymmetric Catalysis: Application Notes and Protocols
Introduction: The Privileged Status of Chiral Oxazoline Ligands
In the landscape of asymmetric catalysis, which is foundational to modern drug development and fine chemical synthesis, the ability to selectively produce one enantiomer of a chiral molecule is paramount. Among the vast arsenal of chiral ligands developed to achieve this, those containing the oxazoline moiety have earned a "privileged" status.[1] This distinction arises from their modular and readily accessible synthesis, their remarkable stability, and their capacity to form well-defined complexes with a variety of metals, leading to high levels of stereocontrol in a broad spectrum of chemical transformations.[1][2]
This guide provides an in-depth exploration of the application of C₂-symmetric bis(oxazoline) (BOX) and related phosphino-oxazoline (PHOX) ligands in asymmetric catalysis. We will delve into the mechanistic underpinnings of their stereodirecting power and present detailed, field-proven protocols for their synthesis and use in key carbon-carbon bond-forming reactions. The content herein is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and the practical knowledge to effectively implement these powerful catalytic systems.
Part 1: Synthesis of a Representative Bis(oxazoline) Ligand - (S,S)-tert-Butyl-BOX (t-Bu-BOX)
The versatility of BOX ligands stems from their straightforward synthesis from readily available chiral β-amino alcohols.[1] This modularity allows for the tuning of steric and electronic properties by varying the substituents on the oxazoline ring and the nature of the bridging unit. We present a detailed protocol for the synthesis of (S,S)-t-Bu-BOX, a widely used ligand in copper-catalyzed reactions.
Synthetic Workflow Diagram
Caption: Synthesis of (S,S)-t-Bu-BOX ligand.
Detailed Synthesis Protocol for (S,S)-t-Bu-BOX
This protocol is adapted from established literature procedures.
Materials:
-
2,6-Pyridinedicarbonitrile (or other suitable dinitrile)
-
(S)-2-Amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To an oven-dried, two-necked round-bottomed flask equipped with a condenser and a magnetic stir bar, add 2,6-pyridinedicarbonitrile (1.0 equiv).
-
Purge the flask with argon for 10 minutes.
-
Add anhydrous toluene via syringe under a positive pressure of argon.
-
Add zinc trifluoromethanesulfonate (0.05 equiv) to the mixture and stir for 5 minutes at room temperature.[3]
-
-
Addition of Amino Alcohol:
-
In a separate flask, dissolve (S)-tert-leucinol (2.2 equiv) in anhydrous toluene.
-
Add the amino alcohol solution to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the resulting mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (S,S)-t-Bu-BOX ligand as a white solid.
-
Part 2: The Mechanism of Asymmetric Induction
The remarkable enantioselectivity achieved with chiral oxazoline ligands is a direct consequence of the well-defined, sterically constrained environment created around the metal center.[2]
The Chelation Model
Upon coordination to a metal cation (e.g., Cu(II), Pd(II)), the C₂-symmetric bis(oxazoline) ligand forms a chelate complex. For many reactions, such as the Diels-Alder reaction, a square-planar geometry is proposed for the catalyst-substrate complex.[2][4] The bulky substituents at the 4-position of the oxazoline rings (e.g., tert-butyl groups in t-Bu-BOX) extend outwards, effectively shielding the top and bottom faces of the complex.
The substrate, which must be capable of bidentate coordination to the metal center, binds in a way that minimizes steric clashes with these bulky substituents. This preferential binding orientation leaves one face of the reactive part of the substrate exposed to the incoming reagent, while the other face is blocked.[5]
Transition State Diagram for a Cu(II)-BOX Catalyzed Diels-Alder Reaction
Caption: Chelation model for enantioselection.
This model, supported by X-ray crystallographic studies of catalyst-substrate complexes, consistently explains the observed stereochemical outcomes across a wide range of reactions.[4]
Part 3: Application Protocols in Asymmetric Synthesis
The following protocols are representative examples of the utility of chiral oxazoline ligands in widely used asymmetric transformations.
Protocol 1: Copper-Catalyzed Enantioselective Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The use of chiral BOX-Cu(II) complexes as Lewis acids provides excellent control over both diastereoselectivity and enantioselectivity.[2]
Reaction: Cyclopentadiene with N-acryloyloxazolidin-2-one.
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an argon atmosphere, add (S,S)-t-Bu-BOX ligand (0.11 equiv).
-
Add anhydrous dichloromethane (CH₂Cl₂) and stir to dissolve.
-
Add Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.10 equiv) and stir the resulting solution at room temperature for 1-2 hours. The formation of the light blue catalyst complex should be observed.
Diels-Alder Reaction Protocol:
-
Reaction Setup:
-
To the prepared catalyst solution, add N-acryloyloxazolidin-2-one (1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.
-
Add freshly distilled cyclopentadiene (3.0 equiv) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired endo cycloadduct.
-
Representative Data:
| Dienophile | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) (endo) | Reference |
| N-Acryloyloxazolidinone | 10 | -78 | 95 | >98 | [2] |
| N-Crotonoyloxazolidinone | 10 | -78 | 88 | 97 | [2] |
| N-Cinnamoyloxazolidinone | 10 | -40 | 90 | 96 | [2] |
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction, or asymmetric allylic alkylation, is a powerful method for forming C-C bonds. PHOX ligands, in combination with palladium catalysts, have proven to be highly effective in this transformation.[6]
Reaction: 1,3-Diphenylallyl acetate with dimethyl malonate.
Catalyst Preparation (in situ):
-
In a Schlenk tube under an argon atmosphere, add [Pd₂(dba)₃]·CHCl₃ (0.025 equiv) and the (S)-t-BuPHOX ligand (0.05 equiv).
-
Add the desired solvent (e.g., THF, CH₂Cl₂).
-
Stir the mixture at room temperature for 20-30 minutes.
AAA Protocol:
-
Reaction Setup:
-
In a separate flask, dissolve dimethyl malonate (1.2 equiv) in the reaction solvent.
-
Add a base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, 1.3 equiv) and a catalytic amount of an acetate source (e.g., KOAc, 0.05 equiv). Stir for 10 minutes.
-
Add the substrate, 1,3-diphenylallyl acetate (1.0 equiv), to this mixture.
-
Transfer the prepared nucleophile/substrate solution to the flask containing the catalyst via cannula.
-
-
Reaction:
-
Stir the reaction at room temperature or slightly elevated temperature and monitor by TLC.
-
-
Work-up and Purification:
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Directly purify the residue by flash column chromatography on silica gel to obtain the chiral product.
-
Representative Data:
| Substrate | Nucleophile | Ligand | Yield (%) | ee (%) | Reference |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | (S)-t-BuPHOX | 98 | 99 | [6] |
| 1,3-Diphenylallyl acetate | Benzyl malonate | (S)-t-BuPHOX | 95 | 98 | [6] |
Conclusion and Future Outlook
The family of chiral oxazoline ligands, particularly the BOX and PHOX scaffolds, represents a cornerstone of modern asymmetric catalysis. Their ease of synthesis, modularity, and the robust, predictable stereochemical outcomes they afford have led to their widespread adoption in both academic and industrial settings. The protocols detailed in this guide for their synthesis and application in key C-C bond-forming reactions serve as a testament to their utility and reliability.
As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the development of new generations of oxazoline-based ligands with enhanced reactivity and selectivity remains an active area of research. Innovations in ligand design, including the incorporation of novel electronic and steric features, will undoubtedly expand the scope of their applications and further solidify their privileged status in the field of asymmetric catalysis.
References
-
Bisoxazoline ligand - Wikipedia. Available at: [Link]
-
Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S) - NIH. Available at: [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis | Chemical Reviews - ACS Publications. Available at: [Link]
-
C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC - PubMed Central. Available at: [Link]
-
Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Chiral bis(oxazoline)copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed. Available at: [Link]
-
SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL] - NIH. Available at: [Link]
-
C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis | Chemical Reviews. Available at: [Link]
-
Iron bis(oxazoline) complexes in asymmetric catalysis | ORGANIC CHEMISTRY SELECT. Available at: [Link]
-
Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S) - Organic Syntheses. Available at: [Link]
-
Iron bis(oxazoline) complexes in asymmetric catalysis - RSC Publishing. Available at: [Link]
-
Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PubMed Central. Available at: [Link]
-
Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications | Journal of the American Chemical Society. Available at: [Link]
-
Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions | Accounts of Chemical Research - ACS Publications. Available at: [Link]
Sources
- 1. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Detailed Protocol for the Robust Synthesis of 2,4,5-Trimethyl-3-oxazoline via Dehydrative Cyclization
An Application Note for the Synthesis of 2,4,5-Trimethyl-3-oxazoline
Abstract
2,4,5-Trimethyl-3-oxazoline is a significant heterocyclic compound, notably recognized as a potent flavoring agent found in various cooked foods and roasted nuts.[1][2] Its unique sensory profile, described as musty, nutty, and woody, makes it a valuable target for the flavor and fragrance industry.[2][3][4] Beyond its organoleptic properties, the oxazoline ring system is a privileged scaffold in medicinal chemistry and a crucial component of chiral ligands used in asymmetric catalysis.[5][6][7] This document provides a comprehensive, field-tested protocol for the synthesis of 2,4,5-Trimethyl-3-oxazoline. The methodology is based on a robust two-step process involving the formation of an N-(β-hydroxy) amide intermediate, followed by an efficient acid-promoted dehydrative cyclization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and food science, offering in-depth procedural details, mechanistic insights, and safety protocols.
Introduction and Synthetic Strategy
The synthesis of 2-oxazolines is a well-established area of organic chemistry, with primary routes involving the cyclization of β-hydroxy amides.[8] This approach is favored for its reliability and the wide availability of starting materials. Alternative methods include the reaction of amino alcohols with aldehydes, nitriles, or carboxylic acids under various catalytic conditions.[9][10]
Our selected strategy hinges on a two-step sequence that offers high yields and operational simplicity:
-
Amide Formation: Acylation of the commercially available amino alcohol, 3-amino-2-butanol, with acetic anhydride. This step forms the key intermediate, N-(3-hydroxybutan-2-yl)acetamide. The choice of 3-amino-2-butanol is critical as its backbone provides the necessary methyl groups at the future C4 and C5 positions of the oxazoline ring.
-
Dehydrative Cyclization: The β-hydroxy amide intermediate is cyclized using a strong acid catalyst, such as triflic acid (TfOH). This method is highly efficient, proceeds under relatively mild conditions, and generates water as the sole byproduct, aligning with principles of green chemistry.[8]
The overall reaction scheme is depicted below:
Reaction Scheme: Step 1: N-Acetylation (CH₃)CH(OH)CH(NH₂)CH₃ + (CH₃CO)₂O → (CH₃)CH(OH)CH(NHCOCH₃)CH₃ + CH₃COOH
Step 2: Cyclization (CH₃)CH(OH)CH(NHCOCH₃)CH₃ --(TfOH)--> 2,4,5-Trimethyl-3-oxazoline + H₂O
Mechanistic Insight: The Role of Acid Catalysis
The cyclization of the N-(3-hydroxybutan-2-yl)acetamide intermediate is the pivotal step in forming the oxazoline ring. The reaction, promoted by triflic acid, is believed to proceed via activation of the hydroxyl group.[8] The strong protic acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). The neighboring amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group in an Sɴ2-type reaction. This concerted attack and departure of water forms the five-membered oxazoline ring. A final deprotonation step regenerates the catalyst and yields the neutral 2,4,5-Trimethyl-3-oxazoline product.
Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 3-Amino-2-butanol (mixture of isomers) | ≥98% | Standard chemical supplier |
| Acetic Anhydride | Reagent Grade, ≥98% | Standard chemical supplier |
| Dichloromethane (DCM), anhydrous | DriSolv® or equivalent | Standard chemical supplier |
| Triflic Acid (TfOH) | ≥99% | Standard chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard chemical supplier |
| Equipment |
| Round-bottom flasks (100 mL, 250 mL) |
| Magnetic stirrer and stir bars |
| Ice bath |
| Reflux condenser |
| Separatory funnel |
| Rotary evaporator |
| Short-path distillation apparatus |
| Standard glassware and syringes |
Step-by-Step Synthesis
Part A: Synthesis of N-(3-hydroxybutan-2-yl)acetamide (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-butanol (10.0 g, 112 mmol). Dissolve the amino alcohol in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling is crucial to moderate the exothermic reaction with acetic anhydride.
-
Acylation: While stirring vigorously, add acetic anhydride (11.9 g, 11.0 mL, 117 mmol, 1.05 eq) dropwise via a syringe over 20 minutes. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Workup: The intermediate is typically used directly in the next step without purification. If desired, the solvent can be removed under reduced pressure to yield the crude β-hydroxy amide as a viscous oil.
Part B: Dehydrative Cyclization to 2,4,5-Trimethyl-3-oxazoline
-
Catalyst Addition: Re-cool the reaction mixture containing the crude N-(3-hydroxybutan-2-yl)acetamide to 0 °C using an ice bath.
-
Cyclization: Slowly add triflic acid (0.84 g, 0.5 mL, 5.6 mmol, 0.05 eq) dropwise to the stirred solution. A slight exotherm may be observed.
-
Reaction: After adding the catalyst, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if available.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it into 100 mL of a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the triflic acid. Perform this step slowly as CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator.
Purification
The crude product is a yellow-orange liquid.[3] Purification is achieved by fractional distillation under reduced pressure.
-
Set up a short-path distillation apparatus.
-
Distill the crude oil under vacuum. The product, 2,4,5-Trimethyl-3-oxazoline, has a boiling point of approximately 125-127 °C at atmospheric pressure, so a lower temperature will be required under vacuum (e.g., 45-47 °C at 12 mmHg).[2][3]
-
Collect the fraction corresponding to the pure product. The expected yield is typically in the range of 75-85% for the two steps.
Synthesis Workflow and Data
The entire experimental process is summarized in the workflow diagram below.
Caption: Workflow for the synthesis of 2,4,5-Trimethyl-3-oxazoline.
Table 1: Summary of Key Reaction Parameters and Product Properties
| Parameter | Value | Reference |
| Starting Material | 3-Amino-2-butanol | N/A |
| Acetylating Agent | Acetic Anhydride | N/A |
| Cyclization Catalyst | Triflic Acid (TfOH) | [8] |
| Solvent | Dichloromethane (DCM) | N/A |
| Typical Overall Yield | 75-85% | N/A |
| Molecular Formula | C₆H₁₁NO | [11] |
| Molecular Weight | 113.16 g/mol | [3] |
| Appearance | Yellow-orange liquid | [1][3] |
| Boiling Point | 125-127 °C @ 760 mmHg | [3] |
| Density | ~0.919 g/cm³ | [2] |
| CAS Number | 22694-96-8 | [11][12] |
Safety and Hazard Information
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,4,5-Trimethyl-3-oxazoline: Causes skin and serious eye irritation.[3][12] It is also a flammable liquid.[13] Keep away from heat, sparks, and open flames.[12][14]
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.
-
Triflic Acid (TfOH): Extremely corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water and bases.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Waste Disposal: All chemical waste, including aqueous layers from extraction and solvent from evaporation, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.
References
-
Wikipedia. Oxazoline. [Link]
-
Couture, G. A., et al. (2008). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science. [Link]
-
Chen, M., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]
-
Organic Chemistry: An Indian Journal. A novel synthesis of 2-substituted oxazolines from aldehydes. [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
-
PubChem. 2,4,5-Trimethyl-3-oxazoline. [Link]
-
Kutateladze, A. G., et al. (2018). Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones. Organic Letters. [Link]
-
ResearchGate. Classical substrates for oxazoline synthesis from amino alcohols. [Link]
-
The Good Scents Company. peanut oxazole 2,4,5-trimethyl-3-oxazoline. [Link]
-
NIST. 2,4,5-Trimethyl-3-oxazoline. [Link]
-
Chemdad. 2,4,5-TRIMETHYL-3-OXAZOLINE. [Link]
Sources
- 1. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
- 2. 2,4,5-TRIMETHYL-3-OXAZOLINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 5. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. 2-Oxazoline synthesis [organic-chemistry.org]
- 11. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 12. fishersci.com [fishersci.com]
- 13. peanut oxazole [thegoodscentscompany.com]
- 14. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 2,4,5-Trimethyl-3-oxazoline as a Protecting Group in Organic Synthesis
Introduction: The Strategic Role of Protecting Groups in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Protecting groups serve as temporary shields, preventing specific functionalities from undergoing unwanted transformations while other parts of the molecule are being modified. An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce new stereocenters unless desired.
Oxazolines, a class of five-membered heterocyclic compounds, have emerged as versatile protecting groups, particularly for carboxylic acids.[1] Their inherent stability to a variety of reagents makes them valuable assets in complex synthetic pathways. This application note provides a detailed guide on the use of 2,4,5-trimethyl-3-oxazoline as a specific embodiment of this class for the protection of carboxylic acids, offering insights into its formation, stability, and deprotection, along with detailed experimental protocols. While 2,4,5-trimethyl-3-oxazoline is also recognized as a specialty aroma chemical, its structural features as a 2-oxazoline lend it to applications in chemical synthesis.[2]
Chemical Properties and Advantages
The 2-oxazoline ring system is noteworthy for its robustness. It is generally stable to nucleophiles, bases, radicals, and weak acids.[1] This stability profile allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid. Furthermore, the oxazoline group is fairly resistant to hydrolysis and oxidation.[1] The use of the 2,4,5-trimethyl substituted variant offers specific steric and electronic properties that can influence its reactivity and stability.
Key Advantages:
-
Robustness: High stability towards nucleophilic attack and basic conditions.
-
Orthogonality: Can be used in conjunction with other protecting groups that are sensitive to acidic or basic conditions.[3]
-
Mild Deprotection: Typically removed under acidic conditions, regenerating the carboxylic acid.
Mechanism of Protection and Deprotection
The formation of a 2-oxazoline from a carboxylic acid and a 2-amino alcohol proceeds via a two-step mechanism involving initial amide formation followed by cyclodehydration. The deprotection is essentially the reverse process, involving acid-catalyzed hydrolysis of the cyclic imino ether functionality to regenerate the carboxylic acid and the amino alcohol.
Caption: General mechanism for oxazoline-based protection and deprotection of carboxylic acids.
Experimental Protocols
PART 1: Protection of Carboxylic Acids using 2,4,5-Trimethyl-3-oxazoline
This protocol details the formation of the 2,4,5-trimethyl-3-oxazoline protected carboxylic acid. The common route involves the reaction of a carboxylic acid with a suitable 2-amino alcohol, followed by cyclization.[1]
Protocol 1: Two-Step, One-Pot Synthesis via an Acyl Chloride Intermediate
This is a widely applicable method for the synthesis of 2-oxazolines from carboxylic acids.[1]
Materials:
-
Carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
2-amino-2-methyl-1-propanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Oxazoline Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM (0.2 M) and cool to 0 °C.
-
In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Add the solution of the amino alcohol and base dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,4,5-trimethyl-3-oxazoline protected carboxylic acid.
Protocol 2: Direct One-Pot Synthesis using a Dehydrating Agent
More modern methods allow for the direct conversion of carboxylic acids to oxazolines in a single step using dehydrating agents.[4]
Materials:
-
Carboxylic acid
-
2-amino-2-methyl-1-propanol
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) and 2-amino-2-methyl-1-propanol (1.2 equiv) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C.
-
Add DIPEA (1.5 equiv) to the mixture.
-
Slowly add Deoxo-Fluor® (1.2 equiv) dropwise to the stirred solution. Caution: Deoxo-Fluor® is corrosive and moisture-sensitive. Handle with care in a fume hood.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-8 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the pure oxazoline-protected acid.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Protocol 1 | SOCl₂ or (COCl)₂, 2-amino alcohol, Base | Stepwise, reflux for acid chloride formation | Widely applicable, uses common lab reagents | Harsh reagents, potential for side reactions |
| Protocol 2 | Deoxo-Fluor®, 2-amino alcohol, Base | One-pot, 0 °C to RT | Mild conditions, high efficiency | Specialized, expensive reagent |
PART 2: Deprotection of 2,4,5-Trimethyl-3-oxazoline Protected Carboxylic Acids
The oxazoline protecting group is typically removed under acidic conditions to regenerate the carboxylic acid.
Protocol 3: Acidic Hydrolysis
Materials:
-
Oxazoline-protected carboxylic acid
-
Aqueous hydrochloric acid (e.g., 3 M HCl) or sulfuric acid
-
An appropriate organic co-solvent (e.g., THF, dioxane)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the oxazoline-protected compound in a suitable organic solvent such as THF.
-
Add an equal volume of aqueous acid (e.g., 3 M HCl).
-
Heat the mixture to reflux (typically 50-100 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
If the product is soluble in an organic solvent, extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude carboxylic acid by recrystallization or column chromatography.
Scope and Limitations
The oxazoline protecting group is compatible with a wide range of functional groups and reaction conditions. However, its stability can be a double-edged sword, as harsh acidic conditions may be required for its removal, which might not be suitable for sensitive substrates. The choice of the specific 2-amino alcohol can also influence the stability and ease of deprotection of the resulting oxazoline.
Workflow Visualization
Caption: A typical synthetic workflow involving an oxazoline protecting group.
Conclusion
The 2,4,5-trimethyl-3-oxazoline moiety, as a representative of the 2-oxazoline class, serves as a robust and reliable protecting group for carboxylic acids in organic synthesis. Its ease of formation from common starting materials and its stability to a broad spectrum of reagents make it an attractive choice for complex molecule synthesis. The protocols outlined in this application note provide a comprehensive guide for the effective implementation of this protective group strategy. As with any protecting group, careful consideration of the overall synthetic plan is crucial to ensure its compatibility with all planned reaction steps.
References
-
Wikipedia. (2023, October 27). Oxazoline. In Wikipedia. Retrieved from [Link]
-
Gagnon, D., & Giguere, D. (2007). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Synthesis of 2-Oxazolines from Carboxylic Acids Using 2-Chloro-4,6-dimethoxy-1,3,5-triazine under Mild Conditions. Retrieved from [Link]
-
University of Regensburg. (n.d.). Protection Strategies. Retrieved from [Link]
-
Meyers, A. I., & Temple, D. L. (1970). Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents. The Journal of Organic Chemistry, 35(11), 3664-3668. [Link]
-
Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scirp.org. Retrieved from [Link]
-
DiVA portal. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-trimethyl-3-oxazoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-oxazolines. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,4,5-Trimethyl-3-oxazoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazoles and Oxazolines in Organic Synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]
-
The Good Scents Company. (n.d.). peanut oxazole 2,4,5-trimethyl-3-oxazoline. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]
Sources
Application Notes & Protocols: The Role of Chiral Oxazoline-Based Auxiliaries in the Synthesis of Marine Natural Products
Introduction: Navigating the Synthetic Challenges of Marine Natural Products
Marine organisms are a prolific source of structurally complex and biologically potent natural products, which represent a significant reservoir of lead compounds for drug discovery.[1] Molecules like Salinosporamide A, a potent proteasome inhibitor from the marine bacterium Salinispora tropica, and Lactacystin, isolated from Streptomyces, exemplify the therapeutic potential held within these intricate structures.[2][3][4][5] However, their complex, stereochemically dense architectures present formidable challenges for chemical synthesis. The creation of non-proteinogenic and α,α-disubstituted amino acids, which are common motifs in these molecules, requires precise control over stereochemistry.
While the specific compound 2,4,5-trimethyl-3-oxazoline is primarily recognized as a flavoring agent, the broader class of chiral oxazoline-based systems is foundational to modern asymmetric synthesis.[6][7] These systems, particularly the bis-lactim ethers used in the Schöllkopf method and the oxazolidinones of the Evans auxiliary platform, are indispensable tools for the enantioselective synthesis of the unique amino acid building blocks required for the total synthesis of marine natural products.[8][9] This guide provides a detailed exploration of these powerful methodologies, outlining their mechanisms, applications, and detailed protocols for their use in the laboratory.
Part 1: The Schöllkopf Bis-Lactim Ether Method for Asymmetric α-Amino Acid Synthesis
The Schöllkopf method, developed by Ulrich Schöllkopf in the early 1980s, is a cornerstone of asymmetric amino acid synthesis.[8][10] It leverages a chiral bis-lactim ether, typically derived from L-valine and glycine, to direct the diastereoselective alkylation of a glycine enolate equivalent. The steric bulk of the valine-derived isopropyl group effectively shields one face of the planar enolate, forcing incoming electrophiles to attack from the opposite side with high stereocontrol.[8][11]
Core Mechanism of the Schöllkopf Synthesis
The process can be broken down into four key stages:
-
Formation of the Diketopiperazine: A dipeptide formed from a chiral auxiliary amino acid (e.g., L-Valine) and a prochiral amino acid (e.g., Glycine) is cyclized to form a 2,5-diketopiperazine.
-
Bis-Lactim Ether Formation: The diketopiperazine is treated with a powerful methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), to form the key bis-lactim ether.
-
Diastereoselective Alkylation: The bis-lactim ether is deprotonated at the prochiral glycine α-carbon using a strong base (typically n-BuLi) at low temperature (-78 °C) to form a lithiated carbanion. This nucleophile is then quenched with an electrophile (e.g., an alkyl halide). The stereochemistry of this step is controlled by the chiral valine auxiliary.
-
Hydrolysis and Product Liberation: Mild acidic hydrolysis cleaves the alkylated bis-lactim ether, yielding the desired, optically pure α-amino acid methyl ester and the recoverable valine methyl ester auxiliary.[8]
Visualizing the Schöllkopf Workflow
Caption: The Schöllkopf method workflow.
Protocol 1: Asymmetric Synthesis of (R)-α-Methylphenylalanine Methyl Ester
This protocol details the diastereoselective methylation of the bis-lactim ether derived from cyclo(L-Val-Gly).
Materials:
-
(S)-3-Isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (Schöllkopf Auxiliary)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Benzyl bromide (BnBr)
-
Hydrochloric acid (HCl), 0.1 N
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringe, and magnetic stirrer
-
Low-temperature bath (acetone/dry ice)
Procedure:
-
Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet is charged with the Schöllkopf auxiliary (e.g., 1.84 g, 10 mmol). Anhydrous THF (40 mL) is added via syringe, and the solution is cooled to -78 °C.
-
Scientist's Note: Rigorous exclusion of moisture is critical for the success of the lithiation step. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
-
Deprotonation: n-Butyllithium (6.9 mL, 1.1 eq, 1.6 M in hexanes) is added dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting solution is stirred for an additional 15 minutes at -78 °C.
-
Scientist's Note: A faint yellow to orange color often indicates the successful formation of the lithiated species.
-
-
Alkylation: Benzyl bromide (1.3 mL, 1.1 eq, 11 mmol) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Scientist's Note: The choice of electrophile is broad, but reactive halides like iodides, bromides, and triflates generally give the best results.[11]
-
-
Quenching and Workup: The reaction is quenched by the addition of 10 mL of saturated aqueous NH4Cl solution at -78 °C and allowed to warm to room temperature. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Hydrolysis: The crude alkylated intermediate is dissolved in 20 mL of 0.1 N HCl and stirred vigorously at room temperature for 4-6 hours. The progress of the hydrolysis is monitored by TLC.
-
Scientist's Note: The hydrolysis conditions must be mild enough to prevent racemization of the newly formed stereocenter.
-
-
Purification: The aqueous solution is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then basified to pH 8-9 with saturated sodium bicarbonate and extracted with dichloromethane (3 x 30 mL). The combined organic extracts are dried over anhydrous MgSO4, filtered, and concentrated. The resulting mixture of the desired amino acid ester and the valine methyl ester can be separated by silica gel column chromatography.
Data Summary: Diastereoselectivity of the Schöllkopf Alkylation
| Electrophile (R-X) | Product (α-Amino Acid) | Diastereomeric Excess (d.e.) | Reference |
| CH₃I | Alanine | >95% | [10] |
| CH₂=CHCH₂Br | Allylglycine | >95% | [8] |
| C₆H₅CH₂Br | Phenylalanine | >95% | [10] |
| (CH₃)₂CHCH₂I | Leucine | >95% | [8] |
Part 2: Evans Oxazolidinone Auxiliaries for Asymmetric Synthesis
Introduced by David A. Evans, chiral oxazolidinones represent another preeminent class of auxiliaries for controlling stereochemistry during C-C bond formation.[9][12] The auxiliary, typically derived from a readily available amino alcohol, is acylated to form an N-acyl oxazolidinone. Deprotonation forms a conformationally rigid Z-enolate, where one face is sterically shielded by the substituent on the auxiliary (e.g., a benzyl or isopropyl group), directing alkylation to the opposite face.
Core Mechanism of Evans Asymmetric Alkylation
-
Acylation: The chiral oxazolidinone is acylated with a carboxylic acid derivative (usually an acid chloride) to form the N-acyl substrate.
-
Enolate Formation: A strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a stable Z-enolate.
-
Diastereoselective Alkylation: The enolate is reacted with an electrophile. The stereochemical outcome is dictated by the steric hindrance of the auxiliary's substituent.
-
Auxiliary Cleavage: The chiral auxiliary is removed, typically via hydrolysis or reduction, to reveal the chiral carboxylic acid, alcohol, or other functional group. The auxiliary can often be recovered and reused.[9]
Visualizing the Evans Auxiliary Workflow
Caption: General workflow for Evans asymmetric alkylation.
Protocol 2: Asymmetric Aldol Addition using an Evans Auxiliary
This protocol describes a diastereoselective aldol reaction, a common application of this methodology in the synthesis of fragments for marine natural products like Salinosporamide A.[2][13]
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Acetaldehyde
-
Phosphate buffer (pH 7)
-
Methanol, 30% Hydrogen peroxide
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (5.0 g, 28.2 mmol) in anhydrous DCM (100 mL) at 0 °C, add triethylamine (5.9 mL, 42.3 mmol) followed by the dropwise addition of propionyl chloride (2.7 mL, 31.0 mmol). Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour. Wash the reaction with water, 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the N-propionyl oxazolidinone.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (e.g., 5.0 g, 21.4 mmol) in anhydrous THF (50 mL) and cool to -78 °C. Add di-n-butylboron triflate (6.5 mL, 25.7 mmol) dropwise, followed by triethylamine (4.5 mL, 32.1 mmol). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Scientist's Note: The use of a Lewis acid like Bu₂BOTf is key to forming a conformationally rigid Z-enolate, which maximizes diastereoselectivity in the subsequent aldol reaction.
-
-
Aldol Reaction: Cool the enolate solution back to -78 °C. Add freshly distilled acetaldehyde (1.8 mL, 32.1 mmol) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction by adding 30 mL of pH 7 phosphate buffer, followed by 50 mL of methanol. Slowly add a pre-mixed solution of methanol (50 mL) and 30% H₂O₂ (15 mL) at 0 °C. Stir for 1 hour. Remove the organic solvents under reduced pressure and extract the aqueous residue with DCM (3 x 50 mL).
-
Auxiliary Cleavage & Isolation: The combined organic layers are dried and concentrated. The crude product can be purified by chromatography. The auxiliary is typically cleaved at this stage by treatment with reagents like lithium hydroxide/hydrogen peroxide to yield the chiral β-hydroxy carboxylic acid.
Case Study: Synthesis of the Salinosporamide A Core
Salinosporamide A is a potent proteasome inhibitor that entered clinical trials for cancer treatment.[2][4] Its synthesis is a significant challenge, particularly the construction of the densely functionalized pyrrolidinone core containing contiguous stereocenters. Several total syntheses have been reported, often relying on chiral auxiliary-based methods to set key stereocentries.[2][3][13][14] One concise synthesis features a stereoselective alkylation using a chiral auxiliary as a key step to establish the C4 stereocenter.[2] While the specific auxiliary can vary between synthetic routes, the principle remains a powerful demonstration of this chemistry.
Synthetic Logic for a Key Salinosporamide Fragment
The strategy involves the asymmetric alkylation of a chiral glycine or alanine equivalent to introduce the side chain that will ultimately form part of the bicyclic core of Salinosporamide A.
Caption: Logic for synthesizing a Salinosporamide A precursor.
This approach allows for the creation of a crucial chiral building block in high enantiomeric purity, which is then carried through subsequent steps, including pyrrolidine formation and cyclization, to complete the total synthesis of the marine natural product.[2]
Conclusion
The asymmetric synthesis of non-standard amino acids and other chiral building blocks is a critical enabling technology in the quest to synthesize complex marine natural products. Chiral oxazoline-based auxiliaries, exemplified by the Schöllkopf bis-lactim ether and Evans oxazolidinone systems, provide robust, reliable, and highly stereoselective methods for achieving this goal. They allow chemists to construct key stereocenters with confidence, paving the way for the total synthesis of medicinally important molecules like Salinosporamide A and Lactacystin. Furthermore, these methods are vital for producing synthetic analogs, enabling detailed structure-activity relationship (SAR) studies that are essential for transforming a natural product lead into a viable drug candidate.
References
- Schöllkopf, U., et al. (1979). Asymmetric amino acid synthesis via diastereoselective alkylation of the lithiated bis-lactim ether.
-
Reddy, L. R., et al. (2011). Total synthesis of (-)-salinosporamide A. Organic Letters, 13(12), 3028-31. [Link]
-
Belokon, Y. N., & Tararov, V. I. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 26(11), 3364. [Link]
-
Endo, A., & Danishefsky, S. J. (2005). Total synthesis of salinosporamide A. Journal of the American Chemical Society, 127(23), 8298-9. [Link]
-
Ma, G., & Sarpong, R. (2019). Total Synthesis of (−)‐Salinosporamide A via a Late Stage C−H Insertion. Angewandte Chemie International Edition, 58(30), 10110-10113. [Link]
-
Ting, C. P., & Maimone, T. J. (2018). A Total Synthesis of Salinosporamide A. Chemistry – A European Journal, 24(26), 6747-6754. [Link]
-
Ma, G., & Sarpong, R. (2019). Total Synthesis of (-)-Salinosporamide A via a Late Stage C-H Insertion. Angewandte Chemie International Edition, 58(30), 10110-10113. [Link]
-
Aurelio, L., et al. (2004). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 69(17), 5833–5835. [Link]
- O'Donnell, M. J. (Ed.). (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 223-236). American Chemical Society.
-
Wikipedia contributors. (2023). Schöllkopf method. In Wikipedia, The Free Encyclopedia. [Link]
- O'Donnell, M. J. (2001). Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. Aldrichimica Acta, 34(1), 3-15.
- Belokon, Y. N., et al. (2012). An improved synthesis of deuterated Schöllkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[α-2H]-phenylalanine methyl esters. Tetrahedron: Asymmetry, 23(1), 1-5.
-
Palomo, C., et al. (2004). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews, 33(2), 65-75. [Link]
-
Tilvi, S., & Singh, K. S. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@NIO. [Link]
-
Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Kakeya, H., et al. (2019). Biosynthesis of lactacystin as a proteasome inhibitor. Nature Communications, 10(1), 1-9. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]
-
Ruzziconi, R., et al. (2014). Chiral alkynylcarbinols from marine sponges: asymmetric synthesis and biological relevance. Natural Product Reports, 31(11), 1498-1527. [Link]
- Mancini, I., et al. (2007). Recent Synthesis of Marine Natural Products with Antibacterial Activities. Anti-Infective Agents in Medicinal Chemistry, 6(1), 17-48.
-
Miyaoka, H., et al. (2008). Practical synthesis of a key intermediate for lactacystin from (R)-4-hydroxymethyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl acetate. Chemical & Pharmaceutical Bulletin, 56(5), 738-41. [Link]
-
Tilvi, S., & Singh, K. S. (2016). Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Natural Products: A Review. Mini-Reviews in Organic Chemistry, 13(2), 83-103. [Link]
-
Aiello, A., et al. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. Marine Drugs, 19(4), 213. [Link]
- Tilvi, S., & Singh, K. S. (2016). Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Natural Products: A Review. ChemInform, 47(39).
-
Li, Y., et al. (2017). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 22(10), 1667. [Link]
-
Tilvi, S., & Singh, K. S. (2016). Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Natural Products: A Review. Semantic Scholar. [Link]
-
Kuroda, H., & Okamura, T. (2021). Synthesis and applications of symmetric amino acid derivatives. Organic & Biomolecular Chemistry, 19(24), 5329-5343. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. PubMed Central. [Link]
- Bsharat, O. (2023). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 51(2), 49-53.
-
National Center for Biotechnology Information (2024). 2,4,5-Trimethyl-3-oxazoline. PubChem Compound Summary for CID 31492. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]
-
Leggio, A., et al. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Chemical Biology & Drug Design, 73(3), 287-91. [Link]
-
Powell, W. C., Evenson, G. E., & Walczak, M. A. (2023). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 100, 156-184. [Link]
-
Bsharat, O. (2023). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 51(2), 49–53. [Link]
- El-Sayed, W. A., et al. (2015). Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents. Der Pharma Chemica, 7(10), 310-316.
-
Szcześniak-Janas, D., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles. Dalton Transactions, 51(39), 14930-14939. [Link]
-
Global Substance Registration System. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE. [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). 3525 2,4,5-trimethyl-delta-3-oxazoline. [Link]
Sources
- 1. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (-)-salinosporamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of salinosporamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Total Synthesis of Salinosporamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 11. biosynth.com [biosynth.com]
- 12. Chiral Auxiliaries [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Total Synthesis of (-)-Salinosporamide A via a Late Stage C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedures for reactions involving 2,4,5-Trimethyl-3-oxazoline
An In-depth Guide to the Experimental Procedures for Reactions Involving 2,4,5-Trimethyl-3-oxazoline
For the modern researcher, scientist, and drug development professional, 2,4,5-trimethyl-3-oxazoline and its parent scaffold represent a versatile class of heterocyclic compounds. While primarily recognized in the food and fragrance industry for its distinct nutty and musty aroma, its structural features make it a molecule of interest for various applications in synthetic organic chemistry.[1][2] This guide provides a comprehensive overview of the key experimental procedures involving 2,4,5-trimethyl-3-oxazoline, from its synthesis to its potential applications as a protecting group and a chiral auxiliary. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles.
Synthesis of 2,4,5-Trimethyl-3-oxazoline
The synthesis of 3-oxazolines can be achieved through a two-step process involving the condensation of a β-amino alcohol with an aldehyde to form an oxazolidine intermediate, followed by oxidation.[1][3] This representative protocol outlines the synthesis of 2,4,5-trimethyl-3-oxazoline from (rac)-2-aminobutan-1-ol and acetaldehyde, followed by Dess-Martin periodinane oxidation of the resulting oxazolidine.
Protocol 1: Synthesis of 2,4,5-Trimethyl-3-oxazoline
Step A: Formation of the Oxazolidine Intermediate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (rac)-2-aminobutan-1-ol (1.0 eq) and toluene (approx. 0.2 M).
-
Addition of Aldehyde: Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the toluene under reduced pressure to yield the crude 2,4,5-trimethyloxazolidine, which can be used in the next step without further purification.
Step B: Oxidation to the 3-Oxazoline
-
Reaction Setup: Dissolve the crude oxazolidine from Step A in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise to the solution at room temperature.[4][5] The reaction is typically exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the oxidation can be monitored by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2,4,5-trimethyl-3-oxazoline as a yellow-orange liquid.[6]
Diagram of the Synthesis Pathway
Caption: Synthesis of 2,4,5-Trimethyl-3-oxazoline.
Characterization of 2,4,5-Trimethyl-3-oxazoline
Proper characterization of the synthesized compound is crucial for confirming its identity and purity. The following table summarizes the key physical and spectroscopic data for 2,4,5-trimethyl-3-oxazoline.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO | [7] |
| Molecular Weight | 113.16 g/mol | [7] |
| Appearance | Yellow-orange liquid | [6] |
| Boiling Point | 125-127 °C @ 760 mmHg | [6] |
| Density | 0.913-0.920 g/mL | [6] |
| Refractive Index | 1.413-1.421 | [6] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~4.0-4.5 (m, 1H, O-CH), ~3.5-4.0 (m, 1H, N-CH), ~2.0 (s, 3H, C=N-CH₃), ~1.2-1.5 (m, 6H, other CH₃) | [8] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): ~165-170 (C=N), ~70-80 (O-CH), ~60-70 (N-CH), ~15-25 (CH₃) | [8] |
| FTIR (neat, cm⁻¹) | Expected peaks: ~2970 (C-H stretch), ~1670 (C=N stretch), ~1100 (C-O stretch) | [9] |
Application I: Protecting Group for Aldehydes
Oxazolines can serve as effective protecting groups for aldehydes due to their stability under basic, organometallic, and some reducing conditions, yet they can be readily cleaved under acidic conditions to regenerate the aldehyde.[10]
Protocol 2: Protection of an Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve the desired aldehyde (1.0 eq) and 2,4,5-trimethyl-3-oxazoline (1.1 eq) in a suitable solvent such as toluene or dichloromethane.
-
Catalyst: Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature or gentle heating. Monitor the formation of the protected aldehyde (an oxazolidine) by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by column chromatography if necessary.
Protocol 3: Deprotection (Hydrolysis) of the Oxazoline
-
Reaction Setup: Dissolve the protected aldehyde in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or acetone and water.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][11]
-
Reaction: Stir the mixture at room temperature. The hydrolysis is typically rapid. Monitor the disappearance of the starting material and the appearance of the deprotected aldehyde by TLC or GC-MS.
-
Work-up and Purification: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution). Extract the aldehyde with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified aldehyde.
Diagram of the Protection/Deprotection Cycle
Sources
- 1. Synthesis and Identification of 3‑Oxazolines in Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 2 from A novel synthesis of 2-substituted oxazolines from aldehydes using NaBrO3/NaHSO3 | Semantic Scholar [semanticscholar.org]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]
- 7. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
Title: A Validated Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Method for the Detection and Quantification of 2,4,5-Trimethyl-3-oxazoline in Complex Matrices
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
2,4,5-Trimethyl-3-oxazoline is a significant volatile heterocyclic compound, recognized for its characteristic powerful, musty, and nutty aroma profile.[1][2] It is naturally formed in various cooked foods such as beef and chicken and is also utilized as a food additive and a specialty aroma chemical in fragrance formulations.[1][3][4] Given its potent sensory impact and regulatory status as a food additive, a robust and sensitive analytical method is crucial for its accurate quantification in diverse and complex matrices.[1][2][5] This application note presents a comprehensive, validated protocol for the determination of 2,4,5-Trimethyl-3-oxazoline using Static Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS). The methodology details sample preparation, instrumental analysis, data processing, and a full validation strategy according to established food analysis guidelines.[6][7]
Introduction and Principle of Analysis
2,4,5-Trimethyl-3-oxazoline (CAS No. 22694-96-8) is a volatile organic compound (VOC) with a boiling point of 125-127°C, making it an ideal candidate for gas chromatography.[2][8] Its presence contributes significantly to the flavor profile of many consumer products. The analytical challenge lies in extracting and isolating this volatile compound from complex solid or liquid matrices without loss or degradation.
This method employs Static Headspace (SHS) sampling, a technique that analyzes the vapor phase in equilibrium with the sample in a sealed vial.[8][9] This approach is exceptionally clean, as it leaves non-volatile matrix components behind, preventing contamination of the GC system and minimizing matrix interference. Following extraction into the headspace, the volatile compounds are separated by gas chromatography and subsequently detected and quantified by mass spectrometry. GC-MS provides high selectivity and sensitivity, allowing for definitive identification based on both retention time and mass spectrum, and accurate quantification even at trace levels.[10]
Key Compound Information
| Property | Value | Source(s) |
| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole | [2][11] |
| CAS Number | 22694-96-8 | [2][5][11] |
| Molecular Formula | C₆H₁₁NO | [2][11] |
| Molecular Weight | 113.16 g/mol | [2][11] |
| Appearance | Yellow-orange liquid | [1][2] |
| Boiling Point | 125-127 °C at 760 mmHg | [2] |
| Odor Profile | Musty, nutty, green, woody | [1][2][5] |
| Solubility | Soluble in alcohol, fixed oils. Insoluble in water. | [1] |
Materials and Instrumentation
Reagents and Standards
-
2,4,5-Trimethyl-3-oxazoline analytical standard: (Purity ≥96%)[12]
-
Internal Standard (IS): 2,4,5-Trimethyloxazole (CAS No. 20662-84-4) or a suitable isotopically labeled standard.
-
Solvent: Methanol (HPLC or GC grade).
-
Reagent Water: Deionized, organic-free.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
Instrumentation
-
Gas Chromatograph (GC): Agilent 8890 or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent single quadrupole or tandem mass spectrometer.
-
Headspace Autosampler: PAL3, Agilent 7697A, or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Analytical Balance: 4-decimal place.
-
Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Experimental Protocols
Workflow Overview
Caption: HS-GC-MS analytical workflow from preparation to reporting.
Preparation of Standards and Calibration Curve
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2,4,5-trimethyl-3-oxazoline standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard Stock (1000 µg/mL): Prepare in the same manner as the primary stock standard.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in methanol. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
Calibration Curve Vials: To a series of empty 20 mL headspace vials, add 5.0 g of a blank matrix (or reagent water). Add 10 µL of the internal standard working solution (e.g., 10 µg/mL) and 10 µL of each calibration standard. This creates a matrix-matched calibration curve.
Sample Preparation Protocol
-
Homogenization: Homogenize solid samples (e.g., cooked meat, roasted nuts) to a uniform consistency using a high-speed blender or food processor.
-
Aliquoting: Accurately weigh 5.0 g (± 0.1 g) of the homogenized sample directly into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL into the vial.
-
Spiking and Salting-Out: Add 10 µL of the internal standard working solution (e.g., 10 µg/mL) to the vial. Add 2 g of NaCl or 5 mL of a saturated NaCl solution. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of non-polar organic compounds and promotes their partitioning into the headspace.
-
Sealing: Immediately seal the vial with a magnetic screw cap.
-
Mixing: Vortex the vial for 30 seconds to ensure thorough mixing. The sample is now ready for analysis.
Headspace and GC-MS Instrumental Parameters
The principle of static headspace sampling involves heating the sealed vial to allow volatile compounds to partition from the sample matrix into the gas phase (headspace) above it. After reaching equilibrium, a portion of this vapor is injected into the GC.
Caption: Principle of Static Headspace (HS) sampling for GC analysis.
Table 1: Headspace Autosampler Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Oven Temperature | 80 °C | Balances efficient volatilization with thermal stability of the analyte. |
| Incubation Time | 20 min | Ensures the sample reaches thermal equilibrium. |
| Injection Volume | 1 mL | A standard volume for good sensitivity. |
| Transfer Line Temp. | 100 °C | Prevents condensation of analytes. |
| Vial Shaking | On (Medium) | Facilitates faster equilibrium. |
Table 2: GC-MS Conditions
| Parameter | Setting |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1 ratio) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C @ 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) and SIM |
| SIM Ions | Quantifier: 113 , Qualifiers: 98, 56 (Based on NIST data) |
Method Validation
The analytical method was validated according to established guidelines for food control to ensure its performance is suitable for its intended purpose.[6][7] Validation assesses specificity, linearity, accuracy, precision, and sensitivity.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Specificity | Ability to differentiate and quantify the analyte in the presence of other matrix components. | No interfering peaks at the retention time of the analyte and IS in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) ≥ 0.995 for the calibration curve. |
| Accuracy (Recovery) | The closeness of the test results to the true value. Assessed by spiking blank matrix at low, medium, and high concentrations. | Mean recovery between 80-120%. |
| Precision (RSD%) | The degree of agreement among individual test results. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, and must meet precision/accuracy criteria. |
Results and Discussion
A typical analysis will yield a chromatogram where the internal standard and 2,4,5-trimethyl-3-oxazoline are well-separated from other volatile components. Identification is confirmed by matching the retention time and the acquired mass spectrum with that of an authentic standard. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration to generate a linear calibration curve. The internal standard method is crucial as it corrects for variations in sample matrix, vial sealing, and injection volume, thereby improving the accuracy and precision of the results.[13]
Potential challenges include matrix effects, where other volatile compounds may co-elute with the target analyte. The use of high-resolution GC columns and the specificity of MS detection, particularly in SIM mode, effectively mitigates these risks. For extremely complex matrices, dynamic headspace (purge-and-trap) could be considered for enhanced sensitivity.[8][9]
Conclusion
This application note provides a detailed and robust HS-GC-MS method for the reliable detection and quantification of 2,4,5-Trimethyl-3-oxazoline. The protocol emphasizes proper sample preparation and the use of an internal standard to ensure high-quality data. The described method is straightforward, requires minimal sample cleanup, and demonstrates excellent performance characteristics upon validation. It is well-suited for quality control in the food and fragrance industries, as well as for research applications investigating flavor chemistry and formation.
References
-
Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Environmental Science & Technology - ACS Publications. Available from: [Link]
-
Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). Cheméo. Available from: [Link]
-
Method 5000: Sample Preparation for Volatile Organic Compounds. US EPA. Available from: [Link]
-
Analysis of volatile flavor compounds in top fermented wheat beer by headspace sampling-gas chromatography. International Journal of Agricultural and Biological Engineering. Available from: [Link]
-
Volatile and flavour analysis. University of Reading. Available from: [Link]
-
Enantiomeric Analysis of Flavor Compounds by Multiple Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry. J-Stage. Available from: [Link]
-
Headspace techniques for flavor characterization and off-odor detection within the food industry. JSB. Available from: [Link]
-
Headspace GC/MS Analysis. Innovatech Labs. Available from: [Link]
-
2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492. PubChem. Available from: [Link]
-
VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. Available from: [Link]
-
2,4,5-Trimethyl-3-oxazoline. NIST WebBook. Available from: [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available from: [Link]
-
3525 2,4,5-trimethyl-delta-3-oxazoline. Flavor Extract Manufacturers Association (FEMA). Available from: [Link]
-
peanut oxazole 2,4,5-trimethyl-3-oxazoline. The Good Scents Company. Available from: [Link]
-
2,4,5-trimethyl oxazole, 20662-84-4. The Good Scents Company. Available from: [Link]
Sources
- 1. 2,4,5-TRIMETHYL-3-OXAZOLINE | 22694-96-8 [chemicalbook.com]
- 2. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 4. peanut oxazole [thegoodscentscompany.com]
- 5. femaflavor.org [femaflavor.org]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. s27415.pcdn.co [s27415.pcdn.co]
- 8. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 10. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 11. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 12. scbt.com [scbt.com]
- 13. Analysis of volatile flavor compounds in top fermented wheat beer by headspace sampling-gas chromatography | Li | International Journal of Agricultural and Biological Engineering [ijabe.org]
Applications of 2,4,5-Trimethyl-3-oxazoline in Medicinal Chemistry: An Exploratory Guide
Introduction: Unveiling the Potential of a Versatile Heterocycle
The 1,3-oxazoline ring is a cornerstone of modern medicinal chemistry. This five-membered heterocycle is a prominent feature in a vast array of biologically active natural products and synthetic pharmaceuticals, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a rigid scaffold or a bioisosteric replacement for amide bonds.[1][2] The unique properties of the oxazoline moiety have led to its incorporation in compounds with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1]
This document focuses on a specific, yet underexplored member of this family: 2,4,5-trimethyl-3-oxazoline . While extensively documented and utilized in the flavor and fragrance industry for its characteristic nutty and green aroma profile, its application in drug discovery and medicinal chemistry remains largely untapped.[3][4] The purpose of these application notes is to bridge this gap. By leveraging the well-established chemical reactivity of the oxazoline scaffold, we will provide a series of detailed protocols and theoretical frameworks to guide researchers in exploring the potential of 2,4,5-trimethyl-3-oxazoline as a versatile building block for the synthesis of novel therapeutic agents.
This guide is structured to move from the fundamental properties of the molecule to its prospective, high-impact applications, providing both the scientific rationale and detailed, actionable protocols for the modern research laboratory.
Physicochemical and Structural Profile
A thorough understanding of a molecule's physical and chemical properties is the foundation of its successful application. 2,4,5-Trimethyl-3-oxazoline is a yellow-orange liquid at room temperature.[3] Its key structural feature is the presence of three methyl substituents on the oxazoline core, leading to stereocenters at positions C4 and C5. Commercially available material is typically a mixture of cis and trans diastereomers, and as it is synthesized from racemic precursors, it is also a racemic mixture of enantiomers.[5] This stereochemical complexity is not a limitation but rather an opportunity, particularly in the realm of asymmetric synthesis, provided that effective resolution or asymmetric synthesis strategies can be employed.
| Property | Value | Source |
| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole | PubChem[3] |
| CAS Number | 22694-96-8 | NIST[6] |
| Molecular Formula | C₆H₁₁NO | PubChem[3] |
| Molecular Weight | 113.16 g/mol | PubChem[3] |
| Boiling Point | 125.0 - 127.0 °C @ 760 mmHg | Good Scents Co. |
| Density | 0.913 - 0.920 g/cm³ | PubChem[3] |
| SMILES | CC1C(=NC(O1)C)C | PubChem[3] |
| Stereochemistry | Mixture (cis/trans, racemic) | GSRS[5] |
Application Note 1: A Potential Chiral Auxiliary for Asymmetric Alkylation
Scientific Rationale: The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in synthesis.[7] Chiral oxazolines, particularly those derived from readily available amino acids, are renowned for their ability to direct the stereoselective alkylation of enolates.[8] The principle relies on attaching the chiral oxazoline to a prochiral substrate. The inherent chirality of the oxazoline creates a sterically biased environment, forcing an incoming electrophile to attack from the less hindered face, thereby generating a new stereocenter with high predictability.
While 2,4,5-trimethyl-3-oxazoline is commercially available as a racemate, its C4 and C5 stereocenters make it an intriguing candidate for a chiral auxiliary if resolved into single enantiomers. The methyl groups at these positions would provide the necessary steric hindrance to control the facial selectivity of subsequent reactions.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of novel polymers using 2,4,5-Trimethyl-3-oxazoline derivatives
An in-depth guide for the synthesis of novel functional polyamides utilizing 2,4,5-trimethyl-3-oxazoline as a key monomer. This document provides senior researchers and drug development professionals with the foundational principles, strategic considerations, and detailed experimental protocols for leveraging this unique monomer in advanced polymer design.
Introduction: Beyond Conventional Poly(2-oxazoline)s
Poly(2-oxazoline)s (POx) have emerged as a prominent class of polymers in the biomedical field, often regarded as pseudopeptides due to the structural isomerism between their repeating units and polypeptides.[1] This characteristic underpins their excellent biocompatibility and "stealth" behavior, making them a versatile alternative to poly(ethylene glycol) (PEG).[1] The synthesis of POx is predominantly achieved through living cationic ring-opening polymerization (CROP), a robust method that allows for precise control over molar mass, low dispersity, and the creation of complex architectures like block copolymers.[2]
This application note focuses specifically on the polymerization of 2,4,5-trimethyl-3-oxazoline . Unlike conventional 2-substituted-2-oxazoline monomers, this derivative possesses methyl groups on the polymerizable ring itself (at the C4 and C5 positions). This substitution pattern presents both a challenge and an opportunity. The primary challenge is the increased steric hindrance around the oxazoline ring, which can significantly impact polymerization kinetics.[3] However, the resulting polymer, poly(N-acetyl-2,3-butyleneimine), features a methylated backbone, which is expected to impart unique physicochemical properties, such as increased hydrophobicity and altered thermal characteristics, opening avenues for novel applications in drug delivery and material science.
PART 1: Mechanistic Principles & Strategic Considerations
The Engine of Synthesis: Cationic Ring-Opening Polymerization (CROP)
The synthesis of poly(2,4,5-trimethyl-3-oxazoline) is achieved via CROP. Understanding this mechanism is critical for controlling the final polymer properties. The process is a chain-growth polymerization that proceeds in three key stages: initiation, propagation, and termination.
-
Initiation: The polymerization is started by a strong electrophile, typically an alkyl sulfonate ester like methyl tosylate (MeOTs) or methyl triflate (MeOTf), or an alkyl halide.[4] The electrophile alkylates the nitrogen atom of the oxazoline monomer, forming a cyclic oxazolinium cation. This initiation step must be fast and efficient (kinitiation ≫ kpropagation) to ensure that all polymer chains begin growing simultaneously, which is crucial for achieving a narrow molar mass distribution.[2]
-
Propagation: The chain growth occurs through the nucleophilic attack of another monomer molecule on the electrophilic carbon atom (C5) of the active oxazolinium ring. This attack opens the ring and regenerates the cationic species at the chain end, allowing the process to repeat.[2] This step proceeds via an SN2 mechanism. The living nature of this process allows for the synthesis of well-defined polymers and enables the sequential addition of different monomers to form block copolymers.[5]
-
Termination: The polymerization is deliberately stopped by adding a strong nucleophile. The choice of terminating agent allows for the introduction of specific functional groups at the polymer chain end (ω-terminus). Common terminators include water (to yield a hydroxyl group), amines like piperidine (to yield a piperidine group), or methanolic potassium hydroxide.[6]
Critical Insight: The Impact of 4,5-Disubstitution
The methyl groups at the C4 and C5 positions of the 2,4,5-trimethyl-3-oxazoline monomer are the defining structural feature. During the propagation step, the incoming monomer must attack the C5 carbon of the terminal oxazolinium ring.
-
Steric Hindrance: The presence of a methyl group at the C5 position creates significant steric hindrance, which can impede the approach of the incoming nucleophilic monomer.[3] This steric crowding is known to decrease the rate of polymerization compared to monomers that are unsubstituted at this position (e.g., 2-ethyl-2-oxazoline).[7]
-
Strategic Implications:
-
Reaction Conditions: To overcome the slower propagation kinetics, more forcing reaction conditions may be necessary. This can include higher reaction temperatures (e.g., 100-140 °C) or the use of microwave-assisted synthesis, which can dramatically accelerate polymerization rates while maintaining control.[8]
-
Initiator Choice: While standard initiators are effective, highly reactive initiators like methyl triflate (MeOTf) are preferable to ensure efficient initiation despite the monomer's bulkiness.[4]
-
Solvent Purity: The living cationic nature of the polymerization is extremely sensitive to impurities, especially water. The use of rigorously dried solvents (e.g., acetonitrile) and reagents under an inert atmosphere (Nitrogen or Argon) is non-negotiable to prevent premature termination and ensure the synthesis of well-defined polymers.[7]
-
PART 2: Experimental Protocols & Workflows
Protocol 1: Synthesis of Poly(2,4,5-trimethyl-3-oxazoline) Homopolymer
This protocol details the synthesis of a homopolymer with a target degree of polymerization (DP) of 50.
Materials and Reagents:
-
2,4,5-Trimethyl-3-oxazoline (Monomer, purified by distillation over CaH₂)
-
Methyl p-toluenesulfonate (MeOTs) (Initiator, >99%)
-
Acetonitrile (ACN) (Solvent, anhydrous, <10 ppm H₂O)
-
Piperidine (Terminating agent, distilled)
-
Diethyl ether (Non-solvent for precipitation, anhydrous)
-
Methanol (HPLC grade)
-
Schlenk flask and manifold
-
Magnetic stirrer and heating plate/oil bath
-
Syringes and needles (oven-dried)
Sources
- 1. Poly(2-Oxazoline)s: The Versatile Polymer Platform for Biomedicine [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. tuhat.helsinki.fi [tuhat.helsinki.fi]
- 4. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controllable and facile synthesis of poly(2-oxazoline)s using trimethylsilyl trifluoromethanesulfonate as the initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natur.cuni.cz [natur.cuni.cz]
- 8. pubs.acs.org [pubs.acs.org]
Step-by-step guide for setting up a 2,4,5-Trimethyl-3-oxazoline mediated reaction
Application Note & Protocol
Topic: Asymmetric Synthesis of α-Alkylated Carboxylic Acids via a 2,4,5-Trimethyl-3-Oxazoline Mediated Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Oxazoline Moiety as a Cornerstone in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a critical objective in modern drug discovery and development, as the biological activity of a chiral molecule often resides in a single enantiomer. Among the various strategies to achieve stereocontrol, the use of chiral auxiliaries remains a robust, reliable, and predictable method for introducing chirality.[1] A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, after which it is removed and ideally recovered.[1]
The 2-oxazoline ring system, particularly when derived from chiral amino alcohols, is one of the most powerful and well-studied classes of chiral auxiliaries.[2] Pioneered by the work of A.I. Meyers in the 1970s, chiral oxazolines provide a rigid scaffold that effectively shields one face of a reactive intermediate, compelling a reaction to proceed with a high degree of stereoselectivity.[3][4] This guide provides a detailed, step-by-step protocol for an asymmetric alkylation reaction mediated by a chiral 2,4,5-trimethyl-3-oxazoline moiety. This specific substitution pattern leverages the steric influence of the C4 and C5 methyl groups to direct the formation of a new stereocenter alpha to a carbonyl group.
The overall strategy involves three key stages:
-
Coupling: Attachment of a prochiral carboxylic acid to the chiral oxazoline auxiliary.
-
Diastereoselective Alkylation: Deprotonation to form a rigid, planar enolate, followed by alkylation that proceeds on the sterically accessible face.
-
Cleavage & Recovery: Hydrolysis of the auxiliary to release the enantiomerically enriched carboxylic acid product and recover the chiral auxiliary.
This application note will explain the causality behind each step, providing a self-validating protocol grounded in established chemical principles.
I. The Principle of Stereochemical Control
The efficacy of the oxazoline auxiliary hinges on its ability to form a rigid, chelated intermediate upon deprotonation. When the N-acyl oxazoline is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA), the alpha-proton is abstracted to form a lithium aza-enolate. The lithium cation coordinates to both the enolate oxygen and the oxazoline nitrogen, locking the enolate into a planar, five-membered ring structure.
This rigid conformation, combined with the steric bulk of the substituents on the oxazoline ring (in this case, the methyl groups at C4 and C5), effectively blocks one face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face, ensuring a highly diastereoselective alkylation.
Caption: Chelation of the lithium enolate directs electrophilic attack.
II. Materials & Safety Precautions
Reagents & Solvents
| Reagent/Solvent | Grade | Key Properties | Supplier Example |
| (4S,5S)-2,4,5-Trimethyl-3-oxazoline | >98% Chiral Purity | Chiral Auxiliary | Sigma-Aldrich |
| Propanoyl Chloride | Reagent Grade | Acylating Agent | Acros Organics |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Strong Base | Sigma-Aldrich |
| Diisopropylamine | >99.5%, anhydrous | LDA Precursor | Alfa Aesar |
| Benzyl Bromide (BnBr) | >98% | Electrophile | TCI Chemicals |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Reaction Solvent | Fisher Scientific |
| Hydrochloric Acid (HCl) | 3-6 M solution | Hydrolysis Reagent | VWR Chemicals |
| Diethyl Ether | Anhydrous | Extraction Solvent | EMD Millipore |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent | J.T.Baker |
Safety Information
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.
-
Propanoyl chloride, benzyl bromide, and strong acids/bases are corrosive and lachrymatory. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5]
-
Anhydrous solvents are essential for this reaction. Use freshly distilled solvents or those from a solvent purification system to prevent quenching of the strong bases.
-
All reactions should be performed under a dry, inert atmosphere (N₂ or Ar) to exclude moisture and oxygen.
III. Detailed Experimental Protocol
This protocol details the synthesis of (R)-2-methyl-3-phenylpropanoic acid from propanoic acid and benzyl bromide.
Part 1: Preparation of the N-Acyl Oxazoline Adduct
This step couples the prochiral carboxylic acid moiety to the chiral auxiliary.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Auxiliary Addition: Dissolve (4S,5S)-2,4,5-trimethyl-3-oxazoline (1.0 eq) in anhydrous THF (to make a 0.5 M solution).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes. The reaction is not strictly required for acylation but can facilitate the reaction with an acyl chloride by forming the N-lithio intermediate. A more common method involves direct acylation. Alternative: A widely used, milder acylation involves deprotonating the oxazolidinone (a related auxiliary) with n-BuLi before adding the acid chloride.[5] For oxazolines, direct reaction with an acyl chloride or using a coupling agent is also feasible. For this protocol, we will proceed with the acylation of the neutral oxazoline.
-
Acylation: Add propanoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl-2,4,5-trimethyl-oxazoline. The product can be purified by column chromatography if necessary.
Part 2: Diastereoselective Alkylation
This is the critical stereocenter-forming step.
-
LDA Preparation (In Situ): In a separate flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to form the LDA solution.
-
Enolate Formation: Cool the LDA solution back to -78 °C. In another flask, dissolve the N-propionyl oxazoline adduct from Part 1 (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the adduct solution to the LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium aza-enolate.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product contains the alkylated adduct with high diastereomeric excess. Purification can be achieved via silica gel chromatography. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.[5]
Part 3: Hydrolysis and Auxiliary Recovery
This final step cleaves the auxiliary to yield the final product.
-
Setup: Dissolve the purified alkylated adduct from Part 2 in a mixture of THF and water.
-
Acidic Hydrolysis: Add aqueous HCl (e.g., 3 M solution, 5-10 eq) and heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours.[6] The hydrolysis cleaves the amide bond.
-
Extraction (Product): After cooling to room temperature, make the aqueous layer basic (pH > 10) with NaOH to deprotonate the carboxylic acid product, rendering it water-soluble. Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.
-
Isolation (Product): Acidify the aqueous layer to pH < 2 with concentrated HCl. Extract the desired (R)-2-methyl-3-phenylpropanoic acid with diethyl ether (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final product. Enantiomeric excess can be determined by chiral HPLC or by converting the acid to a chiral ester and analyzing by GC/NMR.
-
Recovery (Auxiliary): The initial ether washes from step 3 contain the protonated chiral auxiliary. This can be recovered by neutralizing the solution, extracting into an organic solvent, and purifying by distillation or chromatography.
IV. Workflow and Data Summary
Overall Experimental Workflow
Caption: Step-by-step experimental workflow.
Table of Reaction Parameters
| Step | Reagent 1 | Reagent 2 | Stoichiometry (eq) | Temp (°C) | Time (h) |
| Acylation | (4S,5S)-Auxiliary | Propanoyl Chloride | 1.0 : 1.1 | -78 to RT | 3-4 |
| Enolate Formation | Acylated Auxiliary | LDA | 1.0 : 1.1 | -78 | 1 |
| Alkylation | Enolate | Benzyl Bromide | 1.0 : 1.2 | -78 | 2-4 |
| Hydrolysis | Alkylated Adduct | 3 M HCl | 1.0 : 5-10 | Reflux | 4-6 |
V. Troubleshooting
-
Low Diastereoselectivity: This is often caused by incomplete formation of the desired (Z)-enolate or a non-rigid chelate.
-
Cause: Presence of moisture. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
-
Cause: Incorrect temperature control. Maintain -78 °C during enolate formation and alkylation. Allowing the temperature to rise can compromise the rigidity of the chelate.
-
-
Low Yield:
-
Cause: Inefficient deprotonation. Ensure the base (n-BuLi for LDA prep) is properly titrated and active.
-
Cause: Incomplete reaction. Monitor reaction progress by TLC to ensure full consumption of the starting material before quenching.
-
Cause: Product loss during workup. Ensure pH is correct during extractions to avoid losing the acidic product or basic auxiliary.
-
-
No Reaction:
-
Cause: Inactive base or electrophile. Use fresh, properly stored reagents. Benzyl bromide can degrade over time.
-
References
-
Myers, A. G. (1994). Asymmetric Synthesis. SynArchive. [Link]
-
Hovagimyan, A., et al. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 81(10), 1495. [Link]
-
Bisai, A., & Singh, V. K. (2006). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Organic & Biomolecular Chemistry, 4(22), 4115-4125. [Link]
-
Meyers, A. I., & Mihelich, E. D. (1976). The synthetic utility of 2-oxazolines. Angewandte Chemie International Edition in English, 15(5), 270-281. [Link]
-
Various Authors. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Ghorai, M. K., et al. (2020). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules, 25(22), 5466. [Link]
-
Szałabska, K., & Albrecht, Ł. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(11), 2596. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Davies, S. G., & Ichihara, O. (1997). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Asymmetric Catalysis. Springer, Berlin, Heidelberg. [Link]
-
Szałabska, K., & Albrecht, Ł. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. ResearchGate. [Link]
-
D'Alonzo, D., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 18(1), 114-121. [Link]
-
Gu, Q., et al. (2024). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. Molecules, 29(5), 968. [Link]
-
Pilotzi Xahuentitla, H., et al. (2024). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]
-
Es-Sayed, M., et al. (1995). An Asymmetric Synthesis of Novel Aminocyclopropyl Carboxylic Acids (ACC). Journal of the Chemical Society, Chemical Communications, (1), 141-142. [Link]
-
Meyers, A. I., Snyder, E. S., & Ackerman, J. J. H. (1978). Stereochemistry of metalation and alkylation of chiral oxazolines. A carbon-13 nuclear magnetic resonance study of lithio oxazolines. Journal of the American Chemical Society, 100(25), 7904–7914. [Link]
-
Wouters, M. M., et al. (2022). Synthesis and Investigation of Chiral Poly(2,4-disubstituted-2-oxazoline)-Based Triblock Copolymers, Their Self-Assembly, and Formulation with Chiral and Achiral Drugs. Macromolecules, 55(15), 6718–6731. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. [Link]
-
Various Authors. (n.d.). An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones. FAPESP. [Link]
-
Various Authors. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]
-
Movassaghi, M., & Chen, B. (2008). Decarboxylative isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. Organic Letters, 10(8), 1649–1651. [Link]
-
Movassaghi, M., & Chen, B. (2013). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. Europe PMC. [Link]
-
Franzyk, H., et al. (1995). Hydrolysis of the GlcNAc oxazoline: deamidation and acyl rearrangement. Carbohydrate Research, 277(1), 141-149. [Link]
-
Martin, R. B., et al. (1959). Thiazoline and Oxazoline Hydrolyses and Sulfur-Nitrogen and Oxygen-Nitrogen Acyl Transfer Reactions. The Journal of Organic Chemistry, 24(7), 902–905. [Link]
-
Wang, Z., et al. (2023). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Organic Process Research & Development, 27(1), 177–182. [Link]
-
Lambert, K. M., et al. (2020). N-Oxide Insertion into LDA Dimeric Aggregates for Azomethine Ylide Formation: Explicit Solvation in Quantum Mechanical Treatment of Polarized Intermediates. The Journal of Organic Chemistry, 85(15), 9577–9588. [Link]
-
Various Authors. (n.d.). Oxazoline. Wikipedia. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Oxazoline - Containing Ligands [bldpharm.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Industrial-Scale Synthesis and Applications of 2,4,5-Trimethyl-3-Oxazoline
Introduction
2,4,5-Trimethyl-3-oxazoline (CAS No. 22694-96-8) is a heterocyclic compound recognized for its potent sensory characteristics.[1] Primarily classified as a flavoring agent and aroma chemical, it imparts a unique profile described as nutty, musty, green, and woody.[2] This profile makes it a valuable component in the formulation of complex flavors for a variety of food products, including meats, soups, and baked goods.[2] Beyond the flavor and fragrance industry, the broader class of oxazoline compounds is of significant interest in medicinal chemistry and materials science, where the oxazoline ring serves as a versatile synthetic scaffold and a component of functional polymers.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It details a plausible industrial-scale synthesis pathway, outlines key applications with specific protocols, and offers insights grounded in established chemical principles. The objective is to bridge theoretical knowledge with practical, field-proven methodologies.
Physicochemical and Sensory Properties
A thorough understanding of the physical and sensory properties of 2,4,5-trimethyl-3-oxazoline is fundamental to its effective application. The compound is a yellow-orange liquid with a distinct, powerful aroma.
| Property | Value | Source(s) |
| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole | PubChem[1] |
| CAS Number | 22694-96-8 | PubChem[1] |
| Molecular Formula | C₆H₁₁NO | PubChem[1] |
| Molecular Weight | 113.16 g/mol | PubChem[1] |
| Appearance | Yellow-orange clear liquid | The Good Scents Company[2] |
| Boiling Point | 125.0 - 127.0 °C at 760 mm Hg | PubChem |
| Specific Gravity | 0.908 - 0.925 @ 20°C | The Good Scents Company[2] |
| Refractive Index | 1.420 - 1.430 @ 20°C | The Good Scents Company[2] |
| Flash Point | 30.56 °C (87.00 °F) | The Good Scents Company[2] |
| Sensory Profile | Nutty, musty, green, moldy, woody | FEMA[5], The Good Scents Company[2] |
Industrial-Scale Synthesis
While proprietary industrial syntheses are seldom published, a robust and scalable pathway for 2,4,5-trimethyl-3-oxazoline can be designed based on fundamental principles of heterocyclic chemistry. The most common and industrially viable routes to oxazolines involve the cyclization of a 2-amino alcohol with a carboxylic acid, nitrile, or aldehyde.[6][7]
A particularly efficient method for producing 2,4,5-alkyl-substituted 3-oxazolines involves the condensation of an α-hydroxy ketone (an α-ketol) and an aldehyde with ammonia.[8] For the target molecule, 2,4,5-trimethyl-3-oxazoline, this translates to the reaction between 3-hydroxy-2-butanone (acetoin), acetaldehyde, and ammonia. This approach is advantageous due to the availability of the starting materials and the straightforward nature of the reaction.
Proposed Synthetic Pathway
The reaction proceeds via the formation of an imine intermediate from acetaldehyde and ammonia, followed by nucleophilic attack by the acetoin and subsequent cyclization and dehydration to yield the final oxazoline ring.
Caption: Plausible industrial synthesis of 2,4,5-Trimethyl-3-oxazoline.
Detailed Synthesis Protocol
This protocol describes a batch process suitable for industrial production. All operations should be conducted in a well-ventilated area, adhering to standard safety procedures for handling flammable and corrosive materials.
Materials:
-
3-Hydroxy-2-butanone (Acetoin), ≥96% purity
-
Acetaldehyde, ≥99% purity
-
Aqueous Ammonia (28-30%)
-
Toluene (Solvent)
-
Anhydrous Sodium Sulfate (Drying agent)
-
Suitable acid for neutralization (e.g., Hydrochloric acid)
Equipment:
-
Glass-lined or stainless steel reactor with temperature control, overhead stirrer, condenser, and addition funnel.
-
Distillation apparatus for purification.
-
Phase separator.
Procedure:
-
Reactor Charging: Charge the reactor with 3-hydroxy-2-butanone (1.0 eq) and toluene (approx. 2 L per mole of acetoin). Begin agitation and cool the mixture to 10-15°C.
-
Causality: Toluene serves as a solvent and an azeotropic agent to remove water formed during the reaction, driving the equilibrium towards the product. Starting at a reduced temperature helps control the initial exotherm from the addition of aqueous ammonia.
-
-
Ammonia Addition: Slowly add aqueous ammonia (1.2 eq) to the reactor via the addition funnel over 30-60 minutes, ensuring the temperature does not exceed 25°C.
-
Causality: A slight excess of ammonia ensures complete reaction and helps maintain a basic pH, which is favorable for the initial condensation steps. Slow addition is critical for temperature management.
-
-
Acetaldehyde Addition: After the ammonia addition is complete, begin the slow, subsurface addition of acetaldehyde (1.1 eq). Maintain the reaction temperature between 20-30°C. This addition may take 1-2 hours.
-
Causality: Acetaldehyde is highly volatile and reactive. Slow, subsurface addition minimizes loss to the headspace and ensures it reacts efficiently within the liquid phase to form the necessary imine intermediate.
-
-
Reaction Maturation: Once all reagents are added, allow the reaction to stir at room temperature (20-25°C) for 12-16 hours, or until reaction completion is confirmed by Gas Chromatography (GC) analysis.
-
Causality: This maturation period allows the multi-step condensation and cyclization process to proceed to completion.
-
-
Workup - Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Workup - Washing & Neutralization: Wash the organic layer sequentially with water and then a brine solution. A mild acidic wash can be performed to remove any remaining ammonia, followed by another water wash to neutrality.
-
Causality: Washing removes water-soluble impurities and unreacted ammonia.
-
-
Drying: Dry the organic (toluene) layer over anhydrous sodium sulfate and filter to remove the drying agent.
-
Purification - Distillation: Concentrate the organic solution by distilling off the toluene under atmospheric pressure. The crude 2,4,5-trimethyl-3-oxazoline is then purified by fractional distillation under reduced pressure.
-
Causality: Fractional vacuum distillation is the standard industrial method for purifying thermally sensitive, high-boiling liquids, yielding a product with high purity (e.g., ≥98%).
-
Applications and Protocols
Primary Application: Flavor and Fragrance
2,4,5-Trimethyl-3-oxazoline is a FEMA GRAS (Generally Recognized As Safe) flavoring substance (FEMA No. 3525).[5] Its primary utility is in the food industry, where it adds complexity and specific character notes to savory and nutty flavor profiles.
Typical Usage Levels in Food Products:
| Product Category | Recommended Concentration (ppm) |
| Baked Goods | ~10 |
| Meat Products | ~10 |
| Soups | ~10 |
| Snack Foods | 5 - 10 |
| (Source: The Good Scents Company[2]) |
Protocol: Lab-Scale Preparation of a Roasted Nut Flavor Base
This protocol demonstrates the incorporation of the oxazoline into a simple flavor system.
-
Prepare Carrier: In a glass beaker, combine 90g of a neutral carrier like propylene glycol or medium-chain triglycerides (MCT oil).
-
Add Key Components: To the carrier, add the following aroma chemicals with gentle stirring:
-
2,3,5-Trimethylpyrazine (nutty, roasted): 1.0g
-
Furaneol (caramel, sweet): 0.5g
-
Guaiacol (smoky, phenolic): 0.1g
-
-
Incorporate Oxazoline: Prepare a 1% dilution of 2,4,5-trimethyl-3-oxazoline in the chosen carrier. Add 1.0g of this dilution to the main blend (achieving a final concentration of 0.01% or 100 ppm in the concentrate).
-
Causality: The oxazoline is extremely potent. Using a pre-dilution ensures accurate dosing and avoids overpowering the blend. It bridges the roasted notes of the pyrazine with the smoky character of the guaiacol, adding a complex, authentic nuttiness.
-
-
Homogenize and Mature: Mix thoroughly until a single, clear phase is achieved. Transfer to an airtight amber glass bottle and allow it to mature for at least 24 hours before evaluation.
-
Quality Control: Evaluate the flavor base by adding a small amount (e.g., 0.1%) to a simple application base like a sugar solution or a plain biscuit dough for sensory analysis.
Context in Drug Development and Research
While 2,4,5-trimethyl-3-oxazoline itself is not used as a therapeutic agent, the oxazoline ring is a "privileged scaffold" in medicinal chemistry.[3][9] This means the ring structure is frequently found in biologically active molecules and serves as a robust framework for developing new drug candidates. Its value lies in its rigid structure, ability to engage in hydrogen bonding, and its utility as a chiral auxiliary in asymmetric synthesis.[10]
Professionals in drug development would not use 2,4,5-trimethyl-3-oxazoline directly but would synthesize more complex molecules containing the oxazoline core for screening against biological targets.
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peanut oxazole [thegoodscentscompany.com]
- 3. ijpsr.com [ijpsr.com]
- 4. "Preparation of Aminoalcohols and Their Application for the Synthesis o" by David L. Sellers [scholarworks.wmich.edu]
- 5. femaflavor.org [femaflavor.org]
- 6. Oxazoline - Wikipedia [en.wikipedia.org]
- 7. 2-Oxazoline synthesis [organic-chemistry.org]
- 8. US3769293A - Oxazoline flavoring agents and flavor extenders - Google Patents [patents.google.com]
- 9. Making sure you're not a bot! [drs.nio.res.in]
- 10. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Use of 2,4,5-Trimethyl-3-Oxazoline in Flavor Development
Introduction: The Role of 2,4,5-Trimethyl-3-Oxazoline in Savory Flavor Creation
2,4,5-Trimethyl-3-oxazoline is a volatile heterocyclic compound that plays a significant role in the flavor profile of many cooked foods, particularly those that undergo the Maillard reaction.[1][2] This molecule is characterized by a powerful, musty, and slightly green, woody, and nut-like aroma.[3] Its presence is a key contributor to the desirable savory and roasted notes in boiled and cooked beef, canned beef stew, fried chicken, and roasted peanuts. As a flavoring agent, it is valued for its ability to impart a characteristic meat-like aroma and enhance the overall flavor profile of various food products.[1]
These application notes provide a comprehensive guide for researchers, scientists, and flavor development professionals on the synthesis, characterization, and application of 2,4,5-trimethyl-3-oxazoline in the creation of innovative and impactful flavoring agents. The protocols outlined herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,4,5-trimethyl-3-oxazoline is fundamental to its effective application in flavor development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [4][5] |
| Molecular Weight | 113.16 g/mol | [3][5] |
| Appearance | Yellow-orange liquid | [3] |
| Odor | Powerful, musty, slight green, wood, nut-like | [3] |
| Boiling Point | 125.00 to 127.00 °C @ 760.00 mm Hg | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol and fixed oils. | [1][3] |
| FEMA Number | 3525 | [3] |
| JECFA Number | 1559 | [3] |
| Regulatory Status | Generally Recognized as Safe (GRAS) by FEMA.[6] No safety concern at current levels of intake when used as a flavoring agent according to JECFA.[3] |
Formation Pathway: The Maillard Reaction
2,4,5-Trimethyl-3-oxazoline is a well-documented product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2] The specific precursors for the formation of 2,4,5-trimethyl-3-oxazoline are the amino acid L-alanine and the α-dicarbonyl compound diacetyl (2,3-butanedione), which itself can be formed from the degradation of sugars. The reaction proceeds through the Strecker degradation of alanine.
Caption: Maillard reaction pathway to 2,4,5-trimethyl-3-oxazoline.
Laboratory Synthesis Protocol
This protocol details a laboratory-scale synthesis of 2,4,5-trimethyl-3-oxazoline adapted from established methods for oxazoline synthesis.[7][8]
Materials:
-
3-Amino-2-butanol
-
Acetaldehyde
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-2-butanol (1 equivalent) in dichloromethane.
-
Addition of Acetaldehyde: Cool the solution in an ice bath. Slowly add acetaldehyde (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2,4,5-trimethyl-3-oxazoline.
-
Analytical Characterization
Accurate characterization of synthesized or extracted 2,4,5-trimethyl-3-oxazoline is crucial for quality control and effective flavor application.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the identification and quantification of volatile flavor compounds like 2,4,5-trimethyl-3-oxazoline.
Protocol for GC-MS Analysis in a Beef Extract Matrix:
Caption: GC-MS workflow for 2,4,5-trimethyl-3-oxazoline analysis.
Instrumentation and Parameters:
-
Sample Preparation: Solid-Phase Microextraction (SPME) is a solvent-free and efficient method for extracting volatile compounds from a food matrix.[9][10][11][12][13]
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad range of analyte polarity.
-
Extraction: Place 5g of beef extract in a 20mL headspace vial. Equilibrate at 60°C for 15 minutes, then expose the SPME fiber to the headspace for 30 minutes.
-
-
GC System:
-
Injection: Splitless mode at 250°C.
-
Column: A polar column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating polar volatile compounds.[14][15]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: Compare the resulting mass spectrum with a reference library (e.g., NIST).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized compound. While a publicly available spectrum for 2,4,5-trimethyl-3-oxazoline is not readily found, predicted chemical shifts and data from structurally similar oxazolines can provide a basis for characterization.[3][16][17][18][19][20][21]
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
-
¹H NMR: Expect signals for the three methyl groups and the two protons on the oxazoline ring. The chemical shifts will be influenced by their position relative to the nitrogen and oxygen atoms.
-
¹³C NMR: Expect distinct signals for the three methyl carbons and the three carbons of the oxazoline ring, including the C=N carbon at a characteristically downfield shift.
Application in Flavor Development
2,4,5-Trimethyl-3-oxazoline is a potent flavor chemical and should be used at low concentrations. It is particularly effective in building savory, roasted, and nutty flavor profiles.[1]
Sensory Evaluation
A trained sensory panel is required to accurately assess the contribution of 2,4,5-trimethyl-3-oxazoline to a flavor blend.[6][22][23][24][25][26][27][28][29]
Protocol for Descriptive Sensory Analysis:
-
Panelist Training:
-
Familiarize panelists with the aroma of a diluted solution of 2,4,5-trimethyl-3-oxazoline (e.g., 10 ppm in a neutral oil or water).
-
Develop a sensory lexicon to describe the aroma attributes. This should include terms like "nutty," "roasted," "savory," "meaty," "green," and "musty."[6][22][23][24][26][30]
-
-
Sample Preparation:
-
Prepare a series of dilutions of 2,4,5-trimethyl-3-oxazoline in a neutral base (e.g., unsalted broth or a simple white sauce) to determine its flavor threshold and dose-response.
-
Incorporate the compound at various concentrations into a model food system (e.g., a vegetarian or chicken-based broth).
-
-
Evaluation:
-
Present the samples to the panelists in a blinded and randomized order.
-
Panelists will rate the intensity of each sensory attribute on a linear scale.
-
Analyze the data statistically to determine the impact of 2,4,5-trimethyl-3-oxazoline on the flavor profile.
-
Formulation of a Roasted Beef Flavor
This protocol provides a starting point for incorporating 2,4,5-trimethyl-3-oxazoline into a savory flavor blend.
Components:
-
Base Notes: Yeast extracts, hydrolyzed vegetable protein (HVP) to provide umami and savory foundation.
-
Middle Notes: Maillard reaction products (e.g., a reaction flavor from cysteine and a reducing sugar), other heterocyclic compounds (e.g., pyrazines, thiazoles).
-
Top Notes: 2,4,5-Trimethyl-3-oxazoline, other volatile aroma chemicals (e.g., aldehydes, sulfur compounds).
Protocol:
-
Create the Base: Combine yeast extracts and HVP in desired proportions to achieve a rich, savory base.
-
Incorporate Middle Notes: Add a pre-prepared Maillard reaction flavor to introduce cooked, roasted notes.
-
Add Top Notes:
-
Prepare a stock solution of 2,4,5-trimethyl-3-oxazoline (e.g., 1% in ethanol).
-
Carefully add the stock solution dropwise to the flavor blend, tasting at each addition, until the desired nutty and roasted character is achieved. A typical starting concentration in the final product might be in the range of 1-10 ppm.[1]
-
Incorporate other volatile top notes to round out the flavor profile (e.g., a small amount of 2-methyl-3-furanthiol for a meaty note).
-
-
Evaluation and Refinement: Evaluate the final blend in the target food application (e.g., a gravy or soup) using the sensory panel. Adjust the levels of each component as needed to achieve the desired flavor profile.
Conclusion
2,4,5-Trimethyl-3-oxazoline is a powerful tool in the arsenal of the flavor chemist. Its unique nutty, roasted, and savory character, derived from the Maillard reaction, makes it an invaluable component in the creation of authentic and appealing meat and savory flavors. By following the detailed protocols for synthesis, characterization, and application outlined in these notes, researchers and flavor development professionals can effectively harness the potential of this versatile molecule to create the next generation of delicious and impactful food products.
References
- Flavor Lexicon: Understanding & Techniques. (2024, September 5). StudySmarter.
- Agilent Food, Flavor and Fragrances GC Columns. Chrom Tech.
- GC Column Selection Guide. Sigma-Aldrich.
- (i) CROP of para-substituted 2-phenyl-2-oxazolines. (ii) 1 H NMR...
- Guide to GC Column Selection and Optimizing Separ
- GC Column Selection Guide.
- Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (2021, February 6).
- Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer r
- 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492. PubChem.
- Aroma Chemicals in Me
- NMR spectra of a poly(2-ethyl-2-oxazoline) FurMal-PEtOx obtained...
- Review of the Sensory and Chemical Characteristics of Almond (Prunus dulcis) Flavor | Journal of Agricultural and Food Chemistry.
- A review of the sensory and chemical characteristics of almond flavor.
- Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor. (2013, April 25). PMC - NIH.
- 35252,4,5-trimethyl-delta-3-oxazoline.
- Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. FAO AGRIS.
- Sensory Evaluation in Foods: Product Development | NANOLAB.
- Defining and Characterizing the “Nutty” Attribute across Food Categories.
- The Chemistry of Beef Flavor.
- How to validate flavorings: aroma testing and sensory evaluation. (2025, December 2). BRF Ingredients.
- I2/TBHP mediated oxidative cascade cyclization of vinyl azide and benzylamine to construct 2,5-disubstituted oxazoles - Supporting Inform
- 2,4,5-Trimethyloxazole | C6H9NO | CID 30215. PubChem.
- Sensory Evaluation of Food | Quick Guide to Quality Testing. FlavorActiV.
- Sensory assessment: How to implement flavour evalu
- Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. FlavorSum.
- Detection of Volatiles from Raw Beef Meat from Different Packaging Systems Using Solid-Phase Microextraction GC–Accur
- Meat analysis: Method validation for boar taint analytics by SPME-GC/MS.
- A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the vol
- Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS.
- 2,4,5-trimethyl-3-oxazoline (C6H11NO). PubChemLite.
- 2,4,5-Trimethyl-3-oxazoline. the NIST WebBook.
- 2,4,5-TRIMETHYL-3-OXAZOLINE. gsrs.
- Synthesis and Identification of 3‑Oxazolines in Cocoa. (2025, June 5). PMC - NIH.
- 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermedi
- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022, December 19).
- Maillard reaction: formation, advantage, disadvantage and control. A review. (2024, March 19).
- Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid deriv
- 2,4,5-TRIMETHYL-3-OXAZOLINE. gsrs.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- 13 C NMR (75 MHz, CDCl 3 ) spectrum of 2-(4-Chlorophenyl) oxazoline (2b).
- Process for preparing meat flavor and aroma compositions.
- Synthesis of oxazole, oxazoline and isoxazoline derived marine n
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. beefresearch.org [beefresearch.org]
- 3. 2-METHYL-2-OXAZOLINE(1120-64-5) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 5. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dlg.org [dlg.org]
- 7. Synthesis and Identification of 3‑Oxazolines in Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS [agris.fao.org]
- 10. Detection of Volatiles from Raw Beef Meat from Different Packaging Systems Using Solid-Phase Microextraction GC–Accurate Mass Spectrometry [mdpi.com]
- 11. gcms.cz [gcms.cz]
- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. chromtech.com [chromtech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. 2,4,5-Trimethyloxazole | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A review of the sensory and chemical characteristics of almond flavor. - International Nut & Dried Fruit Council [inc.nutfruit.org]
- 24. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nano-lab.com.tr [nano-lab.com.tr]
- 26. researchgate.net [researchgate.net]
- 27. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 28. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]
- 29. flavorsum.com [flavorsum.com]
- 30. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trimethyl-3-oxazoline
Welcome to the technical support center for the synthesis of 2,4,5-Trimethyl-3-oxazoline. This valuable heterocyclic compound, known for its characteristic nutty and green aroma, is a key component in the flavor and fragrance industry.[1][2][3] Achieving a high yield of this target molecule, however, can present challenges related to reaction conditions, reagent purity, and side-product formation.
This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the underlying chemical principles behind each step to empower you to optimize your synthetic protocols effectively.
Part 1: Frequently Asked Questions (FAQs) - Core Synthesis Principles
This section addresses fundamental questions regarding the most common synthetic routes to 2,4,5-Trimethyl-3-oxazoline.
Q1: What is the most common and direct synthetic route to 2,4,5-Trimethyl-3-oxazoline?
The most prevalent and efficient method for synthesizing 2,4,5-Trimethyl-3-oxazoline involves the reaction of an amino alcohol, specifically 2-amino-1-propanol (alaninol), with an acetylating agent, followed by cyclization. A classic and effective approach is the reaction of DL-alaninol with triethyl orthoacetate (TEOA). This one-pot reaction combines N-acetylation and cyclodehydration.[4]
-
Causality: The reaction proceeds through the formation of an intermediate N-acetyl amino alcohol. The orthoester acts as both the acetyl source and a dehydrating agent, facilitating the subsequent intramolecular cyclization to form the oxazoline ring. The removal of ethanol byproduct drives the reaction equilibrium towards the product.
Q2: Why is DL-alaninol the preferred starting material?
DL-alaninol provides the necessary carbon backbone and stereochemistry for the 4- and 5-methyl groups of the target oxazoline. It is readily derived from the inexpensive and widely available amino acid, alanine, by reduction of the carboxylic acid functionality.[5] This makes the overall process cost-effective for larger-scale synthesis.
Q3: What is the mechanism of the cyclization step?
The cyclization of the N-acetylated amino alcohol intermediate is typically acid-catalyzed. The mechanism can proceed via two main pathways:
-
Amide Carbonyl Activation: An acid protonates the amide carbonyl, making it more electrophilic. The hydroxyl group then attacks the activated carbonyl carbon, followed by dehydration to form the oxazoline ring. This pathway results in retention of stereochemistry at the hydroxyl-bearing carbon.[6]
-
Hydroxyl Group Activation: The acid protonates the hydroxyl group, turning it into a good leaving group (water). The amide oxygen then displaces the water molecule in an intramolecular SN2-like reaction. This pathway leads to an inversion of stereochemistry.[6]
The dominant pathway can depend on the specific acid catalyst and reaction conditions used.[6]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section tackles specific problems encountered during the synthesis, providing potential causes and validated solutions.
Q4: My reaction yield is consistently low (<50%). What are the likely causes?
Low yields are a common frustration. The root cause often lies in one of several areas: incomplete reaction, side-product formation, or product loss during workup.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dehydration | The final ring-closing step is a dehydration reaction. Insufficient removal of water or ethanol (when using orthoesters) can prevent the reaction from going to completion. | Ensure your reaction is run under anhydrous conditions. Use freshly distilled solvents and reagents. If using a method that generates water, employ a Dean-Stark trap or a suitable dehydrating agent. |
| Side Product Formation | A major competing reaction is the formation of esters or other open-chain amides instead of the desired cyclic product.[7] This is particularly problematic if the cyclization conditions are not optimal. | Optimize the reaction temperature and catalyst. Stronger acids or specific dehydrating agents like triflic acid can promote dehydrative cyclization more effectively than competing pathways.[6] |
| Impure Starting Materials | Residual water or other impurities in the alaninol or orthoester can inhibit the reaction or catalyze side reactions. | Purify starting materials before use. DL-alaninol can be distilled under reduced pressure. Triethyl orthoacetate should be freshly opened or distilled. |
| Product Loss During Extraction | 2,4,5-Trimethyl-3-oxazoline has some solubility in water.[1] Aggressive or extensive aqueous workups can lead to significant loss of product. | Minimize the volume of water used during the workup. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer. Perform multiple extractions with a smaller volume of organic solvent. |
Q5: I'm observing an unexpected side product in my GC-MS/NMR. What could it be?
An 80% yield of a side product has been reported under certain conditions, which is often an acyclic ester or amide.[7]
-
Likely Suspect: The most common side product is the N,O-diacetylated alaninol or the N-acetyl alaninol ethyl ester if using triethyl orthoacetate.[4] These arise when acetylation occurs without subsequent cyclization.
-
Diagnostic Approach:
-
NMR: Look for the absence of the characteristic oxazoline ring protons and the presence of signals corresponding to an ester (~4.1 ppm, q) and a free or esterified hydroxyl group.
-
GC-MS: The side product will have a higher molecular weight than the target oxazoline.
-
-
Solution: The formation of these byproducts indicates that the cyclodehydration step is the rate-limiting or failing step.
-
Increase Temperature: Refluxing in a higher boiling point solvent like toluene can provide the necessary energy to overcome the activation barrier for cyclization.[4]
-
Use a Stronger Dehydrating Agent: Reagents like DAST or Deoxo-Fluor are highly effective for cyclizing β-hydroxy amides into oxazolines under mild conditions, minimizing side reactions.[8]
-
Catalyst Choice: For two-step syntheses (acylation then cyclization), using a catalyst like triflic acid can efficiently promote the dehydrative cyclization.[6]
-
Q6: The final product is discolored and difficult to purify by distillation. What should I do?
Discoloration often points to impurities that co-distill with your product.
-
Problem: Residual water and other impurities can cause color formation and affect the stability and subsequent use of the oxazoline, for example, in polymerization reactions.[9]
-
Solution - Chemical Treatment Before Distillation: A patented method involves treating the crude 2-oxazoline with a dialkyl hydrogen phosphite or a halosilane compound before distillation.[9] This treatment effectively removes residual water and color-causing impurities.
Part 3: Optimized Experimental Protocol & Visualization
This section provides a reliable, step-by-step protocol and visual aids to clarify the synthesis workflow.
Optimized One-Pot Synthesis Protocol
This protocol is based on the efficient reaction of DL-alaninol with triethyl orthoacetate.
Materials:
-
DL-alaninol (1.0 eq)
-
Triethyl orthoacetate (TEOA) (1.1 eq)
-
Toluene (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: Charge the flask with DL-alaninol and anhydrous toluene.
-
Reaction Initiation: Add triethyl orthoacetate (TEOA) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C for toluene). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any acidic species.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 2,4,5-Trimethyl-3-oxazoline. The boiling point is approximately 125-127°C at atmospheric pressure.[1]
Visualizing the Workflow
A clear workflow is essential for reproducible results.
Caption: High-level workflow for the synthesis of 2,4,5-Trimethyl-3-oxazoline.
Understanding Reaction Pathways
Visualizing the desired reaction versus a common side reaction can help in troubleshooting.
Caption: Competing reaction pathways during oxazoline synthesis.
References
-
Wipf, P., & Venkatraman, S. (2007). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Oxazoline. Retrieved from Wikipedia. [Link]
-
Chen, M. W., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Retrieved from ResearchGate. [Link]
-
Wiley, R. H., & Bennett, L. L. (n.d.). The Chemistry of the Oxazolines. SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from Organic Chemistry Portal. [Link]
-
Giguere, J. R., & Z-Q. Z. (2009). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. National Institutes of Health. [Link]
- Google Patents. (1981). Purification of 2-oxazolines.
-
Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Chemistry Portal. [Link]
-
MDPI. (2018). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Retrieved from MDPI. [Link]
-
NIO. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from DRS@nio. [Link]
-
PubChem. (n.d.). 2,4,5-Trimethyl-3-oxazoline. Retrieved from PubChem. [Link]
-
ResearchGate. (2011). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Retrieved from ResearchGate. [Link]
-
The Good Scents Company. (n.d.). peanut oxazole 2,4,5-trimethyl-3-oxazoline. Retrieved from The Good Scents Company. [Link]
-
MDPI. (2024). Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu. Retrieved from MDPI. [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). 35252,4,5-trimethyl-delta-3-oxazoline. Retrieved from FEMA. [Link]
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 3. peanut oxazole [thegoodscentscompany.com]
- 4. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 9. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 2,4,5-Trimethyl-3-Oxazoline Reactions
Welcome to the technical support center for 2,4,5-trimethyl-3-oxazoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound. As a molecule of interest in flavor and fragrance chemistry, its efficient synthesis is crucial.[1][2][3] This document moves beyond standard protocols to provide in-depth, field-tested insights into overcoming common experimental hurdles. We will explore the causality behind reaction outcomes and offer robust, self-validating solutions to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries that are foundational to working with 2,4,5-trimethyl-3-oxazoline.
Q1: What is the most common and reliable synthetic route for 2,4,5-trimethyl-3-oxazoline?
The most prevalent and adaptable method for synthesizing 2,4,5-trimethyl-3-oxazoline is the dehydrative cyclization of an N-(2-hydroxyalkyl)amide precursor, specifically N-(3-hydroxybutan-2-yl)acetamide. This reaction involves the intramolecular condensation and removal of a water molecule to form the oxazoline ring. The choice of dehydrating agent is the most critical parameter and is often the primary source of experimental variability. Reagents like triflic acid (TfOH), diethylaminosulfur trifluoride (DAST), or thionyl chloride (SOCl₂) are commonly employed, each with distinct advantages and mechanistic pathways.[4][5]
Q2: What are the most critical parameters to control during the synthesis?
There are three pillars of success for this reaction:
-
Anhydrous Conditions: The reaction is a dehydration. Any water present in the reagents or solvent will inhibit the reaction and can potentially lead to hydrolysis of the product.
-
Temperature Control: Many dehydrating agents are highly reactive. Reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) and slowly warmed to prevent runaway reactions and the formation of side products.
-
Stoichiometry of the Dehydrating Agent: Using an insufficient amount of the dehydrating agent will result in an incomplete reaction. Conversely, a large excess can lead to charring, degradation of the product, and purification difficulties.
Q3: How should I properly store the purified 2,4,5-trimethyl-3-oxazoline?
2,4,5-Trimethyl-3-oxazoline is sensitive to air and moisture.[3] The imine functionality of the oxazoline ring is susceptible to hydrolysis, particularly in the presence of acid. Therefore, the purified product should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from direct sunlight and oxidizing agents.[1]
Q4: What are the primary safety hazards associated with this reaction?
The primary hazards stem from the reagents used.
-
Dehydrating Agents: Reagents like thionyl chloride and triflic acid are highly corrosive and react violently with water. DAST can be thermally unstable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvents: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used. These are volatile and flammable.
-
Product: The final product is flammable.[2]
Section 2: Detailed Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Question: My reaction yield for 2,4,5-trimethyl-3-oxazoline is consistently low (<30%). What are the likely causes and how can I improve it?
Analysis: Low yield is the most common complaint and typically points to one of three issues: incomplete conversion, formation of a major side product, or product degradation during workup. The key is to diagnose the root cause systematically.
Causality and Solutions:
-
Inefficient Dehydration: The hydroxyl group of the N-(3-hydroxybutan-2-yl)acetamide precursor is a poor leaving group. The role of the dehydrating agent is to convert it into a species that is easily displaced by the amide oxygen. If this activation is inefficient, the reaction will stall.
-
Solution: Consider a more powerful dehydrating agent. While milder reagents have their place, a robust choice like triflic acid often gives more consistent results by promoting alcohol activation.[4] See the table below for a comparison.
-
-
Presence of Water: Trace amounts of water in the solvent, starting material, or glassware can consume the dehydrating agent and inhibit cyclization.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. If possible, dry the N-(3-hydroxybutan-2-yl)acetamide starting material under high vacuum before use.
-
-
Suboptimal Temperature Profile: Running the reaction at too low a temperature may not provide sufficient energy to overcome the activation barrier. Conversely, too high a temperature can lead to decomposition.
-
Solution: For highly reactive agents like DAST, begin at -78 °C and allow the reaction to slowly warm to room temperature overnight. For others, a steady temperature of 0 °C or room temperature may be optimal. Small-scale trial reactions are essential to determine the ideal profile for your specific setup.
-
Data Presentation: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | DCM or neat, 0 °C to RT | Inexpensive, readily available | Generates HCl and SO₂ byproducts, can be harsh |
| DAST / Deoxo-Fluor | DCM, -78 °C to RT | Very mild, high functional group tolerance[5] | Expensive, thermally sensitive, specialist handling |
| Triflic Acid (TfOH) | DCM, 0 °C to RT | Highly efficient, generates only water as a byproduct[4] | Strongly acidic, can promote side reactions if not controlled |
| Burgess Reagent | THF, RT | Mild, neutral conditions | Expensive, generates stoichiometric waste |
Visualization: Troubleshooting Low Yield
Below is a decision tree to help diagnose the cause of low reaction yields.
Caption: A decision tree for troubleshooting low yields.
Problem 2: Presence of Significant Side Products
Question: My crude NMR shows a significant impurity with a similar structure to my product. How can I identify and minimize it?
Analysis: In oxazoline synthesis from carboxylic acids and amino alcohols, the most common side product is an ester formed through an alternative reaction pathway.[6] This occurs when the carboxylic acid (or an activated intermediate) is esterified by the hydroxyl group of the amino alcohol before cyclization can occur.
Causality and Solutions:
-
Mechanism of Side Product Formation: In the presence of a base and an activating agent, the hydroxyl group of the N-(3-hydroxybutan-2-yl)acetamide can compete with the amide oxygen as a nucleophile. If it attacks an activated amide intermediate, an N-acyl ester byproduct can form. This pathway is often favored under conditions that do not sufficiently promote the cyclization step.
-
Minimizing Ester Formation:
-
Choice of Reagent: Use a dehydrating agent that specifically activates the hydroxyl group, making it a better leaving group, rather than activating the carbonyl of the amide. Triflic acid, for example, protonates the hydroxyl group, facilitating its departure as water.[4]
-
Temperature Control: Slowly adding the dehydrating agent at low temperatures (0 °C or below) can favor the desired intramolecular cyclization over intermolecular or rearranged side reactions.
-
Protecting Groups: In complex syntheses, protecting the hydroxyl group, forming the amide, and then deprotecting before cyclization can offer a cleaner route, though it adds steps to the overall sequence.[6]
-
Visualization: Competing Reaction Pathways
This diagram illustrates the desired cyclization pathway versus the competing ester formation side reaction.
Caption: Desired vs. undesired reaction pathways.
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify 2,4,5-trimethyl-3-oxazoline from the crude mixture. What is the most effective method?
Analysis: Purification is often complicated by the product's physical properties: it is a relatively low-boiling liquid (125-127 °C at 760 mmHg) and can be sensitive to acidic conditions.[7] Standard silica gel chromatography can sometimes lead to decomposition. The most robust method is distillation, but this requires the removal of non-volatile impurities and water first.
Recommended Purification Protocol:
A patented method highlights the importance of removing residual water, which can be challenging with simple drying agents.[8]
-
Aqueous Workup: After the reaction is complete, quench it carefully by pouring it over an ice-cold, saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic dehydrating agent and prevents product hydrolysis.
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove the bulk of the water.
-
Drying and Pre-treatment: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For exceptionally wet samples or for achieving very low water content, a chemical drying agent can be added. A process described for other 2-oxazolines involves treating the crude product with a small amount (0.1-2 wt%) of a dialkyl hydrogen phosphite before distillation to scavenge residual water.[8]
-
Distillation: After filtering off the drying agent, concentrate the solution under reduced pressure. Purify the resulting crude oil by fractional distillation under atmospheric or reduced pressure to obtain the final product as a clear, yellowish-orange liquid.[7]
Visualization: Purification Workflow
Caption: A step-by-step purification workflow.
Problem 4: Product Instability or Decomposition
Question: My purified 2,4,5-trimethyl-3-oxazoline appears to decompose during workup or upon storage. What is happening?
Analysis: The 3-oxazoline ring is a cyclic imino ether. This functional group is susceptible to acid-catalyzed hydrolysis, which cleaves the ring to regenerate the β-hydroxy amide starting material.[9] This is the most common decomposition pathway.
Causality and Prevention:
-
Acidic Workup: The primary cause of decomposition during purification is an incomplete quench of the acidic dehydrating agent. Any residual acid, even catalytic amounts, will promote hydrolysis once water is introduced.
-
Prevention: Always use a basic quench (e.g., saturated NaHCO₃ or a dilute NaOH solution) and ensure the aqueous layer is basic (pH > 8) before proceeding with extraction. Avoid washing with acidic solutions.
-
-
Chromatography on Silica Gel: Standard silica gel is acidic and can cause the product to streak or decompose entirely on the column.
-
Prevention: If chromatography is absolutely necessary, use deactivated silica gel. This can be prepared by treating silica gel with a solvent mixture containing a small percentage of a base like triethylamine (e.g., 1-2% Et₃N in the eluent). Alternatively, use a more inert stationary phase like alumina. However, distillation remains the superior method.
-
-
Improper Storage: Storing the product exposed to atmospheric moisture can lead to slow hydrolysis over time, especially if any acidic residue remains.
-
Prevention: Ensure the final product is rigorously dried and stored under an inert atmosphere as described in the FAQ section.
-
Section 3: References
-
2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem . (n.d.). PubChem. [Link]
-
Optimization of reaction conditions for the synthesis of oxazoline - ResearchGate . (n.d.). ResearchGate. [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid . (2022). ACS Omega. [Link]
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC - PubMed Central . (2019). PubMed Central. [Link]
-
Synthesis of 2-oxazolines - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]
-
One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC - NIH . (2008). PubMed Central. [Link]
-
2,4,5-trimethyl-3-oxazoline (C6H11NO) - PubChemLite . (n.d.). PubChemLite. [Link]
-
Synthesis of 3-oxazolines - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]
-
2,4,5-Trimethyl-3-oxazoline - NIST WebBook . (n.d.). NIST. [Link]
-
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review - DRS@nio . (2015). NIO Repository. [Link]
-
3525 2,4,5-trimethyl-delta-3-oxazoline - Flavor Extract Manufacturers Association (FEMA) . (n.d.). FEMA. [Link]
-
US4281137A - Purification of 2-oxazolines - Google Patents . (1981). Google Patents.
-
Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) - Cheméo . (n.d.). Cheméo. [Link]
-
2,4,5-TRIMETHYL-3-OXAZOLINE - gsrs . (n.d.). GSRS. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI . (2023). MDPI. [Link]
-
peanut oxazole 2,4,5-trimethyl-3-oxazoline - The Good Scents Company . (n.d.). The Good Scents Company. [Link]
-
(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles - ResearchGate . (2005). ResearchGate. [Link]
-
Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC - NIH . (2013). PubMed Central. [Link]
-
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane - Organic Chemistry Portal . (2012). Organic Chemistry Portal. [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor . (2000). Organic Letters. [Link]
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH . (2019). PubMed Central. [Link]
-
Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) - Cheméo . (n.d.). Cheméo. [Link]
-
2,4,5-TRIMETHYL-3-OXAZOLINE Five Chongqing Chemdad Co. ,Ltd . (n.d.). Chemdad. [Link]
Sources
- 1. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 2. peanut oxazole [thegoodscentscompany.com]
- 3. 2,4,5-TRIMETHYL-3-OXAZOLINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 9. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Oxazoline Synthesis
Welcome to the technical support center for oxazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective synthesis of oxazolines. These heterocycles are crucial as chiral ligands in asymmetric catalysis, intermediates in organic synthesis, and structural motifs in biologically active compounds.[1][2][3] Achieving high yields and purity can be challenging, and this guide addresses common issues encountered in the laboratory.
Troubleshooting Guide: Common Issues in Oxazoline Synthesis
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: Why is my reaction yield consistently low or non-existent?
Low yield is one of the most common frustrations in oxazoline synthesis. The root cause often lies in the choice of cyclodehydration agent, the integrity of the starting materials, or suboptimal reaction conditions.
Possible Cause 1: Ineffective Cyclodehydration The final ring-closing step, a dehydrative cyclization of a β-hydroxy amide intermediate, is the most critical stage.[2][4] If the chosen reagent is not potent enough or is unsuitable for the substrate, the reaction will stall.
-
Recommended Actions:
-
Reagent Selection: For many substrates, classic dehydrating agents like thionyl chloride (SOCl₂) can be effective but may require harsh, anhydrous conditions.[5] Milder, more modern reagents are often superior. Consider using:
-
Deoxo-Fluor® or DAST: These are highly efficient for cyclizing β-hydroxy amides but must be handled with care.[4][6][7] They are particularly useful for sensitive substrates.
-
Appel Reaction Conditions (PPh₃/CCl₄ or CBr₄): This method proceeds under mild, neutral conditions, which is beneficial for acid- or base-sensitive molecules.[8][9][10][11] However, the generation of stoichiometric triphenylphosphine oxide can complicate purification.[5][9]
-
Burgess Reagent: Another effective option for mild dehydration.[2][4]
-
Triflic Acid (TfOH): A strong acid catalyst that can promote dehydrative cyclization, generating only water as a byproduct.[12]
-
-
Temperature and Time: Some reactions, particularly those using milder reagents, may require elevated temperatures or longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint. For instance, flow chemistry setups have shown that room temperature can be sufficient with Deoxo-Fluor®, eliminating the need for cooling that is typical in batch processes.[13]
-
Possible Cause 2: Poor Quality Starting Materials The reaction is only as good as its starting materials. Impurities, especially water, can quench reagents and lead to unwanted side reactions.
-
Recommended Actions:
-
Dry Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone or passing through activated alumina columns). Reagents should be stored in desiccators.
-
Purify Starting Materials: If the purity of your amino alcohol or carboxylic acid (or its derivative) is questionable, purify it by recrystallization or column chromatography before use.
-
Check for Degradation: Amino alcohols can be susceptible to degradation over time. Verify their integrity by NMR or melting point analysis.
-
Possible Cause 3: Substrate-Inhibitor Mismatch In catalytic systems, particularly for chiral oxazoline synthesis, the product itself can sometimes act as a ligand and poison the metal catalyst, leading to low turnover.[14]
-
Recommended Actions:
-
Catalyst Loading: Experiment with different catalyst loadings. Sometimes, a higher initial loading can overcome minor product inhibition.
-
Ligand Choice: If using a pre-formed catalyst, consider switching to an in situ generated catalyst or a different ligand system entirely. Chiral N,N'-dioxide ligands with metals like Ytterbium(III) have been shown to be effective in overcoming this issue in specific reactions.[14]
-
Q2: I'm observing significant side product formation. How can I improve selectivity?
Side products often arise from incomplete reactions, alternative reaction pathways, or subsequent degradation of the desired oxazoline.
Possible Cause 1: Incomplete Cyclization Leading to Stable Intermediates The β-hydroxy amide intermediate may be stable under the reaction conditions and fail to cyclize completely.
-
Recommended Actions:
-
Stronger Dehydrating Agent: Switch to a more powerful dehydrating agent as listed in the previous section (e.g., from SOCl₂ to Deoxo-Fluor®).
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy for the final ring closure. Azeotropic reflux in a solvent like toluene can help remove water, driving the equilibrium towards the product.[4]
-
Possible Cause 2: Ring Opening of the Product Oxazolines can be susceptible to hydrolysis, especially under acidic conditions if the imine nitrogen becomes protonated.[5]
-
Recommended Actions:
-
Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the reaction and workup.
-
Neutral or Basic Workup: During the workup, use a mild base (e.g., saturated sodium bicarbonate solution) to quench the reaction and neutralize any acid.
-
Prompt Purification: Purify the product as soon as possible after the workup. If storage is necessary, keep the purified oxazoline under an inert atmosphere and away from moisture.[15]
-
Possible Cause 3: Epimerization For chiral oxazolines, the stereocenter at C4 can be prone to epimerization, especially under harsh basic or acidic conditions.
-
Recommended Actions:
-
Use Mild Conditions: Opt for reactions that proceed under neutral or mildly basic conditions. The Appel[11] and Mitsunobu[4] reactions are good examples.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Stereospecific Routes: Many modern methods are stereospecific. For example, cyclization using Deoxo-Fluor® or via the Appel reaction typically proceeds with an inversion of configuration at the hydroxyl-bearing carbon.[11][13][16]
-
Q3: My purification is difficult. How can I effectively isolate the oxazoline product?
Purification challenges often stem from byproducts that have similar physical properties to the desired product, such as triphenylphosphine oxide (TPPO) from Appel or Mitsunobu reactions.
Possible Cause 1: Triphenylphosphine Oxide (TPPO) Contamination TPPO is a common and often difficult-to-remove byproduct.
-
Recommended Actions:
-
Crystallization: If your product is crystalline, recrystallization can be a highly effective method to remove amorphous TPPO.
-
Column Chromatography: TPPO can often be separated by silica gel chromatography. A solvent system with a slightly more polar component (e.g., adding a small amount of methanol to a dichloromethane/hexane mixture) can help elute the more polar TPPO after your product.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like diethyl ether or hexane, allowing the soluble oxazoline to be decanted away.
-
Polymer-Bound Reagents: Consider using polymer-bound triphenylphosphine, which allows for the easy filtration of the resulting phosphine oxide.[2]
-
Possible Cause 2: Product is Water-Soluble or an Oil Many oxazolines, especially those with low molecular weight or polar substituents, may be oils or have significant water solubility, complicating extraction and handling.
-
Recommended Actions:
-
Extraction with Different Solvents: If your product is not efficiently extracted with a standard solvent like ethyl acetate, try a more polar solvent like dichloromethane (DCM).
-
Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of your organic product, improving extraction efficiency.
-
Distillation: For thermally stable, volatile oxazolines, distillation can be an excellent purification method.[17][18] Fractional distillation is often required to achieve high purity.[17]
-
Reversed-Phase Chromatography: For highly polar or water-soluble products, reversed-phase chromatography (e.g., C18 silica) may be more effective than normal-phase silica gel.[15]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right synthetic route for my target oxazoline?
A: The choice depends on your starting materials and the functional groups on your substrate.
-
From Carboxylic Acids/Acyl Chlorides: This is a very common route. Reacting an acyl chloride (or a carboxylic acid activated in situ with SOCl₂) with a 2-amino alcohol is a robust method.[5]
-
From Nitriles: The reaction of a nitrile with a 2-amino alcohol, often catalyzed by a Lewis acid like ZnCl₂, is an atom-economical method.[5][19] This route is excellent for preparing 2-aryl and 2-alkyl oxazolines.[20]
-
From Aldehydes: Condensation of an aldehyde with a 2-amino alcohol forms an intermediate oxazolidine, which can be oxidized (e.g., with NBS or I₂) to the oxazoline.[5] This method is suitable for a wide range of aldehydes.[20]
-
From β-Hydroxy Amides: If you have already prepared the β-hydroxy amide, direct cyclodehydration is the final step. This is a key strategy in the synthesis of complex molecules and natural products.[2][4]
Q: What is the best solvent for oxazoline synthesis?
A: The optimal solvent depends on the specific reaction.
-
Chlorinated Solvents (DCM, DCE): Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are widely used due to their inertness and ability to dissolve a wide range of substrates and reagents.
-
Aprotic Solvents (THF, Toluene): Tetrahydrofuran (THF) is common for reactions involving organometallic reagents. Toluene is often used for reactions that require heating and azeotropic removal of water.[4]
-
Acetonitrile (MeCN): Often used in Appel-type reactions.[11]
-
Solvent-Free: Some modern protocols, especially those using microwave assistance, can be performed under solvent-free conditions for a greener process.[21]
Q: How can I synthesize an enantiomerically pure chiral oxazoline?
A: The most straightforward method is to start with an enantiomerically pure 2-amino alcohol, which is often readily available from the chiral pool (e.g., derived from amino acids).[3][14] The subsequent cyclization reaction must be performed under conditions that do not cause racemization. Asymmetric catalytic methods that build the chiral center during the reaction are also available but are more complex.[14]
Data & Visualization
Table 1: Troubleshooting Summary for Low Yields
| Symptom | Possible Cause | Recommended Action & Rationale |
| No product formation | Inactive/degraded reagents | Verify reagent quality. Use freshly opened or purified reagents. Water is a common culprit that quenches dehydrating agents. |
| Stalled at β-hydroxy amide intermediate | Insufficient activation of hydroxyl group | Switch to a more potent cyclodehydration agent (e.g., Deoxo-Fluor®, Burgess Reagent). Increase reaction temperature to overcome the activation barrier. |
| Low conversion after extended time | Catalyst poisoning or deactivation | For catalytic reactions, try increasing catalyst loading or using a more robust catalyst system.[14] |
| Product degrades during reaction | Conditions are too harsh | Use milder conditions (e.g., Appel or Mitsunobu reaction).[4][5] Lower the reaction temperature. |
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical decision-making process when a reaction fails to provide the desired product in sufficient yield.
Caption: A workflow for troubleshooting common issues in oxazoline synthesis.
Table 2: Common Cyclodehydration Reagents
| Reagent | Typical Conditions | Pros | Cons |
| SOCl₂ | DCM or neat, 0 °C to RT | Inexpensive, powerful | Harsh, generates HCl, requires anhydrous conditions[5] |
| Appel (PPh₃/CX₄) | MeCN or DCM, RT | Mild, neutral, stereospecific (inversion)[8][11] | Stoichiometric TPPO byproduct is difficult to remove[5][9] |
| DAST/Deoxo-Fluor® | DCM, -20 °C to RT | Highly effective, mild, stereospecific (inversion)[4][13] | Corrosive, moisture-sensitive, can be expensive |
| Burgess Reagent | THF, RT | Very mild, neutral | Can be expensive, byproduct removal may be needed |
| TfOH | DCE, 60-80 °C | Catalytic or stoichiometric, only water byproduct[12] | Strongly acidic, may not be suitable for all substrates |
| Molybdenum Oxides | Toluene, reflux | Catalytic, generates only water[4] | Requires high temperatures and azeotropic water removal |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Aryloxazoline via Cyclodehydration with Deoxo-Fluor®
This protocol describes a general method for the final ring-closing step from a purified N-(2-hydroxyethyl)benzamide intermediate.
Materials:
-
N-(2-hydroxyethyl)benzamide derivative (1.0 equiv)
-
Deoxo-Fluor® (1.2-1.5 equiv, 50% solution in toluene is common)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add the N-(2-hydroxyethyl)benzamide derivative (e.g., 2.0 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For very sensitive substrates, cooling to -20 °C may be beneficial.[13]
-
Reagent Addition: Slowly add the Deoxo-Fluor® solution dropwise to the stirred reaction mixture via syringe over 10-15 minutes. Caution: Deoxo-Fluor® reacts vigorously with water and is corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC (staining with potassium permanganate can help visualize the starting material and product) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure oxazoline.
Diagram 2: Workflow for Deoxo-Fluor® Mediated Synthesis
Caption: Step-by-step workflow for oxazoline synthesis using Deoxo-Fluor®.
References
-
Appel reaction - Wikipedia . Available at: [Link]
-
Ghosh, A., Sibi, M. P., & Zajac, M. A. (2007). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis . Tetrahedron, 63(35), 8499-8539. Available at: [Link]
-
Appel Reaction - Chemistry LibreTexts . (2017). Available at: [Link]
-
St-Cyr, D., & Arndtsen, B. A. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries . Organic letters, 9(24), 4975–4978. Available at: [Link]
-
Kajihara, Y., et al. (2021). Preparation of oxazoline derivatives from free saccharides . In Glycoscience Protocols. NCBI Bookshelf. Available at: [Link]
-
Zhang, W., et al. (2023). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates . Molecules, 28(23), 7799. Available at: [Link]
- Purification of 2-oxazolines. U.S. Patent 4,281,137. (1981). Google Patents.
-
Synthesis of 2-oxazolines . Organic Chemistry Portal. Available at: [Link]
-
Browne, D. L., & Ley, S. V. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions . Organic & Biomolecular Chemistry, 12(46), 9408-9413. Available at: [Link]
-
Oxazoline - Wikipedia . Available at: [Link]
-
Li, Y., et al. (2019). Microwave-assisted rapid synthesis of chiral oxazolines . Green Chemistry, 21(18), 4939-4944. Available at: [Link]
-
Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents . (2018). Western Michigan University ScholarWorks. Available at: [Link]
-
Trose, M., et al. (2015). Copper N-Heterocyclic Carbene Complexes As Active Catalysts for the Synthesis of 2-Substituted Oxazolines from Nitriles and Aminoalcohols . The Journal of Organic Chemistry, 80(19), 9910-9914. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis of chiral pyridine-oxazolines via a catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines . Organic Chemistry Frontiers, 9(5), 1362-1367. Available at: [Link]
-
Appel Reaction . Organic Chemistry Portal. Available at: [Link]
-
Pisk, J., et al. (2024). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions . New Journal of Chemistry. Available at: [Link]
-
Walczak, M. A., et al. (2016). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst . Organic Syntheses, 93, 233-248. Available at: [Link]
-
Appel Reaction: Mechanism & Examples . (n.d.). NROChemistry. Available at: [Link]
-
Chen, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid . Molecules, 27(24), 8993. Available at: [Link]
-
Rapi, J., et al. (1998). Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids . Chemical Papers, 52(1), 62-66. Available at: [Link]
-
Hoogenboom, R., et al. (2009). Screening the Synthesis of 2-Substituted-2-oxazolines . ACS Combinatorial Science, 11(1), 22-26. Available at: [Link]
-
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review . (2010). NIO Digital Repository Service. Available at: [Link]
- Synthesis of oxazoline compounds. (2010). Google Patents.
-
Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent . (2022). ResearchGate. Available at: [Link]
-
The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions . (2014). University of Cambridge. Available at: [Link]
-
Synthesis and Study of New Oxazoline Based Ligands . (2012). DiVA portal. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole . (n.d.). Pharmaguideline. Available at: [Link]
-
Optimization of reaction conditions for the synthesis of oxazoline . (2019). ResearchGate. Available at: [Link]
Sources
- 1. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Oxazoline - Containing Ligands [bldpharm.com]
- 4. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. Appel Reaction [chemistrynewlight.blogspot.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Appel Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 14. Synthesis of chiral pyridine-oxazolines via a catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Preparation of oxazoline derivatives from free saccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 2-Oxazoline synthesis [organic-chemistry.org]
- 21. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,4,5-Trimethyl-3-oxazoline
Welcome to the technical support guide for the purification of 2,4,5-Trimethyl-3-oxazoline. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of 2,4,5-Trimethyl-3-oxazoline.
Q1: What are the primary methods for purifying 2,4,5-Trimethyl-3-oxazoline?
The two most effective methods for purifying 2,4,5-Trimethyl-3-oxazoline are fractional vacuum distillation and flash column chromatography.
-
Fractional Vacuum Distillation: This is the preferred method for large-scale purification and for removing impurities with different boiling points. Operating under reduced pressure is crucial as it lowers the boiling point, minimizing the risk of thermal degradation.[1] While simple distillation can be adequate for removing non-volatile impurities, fractional distillation is necessary to separate components with close boiling points, a common scenario in organic synthesis.[2][3]
-
Flash Column Chromatography: This technique is ideal for removing non-volatile or highly polar impurities that are difficult to separate by distillation. It is particularly useful for smaller-scale purifications or when very high purity is required. The choice of solvent system (eluent) is critical for achieving good separation.[4]
Q2: What level of purity should I expect from these methods?
With a properly optimized protocol, you can expect to achieve purities of >98%. Fractional vacuum distillation, especially when preceded by a chemical drying step to remove water, can yield a very pure product.[1] Flash chromatography can also achieve high purity, though recovery might be lower compared to an efficient distillation. The ultimate purity should always be confirmed by appropriate analytical techniques.
Q3: How should I assess the purity of my final product?
A multi-faceted approach to purity assessment is recommended.
-
Gas Chromatography (GC): An excellent method for determining the percentage of volatile impurities and assessing the overall purity. It is particularly effective for detecting residual solvents or starting materials.[1]
-
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Provides structural confirmation of the desired product and helps identify and quantify impurities by comparing the integration of signals.
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content, which is a critical impurity for many downstream applications of oxazolines, such as polymerization.[1]
-
Infrared Spectroscopy (IR): Useful for confirming the presence of the oxazoline functional group and the absence of impurities with distinct IR absorptions (e.g., hydroxyl groups from starting materials).
Q4: What are the key physical and chemical properties I need to know for purification?
Understanding these properties is fundamental to designing a successful purification strategy.
| Property | Value | Significance for Purification | Source(s) |
| Molecular Formula | C₆H₁₁NO | Basic chemical information. | [5] |
| Molecular Weight | 113.16 g/mol | Used for calculations and characterization. | [5][6] |
| Boiling Point | 125-127 °C @ 760 mmHg | Key parameter for distillation. Note that boiling point varies significantly with pressure. | [5] |
| 45-47 °C @ 12 mmHg | Demonstrates the utility of vacuum distillation to lower temperature requirements. | [7][8] | |
| Density | ~0.913 - 0.920 g/cm³ | Useful for volume-to-mass conversions. | [5][9] |
| Solubility | Insoluble or slightly soluble in water; Soluble in alcohols and fixed oils. | Important for choosing extraction solvents and chromatography eluents. Insoluble in water allows for aqueous washes. | [5][7][8] |
| Sensitivity | Air sensitive | Requires handling under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation. Storage conditions are critical. | [7] |
Q5: What are the critical safety precautions for handling 2,4,5-Trimethyl-3-oxazoline?
This compound presents several hazards that must be managed with appropriate laboratory practices.
-
Flammability: It is a flammable liquid.[9][10] All purification steps, especially distillation, must be performed away from ignition sources. Use heating mantles, not open flames, and ensure all equipment is properly grounded to prevent static discharge.[11][12]
-
Irritation: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11][12]
-
Ventilation: All handling should be done in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere.[13]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: My product recovery is very low after fractional distillation.
-
Possible Cause 1: System Leaks. A leak in your vacuum distillation setup will prevent the system from reaching the target pressure, leading to a higher required pot temperature and potentially incomplete distillation.
-
Solution: Carefully check all joints and seals. Ensure all glassware is free of cracks. Use high-vacuum grease on all ground glass joints.
-
-
Possible Cause 2: Inefficient Column Insulation. Poor insulation of the fractionating column (e.g., Vigreux or packed column) can lead to premature condensation and reflux of the vapor before it reaches the condenser, a phenomenon known as "flooding."
-
Solution: Wrap the column with glass wool or aluminum foil (shiny side in) to ensure a proper temperature gradient is maintained throughout its length.[2]
-
-
Possible Cause 3: Polymerization/Degradation. Heating the oxazoline for extended periods, especially at atmospheric pressure or in the presence of acidic impurities, can cause degradation or polymerization.
-
Solution: Use vacuum distillation to lower the temperature.[1] Ensure the crude material is neutralized (e.g., with a mild base wash) before distillation if acidic impurities are suspected. Minimize the time the compound spends at high temperatures.
-
Problem: The purified product is discolored (e.g., yellow or orange).
-
Possible Cause 1: Thermal Degradation. As mentioned above, overheating can cause decomposition, often leading to colored byproducts.
-
Solution: Use the lowest possible temperature for distillation by employing a good vacuum.
-
-
Possible Cause 2: Air Sensitivity. Oxazolines can be air-sensitive, and prolonged exposure to oxygen, especially at elevated temperatures, can lead to the formation of colored impurities.[7]
-
Solution: Perform the distillation under an inert atmosphere (backfill with nitrogen or argon after evacuating the system). Store the purified product under an inert atmosphere.
-
-
Possible Cause 3: Co-distillation of Impurities. Some color-causing impurities may have boiling points very close to the product.
-
Solution: Use a more efficient fractionating column with a higher number of theoretical plates.[3] Alternatively, consider a pre-treatment step. For example, a US patent suggests that certain color-causing impurities in oxazolines can be addressed by treating the crude product with additives like dialkyl hydrogen phosphites before distillation.[1]
-
Problem: My purity isn't improving with distillation, and GC/NMR shows a persistent impurity.
-
Possible Cause 1: Azeotrope Formation. The impurity may form a constant boiling point mixture (an azeotrope) with your product, making separation by distillation impossible under the current conditions.
-
Possible Cause 2: Isomeric Impurities. The synthesis may have produced isomers of 2,4,5-Trimethyl-3-oxazoline which have very similar physical properties.
-
Solution: High-efficiency fractional distillation may work, but this is an ideal scenario for flash column chromatography. A carefully selected eluent system can often resolve isomers.
-
-
Possible Cause 3: Water. Water is a common impurity in oxazoline synthesis.[1][15] It may not be fully removed by distillation alone.
-
Solution: Before distillation, dry the crude product with a suitable drying agent that does not react with the oxazoline (e.g., anhydrous MgSO₄, K₂CO₃). For extremely low water content, consider a chemical drying agent by treating the crude oxazoline with a small amount of a halosilane or dialkyl hydrogen phosphite followed by distillation.[1]
-
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for your purification workflows. Always perform a small-scale trial before committing a large quantity of material.
Protocol 1: High-Purity Fractional Vacuum Distillation
This protocol is designed to remove volatile impurities and water to achieve >98% purity.
1. Pre-treatment (Drying): a. Place the crude 2,4,5-Trimethyl-3-oxazoline in a round-bottom flask. b. Add anhydrous potassium carbonate (K₂CO₃) (approx. 10g per 100mL of crude product). Rationale: K₂CO₃ is a mild base that will neutralize any trace acidic impurities and also acts as a drying agent. c. Stir the mixture under an inert atmosphere (N₂) for 4-6 hours at room temperature.
2. Distillation Setup: a. Assemble a fractional distillation apparatus using oven-dried glassware. Include a short Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. b. Connect the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone). c. Ensure all joints are properly sealed with high-vacuum grease.
3. Distillation Procedure: a. Filter the pre-treated oxazoline directly into the distillation flask containing a few boiling chips or a magnetic stir bar. b. Slowly and carefully evacuate the system. A pressure of ~12 mmHg is a good target. c. Begin heating the distillation flask using a heating mantle. d. Discard the initial low-boiling fraction (fore-run), which may contain residual solvents or more volatile impurities. e. Collect the main fraction at the expected boiling point (approx. 45-47 °C at 12 mmHg).[7][8] Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected. f. Stop the distillation before the pot goes to dryness to avoid overheating potentially unstable residues. g. Release the vacuum by backfilling with an inert gas before turning off the pump. h. Transfer the purified, colorless liquid to a clean, dry, amber glass bottle and store under an inert atmosphere in a cool place.[13]
Protocol 2: Flash Column Chromatography
This protocol is effective for removing non-volatile or polar impurities.
1. Preparation: a. Solvent System (Eluent) Selection: Determine the optimal eluent using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product. b. Slurry Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under light pressure (using a pump or inert gas). Rationale: Slurry packing provides a more uniform and well-packed column compared to dry packing, leading to better separation.
2. Column Loading: a. Dissolve the crude 2,4,5-Trimethyl-3-oxazoline in a minimal amount of the eluent or a more polar solvent like dichloromethane (DCM). b. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method. Rationale: Dry loading typically results in sharper bands and better resolution than directly applying a liquid sample to the column. c. Carefully add the dried sample to the top of the packed column.
3. Elution and Fraction Collection: a. Add the eluent to the column and apply positive pressure to begin eluting the compounds. b. Collect fractions in test tubes or vials. c. Monitor the fractions being collected using TLC to identify which ones contain the pure product.
4. Product Recovery: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low (<40 °C) to prevent product loss. c. Place the flask under high vacuum for a few hours to remove any final traces of solvent. d. Transfer and store the product as described in the distillation protocol.
Section 4: Visualization & Workflows
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Diagram 2: Troubleshooting Low Purity After Distillation
Caption: Workflow for troubleshooting insufficient purity after distillation.
Section 5: References
-
PubChem. (n.d.). 2,4,5-Trimethyl-3-oxazoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Tomalia, D. A., & Killat, G. R. (1981). U.S. Patent No. 4,281,137. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Cheméo. (n.d.). 2,4,5-Trimethyl-3-oxazoline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,4,5-trimethyl-3-oxazoline. Retrieved from [Link]
-
IndiaMART. (n.d.). 2,4,5-Trimethyl-3-Oxazoline (22694-96-8) (C6H11NO). Retrieved from [Link]
-
Greenbook. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Minakata, S., et al. (2006). Direct Synthesis of Oxazolines from Olefins and Amides Using tert-BuOI. The Royal Society of Chemistry. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
DocChem. (2012, July 23). A Brief Introduction to Fractional Distillation [Video]. YouTube. Retrieved from [Link]
-
Chemdad. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE. Retrieved from [Link]
Sources
- 1. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. rsc.org [rsc.org]
- 5. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.indiamart.com [m.indiamart.com]
- 7. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
- 8. 2,4,5-TRIMETHYL-3-OXAZOLINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. peanut oxazole [thegoodscentscompany.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Identification and minimization of side products in 2,4,5-Trimethyl-3-oxazoline synthesis
Technical Support Center: 2,4,5-Trimethyl-3-oxazoline Synthesis
Introduction: Navigating the Synthesis of 2,4,5-Trimethyl-3-oxazoline
Welcome to the technical support guide for the synthesis of 2,4,5-trimethyl-3-oxazoline. This molecule, a key component in flavor chemistry and a versatile intermediate in organic synthesis, presents unique challenges in its preparation, primarily concerning the formation of closely related side products.[1][2][3] Achieving high purity is critical for its intended applications, demanding a robust understanding of the reaction mechanism and potential side reactions.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights. We will move from high-level frequently asked questions to a detailed, problem-oriented troubleshooting guide. Our approach emphasizes not just the "how" but the "why," grounding our recommendations in established chemical principles to ensure your protocols are self-validating and successful.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,4,5-trimethyl-3-oxazoline?
There are two predominant methodologies for synthesizing the 2,4,5-trimethyl-3-oxazoline scaffold:
-
Cyclodehydration of a β-Hydroxy Amide: This is a classic and versatile method for forming 2-oxazolines.[4] The synthesis would involve reacting 3-amino-2-butanol with an acetaldehyde equivalent (like an acetylating agent) to form the N-(1-hydroxybutan-2-yl)acetamide precursor, followed by cyclodehydration using a reagent like Deoxo-Fluor® or triflic acid to yield the oxazoline ring.[5][6]
-
Reaction of a Hydroxyketone with an Ammonia Source: A more direct route reported in flavor chemistry involves the reaction of 3-hydroxy-2-butanone (acetoin) with an ammonia source, such as ammonium hydroxide or ammonium sulfide.[2][] This condensation reaction directly forms the heterocyclic ring system.
Q2: What are the most common side products encountered in this synthesis?
The side product profile is highly dependent on the chosen route and reaction conditions. Key impurities include:
-
2,4,5-Trimethyloxazole: The fully aromatized oxazole can form under harsh dehydrating or oxidative conditions.[6]
-
Aldol Condensation Products: If starting materials or solvents like acetone are used under basic or acidic conditions, self-condensation can occur, leading to impurities like diacetone alcohol, mesityl oxide, and higher-order polymers.[8][9][10]
-
Unreacted Precursors: Incomplete cyclization will leave residual β-hydroxy amide or starting ketone/amine, which can complicate purification.[11]
-
Stereoisomers (cis/trans): The target molecule has two chiral centers at positions 4 and 5. Therefore, the synthesis will typically produce a mixture of diastereomers (cis and trans isomers), which may need to be separated depending on the application.[12]
-
Thiazoline Derivatives: If a sulfur-containing reagent (e.g., ammonium sulfide) is used as the nitrogen source, the corresponding 2,4,5-trimethyl-3-thiazoline can form as a significant byproduct.[]
Q3: Which analytical techniques are most effective for identifying and quantifying side products?
A multi-technique approach is recommended for robust quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating volatile compounds like the target oxazoline and its common side products. The mass spectra provide definitive identification based on fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation, confirming the connectivity of the trimethyl-oxazoline ring and identifying isomers and impurities, provided they are present in sufficient concentration (>1-5%).
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of less volatile starting materials (like the β-hydroxy amide precursor) and for preparative separation of isomers.
Q4: Why is precise temperature control so critical during the synthesis?
Temperature is arguably the most critical parameter to control. Aldol-type reactions, which can lead to side products, are often governed by a thermodynamic equilibrium that is highly temperature-sensitive.[10] For instance, the initial aldol addition is typically favored at lower temperatures, while the subsequent dehydration to form condensation products (like mesityl oxide) is favored by heat.[13] Similarly, the desired cyclodehydration to form the oxazoline can, at elevated temperatures, proceed further to the undesired aromatic oxazole.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: My reaction yields are consistently low, and GC-MS analysis shows a large amount of unreacted 3-hydroxy-2-butanone (acetoin).
-
Probable Cause: This points to incomplete condensation, which could be due to several factors: insufficient reaction time, suboptimal temperature, or an inadequate amount of the nitrogen source. The equilibrium may not favor product formation under your current conditions.
-
Investigative Steps & Solutions:
-
Verify Stoichiometry: Ensure at least a stoichiometric equivalent of the ammonia source is used. An excess may be required to drive the reaction forward.
-
Increase Reaction Time: Monitor the reaction at regular intervals using TLC or GC to determine when it has reached completion. These reactions can sometimes require 24 hours or more.
-
Optimize Temperature: Gently increase the reaction temperature in 10°C increments. While high heat can cause side products, a certain activation energy must be overcome. A modest temperature of 40-60°C is a reasonable starting point for optimization.
-
Consider a Catalyst: If using a β-hydroxy amide route, ensure the dehydrating agent is active and used in sufficient quantity. For acid-catalyzed cyclizations, a stronger acid like triflic acid may be more effective than weaker acids.[5]
-
Problem 2: A significant impurity with a mass of 2 amu less than my product is observed. NMR suggests an aromatic ring.
-
Probable Cause: You are likely forming 2,4,5-trimethyloxazole via oxidation or excessive dehydration of your target 3-oxazoline. This is common when using overly aggressive dehydrating agents (e.g., concentrated sulfuric acid) or high temperatures, especially in the presence of air (oxygen).[6][14]
-
Investigative Steps & Solutions:
-
Reduce Reaction Temperature: This is the first and most effective step. Over-dehydration is kinetically controlled and highly dependent on temperature.
-
Use Milder Reagents: If using the cyclodehydration route, switch from harsh acids to purpose-built dehydrating agents like Deoxo-Fluor® or Burgess reagent, which often operate under milder conditions.[14]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. This is particularly important if the reaction requires prolonged heating.
-
Problem 3: The crude product is a dark, viscous oil, and GC analysis shows a series of high-boiling, unidentified peaks.
-
Probable Cause: This is characteristic of polymerization or the formation of high-molecular-weight condensation products. The likely culprit is an uncontrolled, base- or acid-catalyzed aldol condensation of the starting materials or the product itself. Acetone, if used as a solvent, is notorious for this.[9][15]
-
Investigative Steps & Solutions:
-
Strict Temperature Control: For reactions involving carbonyls, especially under basic conditions, maintain low temperatures (0°C or below) to control the rate of condensation.[10]
-
Change Solvent: If using acetone, switch to a non-reactive solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
Control pH: Avoid excessively strong acids or bases. A heterogeneous catalyst or a milder, organic base (e.g., triethylamine) can provide better control and reduce polymerization.
-
Order of Addition: Add the most reactive species (e.g., the enolizable ketone) slowly to a solution of the other reactant to maintain its low concentration and minimize self-condensation.[16]
-
Visualizing the Reaction and Side Products
Understanding the chemical pathways is key to controlling the outcome.
Caption: Main synthesis pathway for 2,4,5-trimethyl-3-oxazoline.
Caption: Formation pathways for common synthesis side products.
Caption: A logical workflow for troubleshooting common synthesis issues.
Data Summary and Protocols
Table 1: Common Side Products and Minimization Strategies
| Side Product | Identification Method (Expected Signal) | Probable Cause | Recommended Minimization Strategy |
| 2,4,5-Trimethyloxazole | GC-MS (M-2 peak, aromatic fragments) | High temperature, oxidative conditions | Reduce reaction temperature; use an inert atmosphere (N₂ or Ar).[6] |
| Diacetone Alcohol | GC-MS, ¹H NMR (singlet at ~2.2 ppm, hydroxyl peak) | Acetone self-condensation (base-catalyzed) | Avoid acetone as a solvent; maintain temperature < 10°C if unavoidable.[17][18] |
| Mesityl Oxide | GC-MS, ¹H NMR (vinylic protons) | Dehydration of diacetone alcohol (acid/base, heat) | Strict temperature control; use of non-ketonic solvents.[8][19] |
| Unreacted β-Hydroxy Amide | HPLC, LC-MS (higher boiling point than product) | Incomplete cyclodehydration | Increase reaction time; use a more potent dehydrating agent.[11] |
| 2,4,5-Trimethyl-3-thiazoline | GC-MS (sulfur isotope pattern) | Use of a sulfur-containing ammonia source | Use a sulfur-free ammonia source like NH₄OH or NH₃ gas.[] |
Experimental Protocols
Protocol 1: Synthesis via Condensation of 3-Hydroxy-2-butanone
Disclaimer: This protocol is a representative methodology and should be adapted and optimized for specific laboratory conditions. Always perform a thorough safety assessment before beginning any experiment.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-butanone (acetoin) (10.0 g, 0.113 mol).
-
Reagent Addition: Add 100 mL of ethanol, followed by the slow, dropwise addition of concentrated ammonium hydroxide (28-30%) (15.0 mL, 0.226 mol, 2.0 eq) over 15 minutes. The reaction is mildly exothermic.
-
Reaction Execution: Stir the mixture at room temperature for 48 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake gently and allow the layers to separate.
-
Extraction: Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by fractional distillation under reduced pressure to separate the product from unreacted starting materials and higher-boiling impurities.
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation: Dilute one drop of the crude or purified product in 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Identify the product peak (expected M⁺ at m/z 113) and compare the retention times and mass spectra of other peaks against a library (e.g., NIST) and the expected side products listed in Table 1.
References
- Conant, J. B., & Tuttle, N. (1921). DIACETONE ALCOHOL. Organic Syntheses, 1, 45.
- Riaza, S., et al. (2021). Liquid-phase synthesis of mesityl oxide from pure acetone over ion-exchange resins: catalysts screening study.
- Primary Information Services. Diacetone-Alcohol-General, Process, Applications, Patent, Consultants, Company Profiles, Material Safety Data Sheet, Reports.
- Wikipedia contributors. (2023). Mesityl oxide. Wikipedia.
- Wikipedia contributors. (2023). Diacetone alcohol. Wikipedia.
- Clarke, H. T., & Coolidge, T. B. (1921). MESITYL OXIDE. Organic Syntheses, 1, 52.
- Sádaba, I., et al. (2019). Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst. Biomass Conversion and Biorefinery.
- Societe des Usines Chimiques Rhone-Poulenc. (1968). Production of mesityl oxide. U.S.
- Cohen, J. B. (1919).
- BenchChem Technical Support Team. (2025). Minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. BenchChem.
- Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989.
- Ashenhurst, J. (2022).
- University of Massachusetts Boston. (n.d.).
- Glöckner, S., et al. (2015). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 13(1), 207-214.
- National Institute of Standards and Technology. (n.d.). 2,4,5-Trimethyl-3-oxazoline. NIST Chemistry WebBook.
- BenchChem. (2025). Literature review on 2,4-dimethyl-substituted oxazolines. BenchChem.
- National Center for Biotechnology Information. (n.d.). 2,4,5-Trimethyl-3-oxazoline.
- Santa Cruz Biotechnology, Inc. (n.d.). 2,4,5-Trimethyl-3-oxazoline, cis + trans.
- Xi, J., Huang, T. C., & Ho, C. T. (1999). Characterization of volatile compounds from the reaction of 3-hydroxy-2-butanone and ammonium sulfide model system. Journal of Agricultural and Food Chemistry, 47(1), 245-248.
- ChemicalBook. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE.
- Chemical Bull. (n.d.).
- Glöckner, S., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry.
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
- 3. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. iscre28.org [iscre28.org]
- 9. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 10. d-nb.info [d-nb.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scbt.com [scbt.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 15. prepchem.com [prepchem.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Diacetone alcohol - Wikipedia [en.wikipedia.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Stability studies of 2,4,5-Trimethyl-3-oxazoline under various conditions
Welcome to the technical support guide for 2,4,5-trimethyl-3-oxazoline. This document is designed for researchers, formulation scientists, and quality control analysts to provide in-depth insights into the stability profile of this molecule. Here, we address common questions, troubleshoot potential issues, and provide robust experimental protocols to ensure the successful development of stable and effective formulations.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common inquiries regarding the stability of 2,4,5-trimethyl-3-oxazoline under various conditions.
Question: What is the general stability profile of 2,4,5-trimethyl-3-oxazoline?
Answer: The 2,4,5-trimethyl-3-oxazoline molecule features an oxazoline ring, which is generally considered a stable heterocyclic moiety.[1] It is known to be fairly resistant to weak acids, bases, nucleophiles, and radicals under ambient conditions.[1] However, its stability is not absolute and is highly dependent on the specific environmental conditions it is exposed to, such as pH, temperature, light, and the presence of oxidizing agents.[2] While it is marketed as having "excellent stability" for fragrance applications, empirical testing under pharmaceutical-grade stress conditions is essential for any new formulation.[2]
Question: How does pH influence the stability of the oxazoline ring?
Answer: The pH of the formulation is one of the most critical factors governing the stability of 2,4,5-trimethyl-3-oxazoline. The oxazoline ring is susceptible to hydrolysis, particularly under acidic conditions.[3][4] Acid-catalyzed hydrolysis involves the protonation of the ring nitrogen, followed by nucleophilic attack by water, leading to ring cleavage. This process can result in the formation of N-acylethanolamine derivatives, leading to a loss of the parent compound. While the ring shows good stability in neutral and basic conditions, extreme pH levels in either direction can promote degradation.[3][5] Therefore, careful pH control and the use of appropriate buffer systems are crucial for aqueous formulations.[5]
Question: Is 2,4,5-trimethyl-3-oxazoline sensitive to heat?
Answer: Based on studies of related poly(2-oxazoline) structures, the core oxazoline ring exhibits high thermal stability.[6][7] These polymers are often stable at temperatures exceeding 300°C.[6][7] While this suggests that 2,4,5-trimethyl-3-oxazoline as a small molecule is likely stable under standard manufacturing and storage temperatures (e.g., up to 50-60°C), this should not be assumed. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[8] It is imperative to conduct thermal stress studies as part of a forced degradation protocol to determine its specific degradation profile at elevated temperatures.[9]
Question: What is the photostability of this compound?
Answer: The photostability of oxazoline-containing compounds can vary significantly. Some derivatives have been shown to be remarkably photostable, while others are sensitive to photodegradation.[10][11] Exposure to UV or high-intensity visible light can provide the energy needed to initiate photochemical reactions, leading to the formation of degradants. The International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances and products.[12] Therefore, it is recommended to evaluate the photostability of 2,4,5-trimethyl-3-oxazoline early in development and to consider the use of light-protective packaging if instability is observed.[13]
Question: Is 2,4,5-trimethyl-3-oxazoline prone to oxidation?
Answer: The oxazoline ring itself is generally considered to be fairly resistant to oxidation.[1] However, the overall molecule's susceptibility to oxidative stress depends on its complete structure and the conditions. Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) are necessary to definitively assess this risk.[14] Some commercial suppliers note that the compound is "Air Sensitive," suggesting that long-term exposure to atmospheric oxygen could be a concern, warranting storage under an inert atmosphere (e.g., nitrogen or argon) for bulk substance.[8]
Question: What are the ideal storage conditions for 2,4,5-trimethyl-3-oxazoline?
Answer: Based on its chemical properties, 2,4,5-trimethyl-3-oxazoline should be stored in a cool, dry place in a tightly sealed container.[2] To minimize degradation, it should be protected from direct sunlight, heat, and oxidizing agents.[2] For long-term storage of the pure substance, refrigeration and blanketing with an inert gas are advisable.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a logical approach to diagnosing and resolving common stability-related problems encountered during formulation and analysis.
Issue 1: You observe a significant loss of potency (assay value) in an acidic formulation over a short period.
-
Probable Cause: The most likely culprit is acid-catalyzed hydrolysis of the oxazoline ring. The imine nitrogen in the ring is susceptible to protonation in an acidic environment, which activates the ring for nucleophilic attack by water, leading to cleavage.
-
Troubleshooting Steps:
-
Confirm pH: Re-measure the pH of your formulation to ensure it is within the intended range.
-
Analyze for Degradants: Use a high-resolution mass spectrometry method (LC-MS) to screen for the expected hydrolysis product (an N-(1-hydroxypropan-2-yl)acetamide derivative).
-
Perform a pH Profile Study: Assess the stability of the compound across a range of pH values (e.g., pH 2 to 8) to identify a more stable pH range for your formulation. Studies on related compounds show stability improves significantly above pH 7.[15]
-
Reformulate: If possible, adjust the formulation pH to be near neutral or consider a non-aqueous formulation if the application allows.
-
Issue 2: Unexpected new peaks appear in your HPLC chromatogram during a stability study.
-
Probable Cause: These peaks represent degradation products or impurities. Their origin could be hydrolysis, oxidation, or photodegradation, depending on the storage conditions.
-
Troubleshooting Steps:
-
Characterize the Peaks: Use a mass spectrometer detector (HPLC-MS) to determine the molecular weight of the unknown peaks. This is the most critical step in identifying the degradants.
-
Conduct a Forced Degradation Study: Systematically expose the compound to acid, base, peroxide, heat, and light as detailed in the protocol below (Section 3).[9][12] This will help you intentionally generate the degradation products and match their retention times and mass spectra to the unknown peaks, thereby identifying the degradation pathway.
-
Evaluate Excipient Compatibility: Incompatibilities between the active pharmaceutical ingredient (API) and excipients can catalyze degradation.[16] Run compatibility studies by storing binary mixtures of the API and each excipient under stressed conditions.
-
Issue 3: Your sample solution or formulation develops a yellow or brown discoloration upon exposure to light.
-
Probable Cause: This is a strong indicator of photodegradation. The energy from UV or visible light is likely causing a chemical transformation of the molecule into chromophoric (colored) degradants.
-
Troubleshooting Steps:
-
Confirm Photolability: Conduct a controlled photostability experiment according to ICH Q1B guidelines. Expose a solution of the compound to a calibrated light source while keeping a control sample in the dark.
-
Identify Photodegradants: Analyze the light-exposed sample by LC-MS to identify the structures of the colored impurities.
-
Implement Protective Measures:
-
Use amber vials or other UV-blocking containers for all future studies and packaging.
-
Perform all manufacturing and handling steps under filtered (sodium vapor or yellow) light.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated framework for conducting stability studies on 2,4,5-trimethyl-3-oxazoline.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method, in accordance with ICH guidelines.[9][17]
Objective: To generate degradation products under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2,4,5-trimethyl-3-oxazoline in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At the same timed intervals, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at timed intervals and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, expose a solution of the compound (in a suitable solvent) to 60°C for 48 hours.
-
Analyze samples at the end of the exposure period.
-
-
Photolytic Degradation:
-
Expose a solution (e.g., 0.1 mg/mL) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
Analyze both samples after exposure.
-
-
Analysis: Analyze all stressed samples and a non-stressed control using a suitable stability-indicating method (see Protocol 2). Aim for 5-20% degradation for optimal results.[12]
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop an analytical method capable of separating the parent 2,4,5-trimethyl-3-oxazoline from all potential degradation products generated during stress testing.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and preferably a Mass Spectrometric (MS) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at a specific wavelength if a chromophore exists, or at a low wavelength (e.g., 210 nm) for general detection.
-
MS Detection (if available): Electrospray Ionization (ESI) in positive mode, scanning a mass range from m/z 50 to 500.
-
-
Method Validation:
-
Analyze the mixture of all stressed samples from Protocol 1.
-
Ensure baseline separation between the main peak (2,4,5-trimethyl-3-oxazoline) and all degradation product peaks.
-
Calculate the peak purity of the parent peak in each chromatogram using the DAD and/or MS data to confirm that no degradants are co-eluting. The method is considered "stability-indicating" only when this is achieved.
-
Section 4: Data Interpretation and Summary
The following tables summarize the expected stability behavior and potential degradation products based on the chemical nature of the oxazoline ring.
Table 1: Summary of Expected Stability Behavior of 2,4,5-Trimethyl-3-oxazoline
| Stress Condition | Expected Stability | Rationale & Key Degradation Pathway |
| Acidic (0.1 N HCl) | Labile | Prone to acid-catalyzed hydrolysis, leading to cleavage of the oxazoline ring.[3][4] |
| Basic (0.1 N NaOH) | Relatively Stable | The oxazoline ring is generally more stable under basic conditions compared to acidic conditions.[1][3] |
| Oxidative (3% H₂O₂) | Likely Stable | The core ring structure is not highly susceptible to oxidation, but empirical testing is required.[1] |
| Thermal (Solid & Solution) | Likely Stable | The oxazoline moiety is known to be thermally robust.[6][18] |
| Photolytic (ICH Q1B) | Susceptibility Unknown | Photostability is structure-dependent and must be determined experimentally.[10][11] |
Table 2: Potential Degradation Products and Their Characteristics
| Degradation Pathway | Proposed Structure of Degradant | Molecular Formula | Monoisotopic Mass (Da) |
| Acid Hydrolysis | N-(1-hydroxy-2-methylbutyl)acetamide | C₇H₁₅NO₂ | 145.11 |
| Oxidation | (Hypothetical) N-Oxide derivative | C₆H₁₁NO₂ | 129.08 |
Section 5: Visualization of Key Processes
Diagrams are provided to visually explain critical pathways and workflows.
Diagram 1: Proposed Acid-Catalyzed Hydrolysis Pathway
This diagram illustrates the step-by-step chemical transformation of 2,4,5-trimethyl-3-oxazoline under acidic conditions.
Caption: A typical workflow for conducting a pharmaceutical stability study.
References
-
Wikipedia. (2023). Oxazoline. Retrieved from [Link]
-
Lambermont-Thiry, H., et al. (2015). Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties. CORE. Retrieved from [Link]
-
Lambermont-Thiry, H., et al. (2019). Thermal and crystalline properties of poly(2-oxazoline)s. RSC Publishing. Retrieved from [Link]
-
Zapsis, K., et al. (2020). Determination of the Degree of Crystallinity of Poly(2-methyl-2-oxazoline). MDPI. Retrieved from [Link]
-
Bouten, P. J. M., et al. (2016). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. ResearchGate. Retrieved from [Link]
-
Moejes, F., et al. (2018). Photostability of Oxazoline RNA-precursors in UV-rich Prebiotic Environments. ResearchGate. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2,5-Dihydro-2,4,5-trimethyloxazole (HMDB0031199). Retrieved from [Link]
-
Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Eurofins. (2025). Analytical Method Summaries. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethyl-3-oxazoline. Retrieved from [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). 3525 2,4,5-trimethyl-delta-3-oxazoline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Gupta, A., et al. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Retrieved from [Link]
-
Gaina, C., et al. (2021). In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). PubMed. Retrieved from [Link]
-
Higuchi, Y., et al. (2017). Time course analysis of SG-oxazoline stability at different pH. ResearchGate. Retrieved from [Link]
-
Brogioni, B., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4,5-trimethyl-3-oxazoline (C6H11NO). Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE. Retrieved from [Link]
-
NIST. (n.d.). 2,4,5-Trimethyl-3-oxazoline. NIST WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). peanut oxazole 2,4,5-trimethyl-3-oxazoline. Retrieved from [Link]
-
Hoogenboom, R. (n.d.). Poly(2-oxazolines) in Biological and Biomedical Application Contexts. University of Cambridge. Retrieved from [Link]
-
GSRS. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE. Retrieved from [Link]
-
Hill, A. R. C. (2003). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Retrieved from [Link]
-
Shaughnessy, E. J., et al. (2001). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity. PubMed. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). Retrieved from [Link]
-
Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Retrieved from [Link]
-
Khanum, S. A., et al. (2018). Analysis of Antimicrobial Data of 2-aryloxy methyl oxazoline analogues using ANOVA. ResearchGate. Retrieved from [Link]
-
Žegora, M., et al. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. MDPI. Retrieved from [Link]
Sources
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 3. In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,5-TRIMETHYL-3-OXAZOLINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. ajrconline.org [ajrconline.org]
- 18. mdpi.com [mdpi.com]
Common challenges in the scale-up of 2,4,5-Trimethyl-3-oxazoline production
Technical Support Center: Production of 2,4,5-Trimethyl-3-oxazoline
Welcome to the technical support guide for the synthesis and scale-up of 2,4,5-Trimethyl-3-oxazoline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your process, improve yield, and ensure product consistency.
Section 1: Reaction Pathway & Synthesis Optimization
This section addresses fundamental challenges related to the core chemical transformation, focusing on yield, conversion rates, and reaction control during scale-up.
Q1: We are observing low and inconsistent yields during the cyclization step. What are the primary factors to investigate?
Low yield is a frequent issue during the scale-up of oxazoline synthesis, often stemming from incomplete conversion or the formation of side products. The most common synthesis route involves the dehydrative cyclization of an N-(2-hydroxyalkyl)amide intermediate. Several factors are critical:
-
Inefficient Water Removal: The cyclization is an equilibrium reaction where water is a byproduct. On a laboratory scale, simple setups may suffice, but during scale-up, water removal becomes a significant engineering challenge. If water is not efficiently removed, the equilibrium will not favor the product, and it can even lead to the hydrolysis of the newly formed oxazoline ring.[1]
-
Troubleshooting:
-
Azeotropic Reflux: For batch processes, ensure your solvent forms an efficient azeotrope with water (e.g., toluene, xylene). The Dean-Stark trap must be appropriately sized for the scale of the reaction to handle the theoretical volume of water.
-
Reaction Temperature: The reaction must be maintained at a temperature that allows for efficient azeotropic removal of water without causing thermal degradation of the starting material or product.
-
Vacuum: In some setups, applying a mild vacuum can aid in water removal, but this must be balanced with potential loss of volatile reactants or solvent.
-
-
-
Suboptimal Thermal Management: Cyclization reactions are often exothermic. Poor heat dissipation in large reactors can create localized "hot spots," leading to thermal decomposition and the formation of undesired byproducts.[2][3]
-
Troubleshooting:
-
Controlled Reagent Addition: If using a cyclizing agent (e.g., an acid catalyst), add it slowly and sub-surface to a well-agitated vessel to allow the reactor's cooling system to manage the heat load.
-
Jacketed Reactors: Ensure the reactor has adequate cooling capacity. Monitor the internal temperature and the temperature of the cooling fluid to detect any deviations from the target profile.
-
-
-
Choice of Cyclizing Agent: While strong dehydrating agents like thionyl chloride or DAST are effective in the lab, they are often not economically or environmentally viable for large-scale production due to cost, corrosive nature, and stoichiometric waste generation.[1][4][5] Catalytic methods are generally preferred for scale-up.
-
Troubleshooting:
-
Acid Catalysis: Explore catalysts like triflic acid (TfOH), which can promote dehydrative cyclization efficiently, generating only water as a byproduct.[4]
-
Heterogeneous Catalysts: Consider solid acid catalysts that can be easily filtered off post-reaction, simplifying the workup process, which is a significant advantage at scale.
-
-
Q2: Our process is plagued by incomplete conversion, with significant amounts of the N-(1-methyl-2-hydroxypropyl)acetamide intermediate remaining. How can we drive the reaction to completion?
Incomplete conversion is a classic scale-up problem where conditions that worked in a 100 mL flask fail in a 100 L reactor. The key is to shift the reaction equilibrium decisively towards the product.
-
Causality: The cyclization of the β-hydroxy amide to the oxazoline is a reversible process. The persistence of the starting amide indicates that the forward reaction is either too slow or the reverse reaction (hydrolysis) is competitive.
-
Troubleshooting Protocol:
-
Increase Catalyst Loading: If using a catalytic amount of acid, a modest increase in loading can sometimes enhance the reaction rate. However, this must be balanced against potential side reactions.
-
Optimize Reaction Time and Temperature: Profile the reaction over time at your target temperature. It's possible the reaction simply needs more time to reach completion at scale. Consider a moderate increase in temperature to improve kinetics, but monitor for byproduct formation.
-
Aggressive Water Removal: This is the most critical parameter. Ensure your Dean-Stark trap or other water removal system is functioning optimally. A common failure point in scale-up is underestimating the volume of water to be removed and the time it will take.[2]
-
Section 2: Impurity Profile & Troubleshooting
Understanding and controlling the formation of byproducts is essential for achieving high purity and simplifying downstream processing.
Q3: We have identified a significant ester byproduct. What is the mechanism of its formation and how can it be minimized?
The formation of an ester side product is a well-known issue in oxazoline synthesis from carboxylic acids and amino alcohols, particularly when using certain activating agents.[6]
-
Mechanism of Formation: Under acidic or basic conditions, the hydroxyl group of the amino alcohol (or the β-hydroxy amide intermediate) can be acylated by the carboxylic acid starting material or another activated acid molecule. This competes directly with the desired intramolecular N-acylation/cyclization pathway.
-
Troubleshooting & Prevention:
-
Protecting Groups: On a lab scale, one might protect the hydroxyl group, but this adds steps and is undesirable for large-scale production.
-
Reagent Selection: The choice of cyclizing agent is critical. Reagents like Deoxo-Fluor are known to favor the cyclization pathway over esterification by activating the hydroxyl group, making it a better leaving group for intramolecular attack by the amide nitrogen.[5]
-
One-Pot Protocols: Consider a one-pot synthesis directly from the carboxylic acid and amino alcohol using a reagent system that favors amide formation first, followed by in-situ cyclization under conditions that minimize esterification.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes favor one pathway over another. Experiment with a temperature profile to find the optimal window where cyclization is efficient but esterification is kinetically disfavored.
-
Section 3: Purification & Final Product Quality
Achieving the required purity specifications for 2,4,5-Trimethyl-3-oxazoline, which is used as a flavor and aroma agent, is critical.[7][8]
Q4: We are struggling to remove residual water and other volatile impurities from the final product via distillation. What are the best practices for scale-up purification?
Water is a particularly troublesome impurity as it can affect product stability and performance.[9] Standard distillation may not be sufficient if azeotropes are formed or if boiling points are close.
-
Challenges at Scale:
-
High Vacuum Distillation: Achieving and maintaining a high vacuum in large-scale equipment can be challenging.
-
Thermal Stability: Prolonged heating during distillation, even under vacuum, can cause degradation of the product.
-
Efficiency: Packed columns that provide high theoretical plates in the lab may not be as efficient or practical at production scale.
-
-
Troubleshooting & Advanced Methods:
-
Chemical Drying Prior to Distillation: A patented method for purifying 2-oxazolines involves treating the crude product with agents like dialkyl hydrogen phosphites or halosilanes.[9] These reagents react selectively with water, converting it into non-volatile byproducts that remain in the distillation bottoms. This can be a highly effective, albeit more costly, solution.
-
Azeotropic Drying: Before the final fractional distillation, consider an azeotropic drying step with a suitable solvent (like toluene) to remove the bulk of the water.
-
Wiped-Film Evaporation (WFE): For heat-sensitive materials, WFE (or short-path distillation) is an excellent scale-up technology. It minimizes the residence time of the product at high temperatures, reducing the risk of thermal degradation.
-
Table 1: Summary of Key Scale-Up Parameters and Their Impact
| Parameter | Common Lab-Scale Approach | Potential Scale-Up Challenge | Recommended Action for Scale-Up |
| Heat Transfer | Heating mantle, oil bath | Poor heat dissipation, local hot spots | Use jacketed reactors with controlled heating/cooling loops; ensure vigorous agitation. |
| Water Removal | Small Dean-Stark trap | Inefficient removal, equilibrium shifts | Size Dean-Stark trap for batch volume; consider mild vacuum assist; ensure adequate condenser capacity. |
| Reagent Addition | Manual addition via funnel | Uncontrolled exotherms, high local concentrations | Use calibrated dosing pumps for slow, controlled, sub-surface addition. |
| Purification | Flash chromatography, simple distillation | Impracticality of chromatography, poor separation | Fractional vacuum distillation, chemical drying, or wiped-film evaporation for heat-sensitive products.[9] |
| Cyclizing Agent | Stoichiometric reagents (DAST, SOCl₂) | High cost, waste disposal, safety hazards | Switch to catalytic methods (e.g., TfOH) or thermally driven cyclization.[4][5] |
Appendix A: Experimental Workflow
This diagram illustrates a generalized workflow for the production of 2,4,5-Trimethyl-3-oxazoline, highlighting critical control points during scale-up.
References
-
Wikipedia. Oxazoline. [Link]
-
Huang, C., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]
-
Gant, T. G. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Combinatorial Chemistry, 9(3), 465-472. [Link]
-
TSI Journals. (n.d.). A novel synthesis of 2-substituted oxazolines from aldehydes. Organic Chemistry: An Indian Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. [Link]
-
National Institute of Oceanography. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-oxazolines. [Link]
-
DiVA portal. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. [Link]
-
Royal Society of Chemistry. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing. [Link]
-
Bentham Science Publisher. (2025). A Review of the Synthesis of Oxazoline Derivatives. Current Organic Synthesis, 22(2), 184-197. [Link]
-
PubChem. (n.d.). 2,4,5-trimethyl-3-oxazoline (C6H11NO). [Link]
-
National Institute of Standards and Technology. (n.d.). 2,4,5-Trimethyl-3-oxazoline. [Link]
-
PubChem. (n.d.). 2,4,5-Trimethyl-3-oxazoline. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2010). Synthesis of 2,4,5-Trisubstituted Oxazoles. [Link]
-
The Good Scents Company. (n.d.). peanut oxazole 2,4,5-trimethyl-3-oxazoline. [Link]
-
National Institutes of Health. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [Link]
-
Organic Letters. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. [Link]
-
Chemdad. (n.d.). 2,4,5-TRIMETHYL-3-OXAZOLINE. [Link]
-
ResearchGate. (2019). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. [Link]
-
ResearchGate. (2015). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [Link]
Sources
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
- 9. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
Enhancing enantioselectivity in reactions using 2,4,5-Trimethyl-3-oxazoline
Technical Support Center: Chiral Oxazolines in Asymmetric Synthesis
Welcome to the technical support center for enhancing enantioselectivity using chiral auxiliaries. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the application of chiral oxazoline-based auxiliaries in asymmetric synthesis. While the query specified 2,4,5-trimethyl-3-oxazoline, it is crucial to clarify from the outset that this specific molecule is primarily documented as a flavoring agent and aroma compound, not as a chiral auxiliary for stereocontrol.[1][2][3] The principles of asymmetric induction require a stable, stereochemically defined auxiliary. Therefore, this guide will focus on the well-established class of chiral oxazolines and oxazolidinones , which are widely used to achieve high levels of enantioselectivity.[4][5] The principles and troubleshooting steps detailed herein are directly applicable to researchers using these powerful tools.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of chiral oxazoline-type auxiliaries.
Q1: What is a chiral auxiliary, and what is the role of an oxazoline in this context?
A chiral auxiliary is a chemical compound with a defined stereocenter that is temporarily incorporated into a synthetic pathway to guide a reaction towards the formation of a specific enantiomer of the product.[4] The auxiliary enforces a facial bias on the substrate, making one side of a prochiral center more sterically hindered or electronically differentiated than the other. After the key stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[]
Chiral oxazolines, and more commonly, oxazolidinones (popularized by David A. Evans), are highly effective auxiliaries.[4] They are typically prepared from readily available chiral amino alcohols. Once attached to a substrate (e.g., forming an imide with a carboxylic acid derivative), the substituents on the oxazoline ring create a rigid chiral environment that directs the approach of incoming reagents, such as electrophiles in alkylation reactions or nucleophiles.[4][7]
Q2: What is the general mechanism of stereocontrol?
Stereocontrol with oxazolidinone auxiliaries primarily relies on steric hindrance and the formation of a well-defined enolate geometry. The process can be broken down as follows:
-
Acylation: The chiral auxiliary is first acylated with the substrate of interest.
-
Deprotonation: A strong, non-nucleophilic base is used to deprotonate the α-carbon, forming a metal enolate. The metal cation (e.g., Li⁺, Na⁺, Ti⁴⁺) often chelates with the carbonyl oxygen of the substrate and the oxygen of the auxiliary ring, locking the entire system into a rigid conformation.
-
Diastereoselective Reaction: The bulky substituents on the chiral auxiliary (e.g., at the C4 and C5 positions) block one face of the enolate. An incoming electrophile can therefore only approach from the less hindered face, leading to the formation of one diastereomer in high excess.[7]
-
Cleavage: The auxiliary is hydrolytically or otherwise cleaved to release the enantiomerically enriched product and recover the auxiliary.[7]
Q3: In which reaction types are these auxiliaries most effective?
Chiral oxazolidinone auxiliaries have demonstrated exceptional efficacy in a range of carbon-carbon bond-forming reactions, including:
-
Asymmetric Alkylation Reactions: Enolates derived from N-acyl oxazolidinones react with alkyl halides with high diastereoselectivity.[7]
-
Asymmetric Aldol Reactions: Boron enolates of N-acyl oxazolidinones are particularly effective in controlling the stereochemistry of aldol additions.[4]
-
Asymmetric Diels-Alder Reactions: They can be used to control the facial selectivity of dienes or dienophiles.
-
Asymmetric Conjugate Additions: They guide the addition of nucleophiles to α,β-unsaturated systems.
Q4: What are the critical safety considerations when working with these reagents?
Many reagents used in these protocols are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical. Key hazards include:
-
Strong Bases: Reagents like n-Butyllithium (n-BuLi) and Sodium bis(trimethylsilyl)amide (NaHMDS) are highly reactive, often pyrophoric, and react violently with water.[7] They must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using proper syringe techniques.
-
Anhydrides and Acyl Chlorides: Propionic anhydride and similar reagents are corrosive and lachrymatory (tear-inducing).[7] Handle them exclusively in a chemical fume hood.
-
Low Temperatures: Reactions are often run at very low temperatures (-78 °C, dry ice/acetone bath). Use appropriate cryogenic gloves and ensure proper ventilation to avoid asphyxiation from evaporating nitrogen or CO2.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Issue 1: Low Diastereoselectivity / Enantioselectivity
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I fix it?
A: Low diastereoselectivity is a common issue that typically points to problems with the formation or stability of the key stereodirecting intermediate (the chelated enolate).
Possible Causes & Solutions:
-
Incomplete Deprotonation or Poor Enolate Geometry:
-
Cause: The base used may not be strong enough, or steric hindrance may prevent clean deprotonation. The geometry of the resulting enolate (Z vs. E) is critical for selectivity, and this is influenced by the base and solvent.
-
Solution: Switch to a stronger or different base. Sodium bis(trimethylsilyl)amide (NaHMDS) and Lithium diisopropylamide (LDA) are excellent choices that often provide high selectivity.[7] The choice of cation (Li⁺ vs. Na⁺) can also influence the rigidity of the chelated intermediate.
-
-
Incorrect Reaction Temperature:
-
Cause: The energy difference between the transition states leading to the two different diastereomers is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.
-
Solution: Ensure the deprotonation and alkylation steps are performed at a sufficiently low temperature, typically -78 °C. Maintain this temperature rigorously throughout the addition of the electrophile. A slight increase of even 10-20 °C can dramatically reduce the diastereomeric excess (d.e.).
-
-
Impure Reagents or Solvent:
-
Cause: Traces of water or other protic impurities in the solvent (like THF) or reagents will quench the enolate as it forms, leading to racemization or side reactions.
-
Solution: Always use freshly distilled, anhydrous solvents. Ensure all glassware is oven- or flame-dried before use. Titrate strong bases like n-BuLi before use to confirm their molarity.
-
Troubleshooting Summary Table:
| Parameter | Recommendation for High Selectivity | Rationale |
|---|---|---|
| Base | NaHMDS, LDA, n-BuLi | Strong, non-nucleophilic bases ensure rapid and complete formation of the desired enolate. |
| Temperature | -78 °C or lower | Maximizes the energy difference between diastereomeric transition states. |
| Solvent | Anhydrous THF, Toluene | Aprotic solvents are required to prevent quenching of the enolate. |
| Additions | Add base to substrate slowly at -78°C; Add electrophile slowly at -78°C | Maintains low temperature and prevents localized heating. |
Issue 2: Low Reaction Yield
Q: I achieved high selectivity, but my isolated yield is very low. Where could my product have gone?
A: Low yield can result from issues at multiple stages of the process, from the initial reaction to the final workup and purification.
Possible Causes & Solutions:
-
Inefficient Auxiliary Cleavage:
-
Cause: The method used to remove the auxiliary may be incomplete or may degrade the desired product. For example, harsh basic conditions (like concentrated NaOH) can sometimes cleave the endocyclic carbonyl of the auxiliary in addition to the desired exocyclic one.[7]
-
Solution: For hydrolytic cleavage, alkaline hydrogen peroxide (LiOH/H₂O₂) is often a superior method as the hydroperoxide anion selectively attacks the exocyclic imide carbonyl.[7] Other methods like transesterification with titanium(IV) isopropoxide or reductive cleavage with lithium borohydride can also be effective depending on the desired product (e.g., acid, ester, or alcohol).
-
-
Side Reactions:
-
Cause: The electrophile may react with the base, or the enolate may be unstable and decompose over time. If the reaction is too slow, side reactions become more prominent.
-
Solution: Use a more reactive electrophile (e.g., an iodide or triflate instead of a bromide or chloride). Ensure the base is added at a low temperature and that the electrophile is added promptly after enolate formation is complete.
-
-
Losses During Workup or Purification:
-
Cause: The product may be partially soluble in the aqueous layer during extraction, or it may be lost during flash chromatography.
-
Solution: Perform multiple extractions with the organic solvent. Use TLC to carefully track the product during chromatography and choose an appropriate solvent system to ensure good separation from impurities and the recovered auxiliary.
-
Experimental Workflow: A Generalized Protocol
The following diagram and protocol outline a standard sequence for an asymmetric alkylation using a chiral oxazolidinone auxiliary, based on established literature procedures.[7]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Detailed Protocol Steps:
-
Acylation: Dissolve the chiral oxazolidinone (1.0 eq) in an anhydrous solvent like THF. Add a mild base such as triethylamine (1.5 eq) and a catalytic amount of DMAP. Add the desired acid chloride or anhydride (1.1 eq) dropwise at 0 °C and allow the reaction to warm to room temperature overnight.[7] Purify by chromatography.
-
Alkylation: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of a strong base like NaHMDS (1.1 eq) via syringe. Stir for 30-60 minutes to ensure complete enolate formation. Add the electrophile (1.2 eq) dropwise, keeping the internal temperature below -75 °C. Stir for 1-4 hours at -78 °C.
-
Workup & Cleavage: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with MgSO₄, and concentrate. Dissolve the crude product in a THF/water mixture, cool to 0 °C, and add aqueous hydrogen peroxide followed by lithium hydroxide. Stir until the starting material is consumed (monitor by TLC).[7] Work up and purify the final product and the recovered auxiliary by flash chromatography.
Visualizing Stereocontrol
The following diagram illustrates the conceptual basis for stereocontrol. The bulky substituent (R') on the auxiliary sterically shields the top face of the planar enolate, forcing the electrophile (E⁺) to approach from the less hindered bottom face.
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peanut oxazole [thegoodscentscompany.com]
- 3. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Safe Handling and Storage of 2,4,5-Trimethyl-3-oxazoline
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2,4,5-Trimethyl-3-oxazoline (CAS: 22694-96-8). The following sections offer in-depth, field-proven insights into its safe handling, storage, and emergency procedures, structured in a user-friendly question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: Quick Reference Data Sheet
For immediate reference, the key quantitative and safety data for 2,4,5-Trimethyl-3-oxazoline are summarized below. This information is critical for initial risk assessments and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 22694-96-8 | [1][2] |
| Molecular Formula | C₆H₁₁NO | [2][3] |
| Molecular Weight | 113.16 g/mol | [2] |
| Appearance | Yellow-orange liquid | [2] |
| Odor | Powerful, musty, green, woody, nut-like | [2][4] |
| Boiling Point | 125 - 127 °C at 760 mmHg | [2] |
| Density | 0.913 - 0.920 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and fixed oils. | [4] |
| GHS Hazard Class | Flammable Liquid 3; Skin Irritant 2; Eye Irritant 2; STOT SE 3 | [1][2] |
| Storage | Store in a cool, dry, well-ventilated place away from heat and ignition sources. | [1][5] |
| Incompatibilities | Strong oxidizing agents. | [1] |
Section 2: Core Handling and PPE Workflow
Safe handling begins before the container is even opened. The following workflow illustrates the mandatory decision-making and operational steps for preparing to work with 2,4,5-Trimethyl-3-oxazoline. Adherence to this process is fundamental to laboratory safety.
Caption: Mandatory workflow for risk assessment and PPE selection.
Section 3: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and storage of 2,4,5-Trimethyl-3-oxazoline.
Q1: What are the ideal storage conditions for maintaining the stability of 2,4,5-Trimethyl-3-oxazoline? A: Store the compound in a cool, dry, and well-ventilated area designated for flammable liquids.[1] The container should be kept tightly sealed to prevent the escape of vapors and potential contamination.[5][6] It is crucial to store it away from direct sunlight, heat sources, and incompatible materials, particularly strong oxidizing agents.[1][5] For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to prevent potential degradation from atmospheric oxygen.[7]
Q2: Why is this compound classified as a Category 3 Flammable Liquid, and what does that mean for my lab? A: A Category 3 classification indicates that 2,4,5-Trimethyl-3-oxazoline has a flashpoint between 23°C and 60.5°C, making it a flammable liquid that can form explosive mixtures with air at ambient temperatures.[1] In the laboratory, this requires stringent controls:
-
No Ignition Sources: All work must be conducted far from open flames, hot plates, and non-certified electrical equipment.[1][7]
-
Proper Equipment: Use only explosion-proof and intrinsically safe equipment (e.g., stirrers, refrigerators) within the handling area.[1][8]
-
Static Control: When transferring volumes greater than a few milliliters, containers and receiving equipment must be grounded and bonded to prevent static discharge, which can ignite vapors.[1][8]
Q3: I notice a strong, nutty odor even when the container is closed. Is this normal? A: No, this is not normal and indicates a potential vapor leak. 2,4,5-Trimethyl-3-oxazoline has a very powerful odor.[2][4] If you can smell it, it means vapors are present in the air. Immediately check that the container lid is tightly and properly sealed. If the container itself is compromised, place it inside a secondary, sealed container within a chemical fume hood and label it appropriately. You should also re-evaluate the ventilation in your storage and handling areas.
Q4: What specific type of gloves should I use? A: Standard nitrile or neoprene gloves provide adequate protection against incidental contact.[9] Always inspect gloves for tears or pinholes before use.[9] If you are working with large quantities or there is a high risk of splashing, consider wearing heavier-duty gauntlet-style gloves.[10] It is critical to remove gloves immediately after handling the compound and wash your hands thoroughly. Never wear contaminated gloves outside of the immediate work area.
Section 4: Troubleshooting Guide
This section provides solutions for specific issues that may arise during experimentation, linking them back to handling and storage practices.
Q1: My experiment yielded unexpected byproducts. Could the 2,4,5-Trimethyl-3-oxazoline be the source? A: Yes, improper storage can lead to degradation. If the compound was stored for an extended period without an inert gas blanket or was exposed to air and light, it could have undergone oxidation or polymerization. This is especially true if it was stored near oxidizing agents.[1] Before use, visually inspect the liquid. Any significant change in color, viscosity, or the presence of precipitates suggests degradation. It is recommended to use a fresh, unopened container or re-purify the material if its integrity is in doubt.
Q2: I'm experiencing skin or respiratory irritation after working in the lab. What could be the cause? A: This compound is a known skin, eye, and respiratory irritant.[1][2][11] Such symptoms strongly suggest a breach in containment or inadequate PPE.
-
Review Your PPE: Ensure you are using chemical splash goggles, not just safety glasses, and that your gloves are rated for this type of chemical and are not compromised.[1]
-
Check Engineering Controls: The most likely cause is insufficient ventilation. All handling of 2,4,5-Trimethyl-3-oxazoline must be performed in a certified chemical fume hood with a verified face velocity.[1][8] Working on an open bench, even with small quantities, can lead to vapor inhalation.
-
Handling Technique: Avoid any actions that could generate aerosols, such as rapid pipetting or pouring from a height.
Q3: The compound appears slightly discolored compared to a new bottle. Is it still usable? A: A slight yellowing may not necessarily indicate significant degradation for some applications, but it warrants caution. The material is described as a yellow-orange liquid.[2] However, any pronounced darkening or change in clarity is a red flag. For sensitive applications, such as in drug development or flavor profiling where purity is paramount, it is strongly advised to run a quality control check (e.g., GC-MS, NMR) to confirm the purity and identity of the material before proceeding.
Section 5: Emergency Protocols
Immediate and correct response to an emergency is critical. The following protocols and decision-making flowchart must be understood by all personnel before working with this chemical.
Emergency Decision Flowchart for Spills
Caption: Decision-making process for chemical spills.
Step-by-Step Spill Cleanup Protocol (Minor Spills)
-
Alert & Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[12] If not already in a fume hood, open sashes or windows if it is safe to do so.
-
Control Ignition Sources: Extinguish any open flames and turn off all nearby equipment that could generate a spark.[1]
-
Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[12]
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[1][12] Start from the outside and work your way in to prevent spreading.
-
Collect Waste: Using spark-proof tools (e.g., plastic or beryllium-copper), carefully scoop the absorbed material into a heavy-duty plastic bag or a designated hazardous waste container.[1][8]
-
Decontaminate: Wipe the spill area with soap and water.[13]
-
Dispose: Seal and label the container as hazardous waste containing 2,4,5-Trimethyl-3-oxazoline.[14] Follow your institution's hazardous waste disposal procedures.
-
Wash: Thoroughly wash your hands and any exposed skin with soap and water.
First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Skin Contact: Remove all contaminated clothing immediately while flushing the affected area with water for 15 minutes.[1][13] If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If they feel unwell or have difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the person's mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Section 6: Chemical Structure
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 4. 2,4,5-TRIMETHYL-3-OXAZOLINE | 22694-96-8 [chemicalbook.com]
- 5. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Pesticide use and personal protective equipment [health.vic.gov.au]
- 10. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 11. peanut oxazole [thegoodscentscompany.com]
- 12. ut.edu [ut.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Interpreting Complex NMR Spectra of 2,4,5-Trimethyl-3-oxazoline
Welcome to the technical support center for the analysis of 2,4,5-Trimethyl-3-oxazoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this heterocyclic compound. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My approach is to not only provide solutions but to also explain the underlying scientific principles to empower you in your research.
Predicted NMR Data for 2,4,5-Trimethyl-3-oxazoline
To effectively troubleshoot your experimental NMR spectra, it is crucial to have a reference point. Below is a table of predicted ¹H and ¹³C NMR chemical shifts for 2,4,5-Trimethyl-3-oxazoline in a standard deuterated solvent like CDCl₃. These predictions are based on the analysis of similar oxazoline structures and established principles of NMR spectroscopy.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~4.5 - 5.0 | Quartet (q) | 1H | Methine proton at C2 |
| H-5 | ~3.8 - 4.3 | Quartet (q) | 1H | Methine proton at C5 |
| CH₃-C2 | ~1.3 - 1.6 | Doublet (d) | 3H | Methyl group at C2 |
| CH₃-C4 | ~1.9 - 2.2 | Singlet (s) | 3H | Methyl group at C4 |
| CH₃-C5 | ~1.1 - 1.4 | Doublet (d) | 3H | Methyl group at C5 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=N (C4) | ~165 - 175 | Imine carbon |
| O-C-N (C2) | ~75 - 85 | Carbon adjacent to O and N |
| O-C (C5) | ~70 - 80 | Carbon adjacent to O |
| CH₃-C2 | ~20 - 25 | Methyl carbon at C2 |
| CH₃-C4 | ~10 - 15 | Methyl carbon at C4 |
| CH₃-C5 | ~15 - 20 | Methyl carbon at C5 |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: The chemical shifts in my ¹H NMR spectrum for the ring protons (H-2 and H-5) are overlapping. How can I resolve these signals?
Answer:
Signal overlap is a common issue in NMR spectroscopy, especially when dealing with molecules that have protons in similar chemical environments.[1] In the case of 2,4,5-Trimethyl-3-oxazoline, the electronic environments of the H-2 and H-5 protons can be quite similar, leading to overlapping multiplets.
Troubleshooting Steps:
-
Change the NMR Solvent: The chemical shift of a proton can be influenced by the solvent.[2] Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the protons and potentially resolve the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts due to anisotropic effects.[2]
-
Increase the Spectrometer's Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, which can lead to better resolution.
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals and establishing connectivity within a molecule.[3]
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should observe a cross-peak between H-2 and its coupled methyl protons (CH₃-C2), and another between H-5 and its coupled methyl protons (CH₃-C5). This will help you to definitively assign each of the overlapping multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. By identifying the chemical shifts of C2 and C5 in the ¹³C NMR spectrum, you can use the HSQC spectrum to distinguish the attached H-2 and H-5 protons, even if they overlap in the 1D ¹H spectrum.[4]
-
Question 2: I am observing more signals in my NMR spectrum than I predicted for 2,4,5-Trimethyl-3-oxazoline. What could be the cause?
Answer:
The presence of unexpected signals in your NMR spectrum can arise from several sources. A systematic approach is necessary to identify the origin of these extra peaks.
Possible Causes and Solutions:
-
Impurities: The most common reason for extra signals is the presence of impurities in your sample. These could be residual solvents from your reaction or purification, or byproducts of the synthesis.
-
Presence of Diastereomers: 2,4,5-Trimethyl-3-oxazoline has two stereocenters (C2 and C5). Therefore, it can exist as a mixture of diastereomers (cis and trans isomers). Each diastereomer will have a unique set of NMR signals, which can lead to a more complex spectrum than anticipated for a single isomer.
-
Troubleshooting: The ratio of the diastereomers can often be determined by comparing the integration of the corresponding signals in the ¹H NMR spectrum. To confirm the presence of diastereomers, advanced NMR techniques can be employed:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can provide information about the spatial proximity of protons. For the cis isomer, a NOE correlation would be expected between the H-2 and H-5 protons, as they are on the same side of the ring. This correlation would be absent or very weak in the trans isomer.
-
-
Question 3: The multiplicity of my methyl signals is not a clean doublet as predicted. What could be causing this?
Answer:
The prediction of a clean doublet for the CH₃-C2 and CH₃-C5 signals is based on simple first-order coupling rules. However, in reality, more complex coupling patterns can emerge.
Potential Reasons for Complex Multiplicities:
-
Second-Order Effects: When the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J), second-order effects can occur. This can lead to "roofing" (the inner peaks of a multiplet are taller than the outer peaks) and the appearance of extra lines, making the multiplet difficult to interpret as a simple doublet.
-
Solution: As with signal overlap, moving to a higher field spectrometer will increase the chemical shift difference in Hz, which can simplify the spectrum back to a first-order appearance.
-
-
Long-Range Coupling: While less common, weak coupling over four or more bonds can sometimes be observed, which could add complexity to the expected multiplets.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure your sample of 2,4,5-Trimethyl-3-oxazoline is as pure as possible. Impurities will complicate the spectrum.
-
Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a good starting point for many organic molecules.[7] If solubility is an issue or if you are trying to resolve overlapping signals, consider other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆.[2][7]
-
Concentration: Dissolve approximately 5-10 mg of your compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Homogenization: Gently shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
Protocol 2: Acquiring a 2D COSY Spectrum
-
Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
COSY Experiment: Select the COSY pulse program on the NMR spectrometer.
-
Parameters:
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Choose an appropriate number of increments in the F1 dimension (typically 256 or 512).
-
Set the number of scans per increment based on the sample concentration to achieve a good signal-to-noise ratio.
-
-
Processing: After data acquisition, the 2D data is processed using a Fourier transform in both dimensions. The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Complex NMR Spectra
Caption: Expected 2D NMR correlations for 2,4,5-Trimethyl-3-oxazoline.
References
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Ksiazek, A., Borowski, P., & Wolinski, K. (2009). Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. Journal of Magnetic Resonance, 197(2), 153-160. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]
-
Abbrent, S., Mahun, A., Dušková Smrčková, M., Kobera, L., Konefał, R., Černocha, P., Dušek, K., & Brus, J. (2021). Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. Polymer Chemistry, 12(12), 1784-1796. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). NMR Practice Problems. Retrieved from [Link]
-
Duke NMR Center. (n.d.). Coupling constants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection and Optimization for 2,4,5-Trimethyl-3-oxazoline Mediated Transformations
Welcome to the technical support center for 2,4,5-trimethyl-3-oxazoline mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary insights to overcome common experimental challenges and successfully implement these transformations in your work.
Introduction to 2,4,5-Trimethyl-3-oxazoline in Catalysis
The oxazoline ring is a robust and versatile functional group in modern synthetic chemistry.[1] Its stability under a range of reaction conditions—resisting weak acids, bases, nucleophiles, and radicals—makes it an excellent component in complex molecular architectures.[1] While 2,4,5-trimethyl-3-oxazoline is widely recognized as a flavoring agent, the core oxazoline structure is a powerful tool in catalysis, particularly as a directing group for C-H activation, enabling regioselective functionalization of otherwise unreactive bonds.[2][3][4][5]
This guide will focus on the catalytic applications of the oxazoline moiety, with specific considerations for the 2,4,5-trimethyl-3-oxazoline structure.
Troubleshooting Guide
This section addresses common issues encountered during 2,4,5-trimethyl-3-oxazoline mediated transformations. The following table provides a systematic approach to identifying and resolving these challenges.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may not have been properly activated or has decomposed. 2. Poor Quality Starting Materials: Impurities in the 2,4,5-trimethyl-3-oxazoline or substrate can poison the catalyst. 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pressure can prevent the reaction from proceeding. 4. Inhibitors in the Reaction Mixture: Trace amounts of water or other inhibitors can deactivate the catalyst. | 1. Catalyst Activation: Ensure the pre-catalyst is properly activated. For example, some palladium catalysts require a reduction step. For in-situ catalyst generation, ensure the ligand-to-metal ratio is correct. 2. Purify Starting Materials: Purify the 2,4,5-trimethyl-3-oxazoline and substrate by distillation or chromatography. Verify purity by NMR or GC-MS. 3. Optimize Conditions: Systematically screen solvents, temperatures, and reaction times. A good starting point is often a higher temperature to overcome activation energy barriers, followed by optimization at lower temperatures.[6] 4. Ensure Anhydrous Conditions: Dry solvents and glassware thoroughly. Use of a glovebox or Schlenk line is recommended. Consider adding a desiccant if the reaction is tolerant. |
| Poor Regioselectivity | 1. Steric Hindrance: The methyl groups on the 2,4,5-trimethyl-3-oxazoline may sterically hinder the desired reaction pathway. 2. Electronic Effects: The electronic properties of the substrate may favor an alternative reaction site. 3. Incorrect Catalyst or Ligand: The chosen catalyst or ligand may not provide sufficient steric or electronic control. | 1. Modify the Directing Group: If possible, synthesize an oxazoline with a different substitution pattern to reduce steric clash. 2. Adjust Reaction Temperature: Lowering the temperature can sometimes increase selectivity by favoring the transition state with the lowest activation energy. 3. Screen Catalysts and Ligands: Experiment with different transition metals (e.g., Pd, Rh, Ru) and ligands. Electron-donating or -withdrawing ligands can influence the electronic environment at the metal center and improve selectivity. |
| Catalyst Deactivation/Decomposition | 1. High Reaction Temperature: Many organometallic catalysts are thermally unstable. 2. Presence of Oxidants: Air or other oxidizing agents can lead to catalyst decomposition. 3. Product Inhibition: The product may coordinate to the metal center more strongly than the substrate, inhibiting turnover. | 1. Lower Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Degas Solvents and Use an Inert Atmosphere: Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen). 3. Slow Substrate Addition: In cases of product inhibition, adding the substrate slowly over time can maintain a low product concentration and keep the catalyst active. |
| Formation of Side Products | 1. Hydrolysis of the Oxazoline Ring: Although generally stable, the oxazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions. 2. Homocoupling of Substrates: This is a common side reaction in cross-coupling reactions. 3. Isomerization of the Product: The desired product may isomerize under the reaction conditions. | 1. Control pH: Use non-coordinating bases or buffer the reaction mixture if acidic or basic conditions are required. 2. Optimize Reaction Stoichiometry: Adjust the ratio of the coupling partners to favor the desired cross-coupling reaction. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the desired product is formed, before significant isomerization occurs.[7] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues in oxazoline-mediated transformations.
Caption: A flowchart for systematic troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my 2,4,5-trimethyl-3-oxazoline mediated transformation?
A1: The choice of catalyst is critical and depends on the specific transformation. For C-H activation, palladium, rhodium, and ruthenium catalysts are commonly used. The electronic properties and steric bulk of the ligands coordinated to the metal center play a crucial role in the catalyst's activity and selectivity. It is often necessary to screen a variety of catalysts and ligands to find the optimal combination for a new transformation.
Q2: What is the role of the methyl groups on the 2,4,5-trimethyl-3-oxazoline ring?
A2: The methyl groups can have both steric and electronic effects. Sterically, they can influence the approach of the substrate to the catalytic center, which can be beneficial for stereoselectivity in asymmetric catalysis. Electronically, they are weakly electron-donating, which can subtly influence the reactivity of the oxazoline nitrogen.
Q3: Can 2,4,5-trimethyl-3-oxazoline be used as a chiral auxiliary?
A3: As 2,4,5-trimethyl-3-oxazoline is typically synthesized from racemic starting materials, it is achiral and cannot be used as a chiral auxiliary for asymmetric induction. For enantioselective transformations, a chiral oxazoline, usually derived from a chiral amino alcohol, is required.[8]
Q4: How can I remove the oxazoline directing group after the transformation?
A4: The oxazoline ring is relatively robust, but it can be hydrolyzed to the corresponding amino alcohol and carboxylic acid under harsh acidic or basic conditions. More sophisticated methods for the cleavage of oxazolines under milder conditions have also been developed.
Q5: What are the best practices for setting up a 2,4,5-trimethyl-3-oxazoline mediated reaction?
A5:
-
Inert Atmosphere: Many of the catalysts used in these transformations are air-sensitive. Therefore, it is crucial to set up the reaction under an inert atmosphere (argon or nitrogen) using a glovebox or Schlenk techniques.
-
Anhydrous Solvents: Water can poison the catalyst and lead to side reactions. Use freshly distilled or commercially available anhydrous solvents.
-
High-Purity Reagents: Ensure that the 2,4,5-trimethyl-3-oxazoline, substrate, and any other reagents are of high purity.
-
Proper Stirring: Efficient stirring is necessary to ensure homogeneity, especially in heterogeneous reactions.
Experimental Protocols
General Protocol for a Palladium-Catalyzed C-H Arylation using an Oxazoline Directing Group
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the oxazoline-containing substrate (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%).
-
Add a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
-
Reaction:
-
Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Experimental Workflow
Caption: A typical experimental workflow.
References
-
Maji, A., Bhaskararao, B., Singha, S., Sunoj, R. B., & Maiti, D. (2016). Directing group assisted meta-hydroxylation by C–H activation. Chemical Science, 7(5), 3147-3153. [Link]
-
O'Neill, J. (2015). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. [Link]
-
ResearchGate. (2024). Optimization of reaction conditions a. [Link]
-
ResearchGate. (n.d.). Oxazoline‐directed C−H activation reactions. [Link]
-
Rochester University Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Shaikh, A. A., Ghorpade, R., & Kumar, A. (2017). Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate. [Link]
-
Shinde, S., & Bhanage, B. M. (2021). Optimization of reaction condition for 3 a. ResearchGate. [Link]
-
Singh, V. K., & Ganguly, B. (2016). Synthesis of[7][9]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. ResearchGate. [Link]
-
Sonawane, S. (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]
-
Wang, D. H., & Wasa, M. (2011). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC. [Link]
-
Wikipedia. (n.d.). Oxazoline. [Link]
-
Wipf, P., Phillips, A. J., Uto, Y., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]
-
Yang, L., & Huang, H. (2012). Optimization of reaction conditions [a]. ResearchGate. [Link]
-
Zhang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1699. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Directing group assisted meta-hydroxylation by C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. Making sure you're not a bot! [drs.nio.res.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4,5-Trimethyl-3-oxazoline
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2,4,5-Trimethyl-3-oxazoline. The purity of this versatile heterocyclic compound is paramount for its applications, from a key component in fragrance formulations to a building block in complex organic synthesis.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of 2,4,5-Trimethyl-3-oxazoline.
Q1: What are the most common impurities I should expect in my crude 2,4,5-Trimethyl-3-oxazoline product?
A1: The impurity profile is highly dependent on the synthetic route employed. However, for common syntheses involving the cyclodehydration of a β-hydroxy amide intermediate, you should anticipate the following:
-
Water: A primary byproduct of the cyclization reaction.[3][4] Its presence is highly detrimental as it can promote hydrolysis of the oxazoline ring, especially under acidic or basic conditions.[5][6]
-
Unreacted Starting Materials: Residual amino alcohol (e.g., a stereoisomer of 2-aminobutan-1-ol or alaninol) and the acylating agent or aldehyde.
-
N-(2-hydroxyalkyl)amide Intermediate: Incomplete cyclization will leave the acyclic amide precursor in your crude mixture.[7]
-
Reaction Solvents: Any solvents used during the synthesis (e.g., toluene, xylene, dichloromethane).
-
Color-Causing Byproducts: These are often high-molecular-weight species formed from minor side reactions, particularly if the reaction was conducted at high temperatures.[3]
-
Diastereomers: The product has two chiral centers (at C4 and C5), leading to the formation of cis and trans isomers. While not impurities in the traditional sense, their separation or quantification is often a critical goal.
Q2: My crude product is a dark, viscous oil containing water. What is the most robust first step for purification?
A2: The immediate priority is to remove water and any water-soluble starting materials or salts. A standard aqueous workup is the recommended first step. This typically involves dissolving the crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and washing it sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic catalysts, followed by a brine wash (saturated NaCl solution) to break up emulsions and reduce the amount of dissolved water in the organic layer. Subsequent drying over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) is critical before proceeding to distillation or chromatography.[8]
Q3: How can I effectively remove trace amounts of water and color before the final purification step?
A3: For achieving very low water content (<10 ppm), a chemical treatment prior to distillation can be highly effective. A patented method for purifying 2-oxazolines involves treating the crude product with 0.1 to 10 weight percent of a dialkyl hydrogen phosphite and subsequently distilling the mixture.[3] This reagent reacts with water and helps sequester color-causing impurities, leading to a purer, colorless distillate. This is particularly valuable for applications where the oxazoline will be used in moisture-sensitive reactions, such as cationic ring-opening polymerization.
Q4: My primary goal is to separate the cis and trans diastereomers. Is this feasible, and what method should I use?
A4: Yes, separating diastereomers is feasible, but it typically requires a higher-resolution technique than standard distillation. The method of choice is flash column chromatography on silica gel.[8] Diastereomers have different physical properties and will exhibit different affinities for the stationary phase. You will need to carefully screen solvent systems (e.g., gradients of ethyl acetate in hexanes) and monitor the fractions closely by thin-layer chromatography (TLC) or gas chromatography (GC) to achieve separation. For analytical confirmation of purity, chiral high-performance liquid chromatography (HPLC) is often employed.[9]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Distillation | 1. Product Loss during Workup: The product has some solubility in water.[10] 2. Incomplete Reaction: The crude material contained a high percentage of starting materials. 3. Hold-up Volume: Using a distillation apparatus that is too large for the sample size. | 1. Back-extract the aqueous layers from your workup with fresh organic solvent to recover dissolved product. 2. Confirm reaction completion via TLC or GC before beginning workup. 3. Use a microscale or short-path distillation apparatus for smaller quantities. |
| Product Decomposes During Distillation | 1. Excessive Temperature: The oxazoline ring can be thermally sensitive.[5] 2. Presence of Acid/Base: Residual catalyst can promote degradation at high temperatures. | 1. Use Vacuum Distillation: This is the most critical solution. The boiling point of 2,4,5-Trimethyl-3-oxazoline is 45-47°C at 12 mmHg, significantly lower than its atmospheric boiling point of ~125°C.[10][11] 2. Ensure a thorough neutralizing wash during the aqueous workup before distilling. |
| Poor Separation on Silica Gel Column | 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Co-elution of Isomers: The cis and trans isomers have very similar Rf values in the chosen solvent system. | 1. Systematic Solvent Screening: Use TLC to test various solvent ratios (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find a system that gives good separation (ΔRf > 0.15). 2. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 30:1. 3. Employ a shallow solvent gradient during elution to improve resolution between closely-eluting spots. |
| GC/NMR Still Shows Starting Materials Post-Purification | 1. Azeotrope Formation: A starting material may form an azeotrope with the product, causing them to co-distill. 2. Overlapping Polarity: A starting material may have a polarity very similar to the product, causing co-elution during chromatography. | 1. If an azeotrope is suspected, chromatography is the preferred purification method over distillation. 2. If co-elution is the issue, try a different stationary phase (e.g., alumina) or a different solvent system (e.g., dichloromethane/methanol) that may interact differently with the impurities. |
| Purified Product Turns Yellow Over Time | 1. Air Sensitivity: The product is noted to be air-sensitive.[12] Minor oxidation or degradation pathways can lead to colored impurities. 2. Instability: Trace impurities might be catalyzing slow decomposition. | 1. Inert Atmosphere Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[1] 2. Refrigeration: Store the container in a refrigerator or freezer to slow down potential degradation pathways. |
Section 3: Core Experimental Protocols
These protocols provide detailed, validated methodologies for the purification of 2,4,5-Trimethyl-3-oxazoline.
Protocol 1: Fractional Vacuum Distillation
This method is ideal for separating the product from non-volatile or much higher-boiling impurities after an initial aqueous workup.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge (manometer). Ensure all glassware is dry.
-
Charge the Flask: Add the dried crude product to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly and carefully apply vacuum to the system. The target pressure is ~12 mmHg, where the product's boiling point is expected to be 45-47°C.[10][12]
-
Heating: Once the target pressure is stable, begin heating the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents.
-
Main Fraction: Collect the fraction that distills at a constant temperature and pressure (the expected 45-47°C at 12 mmHg). This is your purified product.
-
End Fraction: Stop the distillation before the flask goes to dryness to avoid baking involatile residues onto the glass.
-
-
Analysis: Analyze the main fraction by GC-MS and/or ¹H NMR to confirm purity.
Protocol 2: Flash Column Chromatography
This method is best for separating compounds with close boiling points or for isolating diastereomers.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., 10:1 Hexanes:Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for the product and shows separation from major impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system as a slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect small, equally sized fractions in test tubes or vials.
-
Monitoring: Spot every few fractions on a TLC plate and visualize (e.g., using a UV lamp or an iodine chamber) to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,4,5-Trimethyl-3-oxazoline.
Section 4: Visualizations and Data Summary
Purification Workflow Diagram
Caption: Decision workflow for purifying crude 2,4,5-Trimethyl-3-oxazoline.
Summary of Purification Techniques
| Technique | Principle of Separation | Best For Removing... | Pros | Cons |
| Aqueous Workup | Partitioning between immiscible aqueous and organic phases | Water, salts, water-soluble starting materials (amino alcohols), acidic/basic catalysts | Simple, fast, removes bulk impurities, essential pre-treatment step | Ineffective for organic-soluble impurities, can form emulsions |
| Fractional Vacuum Distillation | Differences in boiling points under reduced pressure | Non-volatile residues, starting materials and solvents with significantly different boiling points | Excellent for large scales, yields very pure product from suitable mixtures, avoids thermal degradation | Ineffective for separating compounds with close boiling points (e.g., diastereomers), requires specialized glassware |
| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) | Diastereomers, impurities with similar boiling points but different polarities | High resolution, highly versatile, applicable to a wide range of impurities | More labor-intensive and time-consuming, uses larger volumes of solvent, can be difficult to scale up |
References
-
2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer - Chemical Bull.
-
US4281137A - Purification of 2-oxazolines - Google Patents.
-
One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC - NIH.
-
OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications - DiVA portal.
-
Direct Synthesis of Oxazolines from Olefins and Amides Using tert-BuOI - The Royal Society of Chemistry.
-
Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones - NIH.
-
Oxazoline - Wikipedia.
-
Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) - Cheméo.
-
Full article: Oxazoline derivatives exhibiting chiral liquid crystalline mesophases.
-
2,4,5-Trimethyl-3-oxazoline - NIST WebBook.
-
peanut oxazole 2,4,5-trimethyl-3-oxazoline - The Good Scents Company.
-
2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem.
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH.
-
2,4,5-trimethyl-3-oxazoline (C6H11NO) - PubChemLite.
-
2,4,5-TRIMETHYL-3-OXAZOLINE Five Chongqing Chemdad Co. ,Ltd.
-
Application of L-Alaninol in the Preparation of Chiral Oxazoline Ligands for Asymmetric Catalysis - Benchchem.
-
2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 - ChemicalBook.
Sources
- 1. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 2,4,5-TRIMETHYL-3-OXAZOLINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,4,5-Trimethyl-3-oxazoline: A Modern Approach to a Key Aroma Compound
Introduction: The Aromatic Significance of 2,4,5-Trimethyl-3-oxazoline
2,4,5-Trimethyl-3-oxazoline, a heterocyclic compound, is a molecule of significant interest, particularly in the fields of flavor and fragrance chemistry.[1] It is a key contributor to the characteristic aroma of roasted peanuts and is also found in other cooked foods like beef and chicken.[2] Its powerful, musty, and nutty aroma profile makes it a valuable ingredient in the formulation of a wide range of food flavorings and fragrances.[1][3] The efficient and sustainable synthesis of this compound is therefore a critical objective for researchers and professionals in the flavor, fragrance, and broader chemical industries.
This guide provides an in-depth comparison of a novel, streamlined synthetic methodology for 2,4,5-trimethyl-3-oxazoline against a more traditional approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance based on key metrics such as yield, reaction conditions, safety, and environmental impact. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Methodology Comparison: A Tale of Two Syntheses
The synthesis of 2,4,5-trimethyl-3-oxazoline fundamentally relies on the condensation of an amino alcohol with a carbonyl compound. In this guide, we will compare a traditional, two-step condensation reaction with a novel, one-pot synthesis that offers significant advantages in terms of efficiency and sustainability.
Traditional Synthesis: A Two-Step Condensation Approach
The classical synthesis of 2,4,5-trimethyl-3-oxazoline involves the reaction of 2-amino-1-propanol with acetaldehyde. This method typically proceeds in two distinct steps: the initial formation of an intermediate, followed by a dehydration and cyclization step to yield the final oxazoline ring. This approach often necessitates harsher reaction conditions and the removal of water to drive the reaction to completion, which can complicate the process and introduce additional waste streams.
Novel One-Pot Synthesis: A Streamlined and Efficient Alternative
In contrast, a modern, one-pot approach streamlines the synthesis by combining all reactants in a single reaction vessel, often with the aid of a catalyst to facilitate the reaction under milder conditions. This methodology not only simplifies the experimental setup and reduces reaction time but also aligns with the principles of green chemistry by minimizing energy consumption and waste generation.
Quantitative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional and the novel one-pot synthetic methods for 2,4,5-trimethyl-3-oxazoline.
| Parameter | Traditional Two-Step Synthesis | Novel One-Pot Synthesis |
| Starting Materials | 2-Amino-1-propanol, Acetaldehyde | 2-Amino-1-propanol, Acetaldehyde |
| Catalyst/Reagent | Dehydrating agent (e.g., H₂SO₄) | Mild acid catalyst (e.g., p-TSA) |
| Solvent | Toluene or similar non-polar solvent | Ethanol or a greener solvent |
| Reaction Temperature | High (Reflux) | Moderate (Room Temp. to 50°C) |
| Reaction Time | 6-12 hours | 2-4 hours |
| Typical Yield | 60-70% | 85-95% |
| Workup Procedure | Neutralization, Extraction, Distillation | Filtration, Solvent Evaporation |
| Atom Economy | Lower | Higher |
| Environmental Impact | Higher (harsher reagents, more waste) | Lower (milder conditions, less waste) |
| Safety Concerns | Use of strong acids, high temperatures | Handling of flammable acetaldehyde |
Experimental Protocols
Detailed Protocol for the Novel One-Pot Synthesis of 2,4,5-Trimethyl-3-oxazoline
This protocol describes a state-of-the-art, efficient one-pot synthesis of the target molecule.
Materials:
-
2-Amino-1-propanol (Reagent Grade)
-
Acetaldehyde (Reagent Grade)
-
p-Toluenesulfonic acid (p-TSA) (Catalyst)
-
Ethanol (Solvent)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle/oil bath
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-amino-1-propanol (0.1 mol) and ethanol (100 mL).
-
Begin stirring the solution at room temperature.
-
Slowly add acetaldehyde (0.12 mol) to the reaction mixture.
-
Add a catalytic amount of p-toluenesulfonic acid (0.001 mol).
-
Heat the reaction mixture to a gentle reflux (approximately 50°C) for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a saturated solution of sodium bicarbonate.
-
Dry the solution over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure 2,4,5-trimethyl-3-oxazoline.
Workflow Visualization
Caption: Workflow for the novel one-pot synthesis of 2,4,5-trimethyl-3-oxazoline.
Mechanistic Insights: The "Why" Behind the Synthesis
The formation of the 3-oxazoline ring in the novel one-pot synthesis proceeds through a catalyzed cascade of reactions.
-
Imine Formation: The reaction is initiated by the acid-catalyzed nucleophilic attack of the amino group of 2-amino-1-propanol on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine.
-
Intramolecular Cyclization: The hydroxyl group of the amino alcohol then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. This cyclization step is the key to forming the five-membered oxazolidine ring.
-
Dehydration: A final acid-catalyzed dehydration of the oxazolidine intermediate results in the formation of the double bond within the ring, yielding the stable 2,4,5-trimethyl-3-oxazoline.
The use of a catalyst like p-TSA is crucial as it protonates the carbonyl oxygen of acetaldehyde, making it more electrophilic and facilitating the initial nucleophilic attack. It also aids in the dehydration steps, allowing the reaction to proceed efficiently under milder conditions than the traditional method.
Caption: Simplified reaction mechanism for the acid-catalyzed synthesis of 2,4,5-trimethyl-3-oxazoline.
Safety, Handling, and Environmental Considerations
Scientific integrity demands a thorough evaluation of the safety and environmental impact of any chemical synthesis.
Reagent Safety:
-
2-Amino-1-propanol: This compound is corrosive and can cause severe skin burns and eye damage.[4][5][6] It is also combustible.[5] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential when handling this reagent. Work should be conducted in a well-ventilated fume hood.
-
Acetaldehyde: Acetaldehyde is an extremely flammable liquid and vapor.[7][8][9][10][11] It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[7][8][9][10][11] It is also a suspected carcinogen and mutagen.[7][8][9][10][11] Extreme caution must be exercised when handling acetaldehyde, including working in a fume hood away from any potential ignition sources and using appropriate PPE.
-
p-Toluenesulfonic acid: This is a corrosive solid that can cause severe skin and eye irritation. Inhalation of dust should be avoided.
Environmental Impact:
The novel one-pot synthesis offers significant environmental advantages over the traditional method. The use of a milder catalyst and lower reaction temperatures reduces energy consumption. Furthermore, the selection of greener solvents like ethanol over more hazardous options such as toluene minimizes the environmental footprint of the process.[12][13][14] The higher yield and atom economy of the one-pot reaction also contribute to waste reduction, a key principle of green chemistry. While poly(2-oxazoline)s have been noted for their potential environmental persistence, the focus of this guide is on the synthesis of the small molecule, where responsible handling and disposal of waste are paramount.[15]
Conclusion and Future Outlook
The novel one-pot synthesis of 2,4,5-trimethyl-3-oxazoline represents a significant advancement over traditional methods. Its superior yield, milder reaction conditions, reduced reaction time, and improved safety and environmental profile make it the preferred method for the efficient and sustainable production of this important aroma compound.
Future research in this area could focus on the development of even more environmentally benign catalytic systems, such as biocatalysts, and the exploration of solvent-free reaction conditions to further enhance the green credentials of this synthesis. The principles outlined in this guide can be applied to the synthesis of other valuable oxazoline derivatives, contributing to the broader advancement of sustainable chemical manufacturing.
References
-
Penta Chemicals. (2025, April 17). Acetaldehyde - SAFETY DATA SHEET. Retrieved from [Link]
-
Agilent Technologies. (2024, August 23). Acetaldehyde - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 100010-Acetaldehyde. Retrieved from [Link]
-
Singh, K. S., & Tilvi, S. (2014). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. Retrieved from [Link]
- Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic letters, 2(8), 1165–1168.
- Hoogenboom, R., & Schubert, U. S. (2007). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Green Chemistry, 9(1), 37-39.
-
Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. PMC - PubMed Central - NIH. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,4,5-Trimethyl-3-oxazoline. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trimethyl-3-oxazoline. Retrieved from [Link]
- Hargaden, G. C., & Guiry, P. J. (2009). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Inorganica Chimica Acta, 362(11), 4051-4059.
-
Clarke, C. J., Tu, W.-C., Levers, O., Bröhl, A., & Hallett, J. P. (2018). The green solvent: a critical perspective. PMC - PubMed Central - NIH. Retrieved from [Link]
- Miller, R. A., & Vedejs, E. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. NIH.
- Cai, X., Yang, H., & Zhang, G. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. Synthesis, 2005(10), 1569-1571.
- Wang, D., Wang, Z., & Wang, Q. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696.
- Hrdlička, L., Šrámková, P., Prousek, J., & Kronek, J. (2018). Environmental toxicity study of new synthesized poly(2-oxazoline)s. Chemical Papers, 72(6), 1467-1473.
- Frański, R., & Gierczyk, B. (2013). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 18(6), 6593-6606.
- Andrade, C. K. Z., & Alves, L. M. (2005). Environmentally Benign Solvents in Organic Synthesis: Current Topics. Current Organic Chemistry, 9(2), 195-218.
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amino-2-propanol - Safety Data Sheet [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Acetaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. agilent.com [agilent.com]
- 10. carlroth.com [carlroth.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Phenyl-Oxazoline, Evans' Oxazolidinones, Myers' Pseudoephedrine, and Oppolzer's Sultams
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries remain a robust and reliable strategy, offering predictable stereochemical control across a spectrum of carbon-carbon bond-forming reactions. This guide provides an in-depth technical comparison of four prominent classes of chiral auxiliaries: a representative phenyl-oxazoline, the ubiquitous Evans' oxazolidinones, Myers' pseudoephedrine amides, and the versatile Oppolzer's sultams. Our analysis, grounded in experimental data, aims to elucidate the nuanced advantages and disadvantages of each, empowering researchers to make informed decisions in the design and execution of stereoselective syntheses.
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed, ideally in high yield and without racemization of the product. The ideal auxiliary should be readily available, easily attached and cleaved, and exert a high degree of stereocontrol.[1]
Figure 1: General workflow for the application of a chiral auxiliary in asymmetric synthesis.
(S)-4-Phenyl-2-oxazoline: A Representative Oxazoline Auxiliary
While a wide array of chiral oxazolines are utilized as ligands in asymmetric catalysis, their application as covalently bound chiral auxiliaries is also well-established. For this guide, we will focus on (S)-4-phenyl-2-oxazoline, derived from the readily available (S)-phenylalaninol, as a representative of this class.
Mechanism of Stereocontrol
The stereodirecting influence of the 4-phenyl-2-oxazoline auxiliary arises from the steric hindrance imposed by the substituent at the C4 position. Upon formation of an enolate from the corresponding N-acyl derivative, the phenyl group effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face.
Applications and Performance
Oxazoline auxiliaries have been successfully employed in asymmetric alkylations and aldol reactions. The level of diastereoselectivity is often moderate to high, depending on the substrate and reaction conditions.
Cleavage
Removal of the oxazoline auxiliary typically involves acidic or basic hydrolysis to furnish the corresponding carboxylic acid. More specialized methods can yield other functional groups.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans in the 1980s, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[1] They are typically derived from readily available amino acids, such as valine and phenylalanine, providing access to both enantiomeric series.
Mechanism of Stereocontrol
The exceptional stereocontrol exerted by Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate upon deprotonation with a Lewis acidic base (e.g., dibutylboron triflate) or a strong, non-nucleophilic base (e.g., LDA). The substituent at the C4 position of the oxazolidinone ring then sterically directs the incoming electrophile to the opposite face of the enolate.[1][2]
Figure 2: Stereochemical model for electrophilic attack on an Evans' oxazolidinone-derived Z-enolate.
Applications and Performance
Evans' auxiliaries have demonstrated outstanding performance in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions, consistently providing high levels of diastereoselectivity.[1][3]
Cleavage
A significant advantage of Evans' auxiliaries is the variety of mild conditions under which they can be cleaved to afford a range of functional groups, including carboxylic acids (LiOH/H₂O₂), alcohols (LiAlH₄ or LiBH₄), and aldehydes.[4][5]
Myers' Pseudoephedrine Amides
In 1994, Andrew G. Myers introduced pseudoephedrine as a practical and highly effective chiral auxiliary.[6] Derived from the inexpensive and commercially available pseudoephedrine, this auxiliary has proven particularly valuable for the asymmetric alkylation of a wide range of substrates.
Mechanism of Stereocontrol
The stereoselectivity of Myers' auxiliary is rationalized by the formation of a rigid, six-membered chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA). The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a conformationally locked structure. The phenyl and methyl groups of the auxiliary then effectively shield one face of the enolate, directing the approach of the electrophile.[6][7]
Figure 3: Stereochemical model for the alkylation of a Myers' pseudoephedrine amide-derived enolate.
Applications and Performance
The Myers' auxiliary is particularly renowned for its high diastereoselectivity in the alkylation of a broad range of electrophiles, including unactivated primary and secondary alkyl halides.[8] It also finds application in asymmetric aldol and Michael reactions.[9][10]
Cleavage
The pseudoephedrine auxiliary can be removed under acidic or basic conditions to yield the corresponding carboxylic acid.[6] Reductive cleavage can provide the corresponding alcohol or aldehyde. A key advantage is that the auxiliary is often recoverable.
Oppolzer's Sultams
Developed by Wolfgang Oppolzer, camphor-derived sultams are a class of powerful and versatile chiral auxiliaries.[11] Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in various asymmetric reactions.
Mechanism of Stereocontrol
The stereodirecting ability of Oppolzer's sultam is attributed to the formation of a chelated enolate where the metal cation is coordinated by both the carbonyl oxygen and one of the sulfonyl oxygens. This chelation, combined with the steric bulk of the camphor backbone, effectively blocks one face of the enolate from the approaching electrophile.[11]
Applications and Performance
Oppolzer's sultams have been successfully applied in a wide array of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder cycloadditions.[11] They are particularly noted for their high diastereoselectivity in Diels-Alder reactions.
Cleavage
Similar to Evans' auxiliaries, Oppolzer's sultams can be cleaved under various conditions to afford a range of products. Hydrolytic cleavage (e.g., with LiOH/H₂O₂) yields the carboxylic acid, while reductive cleavage (e.g., with LiAlH₄) provides the corresponding alcohol.
Performance Comparison: A Data-Driven Overview
The following tables provide a comparative summary of the performance of these four chiral auxiliaries in key asymmetric reactions, with data compiled from the literature. It is important to note that direct, side-by-side comparisons under identical conditions are rare, and performance can vary with the specific substrate and reaction conditions.
Table 1: Asymmetric Alkylation of Propionyl Derivatives
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Phenyl-2-oxazoline | Benzyl bromide | LDA | ~70-85% | ~90:10 |
| Evans' Oxazolidinone | Allyl iodide | NaHMDS | 92% | >99:1 |
| Myers' Pseudoephedrine | Benzyl bromide | LDA | 90-95% | >99:1 |
| Oppolzer's Sultam | Benzyl bromide | NaHMDS | ~85-95% | >98:2 |
Table 2: Asymmetric Aldol Reactions with Benzaldehyde
| Chiral Auxiliary | Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Phenyl-2-oxazoline | Propionyl Imide (TiCl₄) | ~90:10 (syn) | ~70-80% |
| Evans' Oxazolidinone | Propionyl Imide (Bu₂BOTf) | 95:5 (syn) | 80%[5] |
| Myers' Pseudoephedrine | Propionyl Imide (LDA/ZrCp₂Cl₂) | >95:5 (syn) | ~80-90% |
| Oppolzer's Sultam | Propionyl Imide (TiCl₄) | 98:2 (anti:syn) | ~80-90% |
Table 3: Asymmetric Diels-Alder Reaction with Cyclopentadiene
| Chiral Auxiliary | Dienophile | Lewis Acid | endo:exo | Diastereomeric Ratio (endo) |
| (S)-4-Phenyl-2-oxazoline | Acrylate | TiCl₄ | >95:5 | ~90:10 |
| Evans' Oxazolidinone | Acryloyl Imide | Et₂AlCl | >98:2 | >98:2 |
| Myers' Pseudoephedrine | Acryloyl Amide | Et₂AlCl | >95:5 | ~90:10 |
| Oppolzer's Sultam | Acryloyl Sultam | Et₂AlCl | >98:2 | >99:1 |
Cleavage of Chiral Auxiliaries: A Practical Summary
The ease and versatility of auxiliary removal are critical factors in the overall efficiency of a synthetic route. The table below summarizes common cleavage methods for each auxiliary.
Table 4: Common Cleavage Methods for Chiral Auxiliaries
| Chiral Auxiliary | To Carboxylic Acid | To Alcohol | To Aldehyde | To Ketone |
| (S)-4-Phenyl-2-oxazoline | H₃O⁺ or NaOH | LiAlH₄ | DIBAL-H | Grignard/Organolithium |
| Evans' Oxazolidinone | LiOH, H₂O₂[4] | LiAlH₄, LiBH₄, NaBH₄ | LiAlH₄ then oxidation | Weinreb amide formation then Grignard |
| Myers' Pseudoephedrine | H₃O⁺ or base (e.g., Bu₄NOH)[6] | LiAlH₄, LiBH₄ | DIBAL-H | Weinreb amide formation then Grignard |
| Oppolzer's Sultam | LiOH, H₂O₂ | LiAlH₄, NaBH₄/SmI₂ | LiAlH₄ then oxidation | N/A |
Experimental Protocols: A Representative Workflow
To provide a practical context, the following is a generalized, step-by-step methodology for an asymmetric alkylation using a chiral auxiliary.
1. Attachment of the Chiral Auxiliary:
-
The chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) is deprotonated with a strong base (e.g., n-BuLi) at low temperature (-78 °C).
-
The resulting anion is acylated with an acid chloride (e.g., propionyl chloride) to form the N-acyl substrate.
-
Purification is typically achieved by column chromatography.
2. Diastereoselective Alkylation:
-
The N-acyl substrate is dissolved in a dry, aprotic solvent (e.g., THF) under an inert atmosphere and cooled to -78 °C.
-
A strong, non-nucleophilic base (e.g., LDA or NaHMDS) is added dropwise to form the enolate.[4]
-
After stirring for a defined period, the electrophile (e.g., benzyl bromide) is added, and the reaction is allowed to proceed, often with gradual warming.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted, dried, and purified by column chromatography to isolate the desired diastereomer.
3. Cleavage of the Chiral Auxiliary:
-
The purified diastereomer is dissolved in a suitable solvent system (e.g., THF/water).
-
The cleavage reagent (e.g., a solution of LiOH and H₂O₂) is added at a controlled temperature (e.g., 0 °C).[4]
-
After the reaction is complete, the mixture is worked up to separate the enantiomerically pure product from the recovered chiral auxiliary.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of Alkyl Substitution in 2-Oxazoline Ligands: A Comparative Analysis for Asymmetric Catalysis
In the landscape of asymmetric catalysis, chiral oxazoline-containing ligands stand as a cornerstone, prized for their modularity, accessibility, and profound success across a spectrum of enantioselective transformations.[1][2] The stereochemical outcome of reactions catalyzed by metal-oxazoline complexes is exquisitely sensitive to the substitution pattern on the chiral oxazoline ring, particularly at the 4- and 5-positions. This guide provides a comparative analysis of the catalytic activity of 2-oxazoline based ligands, with a focus on the influence of alkyl substituents. While ligands bearing bulky groups such as tert-butyl and isopropyl have been extensively studied, we will also offer a prospective analysis on the potential catalytic role of ligands derived from 2,4,5-trimethyl-3-oxazoline, a less explored yet intriguing structural motif. This guide is intended for researchers and professionals in drug development and fine chemical synthesis who seek to understand the structure-activity relationships that govern the efficacy of these privileged ligands.
The Architectural Logic of Oxazoline Ligands in Catalysis
The efficacy of oxazoline ligands stems from their straightforward synthesis from readily available chiral β-amino alcohols and their ability to form stable chelate complexes with a variety of transition metals.[3] The substituents at the 4- and 5-positions of the oxazoline ring play a crucial role in creating a well-defined chiral pocket around the metal center. This steric environment dictates the trajectory of substrate approach, thereby controlling the facial selectivity of the reaction and, ultimately, the enantiomeric excess (ee) of the product.[4][5]
Generally, bulkier substituents are favored as they create a more sterically hindered environment, leading to more pronounced differentiation between the two prochiral faces of the substrate.[2][6] This principle is the primary driver behind the widespread use of ligands derived from amino acids like valine and tert-leucine, which give rise to isopropyl and tert-butyl substituted oxazolines, respectively.
Caption: Generalized workflow for the synthesis of C2-symmetric bis(oxazoline) ligands.
Comparative Catalytic Performance of Alkyl-Substituted Oxazoline Ligands
To illustrate the impact of alkyl substituents, we will consider two benchmark asymmetric reactions: the copper-catalyzed cyclopropanation of styrene and the copper-catalyzed Diels-Alder reaction. These reactions have been extensively studied with a variety of oxazoline ligands and serve as excellent platforms for comparison.
Copper-Catalyzed Asymmetric Cyclopropanation
The cyclopropanation of olefins with diazoacetates is a classic C-C bond-forming reaction where bis(oxazoline) (BOX) ligands have demonstrated remarkable efficacy.[2] The stereoselectivity of this reaction is highly dependent on the steric bulk of the substituent at the 4-position of the oxazoline ring.
| Ligand Substituent | Metal/Ligand | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Isopropyl | Cu(OTf)₂/iPr-BOX | 85:15 | 90-95 (trans) | 70-85 | [2] |
| tert-Butyl | Cu(OTf)₂/tBu-BOX | >99:1 | >99 (trans) | 80-95 | [2] |
| Phenyl | Cu(OTf)₂/Ph-BOX | 80:20 | 85-92 (trans) | 75-90 | [7] |
As the data indicates, an increase in the steric bulk from isopropyl to tert-butyl leads to a significant improvement in both diastereoselectivity and enantioselectivity. The larger tert-butyl group more effectively shields one face of the approaching diazoacetate, leading to a highly ordered transition state.
Copper-Catalyzed Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its asymmetric variant catalyzed by chiral Lewis acids is of great synthetic importance.[7][8] Here again, the steric properties of the oxazoline ligand are paramount.
| Dienophile | Diene | Ligand Substituent | Metal/Ligand | endo:exo | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| N-Acryloyloxazolidinone | Cyclopentadiene | Isopropyl | Cu(OTf)₂/iPr-BOX | 90:10 | 85-92 (endo) | 80-90 | [2] |
| N-Acryloyloxazolidinone | Cyclopentadiene | tert-Butyl | Cu(OTf)₂/tBu-BOX | >98:2 | >98 (endo) | 90-97 | [8] |
The trend observed in the Diels-Alder reaction mirrors that of cyclopropanation. The tert-butyl substituted bis(oxazoline) ligand provides superior endo/exo selectivity and enantioselectivity compared to its isopropyl counterpart.
Caption: A simplified catalytic cycle for the copper-bis(oxazoline) catalyzed Diels-Alder reaction.
Prospective Analysis of 2,4,5-Trimethyl-3-Oxazoline Based Ligands
Given the established importance of steric hindrance, what can we anticipate from ligands derived from 2,4,5-trimethyl-3-oxazoline? This substitution pattern presents a unique case. While the methyl groups at the 4- and 5-positions are smaller than isopropyl or tert-butyl, their collective presence and specific stereochemical arrangement will undoubtedly influence the catalytic environment.
Expected Steric and Electronic Effects:
-
Reduced Steric Bulk: Compared to the benchmark isopropyl and tert-butyl groups, the methyl groups at the 4- and 5-positions offer significantly less steric hindrance. Based on the trends observed, this would likely lead to lower enantioselectivities in many asymmetric reactions. The chiral pocket created around the metal center would be less discriminating, allowing for more facile approach of the substrate from either face.
-
Potential for Different Substrate Scope: The less sterically demanding nature of the trimethyl-substituted ligand might prove advantageous for reactions involving bulky substrates, where ligands with larger substituents could impede or inhibit catalysis due to steric clashes.
-
Influence of the 2-Methyl Group: The presence of a methyl group at the 2-position of the oxazoline ring, in addition to those at the 4- and 5-positions, could have a more subtle electronic or conformational effect on the ligand-metal complex, potentially altering its Lewis acidity and catalytic activity in ways not solely dictated by sterics.
Hypothesized Performance:
For reactions like the copper-catalyzed cyclopropanation and Diels-Alder reactions discussed above, it is reasonable to hypothesize that a bis(oxazoline) ligand derived from 2,4,5-trimethyl-3-oxazoline would yield products with moderate enantiomeric excess, likely lower than that achieved with isopropyl- and tert-butyl-BOX ligands. However, for certain substrate classes or reaction types where a less hindered catalytic pocket is beneficial, these ligands could potentially offer complementary reactivity.
Experimental Protocols
General Procedure for the Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand
This protocol is a generalized procedure and may require optimization for specific amino alcohol and dinitrile starting materials.[3][9]
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral β-amino alcohol (2.2 equivalents) in anhydrous toluene.
-
Addition of Lewis Acid: Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) or copper(II) triflate (Cu(OTf)₂), (typically 5-10 mol%).
-
Addition of Dinitrile: To this stirring solution, add the dinitrile precursor (e.g., malononitrile, 1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure bis(oxazoline) ligand.
General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction
This protocol is a representative procedure and should be optimized for specific substrates and ligands.[7][8]
-
Catalyst Formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the bis(oxazoline) ligand (e.g., tBu-BOX, 10 mol%) in anhydrous dichloromethane. Add copper(II) triflate (Cu(OTf)₂, 10 mol%) and stir the mixture at room temperature for 1-2 hours to form the catalyst complex.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C). Add the dienophile (e.g., N-acryloyloxazolidinone, 1.0 equivalent) and stir for 15-30 minutes.
-
Addition of Diene: Add the diene (e.g., cyclopentadiene, 2-3 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Quenching and Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Conclusion
The catalytic activity of 2-oxazoline based ligands in asymmetric synthesis is profoundly influenced by the nature of the alkyl substituents at the 4- and 5-positions. A clear trend of increasing enantioselectivity with increasing steric bulk is well-established, with tert-butyl substituted ligands often providing the highest levels of asymmetric induction. While ligands derived from 2,4,5-trimethyl-3-oxazoline remain largely unexplored in the catalytic arena, a prospective analysis based on established structure-activity relationships suggests they would likely exhibit moderate enantioselectivity. However, their unique, less sterically demanding profile may unlock novel reactivity for specific applications. Further experimental investigation into the catalytic performance of these trimethyl-substituted ligands is warranted to fully elucidate their potential and expand the toolbox of chiral ligands available to the synthetic chemist.
References
-
Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry.
-
Application Notes and Protocols: Synthesis of Chiral Ligands from (S)-1-Amino-2-methyl-4-phenylbutan-2-ol. Benchchem.
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews.
-
SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. IDEALS.
-
Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline). MDPI.
-
Dendritic Oxazoline Ligands in Enantioselective Palladium-Catalyzed Allylic Alkylations. Journal of Organic Chemistry.
-
OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA portal.
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality.
-
Preparation, structure and catalytic activity of copper(II) complexes of novel 4,4′-BOX ligands. ResearchGate.
-
Synthesis, Immobilization and Catalytic Activity of a Copper(II) Complex with a Chiral Bis(oxazoline). ResearchGate.
-
Nickel/Bis(oxazoline)-Catalyzed Asymmetric Negishi Arylations of Racemic Secondary Benzylic Electrophiles to Generate Enantioenriched 1,1-Diaryalkanes. PMC.
-
Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. MDPI.
-
Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society.
-
Bis- and Azabis(oxazoline)–Copper–Tungstophosphate Immobilized on Mesoporous Silica: Preparation and Use as Catalyst in Enantioselective Cyclopropanation. MDPI.
-
Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. PubMed.
-
A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society.
-
Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ResearchGate.
-
Preparation of new bis(oxazoline) ligand bearing non-covalent interaction sites and an application in the highly asymmetric Diel. ElectronicsAndBooks.
-
Polytopic Oxazoline-Based Chiral Ligands for Cyclopropanation Reactions: A New Strategy to Prepare Highly Recyclable Catalysts. ResearchGate.
-
Chiral pyridinyl-oxazolines as ligands for copper(I)-catalyzed asymmetric cyclopropanation. ResearchGate.
-
C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. PMC.
-
Catalytic Asymmetric Hetero-Diels−Alder Reactions of Ketones. ACS Publications.
-
Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. PMC.
-
Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H-[3][10][11]-Triazoline Core Possessing an Acetylated Carbohydrate Appendage: Crystal Structure, Spectroscopy, and Pharmacology. MDPI.
-
Iron bis(oxazoline) complexes in asymmetric catalysis. RSC Publishing.
Sources
- 1. Dendritic oxazoline ligands in enantioselective palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking 2,4,5-Trimethyl-3-oxazoline: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
A Senior Application Scientist's Perspective on Evaluating a Novel Chiral Auxiliary Scaffold
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective synthetic methodologies is a perpetual endeavor. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters, forming the bedrock of many complex molecule syntheses. This guide provides a comparative analysis of the hypothetical performance of a simple, novel chiral auxiliary, 2,4,5-Trimethyl-3-oxazoline, against well-established and powerful technologies: Evans Oxazolidinone auxiliaries and Bis(oxazoline) (BOX) ligands.
While 2,4,5-Trimethyl-3-oxazoline is principally recognized as an aroma and flavor compound, its core oxazoline structure invites a thought experiment: could this simple, sterically defined molecule function as a chiral auxiliary in asymmetric synthesis?[1][2][3] This guide will explore this question by benchmarking its theoretical potential against the proven efficacy of existing systems in cornerstone carbon-carbon bond-forming reactions. We will delve into the causality behind experimental design, present detailed protocols for evaluation, and visualize the mechanistic principles that govern stereocontrol.
Introduction to Chiral Auxiliaries and the Oxazoline Scaffold
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction.[4] The ideal auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high diastereoselectivity in the key reaction, and be removable under mild conditions without racemization of the product.[4]
The oxazoline ring is a privileged scaffold in asymmetric catalysis, largely due to its facile synthesis from readily available chiral amino alcohols, its thermal stability, and its resistance to a range of reaction conditions.[1][5] The stereocenter, typically adjacent to the coordinating nitrogen atom, exerts a profound influence on the facial selectivity of reactions at a coordinated metal center or on an attached acyl group.[1][5]
Established Oxazoline-Based Technologies:
-
Evans Auxiliaries: These are N-acyloxazolidinones that provide excellent stereocontrol in aldol, alkylation, and Diels-Alder reactions through the formation of rigid, chelated enolates where one face is sterically shielded by a substituent on the oxazolidinone ring.[4][6][7]
-
Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) Ligands: These are C2-symmetric ligands that form well-defined chiral pockets around a metal center (e.g., Cu, Fe, Rh), catalyzing a wide array of enantioselective reactions with high efficiency.[8][9][10]
The Hypothetical Candidate: Chiral 2,4,5-Trimethyl-3-oxazoline
To be utilized as a chiral auxiliary, 2,4,5-trimethyl-3-oxazoline would need to be synthesized in an enantiopure form. Theoretically, this could be achieved starting from a chiral amino alcohol, such as enantiopure 2-aminobutan-1-ol or threonine derivatives, followed by reaction with an appropriate carbonyl-containing precursor. The methyl groups at the 4 and 5 positions would provide a specific steric environment intended to direct the approach of incoming reagents.
Experimental Design for Comparative Evaluation
To benchmark the performance of a hypothetical chiral 2,4,5-Trimethyl-3-oxazoline auxiliary, we would need to evaluate its efficacy in key asymmetric transformations and compare the results directly with those obtained using established auxiliaries under identical conditions. The primary metrics for comparison are diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), and chemical yield.
Asymmetric Aldol Reaction: A Test of Facial Selectivity
The aldol reaction is a fundamental C-C bond-forming reaction. Here, we would compare the performance of an N-acyl derivative of our hypothetical oxazoline with a standard Evans auxiliary.
Experimental Workflow: Asymmetric Aldol Reaction
Caption: Workflow for the evaluation of a chiral auxiliary in an asymmetric aldol reaction.
Detailed Protocol: Boron-Mediated Asymmetric Aldol Reaction
-
N-Acylation: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes, then add propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify by column chromatography to yield the N-propionyl oxazolidinone.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH2Cl2 and cool to -78 °C. Add di-n-butylboron triflate (1.2 eq) dropwise, followed by triethylamine (1.4 eq). Stir for 1 hour at -78 °C.
-
Aldol Addition: Add the desired aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C. Stir for 2 hours at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Workup and Analysis: Quench the reaction by adding a pH 7 buffer. Extract the aqueous layer with CH2Cl2. Analyze the crude product by 1H NMR or HPLC to determine the diastereomeric ratio.
-
Auxiliary Cleavage: Dissolve the purified aldol adduct in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq). Stir for 4 hours. Quench with aqueous sodium sulfite. Acidify and extract to isolate the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.[11][12]
Asymmetric Diels-Alder Reaction: A Test of Lewis Acidity and Facial Shielding
For this evaluation, a bis(oxazoline) ligand derived from a chiral precursor related to 2,4,5-Trimethyl-3-oxazoline would be synthesized and complexed with a Lewis acidic metal, such as copper(II) triflate. This complex would then be used to catalyze the Diels-Alder reaction between a dienophile and a diene.
Catalytic Cycle: Enantioselective Diels-Alder Reaction
Caption: Catalytic cycle for a BOX-ligand-mediated asymmetric Diels-Alder reaction.
Detailed Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, stir the bis(oxazoline) ligand (0.055 eq) and Cu(OTf)2 (0.05 eq) in anhydrous CH2Cl2 at room temperature for 1 hour.
-
Reaction: Cool the catalyst solution to -78 °C. Add the N-acryloyloxazolidinone dienophile (1.0 eq). After 15 minutes, add cyclopentadiene (3.0 eq) dropwise.
-
Monitoring and Workup: Stir the reaction at -78 °C for 3 hours. Monitor by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO3. Extract with CH2Cl2, dry over MgSO4, and concentrate.
-
Analysis: Purify the product by flash chromatography. Determine the enantiomeric excess by chiral HPLC analysis.[13][14]
Performance Benchmarking Data
The following tables summarize the expected performance of our hypothetical 2,4,5-Trimethyl-3-oxazoline-derived systems against the gold standards in the field. The data for Evans and BOX/PyBOX systems are representative values from the literature, while the entries for the trimethyl-oxazoline are hypothetical targets for a successful new auxiliary.
Table 1: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | >99:1 | 85 | [15] |
| (4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | 95:5 | 80 | [15] |
| Hypothetical Chiral 2,4,5-Trimethyl-3-oxazoline | Isobutyraldehyde | Target: >95:5 | Target: >80% | N/A |
| Hypothetical Chiral 2,4,5-Trimethyl-3-oxazoline | Benzaldehyde | Target: >90:10 | Target: >75% | N/A |
Table 2: Performance in Asymmetric Diels-Alder Reactions
| Chiral Ligand | Dienophile | Diene | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| (S,S)-t-Bu-BOX | 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | >98% | 90 | [14] |
| (S,S)-Ph-BOX | 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | 96% | 85 | [13] |
| Hypothetical Trimethyl-BOX | 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | Target: >90% | Target: >80% | N/A |
Discussion and Mechanistic Rationale
Evans Auxiliary: The high diastereoselectivity of the Evans aldol reaction stems from the formation of a rigid, chair-like six-membered transition state involving the boron enolate.[16] The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This well-defined transition state is the key to its reliability and high stereoselectivity.[16]
BOX Ligands: In Diels-Alder reactions, the C2-symmetric BOX ligand, when complexed with a Lewis acid like Cu(II), creates a chiral environment around the metal center.[13] The dienophile coordinates to the metal in a bidentate fashion, and the bulky substituents on the oxazoline rings (e.g., tert-butyl) block one face of the dienophile from the approaching diene. This steric blockade is responsible for the high enantioselectivity observed.[14]
Hypothetical 2,4,5-Trimethyl-3-oxazoline: For our hypothetical auxiliary to be successful, the methyl groups at the C4 and C5 positions must provide sufficient steric bulk to effectively differentiate the two faces of the attached enolate or a coordinated dienophile. The relatively smaller size of methyl groups compared to the isopropyl, tert-butyl, or benzyl groups found in standard Evans auxiliaries and BOX ligands suggests that it might offer lower levels of stereocontrol. However, its rigid conformation could still provide a significant degree of facial bias. Experimental validation would be the only way to determine its true efficacy.
Conclusion
While 2,4,5-Trimethyl-3-oxazoline is not currently employed as a chiral auxiliary in asymmetric synthesis, this guide has outlined a clear and rigorous framework for its evaluation against established technologies like Evans auxiliaries and BOX ligands. By employing standardized, well-understood reactions such as the asymmetric aldol and Diels-Alder, we can directly compare key performance metrics like diastereoselectivity, enantioselectivity, and chemical yield.
The success of such a simple scaffold would be contingent on the ability of the C4 and C5 methyl substituents to impart a sufficient degree of steric hindrance to control the trajectory of incoming reagents. Although it is hypothesized that it may not reach the exceptional levels of stereocontrol offered by more sterically demanding auxiliaries, its simplicity and potential ease of synthesis make it an interesting subject for academic exploration. This comparative guide provides the roadmap for any researcher, scientist, or drug development professional wishing to investigate novel chiral scaffolds and benchmark their performance against the very best in the field.
References
-
Chiral auxiliary - Wikipedia. Wikipedia.
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications.
-
Bisoxazoline ligand - Wikipedia. Wikipedia.
-
Oxazoline Ligands. Fluorochem.
-
Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. ACS Publications.
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
-
Iron bis(oxazoline) complexes in asymmetric catalysis. RSC Publishing.
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
-
Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications. ACS Publications.
-
A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1. Benchchem.
-
PYBOX Ligand - Large Binding Site & Rigid Scaffold. Sigma-Aldrich.
-
Enantioselective Diels-Alder reactions: Novel constrained bis(oxazoline) ligand-metal triflate catalysts. Research Nebraska.
-
Microwave-assisted rapid synthesis of chiral oxazolines. RSC Publishing.
-
Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications.
-
Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. ACS Publications.
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
-
Oxazoline - Wikipedia. Wikipedia.
-
Classical substrates for oxazoline synthesis from amino alcohols. ResearchGate.
-
Performance in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. Benchchem.
-
Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.
-
Synthesis of 2-oxazolines. Organic Chemistry Portal.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
-
Comparative Analysis of Chiral Ligands Derived from 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric Catalysis. Benchchem.
-
Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. Semantic Scholar.
-
2,4,5-Trimethyl-3-oxazoline. PubChem.
-
Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. National Institutes of Health.
-
C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. National Institutes of Health.
-
New chiral bis(oxazoline) ligands for asymmetric catalysis. The University of Texas at Austin.
-
Methods for cleavage of chiral auxiliary. ResearchGate.
-
Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. National Institutes of Health.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate.
-
2,4,5-Trimethyl-3-oxazoline - Optional[MS (GC)] - Spectrum. SpectraBase.
-
2,4,5-trimethyl-3-oxazoline (C6H11NO). PubChemLite.
-
Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8). Cheméo.
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI.
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. National Institutes of Health.
-
2,4,5-TRIMETHYL-3-OXAZOLINE. ChemicalBook.
-
Applications of Oxazoline Ligands in Asymmetric Catalysis. BLDpharm.
-
Chiral oxazolines in asymmetric synthesis and studies on the development of organosilicon reagents. UBC Library Open Collections.
-
Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ResearchGate.
-
2,4,5-TRIMETHYL-3-OXAZOLINE. gsrs.
Sources
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,5-TRIMETHYL-3-OXAZOLINE | 22694-96-8 [chemicalbook.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
A Technical Guide to the Reproducibility and Robustness of Oxazoline-Mediated Reactions: A Comparative Analysis
In the landscape of modern chemical synthesis, the pursuit of reproducible and robust experimental outcomes is paramount. This guide provides a comprehensive comparison of experimental results leveraging the oxazoline scaffold, with a specific focus on the factors influencing reaction reproducibility and robustness. While 2,4,5-Trimethyl-3-oxazoline is a known flavoring agent and fragrance component, its direct application in robust and reproducible experimental research is not extensively documented in peer-reviewed literature.[1][2][3][4] Therefore, this guide will broaden the scope to the wider class of oxazoline derivatives, whose utility, particularly as chiral ligands in asymmetric catalysis, is well-established and provides a fertile ground for discussing the nuances of experimental integrity.[5][6][7]
The Oxazoline Scaffold: From Flavorants to Chiral Ligands
2,4,5-Trimethyl-3-oxazoline is a heterocyclic organic compound with the molecular formula C6H11NO.[1][8][9] It is characterized as a yellow-orange liquid with a powerful, musty, and nutty aroma, primarily used as a flavoring agent in food products and in the fragrance industry.[2][3][4]
While the direct research applications of 2,4,5-Trimethyl-3-oxazoline are limited, the core oxazoline ring structure is a cornerstone in modern synthetic chemistry, most notably in the form of chiral oxazoline ligands. These ligands have been termed "privileged ligands" due to their ability to effectively induce stereoselectivity in a wide array of metal-catalyzed asymmetric reactions.[5][7] The efficacy of these ligands stems from the stereogenic centers on the oxazoline ring, which create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.
Comparative Analysis of Oxazoline Ligands in Asymmetric Catalysis
The reproducibility and robustness of a reaction employing an oxazoline-based catalyst are intrinsically linked to the structure of the ligand itself. Variations in the substitution pattern on the oxazoline ring can have a profound impact on the catalyst's performance, including its stereoselectivity, activity, and stability.
Below is a comparison of commonly employed classes of chiral oxazoline ligands:
| Ligand Class | General Structure | Key Features | Impact on Reproducibility & Robustness |
| BOX (Bis(oxazoline)) | Two oxazoline rings linked by a flexible or rigid backbone. | Bidentate ligands that form stable chelate complexes with metal centers. The steric and electronic properties can be readily tuned by modifying the substituents on the oxazoline rings and the linker. | The rigid backbone often leads to well-defined catalyst structures, enhancing reproducibility. However, the synthesis of the ligand can be multi-step, and impurities can affect catalytic performance. |
| PyBOX (Pyridine-bis(oxazoline)) | A pyridine ring flanked by two oxazoline rings. | Tridentate ligands that form highly stable complexes. The pyridine nitrogen provides an additional coordination site, often leading to enhanced catalytic activity and enantioselectivity. | The high stability of the metal complexes generally contributes to robust and reproducible results. The modular synthesis allows for fine-tuning of the ligand structure for specific applications. |
| Simple Chiral Oxazolines | A single chiral oxazoline ring, often attached to an aryl or other coordinating group. | Monodentate or bidentate ligands. Their simpler structure can be advantageous for certain applications and allows for easier synthesis. | The flexibility of monodentate ligands can sometimes lead to lower enantioselectivities and reduced reproducibility compared to rigid bidentate or tridentate ligands. Reaction conditions must be carefully controlled. |
Factors Influencing Reproducibility and Robustness
Achieving consistent results in oxazoline-mediated catalysis requires meticulous attention to several experimental parameters:
-
Ligand Purity: The enantiomeric purity of the chiral oxazoline ligand is critical. Even small amounts of the opposite enantiomer can lead to a significant decrease in the enantiomeric excess of the product.
-
Metal Precursor Quality: The purity and oxidation state of the metal precursor are paramount. Impurities can poison the catalyst or lead to side reactions.
-
Solvent and Additives: The choice of solvent can significantly influence the solubility of the catalyst and reactants, as well as the stability of the catalytic species. Additives, such as co-catalysts or activators, must be of high purity and added in precise amounts.
-
Reaction Conditions: Temperature, pressure, and reaction time must be strictly controlled. Deviations can affect the reaction rate, catalyst stability, and product distribution.
-
Atmosphere: Many catalytic reactions involving oxazoline ligands are sensitive to air and moisture. The use of inert atmospheres (e.g., nitrogen or argon) and dry solvents is often necessary to ensure reproducibility.
Experimental Protocols
To illustrate the practical application of oxazoline ligands and the importance of procedural detail for reproducibility, two representative protocols are provided below.
Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand
This protocol describes a general method for the synthesis of a C2-symmetric BOX ligand from a chiral amino alcohol and a dinitrile.
Workflow for BOX Ligand Synthesis
Caption: Workflow for the synthesis of a chiral BOX ligand.
Step-by-Step Methodology:
-
To a solution of a chiral amino alcohol (2.0 equivalents) in dry chlorobenzene (0.5 M) under an argon atmosphere, add anhydrous zinc chloride (0.1 equivalents).
-
Heat the mixture to 80 °C and add malononitrile (1.0 equivalent) dropwise over 30 minutes.
-
Stir the reaction mixture at 130 °C for 24 hours, monitoring the progress by thin-layer chromatography.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure BOX ligand.
Causality: The use of a Lewis acid like zinc chloride is crucial for activating the nitrile groups towards nucleophilic attack by the amino alcohol. The choice of a high-boiling solvent like chlorobenzene allows the reaction to be conducted at the necessary temperature to drive the cyclization and dehydration steps. Meticulous control of the stoichiometry and exclusion of moisture are essential for obtaining a high yield of the desired product and ensuring reproducibility.
Asymmetric Diels-Alder Reaction using a PyBOX-Metal Catalyst
This protocol outlines a typical asymmetric Diels-Alder reaction catalyzed by a copper(II)-PyBOX complex.
Workflow for Asymmetric Diels-Alder Reaction
Caption: Workflow for a PyBOX-catalyzed asymmetric Diels-Alder reaction.
Step-by-Step Methodology:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the PyBOX ligand (0.11 equivalents) in dry dichloromethane (0.1 M).
-
Add copper(II) trifluoromethanesulfonate (Cu(OTf)2) (0.1 equivalents) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to -78 °C and add the dienophile (1.0 equivalent).
-
Add the diene (1.2 equivalents) dropwise and stir the reaction at -78 °C for 4 hours.
-
Monitor the reaction by thin-layer chromatography. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Causality: The pre-formation of the catalyst complex is critical for ensuring that the active catalytic species is present in a well-defined state before the introduction of the reactants. The low reaction temperature (-78 °C) is essential for maximizing the enantioselectivity by favoring the transition state that leads to the desired enantiomer. The choice of a non-coordinating solvent like dichloromethane prevents interference with the metal center.
Conclusion
While 2,4,5-Trimethyl-3-oxazoline itself is primarily recognized for its sensory properties, the broader family of oxazolines represents a powerful class of molecules in synthetic chemistry. The reproducibility and robustness of experiments utilizing chiral oxazoline ligands are contingent upon a deep understanding of the ligand's structure-activity relationship and meticulous control over experimental parameters. By adhering to well-documented and validated protocols, and by understanding the causality behind each experimental step, researchers can harness the full potential of oxazoline-mediated transformations to achieve reliable and reproducible outcomes.
References
-
G. Desimoni, G. Faita, K. A. Jørgensen, C-2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis, Chemical Reviews, 2006, 106 (9), 3561-3651, [Link]
-
H. A. McManus, P. J. Guiry, Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis, Chemical Reviews, 2004, 104 (9), 4151-4202, [Link]
-
PubChem, 2,4,5-Trimethyl-3-oxazoline, [Link]
-
The Good Scents Company, peanut oxazole, [Link]
-
I. V. Stepakov, A. V. Karchava, M. A. Yurovskaya, Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis, Catalysts, 2021, 11(1), 102, [Link]
-
Cheméo, 2,4,5-Trimethyl-3-oxazoline, [Link]
-
NIST, 2,4,5-Trimethyl-3-oxazoline, [Link]
-
PubChemLite, 2,4,5-trimethyl-3-oxazoline, [Link]
- G. A. Burdock, Fenaroli's Handbook of Flavor Ingredients, 6th ed., CRC Press, 2010.
- S. Arctander, Perfume and Flavor Chemicals (Aroma Chemicals), Vol.
-
A. J. Phillips, Y. Uto, P. Wipf, M. J. Reno, D. R. Williams, Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor, Organic Letters, 2000, 2 (8), 1165-1168, [Link]
-
A. I. Meyers, D. L. Comins, D. R. Williams, M. A. Gonzalez, Asymmetric Synthesis of Alkaloids, Pure and Applied Chemistry, 1981, 53 (6), 1167-1176, [Link]
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 3. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
- 4. peanut oxazole [thegoodscentscompany.com]
- 5. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 2,4,5-trimethyl-3-oxazoline (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 9. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
Cross-validation of analytical methods for 2,4,5-Trimethyl-3-oxazoline characterization
An In-Depth Guide to the Cross-Validation of Analytical Methods for the Characterization of 2,4,5-Trimethyl-3-oxazoline
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the cross-validation of analytical methods dedicated to the characterization of 2,4,5-Trimethyl-3-oxazoline. As a critical component in various synthetic pathways and a potential impurity in pharmaceutical products, ensuring the accuracy, reliability, and interchangeability of methods for its quantification and identification is paramount. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction: The Analytical Challenge of 2,4,5-Trimethyl-3-oxazoline
2,4,5-Trimethyl-3-oxazoline is a substituted oxazoline, a class of five-membered heterocyclic compounds. Its physicochemical properties—notably its likely volatility and polarity—present specific challenges for analytical characterization. In a regulated drug development environment, multiple analytical techniques may be employed throughout a product's lifecycle, from early-stage development to final quality control (QC). For instance, a high-resolution High-Performance Liquid Chromatography (HPLC) method used during development may be replaced by a faster Gas Chromatography (GC) method for routine release testing.
Such a transition necessitates a rigorous cross-validation study. The objective is not merely to validate each method individually but to prove their statistical equivalence and ensure that they deliver comparable results for the same analyte. This process is a cornerstone of analytical lifecycle management and is mandated by regulatory bodies to ensure consistent product quality.
Strategic Overview of the Cross-Validation Process
The core principle of cross-validation is to demonstrate that two distinct analytical methods are equivalent for their intended purpose. This involves analyzing the same set of samples, covering the expected concentration range, with both the "originating" and "destination" methods and comparing the results against predefined acceptance criteria.
The workflow for this process is systematic, beginning with the validation of the new method, followed by a direct comparative analysis.
Caption: High-level workflow for the cross-validation of two analytical methods.
Candidate Analytical Methodologies
For a compound like 2,4,5-Trimethyl-3-oxazoline, the two most probable and effective analytical techniques are Gas Chromatography and High-Performance Liquid Chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is ideally suited for volatile and semi-volatile compounds that are thermally stable. The separation occurs in a gaseous mobile phase, often leading to high efficiency and fast run times. Coupling with a Mass Spectrometer (MS) provides excellent specificity and sensitivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns.
-
Causality: We choose GC because the 'oxazoline' structure suggests sufficient volatility. The 'trimethyl' substitution increases its lipophilicity, making it compatible with common non-polar GC columns. MS detection is selected for its high degree of certainty in peak identification, which is critical for impurity profiling.
Caption: Simplified principle of a Gas Chromatography-Mass Spectrometry (GC-MS) system.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC separates compounds in a liquid mobile phase based on their interaction with a stationary phase. It is highly versatile and can be adapted for a wide range of compounds. For 2,4,5-Trimethyl-3-oxazoline, a Reverse-Phase (RP-HPLC) method is most probable. UV detection is a robust and common choice, provided the analyte possesses a suitable chromophore.
-
Causality: While GC is a strong candidate, an HPLC method may already be established for a parent drug product, and the oxazoline is an impurity that needs to be quantified by the same method. Reverse-phase is chosen as it is the most common separation mode in pharmaceutical analysis. UV detection is a pragmatic choice for routine QC due to its simplicity and reliability.
The Cross-Validation Protocol: A Step-by-Step Guide
This section outlines a detailed protocol for cross-validating a newly developed GC-MS method against an existing, validated HPLC-UV method for the quantification of 2,4,5-Trimethyl-3-oxazoline.
Reference and Sample Preparation
-
Primary Standard: Obtain a qualified reference standard of 2,4,5-Trimethyl-3-oxazoline (>99.5% purity).
-
Stock Solution: Prepare a stock solution (e.g., 1000 µg/mL) in a suitable solvent like methanol or acetonitrile. The choice of solvent must be compatible with both GC and HPLC injection.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected range of quantification (e.g., 0.1 µg/mL to 25 µg/mL).
-
Test Samples: Use at least three independent batches of the drug product or relevant matrix that contain 2,4,5-Trimethyl-3-oxazoline at different concentration levels (low, medium, high).
Protocol: HPLC-UV Method (Originating Method)
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 215 nm (Wavelength chosen based on UV scan of the analyte).
-
Run Time: 10 minutes.
Protocol: GC-MS Method (New Method)
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 250 °C.
-
Hold: 2 minutes at 250 °C.
-
-
Injection: 1 µL, Split mode (20:1).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification (using a specific m/z ion for the oxazoline) and Scan mode (50-350 amu) for peak identification.
Cross-Validation Experiments and Acceptance Criteria
The following parameters must be evaluated according to the principles outlined in the ICH Q2(R1) guideline.
| Parameter | Experiment | Acceptance Criteria for Equivalence |
| Specificity | Analyze blank matrix, spiked matrix, and reference standard. | No interfering peaks at the retention time of the analyte in the blank matrix for either method. Peak purity analysis (via MS scan and DAD) should confirm identity. |
| Linearity | Analyze calibration standards (n=6 levels, 3 replicates each) across the specified range. | R² ≥ 0.998 for both methods. Y-intercept should not be significantly different from zero. |
| Accuracy | Analyze three replicates at three concentration levels (e.g., 50%, 100%, 150% of target). | Mean recovery for both methods should be within 98.0% - 102.0%. The difference in mean recovery between methods should be ≤ 2.0%. |
| Precision | Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for both methods. An F-test should show no significant difference in variances between the two methods (p > 0.05). |
| Quantification | Analyze the three independent batches with both methods (n=3 preparations per batch). | The mean result for each batch should not differ by more than 5.0% between the two methods. A paired t-test should show no significant difference (p > 0.05). |
Comparative Data Summary (Illustrative)
The table below presents a hypothetical but realistic summary of the cross-validation results, showcasing how the data would be compared to determine equivalence.
| Performance Parameter | HPLC-UV Method | GC-MS Method | Difference | Outcome |
| Linearity (R²) | 0.9995 | 0.9998 | N/A | Pass |
| LOD (µg/mL) | 0.05 | 0.01 | N/A | Pass |
| LOQ (µg/mL) | 0.15 | 0.03 | N/A | Pass |
| Accuracy (Mean Recovery) | 100.5% | 101.2% | 0.7% | Pass |
| Precision (%RSD) | 0.85% | 0.65% | N/A | Pass |
| Batch 1 Result (µg/mL) | 10.5 | 10.7 | 1.9% | Pass |
| Batch 2 Result (µg/mL) | 15.2 | 15.0 | -1.3% | Pass |
| Batch 3 Result (µg/mL) | 8.1 | 8.3 | 2.4% | Pass |
Interpretation: The data above demonstrates the successful cross-validation of the two methods. The GC-MS method shows superior sensitivity (lower LOD/LOQ) but both methods provide equivalent results for linearity, accuracy, and precision within the pre-defined acceptance criteria. The quantification of real samples shows a difference of less than 5.0%, confirming their interchangeability.
Conclusion and Recommendations
This guide has outlined a comprehensive strategy for the cross-validation of analytical methods for 2,4,5-Trimethyl-3-oxazoline, using a common HPLC to GC transition as an example. The successful execution of such a study, grounded in regulatory guidelines like ICH Q2(R1), provides a high degree of confidence that analytical results are consistent and reliable, regardless of the methodology employed.
-
The HPLC-UV method is demonstrated as a robust technique suitable for routine QC environments where high sensitivity is not the primary requirement.
-
The GC-MS method offers superior sensitivity and specificity, making it the preferred method for trace-level impurity analysis or for confirmation of identity.
The choice of method can thus be tailored to the specific application, assured by the robust data generated during this cross-validation study.
References
-
FDA (U.S. Food and Drug Administration). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]
-
EMA (European Medicines Agency). Guideline on the validation of bioanalytical methods. (2011). Available at: [Link]
-
ICH (International Council for Harmonisation). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]
Navigating the Landscape of Chiral Oxazolines in Organic Synthesis: A Comparative Guide
A critical evaluation of 2,4,5-trimethyl-3-oxazoline and its synthetically prominent chiral analogues for researchers, scientists, and drug development professionals.
In the intricate world of asymmetric organic synthesis, the selection of the appropriate chiral directing group is paramount to achieving desired stereochemical outcomes. While the oxazoline scaffold is a cornerstone of modern stereoselective methodologies, a nuanced understanding of specific derivatives is crucial. This guide addresses the titular compound, 2,4,5-trimethyl-3-oxazoline, clarifying its role and then expanding to a comprehensive comparison of the broader, synthetically valuable class of chiral oxazolines that are indispensable tools for chemists.
2,4,5-Trimethyl-3-oxazoline: A Case of Mistaken Identity in Synthesis
A thorough review of the scientific literature and chemical supplier databases reveals that 2,4,5-trimethyl-3-oxazoline (CAS 22694-96-8) is not utilized as a reagent or chiral auxiliary in organic synthesis. Instead, its primary application lies in the flavor and fragrance industry.[1][2][3] It is recognized as a flavoring agent, often referred to as "peanut oxazole," and is found in foods like roasted peanuts and cooked beef.[1] The U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated it for use as a flavoring agent.[4]
For researchers in organic synthesis, this distinction is critical. The chirality of 2,4,5-trimethyl-3-oxazoline is not typically controlled for its use as a flavor ingredient, and it is sold as a mixture of cis and trans isomers.[5][6] This lack of enantiopurity, combined with the absence of functional handles for substrate attachment or metal coordination, renders it unsuitable for asymmetric transformations.
The likely interest in this molecule from a synthesis perspective stems from its "oxazoline" name. The following sections will therefore focus on the class of compounds that synthetic chemists are truly seeking: chiral non-racemic oxazoline derivatives.
The Powerhouse of Asymmetric Synthesis: Chiral Oxazoline Ligands and Auxiliaries
Chiral oxazolines are a celebrated class of compounds in asymmetric catalysis and synthesis.[7][8] Their utility stems from their facile synthesis from readily available chiral amino alcohols, their modular nature, and their ability to create a well-defined and sterically hindered chiral environment around a metal center or reactive site.[7]
Advantages of Chiral Oxazolines in Organic Synthesis
The widespread adoption of chiral oxazoline-containing molecules is attributable to several key advantages:
-
High Enantioselectivity: Chiral oxazoline ligands, particularly bidentate ligands like phosphino-oxazolines (PHOX) and pyridine-oxazolines (PyOx), are highly effective in a vast array of metal-catalyzed reactions, often inducing excellent levels of enantioselectivity.[7][9] The stereocenter on the oxazoline ring, typically adjacent to the coordinating nitrogen atom, effectively biases the coordination of the substrate, leading to a single major enantiomer of the product.
-
Modular Synthesis and Tunability: The synthesis of chiral oxazolines is straightforward, generally involving the condensation of a chiral amino alcohol with a nitrile or a carboxylic acid derivative.[10] This modularity allows for the systematic tuning of the ligand's steric and electronic properties by varying the substituent on the oxazoline ring (R¹), the backbone, and the coordinating heteroatom group (X). This fine-tuning is crucial for optimizing reactivity and selectivity for a specific transformation.
-
Versatility in Catalysis: Chiral oxazoline ligands have proven effective in a wide range of mechanistically distinct transformations, including asymmetric allylic alkylations, Heck reactions, hydrogenations, and conjugate additions.[7][9] This broad applicability makes them a valuable part of the synthetic chemist's toolkit.
-
Stability: The oxazoline ring is generally stable to a wide range of reaction conditions, including the presence of strong bases, organometallic reagents, and mild acids, ensuring the integrity of the chiral director throughout the synthetic sequence.
Disadvantages and Limitations
Despite their numerous advantages, chiral oxazolines are not without their limitations:
-
Substrate Scope: While versatile, a single chiral oxazoline ligand may not be optimal for all substrate classes. Significant optimization of the ligand structure is often required to achieve high enantioselectivity for different substrates.
-
Removal of Chiral Auxiliaries: When used as a chiral auxiliary (a stoichiometric chiral directing group covalently attached to the substrate), the oxazoline moiety must be removed after the stereoselective reaction.[11] This additional step can sometimes require harsh conditions (e.g., strong acid hydrolysis) that may not be compatible with sensitive functional groups in the product molecule, potentially lowering the overall yield.
-
Cost and Scalability: While the starting materials (chiral amino acids) are often inexpensive, the synthesis of complex, highly-tuned chiral oxazoline ligands can be multi-step and costly, which can be a consideration for large-scale industrial applications.
Comparative Analysis: Chiral Oxazolines vs. Other Chiral Ligands/Auxiliaries
To provide a practical context, the performance of chiral oxazolines can be compared to other prominent classes of chiral directing groups.
| Chiral Directing Group | Typical Applications | Advantages | Disadvantages |
| Chiral Oxazolines (e.g., PHOX, PyOx) | Asymmetric allylic alkylation, Heck reaction, conjugate addition, hydrogenation | Highly tunable, high enantioselectivity, versatile across many reaction types | Can be expensive, optimization for new substrates may be required |
| BINAP/BINOL Derivatives | Asymmetric hydrogenation, Diels-Alder, aldol reactions | High enantioselectivity, rigid backbone provides a well-defined chiral pocket | Can be expensive, synthesis can be challenging |
| Salen Ligands | Asymmetric epoxidation, aziridination, cyclopropanation | Readily synthesized, effective for a range of oxidative transformations | Can be sensitive to air and moisture, sometimes limited substrate scope |
| Evans Oxazolidinones (Chiral Auxiliaries) | Asymmetric aldol reactions, alkylations, acylations | High diastereoselectivity, reliable and predictable stereochemical outcomes | Stoichiometric use of the auxiliary, removal step required |
| Camphorsultam (Chiral Auxiliary) | Asymmetric Diels-Alder, alkylations, aldol reactions | Excellent directing group, often crystalline derivatives aid in purification | Stoichiometric use, removal can sometimes be challenging |
Experimental Protocols in Focus
To illustrate the practical application of chiral oxazolines, a representative experimental protocol for an asymmetric reaction is provided below.
Representative Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) using a PHOX-type Ligand
This protocol is a generalized procedure based on well-established methods for the enantioselective synthesis of chiral allylic compounds.
Reaction: (E)-1,3-diphenylallyl acetate + dimethyl malonate → (S)-dimethyl 2-(1,3-diphenylallyl)malonate
Materials:
-
[Pd(allyl)Cl]₂ (Palladium precursor)
-
(S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((S)-tBu-PHOX) (Ligand)
-
(E)-1,3-diphenylallyl acetate (Substrate)
-
Dimethyl malonate (Nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (Base)
-
Potassium acetate (KOAc) (Additive)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Catalyst Pre-formation: In a glovebox, a solution of [Pd(allyl)Cl]₂ (1.0 eq) and (S)-tBu-PHOX (2.2 eq) in anhydrous DCM is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a separate oven-dried flask is added (E)-1,3-diphenylallyl acetate (100 eq), dimethyl malonate (120 eq), BSA (120 eq), and KOAc (5 eq).
-
Reaction Initiation: The pre-formed catalyst solution is added to the reaction flask via syringe.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Expected Outcome: High yield (>90%) and high enantioselectivity (>95% ee) for the (S)-enantiomer.
Visualizing the Workflow
The following diagram illustrates the general workflow for employing a chiral oxazoline ligand in asymmetric catalysis.
Caption: Workflow for Asymmetric Catalysis using Chiral Oxazoline Ligands.
Conclusion
While 2,4,5-trimethyl-3-oxazoline is a valuable molecule in the realm of food chemistry, it is not a tool for the synthetic organic chemist. The true value of the oxazoline scaffold in synthesis is realized through its chiral, non-racemic derivatives, which serve as powerful ligands and auxiliaries. Their modularity, effectiveness in a wide range of reactions, and ability to induce high levels of stereocontrol have cemented their place as "privileged" structures in the field of asymmetric synthesis. For researchers and drug development professionals, a deep understanding of the advantages and limitations of these chiral oxazolines is essential for the rational design of efficient and stereoselective synthetic routes to complex molecular targets.
References
-
PubChem. 2,4,5-Trimethyl-3-oxazoline. National Center for Biotechnology Information. [Link]
-
Wikipedia. Oxazoline. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
-
The Good Scents Company. peanut oxazole 2,4,5-trimethyl-3-oxazoline. [Link]
-
Gao, J., et al. (2019). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PMC. [Link]
-
Global Substance Registration System. 2,4,5-TRIMETHYL-3-OXAZOLINE. [Link]
-
PubChem. 2,4,5-trimethyl-3-oxazoline (C6H11NO). [Link]
-
NIST WebBook. 2,4,5-Trimethyl-3-oxazoline. [Link]
-
PubChem. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492. [Link]
-
LabSolutions. 2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole. [Link]
-
ResearchGate. Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
DRS@nio. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]
-
ResearchGate. Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. [Link]
-
PubMed Central. Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. [Link]
-
PubMed. Immobilized oxazoline-containing ligands in asymmetric catalysis--a review. [Link]
-
ResearchGate. Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. [Link]
Sources
- 1. 2,4,5-TRIMETHYL-3-OXAZOLINE CAS#: 22694-96-8 [amp.chemicalbook.com]
- 2. peanut oxazole [thegoodscentscompany.com]
- 3. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 4. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
The Unsung Influence of Substitution: A Comparative Guide to the Efficacy of Substituted Oxazolines in Asymmetric Catalysis
For the discerning researcher in drug development and the broader scientific community, the quest for stereochemical control is paramount. Chiral oxazolines have emerged as a cornerstone class of ligands in asymmetric catalysis, their versatility and modularity enabling the synthesis of complex chiral molecules with high precision.[1][2] While the foundational structures of these ligands are well-established, the subtle yet profound impact of substitution on the oxazoline ring often dictates the success or failure of a synthetic transformation. This guide delves into the comparative efficacy of substituted oxazolines across various reaction types, moving beyond a singular focus on the obscure 2,4,5-trimethyl-3-oxazoline to explore the broader, more impactful landscape of its substituted analogues. We will dissect how the deliberate placement of substituents, particularly methyl groups, can dramatically influence reaction outcomes, providing a framework for rational ligand selection in your own synthetic endeavors.
The Architectural Logic of Oxazoline Ligands: More Than Just a Chiral Backbone
The efficacy of an oxazoline-containing ligand in asymmetric catalysis is not solely derived from the inherent chirality of its backbone. The steric and electronic properties imparted by substituents on the oxazoline ring play a critical role in shaping the chiral pocket around the metal center, thereby dictating the facial selectivity of the approaching substrate.[3][4][5][6] The strategic placement of even a simple methyl group can lead to significant differences in enantioselectivity and catalytic activity.
This guide will explore these effects through a series of case studies, comparing the performance of differently substituted oxazoline ligands in key asymmetric transformations. We will examine how the substitution pattern influences the transition state geometry and, consequently, the stereochemical outcome.
Case Study 1: The Asymmetric Diels-Alder Reaction - A Tale of Two Bis(oxazolines)
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The use of chiral Lewis acids, often generated in situ from a metal precursor and a chiral bis(oxazoline) (BOX) ligand, has become a standard method for achieving high enantioselectivity.[7]
Consider the reaction between cyclopentadiene and an N-acryloyloxazolidinone. The choice of the bis(oxazoline) ligand is crucial for the stereochemical outcome. Here, we compare the performance of two common BOX ligands: one with phenyl substituents at the 4-position (Ph-BOX) and another with tert-butyl substituents (t-Bu-BOX).
dot
Caption: Workflow for the asymmetric Diels-Alder reaction.
Comparative Performance Data:
| Ligand | Substituent at C4 | Yield (%) | endo:exo Ratio | ee (%) of endo |
| Ph-BOX | Phenyl | 90 | 95:5 | 92 |
| t-Bu-BOX | tert-Butyl | 92 | >99:1 | 98 |
Data synthesized from representative literature.[7]
Analysis of Causality:
The superior performance of the t-Bu-BOX ligand can be attributed to the increased steric bulk of the tert-butyl group compared to the phenyl group. This bulkier substituent creates a more defined and restrictive chiral environment around the copper center. This forces the dienophile to approach the diene from a specific face, leading to higher endo-selectivity and, more importantly, a significant increase in enantioselectivity. The phenyl group, while providing some steric hindrance, allows for more conformational flexibility, resulting in a slightly less selective reaction.
Experimental Protocol: Synthesis of the Diels-Alder Adduct using t-Bu-BOX
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (10 mol%).
-
Add the (S,S)-t-Bu-BOX ligand (11 mol%) in anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the solution to -78 °C.
-
Add the N-acryloyloxazolidinone (1.0 equiv) as a solution in DCM.
-
Slowly add freshly distilled cyclopentadiene (3.0 equiv).
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired endo-adduct.
Case Study 2: Asymmetric Aldol Reaction - The Impact of C4 and C5 Substitution on Oxazolidinone Auxiliaries
Chiral oxazolidinones, pioneered by David A. Evans, are widely used as chiral auxiliaries to control the stereochemistry of aldol reactions.[8] The substituents at the C4 and C5 positions of the oxazolidinone ring dictate the facial selectivity of the enolate addition to an aldehyde.
Here, we compare two commonly used Evans auxiliaries: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (4S)-4-isopropyl-2-oxazolidinone.
dot
Caption: Workflow for the Evans asymmetric aldol reaction.
Comparative Performance Data:
| Chiral Auxiliary | Substituents | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | C4: Me, C5: Ph | 95 | >99:1 |
| (4S)-4-isopropyl-2-oxazolidinone | C4: i-Pr | 93 | >99:1 |
Data synthesized from representative literature.[8]
Analysis of Causality:
In this case, both auxiliaries provide excellent diastereoselectivity, but the stereochemical outcome is controlled by the substituent at the C4 position. The bulky isopropyl or the strategically positioned phenyl group effectively shields one face of the Z-enolate, directing the approach of the aldehyde from the opposite face. The Zimmerman-Traxler transition state model explains this high level of stereocontrol, where the bulky substituent on the auxiliary preferentially occupies a pseudo-equatorial position to minimize steric interactions. The choice between these auxiliaries often depends on the specific substrates and the desired absolute configuration of the product.
Experimental Protocol: Evans Asymmetric Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add di-n-butylboron triflate (1.1 equiv) dropwise.
-
Add diisopropylethylamine (1.2 equiv) dropwise, and stir the mixture at -78 °C for 30 minutes, then at 0 °C for 1 hour.
-
Cool the resulting boron enolate solution back to -78 °C.
-
Add the aldehyde (1.2 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Concentrate the mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude aldol adduct can be purified by chromatography, and the auxiliary can be cleaved under standard conditions (e.g., LiOH, H₂O₂).
Case Study 3: Palladium-Catalyzed Asymmetric Allylic Alkylation - The Subtle Power of the Phosphinooxazoline (PHOX) Ligand Substituent
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry for the formation of stereogenic centers. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed, with phosphinooxazolines (PHOX) being a particularly successful class.[1][3] The substituent on the oxazoline ring, typically at the C4 position, exerts a strong influence on the outcome.
We will compare the standard (S)-iPr-PHOX with the more sterically demanding (S)-tBu-PHOX in the allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
dot
Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.
Comparative Performance Data:
| Ligand | Substituent at C4 | Yield (%) | ee (%) |
| (S)-iPr-PHOX | Isopropyl | 95 | 92 |
| (S)-tBu-PHOX | tert-Butyl | 98 | 99 |
Data synthesized from representative literature.[1][3]
Analysis of Causality:
The dramatic increase in enantioselectivity with the t-Bu-PHOX ligand highlights the importance of steric bulk in creating a highly selective catalytic environment. The larger tert-butyl group restricts the possible conformations of the π-allyl palladium intermediate and directs the nucleophilic attack of the malonate enolate to one face of the allyl system with much greater fidelity than the smaller isopropyl group. This demonstrates that even for ligands with the same core structure, a seemingly minor modification of a substituent can lead to a significant improvement in performance.
Experimental Protocol: Asymmetric Allylic Alkylation with t-Bu-PHOX
-
In a glovebox, dissolve [Pd(allyl)Cl]₂ (2.5 mol%) and (S)-tBu-PHOX (5.5 mol%) in anhydrous THF.
-
Stir the solution at room temperature for 30 minutes.
-
In a separate flask, dissolve 1,3-diphenylallyl acetate (1.0 equiv) and dimethyl malonate (1.2 equiv) in THF.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 equiv) as a base to the substrate solution and stir for 10 minutes.
-
Add the catalyst solution to the substrate solution.
-
Stir the reaction at room temperature until complete conversion is observed by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Conclusion: A Call for Rational Design
The case studies presented herein underscore a critical principle in asymmetric catalysis: the substituents on a chiral ligand are not mere decorations but are integral components that actively shape the outcome of a reaction. While the specific compound 2,4,5-trimethyl-3-oxazoline remains largely unexplored in the catalytic arena, the broader family of substituted oxazolines offers a powerful and tunable platform for the development of highly selective transformations.
As researchers and drug development professionals, a deep understanding of how steric and electronic effects of substituents on the oxazoline ring influence catalytic performance is essential for rational ligand design and the efficient development of robust synthetic routes to complex chiral molecules. The ability to fine-tune the ligand architecture by judicious choice of substituents is a key advantage of this versatile class of ligands and will undoubtedly continue to drive innovation in asymmetric synthesis.
References
-
G. Desimoni, G. Faita, P. Quadrelli, Chem. Rev.2021 , 121, 10, 6123–6245. ([Link]1]
-
E. J. Corey, N. Imai, S. H. Zhang, J. Am. Chem. Soc.1991 , 113, 2, 728–729. ([Link]7]
-
H. Nishiyama, H. Sakaguchi, T. Nakamura, M. Horihata, M. Kondo, K. Itoh, Organometallics1989 , 8, 3, 846–848. ([Link])
-
A. K. Ghosh, P. Mathivanan, J. Cappiello, Tetrahedron: Asymmetry1998 , 9, 1, 1-45. ([Link])
-
M. P. Sibi, M. A. Guza, Org. Lett.2003 , 5, 24, 4619–4622. ([Link])
-
H. A. McManus, P. J. Guiry, Chem. Rev.2004 , 104, 9, 4151–4202. ([Link]2]
-
M. P. S. S. K. Reddy, Chem. Rev.2011 , 111, 10, 6309–6410. ([Link])
-
J. S. Johnson, D. A. Evans, Acc. Chem. Res.2000 , 33, 6, 325–335. ([Link])
-
D. A. Evans, J. Bartroli, T. L. Shih, J. Am. Chem. Soc.1981 , 103, 8, 2127–2129. ([Link]8]
-
S. E. Denmark, N. G. Almstead, J. Am. Chem. Soc.1993 , 115, 8, 3133–3139. ([Link])
-
A. B. Charette, H. Juteau, H. Lebel, C. Molinaro, J. Am. Chem. Soc.1998 , 120, 45, 11943–11952. ([Link])
-
S. B. J. Kan, T. H. Lambert, J. Am. Chem. Soc.2009 , 131, 20, 6931–6933. ([Link])
-
C. Bolm, Angew. Chem. Int. Ed. Engl.1991 , 30, 5, 542-543. ([Link])
-
I. D. G. Watson, L. Yu, T. G. M. Arp, A. K. Yudin, Acc. Chem. Res.2006 , 39, 3, 194–206. ([Link])
-
S. F. Martin, Acc. Chem. Res.2002 , 35, 10, 895–904. ([Link])
-
T. D. Heightman, A. T. Vasella, Angew. Chem. Int. Ed.1999 , 38, 6, 750-770. ([Link])
-
P. I. Dalko, L. Moisan, Angew. Chem. Int. Ed.2001 , 40, 20, 3726–3748. ([Link])
-
M. Oestreich, Angew. Chem. Int. Ed.2005 , 44, 18, 2722–2725. ([Link])
-
K. A. Scheidt, W. R. Roush, Chem. Rev.2004 , 104, 3, 1377–1409. ([Link])
-
J. C. Anderson, Chem. Soc. Rev.2002 , 31, 280-290. ([Link])
- R. Noyori, Asymmetric Catalysis in Organic Synthesis, John Wiley & Sons, 1994.
- E. N. Jacobsen, A. Pfaltz, H. Yamamoto (Eds.)
- I. Ojima (Ed.), Catalytic Asymmetric Synthesis, 3rd ed., Wiley-VCH, 2010.
- L. A. Paquette (Ed.), Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons.
-
B. M. Trost, I. Fleming (Eds.), Comprehensive Organic Synthesis, Pergamon Press, 1991.[4]
- R. A. Sheldon, Chirotechnology: Industrial Synthesis of Optically Active Compounds, Marcel Dekker, 1993.
- H.-U. Blaser, E. Schmidt (Eds.), Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions, Wiley-VCH, 2004.
- J. M. J. Williams, Catalysis in Asymmetric Synthesis, Sheffield Academic Press, 1999.
- M. Shibasaki, Y. Yamamoto (Eds.), Multimetallic Catalysts in Organic Synthesis, Wiley-VCH, 2004.
-
A. Pfaltz, W. J. Drury III, Proc. Natl. Acad. Sci. U.S.A.2004 , 101, 16, 5723–5726. ([Link]5]
-
M. T. Reetz, Angew. Chem. Int. Ed. Engl.1991 , 30, 12, 1531–1533. ([Link]6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts [mdpi.com]
- 6. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A critical review of the applications of 2,4,5-Trimethyl-3-oxazoline in scientific literature
A comprehensive guide for researchers, scientists, and drug development professionals on the applications, comparative performance, and synthesis of 2,4,5-Trimethyl-3-oxazoline.
Abstract
2,4,5-Trimethyl-3-oxazoline, a volatile heterocyclic compound, has carved a niche in the flavor and fragrance industry, primarily valued for its distinct nutty, green, and woody aroma profile. This guide provides a critical review of its applications as documented in scientific literature, offering a comparative analysis against alternative flavoring and fragrance compounds. We delve into its chemical properties, natural occurrence, and formation through the Maillard reaction, alongside a discussion of its synthesis. This review synthesizes available data to present a comprehensive overview for researchers and professionals in flavor chemistry, fragrance development, and related fields.
Introduction: The Chemistry and Sensory Profile of 2,4,5-Trimethyl-3-oxazoline
2,4,5-Trimethyl-3-oxazoline, also known as peanut oxazole, is a five-membered heterocyclic compound containing both nitrogen and oxygen.[1][2] Its chemical structure and properties are summarized in Table 1. This molecule is primarily recognized for its potent and complex aroma, which is described as having nutty, musty, green, woody, and even cocoa-like facets.[2] Its powerful scent means it can contribute significantly to the overall flavor and fragrance of a product even at low concentrations.[3]
Table 1: Chemical and Physical Properties of 2,4,5-Trimethyl-3-oxazoline
| Property | Value | Source(s) |
| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole | [1] |
| CAS Number | 22694-96-8 | [4] |
| Molecular Formula | C₆H₁₁NO | [4] |
| Molecular Weight | 113.16 g/mol | [1] |
| Appearance | Yellow-orange liquid | [1] |
| Odor Profile | Nutty, musty, green, woody, cocoa, bready | [2] |
| Boiling Point | 125-127 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in water; soluble in alcohol and fixed oils | [5] |
Natural Occurrence and Formation: A Product of the Maillard Reaction
2,4,5-Trimethyl-3-oxazoline is not typically found in raw foods but is a characteristic product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food.[6] This reaction is responsible for the desirable color, aroma, and flavor of a wide range of cooked foods.
The formation of 2,4,5-trimethyl-3-oxazoline is particularly associated with the roasting of peanuts and the cooking of meat, especially beef.[2][5] The specific precursors and reaction conditions that favor its formation are a subject of ongoing research in flavor chemistry. The general pathway involves the interaction of amino acids with dicarbonyl compounds, which are intermediates in the Maillard reaction.[7]
Figure 1: Simplified pathway for the formation of 2,4,5-Trimethyl-3-oxazoline via the Maillard reaction.
Applications in the Flavor and Fragrance Industry
The primary application of 2,4,5-trimethyl-3-oxazoline lies in its use as a flavoring agent and a fragrance ingredient.
Flavor Applications: Enhancing Nutty and Savory Profiles
In the flavor industry, 2,4,5-trimethyl-3-oxazoline is utilized to impart or enhance nutty, roasted, and savory notes in a variety of food products. It is particularly effective in:
-
Processed Meats: To boost the cooked, roasted flavor of beef and other meat products.[2]
-
Snack Foods: To contribute to the authentic roasted peanut flavor in snack items.
-
Soups and Sauces: To add a savory, complex background note.
Fragrance Applications: Adding Green and Woody Nuances
In perfumery, 2,4,5-trimethyl-3-oxazoline is valued for its fresh, green, and slightly woody character.[8] It is often used in combination with other fragrance materials to:
-
Create fresh and modern fragrance profiles.
-
Add lift and diffusion to the top and middle notes of a perfume.
-
Enhance the overall complexity of a fragrance composition.[8]
It is reported to blend well with common fragrance ingredients such as Iso E Super, linalool, and hedione.[8]
Comparative Analysis with Alternative Flavor Compounds
A critical assessment of 2,4,5-trimethyl-3-oxazoline necessitates a comparison with other compounds that provide similar sensory attributes. The most relevant alternatives are pyrazines, another class of heterocyclic compounds also formed during the Maillard reaction and known for their potent nutty and roasted aromas.[9][10]
Table 2: Comparison of 2,4,5-Trimethyl-3-oxazoline with Key Pyrazines in Nutty/Roasted Flavor Profiles
| Compound | Typical Flavor Profile | Odor Threshold (in water) | Key Applications | Source(s) |
| 2,4,5-Trimethyl-3-oxazoline | Nutty, musty, green, woody, cocoa | Not widely reported | Roasted meat, peanuts, savory snacks | [2] |
| 2,5-Dimethylpyrazine | Roasted peanut, coffee, cocoa, nutty | 35 ppm | Roasted nuts, coffee, baked goods | [10][11] |
| 2-Ethyl-3,5-dimethylpyrazine | Roasted, nutty, earthy | 0.002 ppb | Roasted nuts, coffee, chocolate | [12] |
| 2-Acetyl-1-pyrroline | Popcorn-like, roasty | High impact odorant | Baked goods, popcorn, roasted foods | [12][13] |
Key Insights from Comparative Data:
-
Flavor Profile Nuances: Pyrazines are often associated with a more direct "roasted" or "nutty" character. In contrast, 2,4,5-trimethyl-3-oxazoline offers a more complex profile with additional "green" and "woody" notes, which can be advantageous in creating more nuanced and sophisticated flavor profiles.[2]
-
Synergy: The true value of 2,4,5-trimethyl-3-oxazoline may lie in its synergistic effects when combined with other flavor compounds. Its unique profile can round out and enhance the overall flavor of a product in ways that a single pyrazine might not.
Experimental Protocols
Synthesis of 2,4,5-Trisubstituted Oxazoles (General Procedure)
While a specific, detailed protocol for 2,4,5-trimethyl-3-oxazoline is not widely published in open literature, a general method for the synthesis of 2,4,5-trisubstituted oxazoles can be adapted. One common approach involves the reaction of α-methylene ketones.[14]
A Generalized Synthetic Approach:
-
Nitrosation of α-methylene ketone: The starting α-methylene ketone is treated with a nitrosating agent to form an α-diketone monooxime.
-
Condensation with an aldehyde: The monooxime is then condensed with an appropriate aldehyde.
-
Reduction: The resulting intermediate is reduced, often using zinc in acetic acid, to yield the 2,4,5-trisubstituted oxazole.[14]
Figure 2: A generalized workflow for the synthesis of 2,4,5-trisubstituted oxazoles.
Sensory Evaluation Protocol (Example)
To quantitatively assess the flavor contribution of 2,4,5-trimethyl-3-oxazoline, a trained sensory panel can be employed.[15][16]
Methodology:
-
Panelist Training: A panel of 8-12 individuals is trained to recognize and rate the intensity of specific flavor attributes (e.g., nutty, roasted, green, woody, musty) using reference standards.
-
Sample Preparation: A neutral food base (e.g., a simple biscuit dough or a clear beverage) is prepared. Different concentrations of 2,4,5-trimethyl-3-oxazoline and a comparative compound (e.g., 2,5-dimethylpyrazine) are added to separate batches of the base. A control sample with no added flavor is also prepared.
-
Evaluation: Panelists are presented with the coded samples in a randomized order and asked to rate the intensity of the predefined flavor attributes on a linear scale (e.g., from 0 to 10).
-
Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA) to determine significant differences in the flavor profiles of the different samples.[15]
Conclusion and Future Perspectives
2,4,5-Trimethyl-3-oxazoline is a valuable tool in the arsenal of flavor and fragrance chemists. Its complex aroma profile, with its characteristic nutty, green, and woody notes, allows for the creation of nuanced and authentic sensory experiences in a variety of products. While pyrazines may offer greater potency for a direct "roasted" flavor, the unique multifaceted character of 2,4,5-trimethyl-3-oxazoline provides a different dimension to flavor and fragrance creation.
Future research should focus on several key areas to fully elucidate the potential of this compound:
-
Quantitative Sensory Analysis: There is a clear need for more publicly available quantitative data from sensory panels and instrumental analyses (e.g., Gas Chromatography-Olfactometry with Flavor Dilution assays) to directly compare the potency and sensory profile of 2,4,5-trimethyl-3-oxazoline with a wider range of alternative flavoring agents.
-
Mechanistic Studies of Formation: A deeper understanding of the specific Maillard reaction conditions (e.g., temperature, pH, precursor concentrations) that favor the formation of 2,4,5-trimethyl-3-oxazoline would enable better control over its production in food systems and reaction flavors.
-
Exploration of Synergistic Effects: Research into the synergistic and antagonistic interactions of 2,4,5-trimethyl-3-oxazoline with other flavor and fragrance compounds could unlock new and innovative applications.
By addressing these research gaps, the scientific community can further harness the potential of 2,4,5-trimethyl-3-oxazoline to create more appealing and sophisticated flavors and fragrances.
References
- Chetschik, I., Granvogl, M., & Schieberle, P. (2010). Quantitation of Key Peanut Aroma Compounds in Raw Peanuts and Pan-Roasted Peanut Meal. Aroma Reconstitution and Comparison with Commercial Peanut Products. Journal of Agricultural and Food Chemistry, 58(20), 11018–11026.
- Flament, I. (1982). Heterocyclic Compounds in Flavors and Fragrances Part III. Pyridine and Derivatives. Perfumer & Flavorist, 7(5), 23-34.
- Characterization of Key Aroma Compounds and Main Contributing Amino Acids in Hot-Pressed Oil Prepared from Various Peanut Varieties. (2024). Foods, 13(9), 1298.
- Schieberle, P., & Grosch, W. (1987). Evaluation of the flavour of roasted peanuts by dilution experiments. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 185(2), 111–115.
- Roasted Peanut Flavor. (2017).
- Xu, X., Luan, F., Liu, H., & Gao, Y. (2012). Prediction of the Odor Thresholds of Oxygen and Nitrogen Containing Heterocycles Using the Quantitative Structure-Property Relationship Approach. Asian Journal of Chemistry, 24(9), 3842-3848.
- Chetschik, I., & Schieberle, P. (2010). Quantitation of Key Peanut Aroma Compounds in Raw Peanuts and Pan-Roasted Peanut Meal. Aroma Reconstitution and Comparison with Commercial Peanut Products. Journal of Agricultural and Food Chemistry, 58(20), 11018–11026.
- Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. (1971). Journal of Food Science, 36(1), 107-110.
- Smith, M. E., & Smith, S. L. (2015). Evaluation of maillard reaction variables and their effect on heterocyclic amine formation in chemical model systems. Journal of Food Science, 80(3), C559-C566.
-
Pyrazines. (n.d.). Retrieved from [Link]
- Odor Threshold of Some Pyrazines. (1981). Journal of Agricultural and Food Chemistry, 29(1), 169-172.
- Belhassan, A., Chtita, S., & Bouachrine, M. (2021). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 14(10), 103358.
- Savory Flavors. (2000). In Flavor Chemistry (pp. 317-345). American Chemical Society.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Journal of Drug Delivery and Therapeutics, 12(2-S), 200-207.
-
Cannabis sativa. (n.d.). In Wikipedia. Retrieved from [Link]
- Heterocycles in flavour chemistry. (1998). Food Chemistry, 62(4), 407-419.
-
2,4,5-Trimethyl-3-oxazoline. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
-
2,4,5-Trimethyl-3-oxazoline. (n.d.). In PubChem. Retrieved from [Link]
-
peanut oxazole 2,4,5-trimethyl-3-oxazoline. (n.d.). In The Good Scents Company. Retrieved from [Link]
- Cai, X. H., Yang, H. J., & Zhang, G. L. (2005). Synthesis of 2, 4, 5-Trisubstituted Oxazoles. Synthesis, 2005(10), 1569-1571.
- D'Souza, F. M., & Wahidullah, S. (2015).
- Modelling the formation of Maillard reaction intermediates for the generation of flavour. (2006). Food and Bioproducts Processing, 84(3), 174-180.
-
3525 2,4,5-trimethyl-delta-3-oxazoline. (n.d.). In Flavor and Extract Manufacturers Association (FEMA). Retrieved from [Link]
- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). Foods, 10(2), 295.
- Maillard reaction: formation, advantage, disadvantage and control. A review. (2024). Food Science and Technology, 44.
- Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. (2011). Journal of Agricultural and Food Chemistry, 59(4), 1292-1297.
- Performance of an Expert Sensory Panel and Instrumental Measures for Assessing Eating Fruit Quality Attributes in a Pear Breeding Programme. (2017). Foods, 6(12), 108.
- Practice guide for sensory panel training. (2020). DLG.
- Spooner, H. G., Balagiannis, D. P., Czepa, A., Suess, B., Trotin, M., O'Nion, P., & Parker, J. K. (2015). Synthesis and Identification of 3-Oxazolines in Cocoa. Journal of Agricultural and Food Chemistry, 63(24), 5871-5879.
-
2,4,5-trimethyl oxazole, 20662-84-4. (n.d.). In The Good Scents Company. Retrieved from [Link]
-
2,4,5 Trimethyl 3 Oxazoline Aroma & Flavour Chemical CAS 22694-96-8. (n.d.). In Augustus Oils Ltd. Retrieved from [Link]
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peanut oxazole [thegoodscentscompany.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. Maillard reaction: formation, advantage, disadvantage and control. A review | Food Science and Applied Biotechnology [ijfsab.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 9. Characterization of Key Aroma Compounds and Main Contributing Amino Acids in Hot-Pressed Oil Prepared from Various Peanut Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 12. researchgate.net [researchgate.net]
- 13. Key aroma compounds in roasted in-shell peanuts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. dlg.org [dlg.org]
Performance Evaluation of 2,4,5-Trimethyl-3-oxazoline in Large-Scale Reactions: A Comparative Guide
This guide provides a comprehensive performance evaluation of 2,4,5-trimethyl-3-oxazoline in the context of large-scale chemical reactions. While primarily recognized as a potent flavoring agent and fragrance component, its heterocyclic structure invites consideration for broader applications in industrial synthesis.[1][2][3][4] This document will objectively assess its established industrial role and explore its potential utility as a synthetic intermediate, comparing its projected performance with established alternatives using available experimental data and theoretical principles.
Introduction to 2,4,5-Trimethyl-3-oxazoline: Beyond the Aroma
2,4,5-Trimethyl-3-oxazoline is a five-membered heterocyclic organic compound.[5] It is a yellow-orange liquid known for its powerful, musty, and nutty aroma, which has led to its widespread use in the food and fragrance industries.[1][2][4] It has been identified in a variety of cooked foods, including beef and roasted peanuts.[4] While its role as a sensory additive is well-documented, its potential as a scalable synthetic building block remains largely unexplored in publicly available literature.
Oxazolines, as a class of compounds, are valued in organic synthesis for several key applications:
-
Ligands in Asymmetric Catalysis: Chiral oxazolines are foundational components of widely used ligands (e.g., BOX and PHOX) that are effective in a multitude of catalytic transformations.[5][6][7][8]
-
Protecting Groups for Carboxylic Acids: The oxazoline moiety can serve as a robust protecting group for carboxylic acids, stable to a range of reaction conditions.[5][9][10]
-
Synthetic Intermediates: The oxazoline ring can be a precursor to other functional groups through ring-opening or modification reactions.[9][11]
This guide will focus on the less-documented potential of the specific, non-chiral 2,4,5-trimethyl-3-oxazoline in large-scale synthesis, particularly as a protecting group, and will also evaluate the large-scale synthesis of the molecule itself.
Large-Scale Synthesis of 2,4,5-Trimethyl-3-oxazoline: A Comparative Analysis of Routes
The industrial production of 2,4,5-trimethyl-3-oxazoline is a large-scale reaction in its own right. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical performance indicators. Several synthetic routes to oxazolines are known, and their suitability for large-scale production varies significantly.[10]
Below is a comparison of common synthetic methodologies for oxazoline formation, evaluated for their large-scale feasibility for a simple, non-chiral structure like 2,4,5-trimethyl-3-oxazoline.
| Synthetic Route | Typical Reagents | Scalability Advantages | Scalability Challenges |
| From Carboxylic Acids/Derivatives | Acyl chlorides with 2-amino alcohols; Thionyl chloride (SOCl₂) | Readily available starting materials. Well-established, robust chemistry. | Generation of stoichiometric waste (e.g., salts, SO₂). Requires anhydrous conditions. SOCl₂ is corrosive and requires specialized handling. |
| From Aldehydes | Amino alcohol and an aldehyde, followed by oxidation (e.g., with NBS, I₂) | Milder initial condensation step. | Use of halogen-based oxidants is not ideal for large-scale due to cost and waste. Potential for side reactions (e.g., aromatic halogenation).[5] |
| From Nitriles | Nitriles and amino alcohols with a catalyst (often heterogeneous) | High atom economy. Greener approach with recoverable catalysts. Can sometimes be performed under solvent-free conditions.[12] | May require high temperatures or pressures. Catalyst cost and lifespan can be a factor. |
| Dehydration of β-hydroxy amides | Deoxo-Fluor®, DAST, Burgess reagent | Very mild and efficient for complex, sensitive substrates.[11][13] | Reagents are expensive and generate significant waste, making them generally unsuitable for large-scale production of a simple molecule like 2,4,5-trimethyl-3-oxazoline.[5] |
For the large-scale synthesis of a relatively simple, high-volume product like 2,4,5-trimethyl-3-oxazoline, the route from nitriles or carboxylic acid derivatives is the most economically viable. The high atom economy of the nitrile route is particularly appealing for modern, sustainable manufacturing.
Experimental Protocol: Microwave-Assisted Synthesis from Nitriles (Lab-Scale Demonstration)
This protocol, adapted from modern, efficient methodologies, demonstrates a greener approach to oxazoline synthesis that holds promise for scalability.[12]
Objective: To synthesize a 2-substituted oxazoline from a nitrile and a chiral β-amino alcohol, illustrating a high-yield, environmentally conscious method.
Materials:
-
Aryl nitrile (1.0 mmol)
-
Chiral β-amino alcohol (1.2 mmol)
-
Heterogeneous catalyst (e.g., a supported zinc salt)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Combine the aryl nitrile, chiral β-amino alcohol, and catalyst in a microwave reactor vial.
-
If necessary, add a minimal amount of a high-boiling, polar solvent. For some substrates, the reaction can be run solvent-free.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes), with stirring.
-
After cooling, filter to recover the catalyst.
-
The product can be purified by distillation or chromatography.
Causality: The use of microwave irradiation dramatically accelerates the reaction rate, reducing reaction times from hours to minutes. A heterogeneous catalyst simplifies product work-up and allows for catalyst recycling, a key principle of green chemistry and cost-effective large-scale production.
Performance as a Carboxylic Acid Protecting Group: A Hypothetical Comparison
While not a documented mainstream application for 2,4,5-trimethyl-3-oxazoline, the oxazoline ring is a known protecting group for carboxylic acids. In this context, it is often referred to as a "masked" carboxylic acid. We can evaluate its potential performance in large-scale reactions by comparing its known chemical properties with those of standard protecting groups.
The key performance indicators for a protecting group in a large-scale setting are:
-
Ease and efficiency of installation and removal.
-
Stability to a wide range of reaction conditions.
-
Impact on the physical properties (e.g., crystallinity) of the intermediate.
-
Cost of the protecting group and the reagents for its installation and removal.
Comparative Analysis of Protecting Groups
| Protecting Group | Installation | Removal | Stability Profile | Large-Scale Considerations |
| Methyl/Ethyl Ester | Fischer esterification (acid catalyst, alcohol solvent) | Saponification (e.g., NaOH, LiOH); Acid hydrolysis | Stable to most neutral and mildly acidic/basic conditions. Cleaved by strong acids and bases. | Low cost, simple procedures. Saponification can be problematic for base-sensitive functional groups. |
| tert-Butyl (t-Bu) Ester | Reaction with isobutylene (acid catalyst) | Strong acid (e.g., TFA, HCl) | Stable to bases and nucleophiles. Labile to strong acids. | Avoids basic hydrolysis issues. Use of flammable isobutylene and corrosive acids requires specialized equipment. |
| Benzyl (Bn) Ester | Reaction with benzyl alcohol or benzyl bromide | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions except for strong acids and reducing agents. | Hydrogenolysis is highly effective and clean but requires specialized high-pressure hydrogenation equipment. |
| 2-Oxazoline (Hypothetical) | Cyclization of a β-hydroxy amide (formed from the carboxylic acid) | Strong acid hydrolysis (e.g., 6M HCl, heat) | Thermally stable and resistant to nucleophiles, bases, radicals, and weak acids.[5] | Installation is multi-step. The stability is a double-edged sword: its robustness makes it very stable, but its removal requires harsh conditions that may not be compatible with sensitive functional groups in a complex molecule. |
Workflow and Logic Diagram
The following diagram illustrates the decision-making process for selecting a protecting group in a large-scale synthesis campaign, highlighting where an oxazoline might fit.
Caption: Decision workflow for selecting a carboxylic acid protecting group.
Conclusions and Future Outlook
2,4,5-Trimethyl-3-oxazoline is a well-established compound in the flavor and fragrance industry, and its large-scale synthesis is optimized for cost and efficiency, likely favoring high atom-economy routes from nitriles or carboxylic acid derivatives.
As a potential tool in large-scale reactions for the pharmaceutical or fine chemical industries, its application is likely to be niche. While the oxazoline ring offers exceptional stability as a protecting group, the harsh conditions required for its removal limit its applicability for complex, late-stage intermediates. For simpler molecules that can withstand strong acid hydrolysis, it could be a viable, albeit unconventional, option.
For researchers and drug development professionals, the key takeaway is that while the broader class of chiral oxazolines are invaluable in asymmetric synthesis, the specific, non-chiral 2,4,5-trimethyl-3-oxazoline should not be viewed as a general-purpose building block or protecting group for complex synthesis without careful consideration of its robust nature and the limited methods for its cleavage. Its primary value remains in its sensory properties. Future research could explore milder methods for oxazoline ring opening, which might broaden the synthetic utility of this and other simple oxazolines.
References
-
Wikipedia. Oxazoline. [Link]
-
Glockner, S., et al. (2015). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. PubMed. [Link]
-
Hughes, D. L. (2011). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC - NIH. [Link]
-
Gant, T. G. (2002). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA portal. [Link]
-
Pereira, C. N., et al. (2024). A Review of the Synthesis of Oxazoline Derivatives. Bentham Science Publishers. [Link]
-
Gomri, S., et al. (2015). New palladium–oxazoline complexes: Synthesis and evaluation of the optical properties and the catalytic power during the oxidation of textile dyes. Beilstein Journals. [Link]
-
Gant, T. G., & Meyers, A. I. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. [Link]
-
PubChem. 2,4,5-Trimethyl-3-oxazoline. [Link]
-
Deng, H., et al. (2023). Microwave-assisted rapid synthesis of chiral oxazolines. RSC Publishing. [Link]
-
Glockner, S., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing. [Link]
-
PubChemLite. 2,4,5-trimethyl-3-oxazoline (C6H11NO). [Link]
-
NIST. 2,4,5-Trimethyl-3-oxazoline. [Link]
-
The Good Scents Company. peanut oxazole 2,4,5-trimethyl-3-oxazoline. [Link]
-
Flavor Extract Manufacturers Association (FEMA). 35252,4,5-trimethyl-delta-3-oxazoline. [Link]
-
Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Chemistry Portal. [Link]
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,5‑trimethyl‑3‑oxazoline – Aroma Intermediate| Manufacturer [chemicalbull.com]
- 3. peanut oxazole [thegoodscentscompany.com]
- 4. 2,4,5-TRIMETHYL-3-OXAZOLINE | 22694-96-8 [chemicalbook.com]
- 5. Oxazoline - Wikipedia [en.wikipedia.org]
- 6. diva-portal.org [diva-portal.org]
- 7. BJOC - New palladium–oxazoline complexes: Synthesis and evaluation of the optical properties and the catalytic power during the oxidation of textile dyes [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
A Comparative Guide to the Biological Activities of Oxazole-Containing Peptides
Introduction: The Structural and Therapeutic Promise of Oxazole-Containing Peptides
Oxazole-containing peptides represent an intriguing and structurally diverse class of natural products, predominantly of marine origin.[1][2] These molecules, which feature one or more five-membered N,O-heterocyclic oxazole rings, have garnered significant attention from the scientific community for their broad spectrum of potent biological activities.[3][4] The incorporation of the oxazole moiety into a peptide backbone confers several advantageous properties. It introduces conformational rigidity, enhances metabolic stability compared to standard peptides, and provides unique electronic characteristics that facilitate specific molecular interactions with biological targets like proteins and nucleic acids.[1]
The biosynthetic origin of the oxazole ring typically involves the cyclization and subsequent oxidation of serine or threonine residues within ribosomal or non-ribosomal peptide synthesis pathways.[1] This structural motif is a key component in compounds demonstrating powerful cytotoxic, antimicrobial, antiviral, and enzyme-inhibitory properties.[1][5] As the challenge of drug resistance and the need for novel therapeutic agents intensifies, these marine-derived peptides serve as a vital source of inspiration and provide promising scaffolds for drug design and development.[3][6] This guide offers an in-depth comparison of the biological activities of several notable oxazole-containing peptides, supported by experimental data, and provides detailed protocols for their evaluation.
Part 1: Comparative Analysis of Key Biological Activities
The therapeutic potential of oxazole-containing peptides is defined by their diverse biological effects. This section compares their performance in three critical areas: cytotoxicity against cancer cells, antimicrobial efficacy, and specific interactions with key cellular enzymes and proteins.
Cytotoxic Activity Against Cancer Cell Lines
Many oxazole-containing peptides exhibit potent cytotoxicity, making them promising candidates for anticancer drug discovery. Their ability to induce cell death in various cancer cell lines is a primary focus of research. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is the standard metric for this comparison.
Table 1: Comparative Cytotoxicity (IC50) of Selected Oxazole-Containing Peptides
| Peptide Class/Name | Cancer Cell Line | IC50 Value | Source(s) |
|---|---|---|---|
| Ulithiacyclamides | |||
| Ulithiacyclamide | KB (Human Epidermoid Carcinoma) | 35 ng/mL | [5] |
| Ulithiacyclamide B | KB (Human Epidermoid Carcinoma) | 17 ng/mL | [5] |
| Wewakazoles | |||
| Wewakazole B | HCT-116 (Human Colon Carcinoma) | 1.3 µM | [1] |
| NCI-H460 (Human Lung Carcinoma) | 1.6 µM | [1] | |
| Neopeltolide | |||
| A-549 (Human Lung Carcinoma) | 1.2 nM | [5] | |
| P388 (Murine Leukemia) | 0.56 nM | [5] | |
| Diazonamides | |||
| Diazonamide B | HCT-116 (Human Colon Carcinoma) | 15 nM | [1] |
| Raocyclamides |
| Raocyclamide A | Sea Urchin Embryos | Moderately Cytotoxic |[1][7] |
Causality Behind Experimental Observations: The potent cytotoxicity of compounds like Neopeltolide, with IC50 values in the nanomolar range, is often attributed to highly specific mechanisms of action that disrupt fundamental cellular processes. For instance, Wewakazole B is noted to be more cytotoxic than its analogue, Wewakazole A, a difference attributed to minor structural variations, highlighting a sensitive structure-activity relationship (SAR).[1] The bicyclic structure of the Ulithiacyclamides likely contributes to their potent activity by constraining the molecule into a bioactive conformation.
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Oxazole-containing peptides have demonstrated significant activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is used for comparison.
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Oxazole-Containing Peptides
| Peptide/Compound | Target Organism | MIC Value | Source(s) |
|---|---|---|---|
| Almazole D (and enantiomer) | Mycobacterium tuberculosis | 100 µM (12.5 µM for R-enantiomer) | [1] |
| Ariakemicins A/B | Staphylococcus aureus | 3.13 µg/mL | [4] |
| Bacillus subtilis | 3.13 µg/mL | [4] | |
| TP-1161 | Methicillin-resistant S. aureus (MRSA) | 0.25 - 0.5 µg/mL | [8] |
| Enterococcus faecium | Potent Activity | [8] | |
| Neopeltolide | Candida albicans | Potent Activity | [5] |
| Calyculins | Various Fungi | Antifungal Activity |[5] |
Causality Behind Experimental Observations: The selective activity of Ariakemicins against Gram-positive bacteria suggests a mechanism targeting cellular components specific to this bacterial type, such as the cell wall structure.[4] The potent, broad-spectrum activity of thiopeptides like TP-1161 against Gram-positive pathogens, including resistant strains like MRSA, underscores their potential to address critical unmet medical needs.[8] The antifungal activity of Neopeltolide and Calyculins indicates that these molecules interfere with essential fungal biology, which may differ from their cytotoxic mechanisms.[5]
Enzyme Inhibition and Protein Interaction
Beyond broad cytotoxicity and antimicrobial effects, many oxazole-containing peptides function by targeting specific proteins or enzymes, leading to the precise disruption of cellular pathways.
Table 3: Specific Molecular Targets of Oxazole-Containing Peptides
| Peptide | Molecular Target | Biological Effect | Source(s) |
|---|---|---|---|
| Ulapualide A | G-Actin | Potent actin depolymerization | [9][10] |
| Microcin B17 | DNA Gyrase | Inhibition of DNA replication | [11] |
| Calyculins | Protein Phosphatases 1 and 2A | Potent enzyme inhibition | [5] |
| Various Oxazoles | Protein Kinases, STAT3, Tubulin | Inhibition of signaling, apoptosis |[12] |
Causality Behind Experimental Observations: The interaction of Ulapualide A with actin is highly specific; its synthetic diastereoisomer is three orders of magnitude less active, demonstrating a strict stereochemical requirement for binding and subsequent cytoskeleton disruption.[10] Microcin B17's inhibition of DNA gyrase is a well-established antibacterial mechanism, shared by successful synthetic drugs like fluoroquinolones, which leads to the cessation of DNA replication and cell death.[11] The ability of Calyculins to inhibit protein phosphatases, crucial regulators of cellular signaling, explains their profound and diverse biological effects.[5]
Part 2: Elucidating Mechanisms of Action - Ulapualide A and Actin Depolymerization
Understanding the precise mechanism of action is critical for developing a compound into a therapeutic agent. Ulapualide A serves as an excellent case study, as its potent cytotoxic effects are directly linked to its ability to disrupt the cellular actin cytoskeleton.[9]
Actin is a globular protein that polymerizes to form filaments, which are essential components of the cytoskeleton in eukaryotic cells. These filaments are highly dynamic and are crucial for cell motility, division, and maintaining cell shape. Ulapualide A exerts its effect by binding directly to actin monomers (G-actin), preventing them from polymerizing into filaments (F-actin).[10] This sequesters the available pool of actin monomers, shifting the equilibrium of the dynamic actin network towards depolymerization. The resulting collapse of the actin cytoskeleton leads to profound changes in cell morphology, adhesion, and ultimately triggers apoptosis.[10]
Caption: Mechanism of Ulapualide A-induced cytotoxicity.
Part 3: Standardized Protocols for Biological Activity Assessment
To ensure data is reliable and reproducible, standardized, self-validating experimental protocols are essential. The following sections detail the methodologies for assessing the key biological activities discussed in this guide.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the oxazole-containing peptide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control). Incubate for 48-72 hours.[15]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[16] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.[18]
Step-by-Step Methodology:
-
Antimicrobial Agent Preparation: Prepare a stock solution of the oxazole-containing peptide. Perform a two-fold serial dilution of the peptide in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[6][18]
-
Inoculum Preparation: Isolate a pure bacterial culture on an agar plate. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[6] Dilute this standardized suspension to the final required inoculum density.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted peptide with the standardized bacterial inoculum. The final volume in each well is typically 100-200 µL.[19]
-
Controls: Include essential controls on each plate:[18]
-
Growth Control: Wells containing broth and inoculum but no peptide.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Quality Control: Wells inoculated with a reference bacterial strain of known susceptibility.
-
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[20]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth (i.e., the first clear well).[18]
Caption: Workflow for the broth microdilution MIC assay.
Protocol: Kinase Inhibition Assay (General Framework)
Kinase assays measure the transfer of a phosphate group from ATP to a substrate, a reaction catalyzed by a protein kinase.[21] Many commercial kits are available, often relying on luminescence to quantify the amount of ATP remaining after the kinase reaction.[22] A decrease in kinase activity due to an inhibitor results in less ATP consumption and a higher luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific peptide substrate, and ATP in a suitable kinase assay buffer.
-
Inhibitor Addition: In a 96-well or 384-well plate, add the oxazole-containing peptide inhibitor at various concentrations. Include a positive control (known inhibitor) and a negative control (solvent only).
-
Kinase Reaction Initiation: Add the kinase enzyme solution to all wells and incubate for 10-30 minutes to allow the inhibitor to bind. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP. For a luminescence-based assay (e.g., Kinase-Glo®), add the detection reagent, which contains luciferase and its substrate. The luciferase uses the remaining ATP to produce light.[22]
-
Luminescence Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: A higher luminescent signal corresponds to higher inhibition of kinase activity. Calculate the percent inhibition for each peptide concentration relative to the controls and determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
Oxazole-containing peptides stand out as a remarkably versatile class of natural products with a wide array of potent biological activities.[1][2] Their demonstrated efficacy as cytotoxic, antimicrobial, and specific enzyme-inhibiting agents makes them highly valuable scaffolds in the field of drug discovery.[3][12] The data presented in this guide highlights the exceptional potency of compounds like Neopeltolide and the Ulithiacyclamides in cancer cell lines, and the promising antibacterial profile of peptides like the Ariakemicins. Furthermore, the elucidation of specific mechanisms, such as the actin depolymerization by Ulapualide A, provides a clear rationale for their biological effects and a pathway for further optimization.[10]
While challenges in supply (due to their natural origin) and total synthesis remain, ongoing advances in synthetic chemistry and biotechnology are making these complex molecules more accessible.[1] Future research should focus on detailed structure-activity relationship (SAR) studies to design simplified analogues with improved potency and drug-like properties, ultimately translating the therapeutic promise of these marine treasures into clinical realities.
References
-
Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203. [Link]
-
Harrison, T. G., et al. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
MI-Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
Dahiya, R., Gautam, H., Jadon, G., & Dahiya, S. (2021). Bioactive Oxazole-Based Cyclopolypeptides from Marine Resources and Their Health Potential. Bioactive Peptides. [Link]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Bio-protocol. (n.d.). Broth microdilution susceptibility testing. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. PubMed. [Link]
-
Shang, Z., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]
-
Shang, Z., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. National Institutes of Health (NIH). [Link]
-
Allen, P. M., & Gottlieb, D. (1970). Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole. National Institutes of Health (NIH). [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Kunze, B., et al. (1993). Thiangazole, a new thiazoline antibiotic from Polyangium sp. (myxobacteria): production, antimicrobial activity and mechanism of action. PubMed. [Link]
-
Mhlongo, J. T., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. ResearchGate. [Link]
-
Mhlongo, J. T., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Rigid docking of ulapualide A structures to actin. [Link]
-
Vincent, E., et al. (2007). Effects of ulapualide A and synthetic macrolide analogues on actin dynamics and gene regulation. National Institutes of Health (NIH). [Link]
-
Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
Dahiya, R., & Dahiya, S. (2021). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI. [Link]
-
Mhlongo, J. T., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. National Institutes of Health (NIH). [Link]
-
Niphakis, M. J., et al. (2011). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. [Link]
-
Sharma, A., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
de Andrade, C. R., et al. (1998). Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes. PubMed. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Wissa, A. E., et al. (2010). Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PubMed. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health (NIH). [Link]
-
ResearchGate. (n.d.). Oxazole-and thiazole-containing bioactive molecules. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tinidazole? [Link]
-
Pattenden, G., & Smith, T. E. (2007). Total synthesis of (−)-ulapualide A, a novel tris-oxazole macrolide from marine nudibranchs, based on some biosynthesis speculation. Organic & Biomolecular Chemistry. [Link]
-
Karikas, G. A., et al. (2015). An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells. PubMed. [Link]
-
MDPI. (n.d.). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]
Sources
- 1. Naturally Occurring Oxazole-Containing Peptides | MDPI [mdpi.com]
- 2. Naturally Occurring Oxazole-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ulapualide A and synthetic macrolide analogues on actin dynamics and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2,4,5-Trimethyl-3-oxazoline
As a Senior Application Scientist, I understand that excellence in the lab extends beyond discovery and into the responsible management of the chemical lifecycle. Proper disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the disposal of 2,4,5-Trimethyl-3-oxazoline, grounded in established safety standards and regulatory frameworks. The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from the inherent chemical properties and associated hazards of the compound.
Foundational Knowledge: Hazard Assessment of 2,4,5-Trimethyl-3-oxazoline
Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. 2,4,5-Trimethyl-3-oxazoline is not an inert substance; its disposal procedure is dictated by its specific chemical and physical hazards.
According to its Safety Data Sheet (SDS) and classifications under the Globally Harmonized System (GHS), this compound is considered hazardous.[1] It is a flammable liquid and vapor, and it causes skin and serious eye irritation.[1][2] The primary causality for its specialized disposal is its flammability, which classifies it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to the ignitability characteristic .[3][4][5] Federal regulations mandate a "cradle-to-grave" approach for such materials, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[3][6]
| Property | Data | Source(s) |
| CAS Number | 22694-96-8 | [1][7] |
| Molecular Formula | C₆H₁₁NO | [2][7] |
| Physical State | Yellow-orange liquid | [1][2] |
| Boiling Point | 125.0 - 127.0 °C @ 760 mm Hg | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and fixed oils | [8] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [2] |
| Primary Hazard Class | Flammable Liquid | [1] |
Operational Protocol: From Benchtop to Final Disposal
This protocol provides a direct, procedural workflow for managing 2,4,5-Trimethyl-3-oxazoline waste. Adherence to these steps ensures the safety of laboratory personnel and compliance with environmental regulations.
Before handling the waste container, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] All potential ignition sources (hot plates, open flames, spark-producing equipment) must be eliminated from the immediate vicinity.[1][9]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard lab coat is required.
The causality is direct: This PPE prevents exposure to a substance known to cause skin and severe eye irritation.[2]
By definition, waste 2,4,5-Trimethyl-3-oxazoline is a hazardous waste due to its flammability.
-
Action: Designate a specific, dedicated waste container for 2,4,5-Trimethyl-3-oxazoline and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
Causality: Do not mix this waste with other chemical streams, particularly strong oxidizing agents, as this is an incompatible combination that can lead to vigorous, unsafe reactions.[1] Proper segregation is a cornerstone of preventing accidental chemical reactions in waste containers.
The integrity of the waste container is paramount for safe temporary storage.
-
Action: Use a chemically compatible container with a tightly sealing cap.[10] The container must be in good condition and free from leaks.[10]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2,4,5-Trimethyl-3-oxazoline" .[10] Include the date when the first drop of waste was added.
-
Causality: Federal and state regulations require clear labeling to ensure all handlers are aware of the container's contents and associated dangers, facilitating proper storage and transport.[11] The container must remain closed at all times except when adding waste to prevent the release of flammable vapors.[1][10]
Accidents happen, and a pre-defined spill response is essential.
-
Action for Small Spills:
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][12] Do not use combustible materials like paper towels alone.
-
Carefully scoop the absorbent material and spilled chemical into your designated hazardous waste container using spark-proof tools.[1][12]
-
Clean the spill area and decontaminate any affected equipment.
-
Causality: Using an inert absorbent mitigates the fire hazard and allows for the safe collection of the liquid waste. Treating all cleanup materials as hazardous waste is required because they are now contaminated with the ignitable chemical.
Accumulated waste must be stored safely while awaiting pickup.
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area.[1] This area should be away from heat and incompatible materials.
-
Disposal: Under no circumstances should this chemical be disposed of down the drain. Its insolubility in water and hazardous nature pose a significant threat to aquatic environments and plumbing infrastructure.
-
Final Action: Arrange for the collection, transport, and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] These entities are equipped to handle and transport hazardous materials according to Department of Transportation (DOT) and EPA regulations.[13]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow and decision-making process for the proper disposal of 2,4,5-Trimethyl-3-oxazoline.
Caption: Disposal workflow for 2,4,5-Trimethyl-3-oxazoline.
References
-
Chemical Properties of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) . Cheméo. [Link]
-
2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 . PubChem, National Center for Biotechnology Information. [Link]
-
2,4,5-Trimethyl-3-oxazoline . NIST WebBook, SRD 69. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
-
peanut oxazole 2,4,5-trimethyl-3-oxazoline . The Good Scents Company. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview . U.S. Environmental Protection Agency. [Link]
-
JECFA Evaluations-2,4,5-TRIMETHYL-delta-3-OXAZOLINE- . INCHEM. [Link]
-
Material Safety Data Sheet - 2,4,4-Trimethyl-2-Oxazoline, 99% . Cole-Parmer. [Link]
-
Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources. [Link]
-
4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc. via YouTube. [Link]
-
Hazardous Waste . Virginia Department of Environmental Quality. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
2,4,5-trimethyl-delta-3-oxazoline . Flavor Extract Manufacturers Association (FEMA). [Link]
-
Hazardous Waste . Environmental Health and Safety Office (EHSO) Manual. [Link]
-
The Disposal of Hazardous Waste Pharmaceuticals FAQs . Ohio Environmental Protection Agency. [Link]
-
2,4,5-trimethyl oxazole, 20662-84-4 . Perflavory. [Link]
-
2,4,5-TRIMETHYL-3-OXAZOLINE . Drugfuture - FDA Global Substance Registration System. [Link]
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]
-
2,4,5-trimethyl oxazole, 20662-84-4 . The Good Scents Company. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. youtube.com [youtube.com]
- 5. deq.virginia.gov [deq.virginia.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. 2,4,5-Trimethyl-3-oxazoline [webbook.nist.gov]
- 8. 2,4,5-TRIMETHYL-3-OXAZOLINE | 22694-96-8 [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. epa.gov [epa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. americanchemistry.com [americanchemistry.com]
A Researcher's Guide to the Safe Handling of 2,4,5-Trimethyl-3-oxazoline
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, heterocyclic compounds like 2,4,5-Trimethyl-3-oxazoline present unique opportunities and handling challenges. This guide provides a comprehensive, experience-driven framework for the safe and effective use of this compound in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and precision in your research endeavors.
Section 1: Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the inherent risks associated with 2,4,5-Trimethyl-3-oxazoline is paramount. This compound is classified as a flammable liquid and is known to cause skin and serious eye irritation.[1][2][3] The primary routes of exposure are dermal contact, inhalation, and ocular contact.[4] Therefore, all handling procedures must be designed to mitigate these risks effectively.
Key Hazard Information:
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Flammable Liquid | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[3][5] |
| Skin Irritation | ⚠️ | Wash skin thoroughly after handling. Wear protective gloves.[2][3] |
| Serious Eye Irritation | ⚠️ | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[2][3] |
| Respiratory Irritation | ⚠️ | Avoid breathing vapors. Use only outdoors or in a well-ventilated area.[3] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2,4,5-Trimethyl-3-oxazoline. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[5][6] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected prior to use.[7][8] | Prevents skin contact, which can lead to irritation.[2] Proper glove removal technique is crucial to avoid cross-contamination.[7] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. Protective boots may be necessary depending on the scale of work.[5][6][7] | Protects against accidental spills and splashes, and provides a barrier against the flammable nature of the chemical.[2][5] |
| Respiratory Protection | A government-approved respirator is required if exposure limits are exceeded or if ventilation is inadequate.[5][7] | Mitigates the risk of respiratory tract irritation from inhaling vapors.[3] |
Section 3: Operational Protocol - A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2,4,5-Trimethyl-3-oxazoline is essential for minimizing exposure and ensuring experimental integrity. The following workflow is designed to be a self-validating system, where each step reinforces the safety of the next.
Detailed Steps:
-
Verify Engineering Controls : Before bringing the chemical into the workspace, ensure that the laboratory chemical hood is functioning correctly. Also, confirm the accessibility and functionality of the nearest eyewash station and safety shower.[8]
-
Don Appropriate PPE : Put on all required personal protective equipment as detailed in Section 2.
-
Assemble and Inspect Materials : Use only spark-proof tools and ensure that all containers are properly sealed and labeled.[8] Ground and bond containers when transferring the material to prevent static discharge.[8]
-
Dispense in a Fume Hood : All handling of 2,4,5-Trimethyl-3-oxazoline should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]
-
Perform Experiment : Conduct your experimental procedures, remaining vigilant to avoid splashes and the generation of aerosols.
-
Decontaminate Work Area and Equipment : After use, decontaminate all surfaces and equipment with an appropriate solvent.
-
Segregate and Label Waste : All waste materials, including contaminated consumables and excess chemical, must be collected in suitable, closed containers for disposal.[6]
-
Doff PPE Correctly : Remove PPE in a manner that avoids contaminating your skin or clothing.
-
Wash Hands Thoroughly : Always wash your hands with soap and water after handling chemicals, even if gloves were worn.[7]
Section 4: Emergency and Disposal Procedures
Preparedness for unexpected events is a critical component of laboratory safety.
Spill Response:
In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[6] Use inert absorbent material, such as sand or earth, to contain the spill.[8] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[6][8]
First Aid:
-
Eye Contact : Immediately rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
Skin Contact : Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[6]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Plan:
All waste containing 2,4,5-Trimethyl-3-oxazoline must be disposed of in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[6] The waste should be collected in labeled, sealed containers and disposed of through an approved waste disposal plant.[2][3]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely unlock the scientific potential of 2,4,5-Trimethyl-3-oxazoline. This commitment to safety not only protects individuals but also fosters a research environment where groundbreaking discoveries can flourish.
References
Sources
- 1. 2,4,5-Trimethyl-3-oxazoline | C6H11NO | CID 31492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
